molecular formula C11H10N2O3 B1421566 (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid CAS No. 676140-37-7

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Cat. No.: B1421566
CAS No.: 676140-37-7
M. Wt: 218.21 g/mol
InChI Key: OCMDEPZGAWWZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a versatile quinoxaline derivative that serves as a crucial synthetic intermediate for developing novel compounds with significant pharmacological potential. Its primary research value lies in its use as a precursor for the synthesis of Schiff base hydrazides, azetidinones, and acetamide derivatives, which are then screened for a range of biological activities . Studies have demonstrated that derivatives synthesized from this core structure exhibit promising in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, as well as broad-spectrum antibacterial and antifungal properties against pathogens like Staphylococcus aureus , Escherichia coli , and Candida albicans . Furthermore, this scaffold has been utilized in the design and synthesis of novel compounds evaluated as potent anticonvulsant agents in experimental models . The compound is a white to light yellow crystalline solid. It is for research use only by qualified laboratory professionals and is strictly not for diagnostic, therapeutic, or personal use. All information provided is for research and development purposes.

Properties

IUPAC Name

2-(3-methyl-2-oxoquinoxalin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-11(16)13(6-10(14)15)9-5-3-2-4-8(9)12-7/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMDEPZGAWWZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid stands as a pivotal scaffold in contemporary medicinal chemistry. Its quinoxalinone core is a recurring motif in a plethora of biologically active molecules, demonstrating a wide spectrum of pharmacological activities including antimicrobial, antitubercular, and anticancer properties. This technical guide provides a comprehensive exploration of the core chemical properties of this compound, moving beyond a mere catalog of data to offer insights into the causality behind its behavior. We will delve into its synthesis, structural characteristics, physicochemical parameters, spectroscopic profile, and chemical reactivity. This document is designed to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the quinoxalinone framework.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, with the molecular formula C₁₁H₁₀N₂O₃, possesses a planar quinoxalin-2(1H)-one ring system N-substituted with an acetic acid moiety.

Structural Elucidation

The precise three-dimensional arrangement of atoms in (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid dihydrate has been unequivocally determined by single-crystal X-ray diffraction. The quinoxalinone ring system is essentially planar, a feature that facilitates π-π stacking interactions in both solid-state packing and potential receptor binding. The acetic acid side chain introduces a degree of conformational flexibility.

Table 1: Key Physicochemical Properties of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

PropertyValueSource/Method
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Melting Point Not Experimentally DeterminedData for derivatives suggest a high melting solid.
Solubility Predicted to be more soluble than related quinazolinone analogs due to an additional -NH group for H-bonding.[1]General observation for quinoxalinones.[1]
pKa (predicted) ~3.5-4.5 (carboxylic acid)Based on typical carboxylic acid pKa values.
LogP (predicted) ~1.5 - 2.5Based on computational models.
Solubility and Lipophilicity

The predicted octanol-water partition coefficient (LogP) falls in a range suitable for many drug discovery programs, suggesting a balance between aqueous solubility and membrane permeability.

Synthesis and Reactivity

The synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is typically achieved through a two-step process, illustrating a common strategy for the N-alkylation of heterocyclic systems.

Synthetic Pathway

The primary route involves the N-alkylation of 3-methylquinoxalin-2(1H)-one with an ethyl haloacetate, followed by hydrolysis of the resulting ester.

Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A 3-Methylquinoxalin-2(1H)-one B Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate A->B reagent1 Ethyl chloroacetate, K₂CO₃, Acetone, Reflux C (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid B->C reagent2 Base (e.g., NaOH) or Acid (e.g., HCl), H₂O, Heat

Figure 1: General synthetic scheme for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

Chemical Reactivity

The reactivity of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is dominated by the carboxylic acid function and the quinoxalinone ring system.

  • Carboxylic Acid Derivatization: The carboxylic acid is readily converted to a variety of derivatives, including esters, amides, and hydrazides. The corresponding acetohydrazide is a particularly useful intermediate for the synthesis of Schiff bases and other heterocyclic systems, which have shown significant biological activities.[2][3]

  • Reactions of the Quinoxalinone Ring: The quinoxalinone ring is generally stable. However, quinoxaline derivatives can be susceptible to tautomerization in their reduced form, particularly under alkaline conditions. While this specific compound has the N1 position blocked by the acetic acid group, this highlights the importance of pH control in handling related compounds.

Spectroscopic Characterization

While a complete set of experimental spectra for the title compound is not available in a single source, data from its derivatives and related compounds allow for a confident prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, typically in the range of 7.0-8.0 ppm. A singlet for the methylene protons of the acetic acid group would likely appear around 4.5-5.0 ppm. The methyl group protons at the 3-position would resonate as a singlet further upfield, around 2.4-2.6 ppm. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the quinoxalinone and the carboxylic acid in the range of 160-175 ppm. The aromatic carbons will appear between 115-140 ppm. The methylene carbon and the methyl carbon will have signals at approximately 45-55 ppm and 15-25 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups. The lactam carbonyl of the quinoxalinone ring typically appears around 1660-1680 cm⁻¹. The carboxylic acid carbonyl will show a strong band around 1700-1730 cm⁻¹. A broad absorption due to the O-H stretch of the carboxylic acid will be present in the 2500-3300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound.

Experimental Protocols

The following protocols are representative methods for the synthesis and analysis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives, based on published procedures for analogous compounds.

Synthesis of Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate
  • To a solution of 3-methylquinoxalin-2(1H)-one in acetone, add anhydrous potassium carbonate.

  • Add ethyl chloroacetate dropwise to the suspension.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired ester.

Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
  • Dissolve the ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate in a suitable solvent such as ethanol or methanol.

  • Add an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).

  • Heat the mixture to reflux and monitor the hydrolysis by TLC.

  • Upon completion, cool the reaction mixture and acidify with a mineral acid (if a basic hydrolysis was performed) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry to obtain (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

Analytical High-Performance Liquid Chromatography (HPLC) Method (Adapted)

A reversed-phase HPLC method can be adapted for the analysis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the quinoxalinone chromophore).

  • Injection Volume: 10 µL.

  • Temperature: Ambient or controlled (e.g., 25 °C).

HPLC cluster_workflow HPLC Analysis Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Injection Sample->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Analysis (Chromatogram) Detection->Data

Figure 2: A typical workflow for the HPLC analysis of quinoxalinone derivatives.

Biological Significance and Applications

While (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid itself is primarily a synthetic intermediate, its derivatives have demonstrated a remarkable range of biological activities. This underscores the importance of the parent scaffold in drug discovery.

  • Antimicrobial and Antitubercular Agents: Numerous Schiff bases and other heterocyclic derivatives synthesized from the corresponding acetohydrazide have shown potent activity against various bacterial and mycobacterial strains.[2][3]

  • Anticancer Potential: Some derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.

  • Other Pharmacological Activities: The broader class of quinoxaline derivatives has been explored for a vast array of therapeutic applications, including antiviral, antifungal, and kinase inhibitory activities.

The acetic acid side chain provides a convenient handle for the introduction of diverse pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR).

Conclusion

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a fundamentally important building block in the synthesis of a wide range of biologically active compounds. Its well-defined structure, accessible synthesis, and versatile reactivity make it an attractive starting point for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its chemical properties, offering a solid foundation for researchers working with this valuable scaffold. Further experimental investigation into its physicochemical properties, such as solubility and pKa, would be beneficial for the broader scientific community.

References

  • Missioui, M., El Fal, M., Taoufik, J., Essassi, E. M., Mague, J. T., & Ramli, Y. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & El-Sayed, W. A. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(16), 4991.
  • Kotnal, R. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. E-Journal of Chemistry, 9(3), 1433-1442.
  • Kumar, S., et al. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl) acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry, 9(4), 2155-2165.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Kotnal, R. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substitute. International Journal of Drug Design and Discovery, 3(3), 831-839.
  • (This is a placeholder for a general reference on the biological activities of quinoxalines, as seen in the search results). Various Authors. (Year). Title of a relevant review on quinoxaline biological activities. Journal Name, Volume(Issue), pages.

Sources

spectroscopic data for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Introduction

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a heterocyclic compound featuring a quinoxalinone core, a scaffold of significant interest in medicinal chemistry and drug development. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] Accurate structural confirmation and purity assessment are paramount for any research or development involving such compounds. Spectroscopic analysis provides the definitive data required for these purposes.

This guide offers a comprehensive exploration of the spectroscopic profile of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. It is designed for researchers, scientists, and drug development professionals, providing not just the data, but also the underlying scientific rationale for the observed spectral characteristics. We will delve into Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting a holistic view of the molecule's analytical signature.

Molecular Structure and Spectroscopic Correlation

The interpretation of spectroscopic data is fundamentally tied to the molecule's structure. The key functional groups and proton/carbon environments of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid are numbered below for clear reference in the subsequent sections.

Molecular Structure of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid with atom numbering for spectroscopic assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: A Self-Validating Approach

A robust ¹H NMR acquisition protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like the carboxylic acid proton.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.[3]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) to achieve better signal dispersion.[3]

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a 90° pulse angle, and an appropriate relaxation delay.

  • Validation Check (D₂O Exchange): To confirm the assignment of the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -COOH proton should disappear or significantly diminish due to proton-deuterium exchange.

Data Interpretation and Rationale

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The expected signals for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid are summarized below.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Rationale for Chemical Shift and Multiplicity
H-11 (-COOH)~11.0 - 13.0Broad SingletThe acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. This signal disappears upon D₂O exchange.
H-5, H-6, H-7, H-8~7.50 - 7.90MultipletThese aromatic protons are in the characteristic downfield region due to the deshielding effect of the benzene ring current. Their specific shifts and coupling patterns create a complex multiplet.[1]
H-9 (-CH₂-)~5.50SingletThese methylene protons are adjacent to an electronegative nitrogen atom and the quinoxalinone ring system, causing a significant downfield shift. The signal is a singlet as there are no adjacent protons to couple with.[1]
H-4 (-CH₃)~2.55SingletThe methyl protons are attached to an sp² carbon of the quinoxalinone ring, resulting in a chemical shift slightly downfield from typical aliphatic methyl groups. The signal is a singlet due to the absence of adjacent protons.[1]

G

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol

The protocol is similar to that for ¹H NMR, with the key difference being the observation frequency for the ¹³C nucleus.

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 75 MHz on a 300 MHz instrument).

  • Data Acquisition: A standard ¹³C experiment is run with broadband proton decoupling. This technique removes C-H coupling, resulting in a spectrum where each unique carbon appears as a single sharp line, simplifying interpretation.[4]

Data Interpretation and Rationale

The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Chemical Shift
C-10 (-COOH)~169.0The carbonyl carbon of the carboxylic acid is highly deshielded by the two electronegative oxygen atoms, resulting in a signal far downfield.[5]
C-2 (=O)~155.0This lactam (amide) carbonyl carbon is also significantly deshielded, appearing in the typical range for amide carbonyls.[6]
C-3, C-4a, C-8a~130.0 - 150.0These are sp² hybridized quaternary carbons within the fused ring system. Their exact shifts are influenced by their position within the conjugated system.
C-5, C-6, C-7, C-8~115.0 - 130.0These are protonated aromatic carbons. Their signals appear in the standard aromatic region.
C-9 (-CH₂-)~50.0 - 55.0This sp³ carbon is attached to a nitrogen atom, which deshields it and shifts its signal downfield compared to a simple alkane.
C-4 (-CH₃)~20.0This methyl carbon signal appears in the typical aliphatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol
  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (~1-2 mg) with anhydrous potassium bromide (KBr, ~100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press. KBr is used because it is transparent to IR radiation in the typical analysis range.[7]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

  • Background Correction: A background spectrum (of the empty spectrometer or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

Data Interpretation and Rationale

The IR spectrum provides clear evidence for the key functional groups within the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group Assignment
O-H Stretch (broad)3300 - 2500Carboxylic Acid (-COOH)
C-H Stretch (aromatic)3100 - 3000Aromatic Ring (C-H)
C-H Stretch (aliphatic)3000 - 2850Methylene (-CH₂) and Methyl (-CH₃)
C=O Stretch~1710Carboxylic Acid Carbonyl
C=O Stretch (Amide)~1670Quinoxalinone Carbonyl (Lactam)[7]
C=C / C=N Stretch1600 - 1450Aromatic Ring System[8]

G

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which provides its molecular formula, and to gain structural information from its fragmentation patterns.

Experimental Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the solution into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

  • Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio. ESI is a "soft" ionization technique, meaning the molecular ion peak is often observed with minimal fragmentation.

Data Interpretation
  • Molecular Formula: C₁₁H₁₀N₂O₃

  • Molecular Weight: 218.21 g/mol

  • Expected Ion Peaks:

    • Positive Ion Mode [M+H]⁺: m/z ≈ 219.07

    • Negative Ion Mode [M-H]⁻: m/z ≈ 217.06

The high-resolution mass spectrum would allow for the determination of the exact mass, confirming the elemental composition and distinguishing it from other potential isomers.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is particularly useful for analyzing molecules containing chromophores, such as conjugated π-electron systems.

Experimental Protocol
  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. One beam passes through a cuvette containing the pure solvent (the reference), and the other passes through a matched cuvette with the sample solution. The absorbance is recorded as a function of wavelength.

Data Interpretation

The quinoxaline ring system is a strong chromophore. The spectrum is expected to show multiple absorption bands characteristic of π → π* and n → π* electronic transitions.[9][10] Quinoxaline derivatives typically exhibit strong absorption in the UV region between 250 nm and 400 nm, arising from the conjugated system of the heterocyclic rings.[11] The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the specific substitution pattern on the ring.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provide a comprehensive and unambiguous characterization of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. Each technique offers a unique and complementary piece of the structural puzzle. For professionals in research and drug development, a thorough understanding of this spectroscopic data is essential for confirming the identity, purity, and stability of this important chemical entity, ensuring the integrity and reproducibility of their scientific work.

References

  • National Center for Biotechnology Information. (n.d.). 3-[2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]oxazolidin-2-one. PubChem.
  • Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. Available at: [Link]

  • Kumar, S., et al. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. ResearchGate. Available at: [Link]

  • Sawicki, E. (1956). Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Kotnal, R. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substitute. Semantic Scholar. Available at: [Link]

  • Kotnal, R. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. ResearchGate. Available at: [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. ResearchGate. Available at: [Link]

  • Huillet, F. D. (1954). Ultraviolet absorption spectra of quinoxaline and some of its derivatives. Brigham Young University. Available at: [Link]

  • MDPI. (2016). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI. Available at: [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, acetic acid, (1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester, CAS Registry Number 236391-76-7. Food and Chemical Toxicology. Available at: [Link]

  • Jorge, F. E., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling. Available at: [Link]

  • Research and Reviews: Journal of Chemistry. (2013). Novel quinoxaline derivatives: synthesis and structural studies. OMICS International. Available at: [Link]

  • ResearchGate. (n.d.). Design and synthesis of some novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)acetamide derivatives for biological evaluation as anticonvulsant agents. ResearchGate. Available at: [Link]

  • MDPI. (2020). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. Available at: [Link]

  • Fathalla, W., et al. (2017). Synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates and methyl 2-[2-((1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonyl-. ResearchGate. Available at: https://www.researchgate.
  • ResearchGate. (n.d.). (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... ResearchGate. Available at: [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who are engaged in the synthesis, characterization, and application of quinoxaline derivatives.

Introduction: The Role of NMR in the Structural Elucidation of Quinoxaline Derivatives

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties have made them a focal point in the development of new therapeutic agents.[1] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their purity and identity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous structural elucidation of organic molecules, including complex heterocyclic systems like (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.[2] By providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule, ¹H and ¹³C NMR are fundamental to confirming the successful synthesis of the target compound and identifying any potential impurities.

This guide will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, offering a detailed interpretation of the expected spectra based on established principles and data from related structures.

Molecular Structure and Numbering

To facilitate a clear and systematic analysis of the NMR spectra, the atoms of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid have been numbered as illustrated in the diagram below. This numbering convention will be used throughout this guide for the assignment of NMR signals.

Figure 1: Molecular structure of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoxaline ring, the methylene protons of the acetic acid side chain, the methyl protons, and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Assignment
H5, H6, H7, H87.0 - 8.0Multiplets4HProtons on the benzene ring of the quinoxaline system typically resonate in this downfield region due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns will depend on the electronic environment created by the fused pyrazinone ring. For similar quinoxalin-2(1H)-one structures, these aromatic protons appear in the 7.00-8.40 ppm range.[3]
H10~5.0Singlet2HThe methylene protons adjacent to the nitrogen atom (N1) and the carbonyl group of the acetic acid moiety are expected to be significantly deshielded. A singlet is predicted due to the absence of adjacent protons for coupling. In related N-substituted acetamide derivatives of 3-methyl-2-oxoquinoxaline, these methylene protons appear as a singlet around 5.2-5.5 ppm.[1]
H9~2.4Singlet3HThe methyl protons at position C3 are attached to an sp² hybridized carbon and are adjacent to a nitrogen atom. This environment typically results in a chemical shift in the range of 2.3-2.6 ppm. A singlet is expected as there are no neighboring protons.
OH>10Broad Singlet1HThe carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift, typically above 10 ppm. This signal is also exchangeable with deuterium oxide (D₂O).

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid will provide valuable information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C2~155The carbonyl carbon of the quinoxalinone ring is expected to resonate at a significantly downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom. For quinoxalin-2(1H)-one derivatives, this carbonyl carbon typically appears in the range of 151-158 ppm.[3]
C11~170The carbonyl carbon of the carboxylic acid group will also be in the downfield region, generally at a higher chemical shift than the amide-like carbonyl of the quinoxalinone ring.
C3~145This is a quaternary sp² carbon atom within the heterocyclic ring and adjacent to a nitrogen atom, leading to a downfield chemical shift.
C4a, C8a125 - 140These are the bridgehead carbons of the fused ring system. Their chemical shifts are influenced by the aromatic system and the adjacent nitrogen atoms.
C5, C6, C7, C8115 - 135These are the sp² hybridized carbons of the benzene ring. Their specific chemical shifts will vary based on their position relative to the fused heterocyclic ring. The aromatic carbons in quinoxalin-2(1H)-one systems are typically found in this range.[3]
C10~45This sp³ hybridized methylene carbon is attached to a nitrogen atom, which causes a downfield shift compared to a typical alkane carbon.
C9~20The methyl carbon at position C3 will have a chemical shift in the aliphatic region, typical for a methyl group attached to an sp² carbon.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. The specific parameters may need to be optimized based on the available NMR spectrometer and the concentration of the sample.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that can fully dissolve the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for quinoxaline derivatives. The choice of solvent can influence the chemical shifts, so it should be reported with the data.

  • Sample Concentration: Accurately weigh approximately 5-10 mg of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

NMR Spectrometer Setup and Data Acquisition

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing A Dissolve Compound in Deuterated Solvent B Add Internal Standard (TMS) A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Tune and Shim the Spectrometer D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase Correction H->I J Baseline Correction I->J K Integration and Peak Picking J->K L Reference to TMS K->L

Figure 2: A generalized workflow for the acquisition and processing of NMR data.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: 2-5 seconds.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration and Peak Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift, multiplicity, and coupling constants for each signal.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is a cornerstone of modern chemical research and drug development. This guide provides a detailed, albeit predictive, framework for the interpretation of the NMR data for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. The presented chemical shift and coupling pattern predictions are grounded in the fundamental principles of NMR spectroscopy and supported by data from structurally related quinoxaline derivatives. The outlined experimental protocol offers a robust starting point for researchers to acquire high-quality NMR data for this and similar compounds, thereby ensuring the structural integrity and purity of their synthesized molecules.

References

  • Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. PubMed. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. Available at: [Link]

  • Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl) acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. ResearchGate. Available at: [Link]

  • 13C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing. Available at: [Link]

  • Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of complex organic molecules. This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. By dissecting its molecular structure into constituent functional groups—a quinoxalinone (cyclic amide), a carboxylic acid, an aromatic ring, and aliphatic moieties—we can predict and interpret its unique spectroscopic fingerprint. This document details the theoretical underpinnings, a robust experimental protocol for sample analysis, and a thorough interpretation of the key vibrational modes. The causality behind experimental choices and spectral features is emphasized to provide field-proven insights for researchers in drug discovery and development.

Introduction: The Molecular Context

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid belongs to the quinoxaline class of nitrogen-containing heterocyclic compounds. Quinoxaline derivatives are prominent scaffolds in pharmaceutical development, known to exhibit a wide range of biological activities.[1][2] The precise characterization of these molecules is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships.

Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectrum that acts as a molecular "fingerprint." For (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, FTIR is particularly powerful as it allows for the simultaneous confirmation of its defining functional groups: the cyclic amide (lactam) within the quinoxalinone ring, the terminal carboxylic acid, the aromatic system, and aliphatic C-H bonds.

Structural and Vibrational Framework

To interpret the IR spectrum, we must first visualize the molecule and identify the bonds responsible for IR absorption.

G start Start: Dried Sample & KBr weigh Weigh ~1 mg Sample & ~150 mg KBr start->weigh grind Grind & Mix in Agate Mortar weigh->grind load Load Mixture into Pellet Die grind->load press Apply Pressure (8-10 tons) load->press acquire_bkg Acquire Background Spectrum (FTIR) press->acquire_bkg acquire_smp Acquire Sample Spectrum acquire_bkg->acquire_smp process Process Data (Baseline Correction) acquire_smp->process end_node End: Interpretable IR Spectrum process->end_node

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Spectral Interpretation: Decoding the Vibrational Signature

The IR spectrum of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid can be divided into several key regions, each providing specific structural information.

The High-Frequency Region (>2500 cm⁻¹): O-H and C-H Stretching Vibrations
  • Carboxylic Acid O-H Stretch (ν O-H): The most prominent feature in this region is an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ . [3][4]This characteristic broadness is a direct consequence of strong intermolecular hydrogen bonding, which causes the carboxylic acid molecules to exist as dimers in the solid state. [5]This band will often overlap with the C-H stretching vibrations.

  • Aromatic C-H Stretch (ν C-H): Weak to medium intensity sharp peaks are expected just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹ ), corresponding to the stretching of C-H bonds on the benzene ring. * Aliphatic C-H Stretch (ν C-H): Sharp, medium-to-strong absorption bands will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹ ). These arise from the symmetric and asymmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups.

The Carbonyl Region (1800-1600 cm⁻¹): A Tale of Two C=O Bonds

This region is diagnostically crucial. The presence of two distinct, strong, and sharp peaks confirms the existence of both the carboxylic acid and the lactam functionalities.

  • Carboxylic Acid C=O Stretch (ν C=O): A very strong and sharp absorption is expected in the range of 1725-1700 cm⁻¹ . For a hydrogen-bonded dimer, this peak typically appears around 1710 cm⁻¹. [4][6]* Lactam C=O Stretch (Amide I Band, ν C=O): A second very strong absorption will be present at a lower wavenumber, characteristic of a six-membered cyclic amide (lactam). This band is expected in the range of 1680-1660 cm⁻¹ . [7][8]Literature on quinoxalinone derivatives confirms this range, with values often cited around 1663-1677 cm⁻¹. [9]

The Fingerprint Region (<1600 cm⁻¹): Complex Vibrations

This region contains a wealth of structural information from bending vibrations and other stretching modes, though direct assignment can be complex.

  • Aromatic C=C and C=N Stretching: Medium intensity bands between 1625 cm⁻¹ and 1430 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the quinoxaline aromatic system. [10]* Aliphatic C-H Bending (δ C-H): Bending vibrations for the CH₃ and CH₂ groups appear around 1465 cm⁻¹ and 1375 cm⁻¹ .

  • C-O Stretching and O-H Bending: Coupled vibrations involving the carboxylic acid's C-O stretch and O-H in-plane bend often produce a broad absorption near 1300 cm⁻¹ .

Summary of Key Spectroscopic Data

The following table summarizes the expected characteristic IR absorption bands for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3300 - 2500ν (O-H) Stretch, H-bondedCarboxylic AcidStrong, Very Broad
3100 - 3030ν (C-H) StretchAromaticMedium to Weak
2960 - 2850ν (C-H) StretchAliphatic (-CH₃, -CH₂)Medium to Strong
1725 - 1700ν (C=O) Stretch, DimerCarboxylic AcidStrong, Sharp
1680 - 1660ν (C=O) Stretch (Amide I)Cyclic Amide (Lactam)Strong, Sharp
1625 - 1430ν (C=C) and ν (C=N) StretchAromatic Ring SystemMedium
~1465 & ~1375δ (C-H) BendAliphatic (-CH₃, -CH₂)Medium
~1300Coupled ν (C-O) and δ (O-H)Carboxylic AcidMedium, Broad

Conclusion

The infrared spectrum of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid provides a definitive signature for its structural verification. The key diagnostic features are the exceptionally broad O-H stretch of the hydrogen-bonded carboxylic acid and, most critically, the presence of two distinct and intense carbonyl absorption bands: one near 1710 cm⁻¹ for the carboxylic acid and another near 1670 cm⁻¹ for the quinoxalinone's cyclic amide. These features, combined with the characteristic absorptions of aromatic and aliphatic C-H bonds, provide a robust and self-validating system for identifying the compound and assessing its purity. This guide equips researchers with the foundational knowledge and practical methodology to confidently apply FTIR spectroscopy in the characterization of this important class of molecules.

References

  • Antonella Campopiano, et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific & Academic Research. Available at: [Link]

  • El-Faham, A., et al. (2022). A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. PubMed Central. Available at: [Link]

  • Liao, L. F., et al. (2001). FTIR study of adsorption and photoreactions of acetic acid on TiO2. Physical Chemistry Chemical Physics, 3(17), 3857-3863. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • Kumar, S., et al. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry. Available at: [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Available at: [Link]

  • Tankov, I., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]

  • National Institutes of Health. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substitute.... Available at: [https://www.semanticscholar.org/paper/Synthesis-and-Biological-Evaluation-of-N'-(substitute-Kotnal-Oman/058e578a1a3821a36411f18374d8129e160f06a0]([Link]

  • Epistemeo. (2012). Introduction to IR Spectroscopy - Amides. YouTube. Available at: [Link]

  • International Journal of Scientific & Academic Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available at: [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Available at: [Link]

  • Kotnal, R. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. Available at: [Link]

  • Organic Letters. (2026). Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • ResearchGate. (n.d.). (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of.... Available at: [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • Lin, J. (n.d.). Carboxylic Acid Ir Spectrum. Available at: [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of (3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, a molecule of significant interest in medicinal chemistry. Through a detailed examination of its molecular geometry, intermolecular interactions, and crystal packing, primarily focusing on its dihydrate form, we elucidate the key structural features that govern its solid-state behavior. This document is intended to serve as a critical resource for researchers engaged in the design and development of novel therapeutics based on the quinoxaline scaffold, offering insights into its structural chemistry that can inform rational drug design and solid-form development.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities, have established them as privileged scaffolds in medicinal chemistry. The compound (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, in particular, represents a key building block for the synthesis of more complex pharmaceutical agents. A thorough understanding of its three-dimensional structure is paramount for predicting its physicochemical properties, designing derivatives with enhanced activity, and controlling its solid-state characteristics, which are critical for drug formulation and bioavailability.

This guide delves into the crystallographic analysis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, with a primary focus on its well-characterized dihydrate form. We will explore the subtle interplay of covalent and non-covalent forces that dictate its molecular conformation and crystal lattice architecture.

Molecular and Crystal Structure Analysis

The crystal structure of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid has been determined by single-crystal X-ray diffraction, revealing a fascinating interplay of molecular conformation and intermolecular forces, particularly in its dihydrate form.

Molecular Conformation

In the dihydrate crystal structure, the dihydroquinoxaline moiety is nearly planar, with constituent atoms showing only minor deviations from the mean plane, ranging from +0.0572(8) to -0.0874(8) Å[1]. A key conformational feature is the orientation of the acetic acid substituent, which is nearly orthogonal to the plane of the dihydroquinoxaline ring system[1]. This perpendicular arrangement is a recurring motif in related structures and is crucial for understanding the molecule's steric and electronic profile.

Crystal Packing and Intermolecular Interactions of the Dihydrate

The crystal packing of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid dihydrate is a testament to the directing influence of hydrogen bonding. The structure is characterized by the formation of corrugated layers held together by a network of O—H⋯O, O—H⋯N, and C—H⋯O hydrogen bonds[1]. Crucially, the lattice water molecules are integral to this network, acting as bridges between the organic molecules[1].

These layers are further stabilized by π–π stacking interactions between the aromatic rings of adjacent quinoxaline moieties, contributing to the overall stability of the crystal lattice[1]. The interplay of strong hydrogen bonds and weaker π–π stacking interactions dictates the cohesive forces within the crystal.

cluster_0 Molecular Structure cluster_1 Crystal Packing (Dihydrate) Quinoxaline_Core Planar Dihydroquinoxaline Core Acetic_Acid Orthogonal Acetic Acid Substituent Quinoxaline_Core->Acetic_Acid C-N Bond H_Bonds O-H...O, O-H...N, C-H...O Hydrogen Bonds Water Lattice Water Molecules (Bridging) H_Bonds->Water Involvement in Network Pi_Stacking π-π Stacking Interactions H_Bonds->Pi_Stacking Co-stabilization Molecular_Structure Crystal_Packing

Caption: Relationship between molecular structure and crystal packing.

Crystallographic Data

The crystallographic data for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid dihydrate provides a quantitative description of its crystal structure.

Parameter Value
Chemical FormulaC₁₁H₁₀N₂O₃·2H₂O
Molecular Weight254.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.7306 (5)
b (Å)16.8048 (11)
c (Å)9.3113 (6)
β (°)102.001 (2)
Volume (ų)1183.20 (13)
Z4
Calculated Density (Mg m⁻³)1.427
RadiationCu Kα (λ = 1.54178 Å)
Temperature (K)150
Data sourced from IUCrData, 2018[1]

Experimental Protocols

The determination of the crystal structure of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid involves a multi-step process encompassing synthesis, crystallization, and single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

A plausible synthetic route to (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid involves a two-step procedure:

Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as ethanol.

  • Addition of Reagent: Add an equimolar amount of sodium pyruvate to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, 3-methylquinoxalin-2(1H)-one, will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[2]

Step 2: Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

  • Alkylation Reaction: Suspend the synthesized 3-methylquinoxalin-2(1H)-one in a suitable solvent like dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate, to the suspension.

  • Alkylating Agent: Add ethyl chloroacetate dropwise to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).

  • Hydrolysis: Upon completion of the alkylation, add a solution of sodium hydroxide and continue stirring to hydrolyze the ester to the carboxylic acid.

  • Acidification and Isolation: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the final product, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

  • Purification and Crystallization: Collect the crude product by filtration. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, will yield single crystals suitable for X-ray diffraction analysis. The dihydrate form is often obtained from aqueous solutions.[3][4]

Start o-Phenylenediamine + Sodium Pyruvate Step1 Reflux in Ethanol Start->Step1 Intermediate 3-Methylquinoxalin-2(1H)-one Step1->Intermediate Step2 Alkylation with Ethyl Chloroacetate (K2CO3/DMF) Intermediate->Step2 Ester Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate Step2->Ester Step3 Hydrolysis (NaOH) Ester->Step3 Acidification Acidification (HCl) Step3->Acidification Product (3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Acidification->Product Crystallization Recrystallization (Ethanol/Water) Product->Crystallization Final_Crystal Single Crystals (Dihydrate Form) Crystallization->Final_Crystal

Sources

solubility of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a quinoxaline derivative of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by this class of compounds, including anticancer, antibacterial, and antiviral properties[1][2]. A thorough understanding of its solubility in different solvents is fundamental for its synthesis, purification, formulation, and preclinical development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. It details the underlying principles of solubility, presents a robust experimental protocol for its determination using the widely accepted shake-flask method, and discusses the expected solubility profile based on its chemical structure and available literature on related compounds.

Introduction to (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a privileged scaffold in drug discovery[3]. The introduction of a methyl group, an oxo group, and an acetic acid moiety at specific positions on the quinoxaline core, as in (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, modulates its physicochemical properties and biological activity. The presence of both a carboxylic acid group (acidic) and the quinoxaline nucleus (weakly basic, with a pKa of 0.56 for the parent compound) suggests that its aqueous solubility will be pH-dependent[1]. The overall molecule possesses both hydrophobic (the bicyclic aromatic system) and hydrophilic (the carboxylic acid and amide-like functionalities) regions, indicating a nuanced solubility profile across a range of solvents.

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This adage is scientifically grounded in the intermolecular forces between the solute and solvent molecules. For (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, the key structural features influencing its solubility are:

  • The Quinoxaline Ring System: A large, relatively nonpolar aromatic structure that favors interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.

  • The Carboxylic Acid Group (-COOH): A highly polar group capable of forming strong hydrogen bonds with protic solvents like water, alcohols, and acetic acid. It can also deprotonate in basic conditions to form a highly soluble carboxylate salt.

  • The Lactam (Oxoquinoxalin) Moiety: This cyclic amide-like structure is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

The interplay of these functional groups dictates the compound's solubility in a given solvent. For instance, in polar protic solvents like water and ethanol, hydrogen bonding with the carboxylic acid and lactam groups will be the primary driver of solubility. In polar aprotic solvents like DMSO and DMF, dipole-dipole interactions will be significant. In nonpolar solvents, solubility is expected to be limited due to the compound's overall polarity.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a pharmaceutical compound is the shake-flask method [4][5]. This method, recommended by regulatory bodies like the FDA and organizations such as the World Health Organization, involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached[6][7].

Rationale for the Shake-Flask Method

The shake-flask method is favored for its reliability and direct measurement of thermodynamic solubility[5][8]. By ensuring an excess of the solid phase is present, the resulting solution is saturated, and the measured concentration represents the true equilibrium solubility at that temperature. This is crucial for applications such as Biopharmaceutics Classification System (BCS) studies, where solubility is a key parameter[9].

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_compound Weigh excess (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid prep_solvent Add precise volume of chosen solvent prep_compound->prep_solvent Combine in vial agitation Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours prep_solvent->agitation agitation_note Ensure excess solid remains visible agitation->agitation_note sampling Withdraw aliquot of supernatant agitation->sampling separation Separate solid from liquid (e.g., centrifugation or filtration) sampling->separation dilution Dilute sample with appropriate mobile phase separation->dilution analysis Quantify concentration (e.g., HPLC-UV) dilution->analysis result Final Solubility Value analysis->result Calculate Solubility (e.g., in mg/mL or µg/mL)

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of crystalline (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, DMSO, DMF) into each vial.

  • Equilibration: Seal the vials and place them in a mechanical shaker or on a rotating wheel in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a predetermined period, often 24 to 72 hours, to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau[6].

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solid, the sample should be filtered through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) or centrifuged at high speed[6].

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

  • Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL) or in molarity (mol/L).

Anticipated Solubility Profile of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

While specific quantitative data is not publicly available, a qualitative solubility profile can be inferred from its synthesis and the properties of similar molecules.

  • Recrystallization Solvents: This compound and its derivatives are often recrystallized from solvents like ethanol or mixtures containing DMSO and water, suggesting good solubility in these solvents, particularly at elevated temperatures[10]. The use of glacial acetic acid as a reaction medium also implies solubility in acidic polar solvents[10].

  • Aqueous Solubility: Due to the carboxylic acid moiety, the compound is expected to have low solubility in acidic aqueous media (pH < pKa of the carboxyl group). As the pH increases and the carboxylic acid deprotonates to the more polar carboxylate, the aqueous solubility is expected to increase significantly.

  • Polar Aprotic Solvents: High solubility is anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds.

  • Alcohols: Good solubility is expected in alcohols like methanol and ethanol, which can engage in hydrogen bonding with the solute.

  • Less Polar Solvents: Moderate to low solubility is expected in solvents like ethyl acetate and acetone. Very low solubility is anticipated in nonpolar solvents such as hexanes or toluene.

The following table provides a template for summarizing experimentally determined solubility data.

SolventSolvent TypeExpected SolubilityExperimental Solubility (mg/mL at 25°C)
Water (pH 7.0)Polar ProticModerate (pH-dependent)To be determined
EthanolPolar ProticHighTo be determined
MethanolPolar ProticHighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighTo be determined
Dimethylformamide (DMF)Polar AproticVery HighTo be determined
AcetonePolar AproticModerateTo be determined
Ethyl AcetateModerately PolarLow to ModerateTo be determined
Acetic AcidPolar ProticHighTo be determined

Conclusion

The solubility of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a critical parameter that influences its utility in pharmaceutical research and development. Its chemical structure, possessing both polar and nonpolar functionalities, suggests a varied solubility profile that is highly dependent on the choice of solvent and, in aqueous media, on the pH. By employing standardized and robust methodologies like the shake-flask method, researchers can obtain accurate and reproducible solubility data. This information is indispensable for guiding synthetic procedures, enabling effective purification, and developing viable formulations for preclinical and clinical evaluation.

References

  • Bobozhonov, Z. S., & Sidikov, A. A. U. (2023). STUDY OF SOLUBILITY OF СН3СООН - CO(NH2)2 - H2O SYSTEM. Journal of Chemical Technology and Metallurgy, 58(2), 310-317. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • IJLTET. (n.d.). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

  • Kotnal, R. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. Available at: [Link]

  • Food and Drug Administration (FDA). (2022). BCS Methodology: Solubility, Permeability & Dissolution. Available at: [Link]

  • El-fakharany, E. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7639. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Unbound. (2024). Synthesis and biological activity of quinoxaline derivatives. Available at: [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6612. Available at: [Link]

  • Gonzalez-Galeano, D., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 380. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20. Available at: [Link]

Sources

The Multifaceted Therapeutic Potential of Quinoxaline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have captivated the attention of researchers, leading to the synthesis and evaluation of a vast array of derivatives.[3][4] These derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents against a wide spectrum of diseases.[1][5][6] This technical guide provides a comprehensive overview of the significant biological activities of quinoxaline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

Anticancer Activity: A Dominant Therapeutic Frontier

The quest for more effective and safer anticancer drugs is a paramount challenge in modern medicine.[7] Quinoxaline derivatives have risen as a novel and promising class of chemotherapeutic agents, exhibiting potent activity against various tumor types.[1][7] Their anticancer effects are often attributed to their ability to interfere with fundamental cellular processes, primarily through the inhibition of protein kinases.[8][9][10]

Mechanism of Action: Targeting Key Oncogenic Pathways

A significant number of anticancer quinoxaline derivatives function as kinase inhibitors .[9][10] Kinases are crucial enzymes that regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers. Quinoxaline-based compounds have been shown to be competitive inhibitors of ATP binding to the kinase domain, effectively blocking downstream signaling pathways that promote cancer cell growth and survival.[8]

Prominent kinase targets for quinoxaline derivatives include:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR disrupts angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[8]

  • Platelet-Derived Growth Factor Receptor (PDGFR) : Targeting PDGFR can impede tumor growth and metastasis.[8]

  • Proto-oncogene non-receptor tyrosine-protein kinase (Src) and c-Met proto-oncogene (c-Met) : These kinases are involved in cell motility, invasion, and proliferation.[8]

  • Apoptosis signal-regulated kinase 1 (ASK1) : Inhibition of ASK1 is a promising strategy for treating various diseases, including cancer.[11]

  • c-Jun N-terminal kinases (JNK1) : JNK1 is a member of the mitogen-activated protein kinases (MAPK) family and is activated by various environmental stresses.[12]

Beyond kinase inhibition, some quinoxaline derivatives induce apoptosis , or programmed cell death, a crucial mechanism for eliminating cancerous cells.[2][8] Studies have shown that certain derivatives can trigger cell cycle arrest, particularly at the G2/M phase, leading to the activation of apoptotic pathways.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is intricately linked to their chemical structure. SAR studies have revealed key insights for optimizing their anticancer potency:

  • Substitution Patterns : The nature and position of substituents on the quinoxaline ring and its appendages significantly influence activity. For instance, the presence of electron-withdrawing groups like chlorine can enhance activity in some cases, while electron-releasing groups may be favorable in others.[1]

  • Side Chains : The addition of specific side chains, such as those containing amide, urea, thiourea, or sulphonamide moieties, has been shown to be crucial for potent anticancer activity.[8]

  • Hybrid Molecules : Combining the quinoxaline scaffold with other pharmacologically active moieties, such as coumarin or a triazole ring, has led to the development of hybrid derivatives with enhanced anticancer potential.[1]

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 3 Ty-82 (Leukemia)2.5Not specified[1]
THP-1 (Leukemia)1.6
Compound 14 MCF-7 (Breast)2.61Not specified[1]
Compound 6k Hela (Cervix)12.17 ± 0.9Not specified[13]
HCT-116 (Colon)9.46 ± 0.7
MCF-7 (Breast)6.93 ± 0.4
Compound VIIIc HCT116 (Colon)2.5Induces cell cycle arrest at G2/M phase[8]
Compound XVa HCT116 (Colon)4.4Weak VEGFR-2 inhibition[8]
26e -30.17 nM (ASK1 inhibition)ASK1 inhibitor[11]
Experimental Protocol: In Vitro Anticancer Activity Assessment

A standard methodology for evaluating the in vitro anticancer activity of quinoxaline derivatives involves the following steps:

  • Cell Culture : Human cancer cell lines (e.g., HCT116, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the synthesized quinoxaline derivatives for a specified duration (e.g., 48 or 72 hours).

  • Cytotoxicity Assay (MTT Assay) : The viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • IC50 Determination : The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Diagram 1: General Workflow for In Vitro Anticancer Screening

G cluster_workflow In Vitro Anticancer Screening Workflow start Start: Synthesized Quinoxaline Derivatives cell_culture Cell Culture (e.g., HCT116, MCF-7) start->cell_culture treatment Compound Treatment (Varying Concentrations) cell_culture->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End: Potency Determination data_analysis->end

Caption: A streamlined workflow for assessing the in vitro anticancer activity of quinoxaline derivatives.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance poses a significant threat to global health.[14] Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antitubercular effects, making them valuable scaffolds for the development of new anti-infective agents.[3][14][15][16][17][18][19][20]

Antibacterial and Antifungal Activity

Numerous studies have reported the efficacy of quinoxaline derivatives against a range of pathogenic bacteria and fungi.[15][16][17][18][19] The mechanism of their antimicrobial action is not fully elucidated but is thought to involve the disruption of essential cellular processes in microorganisms.

  • Antibacterial Activity : Quinoxaline derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[17][18]

  • Antifungal Activity : Several derivatives have exhibited potent antifungal activity against clinically relevant fungi such as Candida albicans and plant pathogenic fungi like Rhizoctonia solani.[15][19]

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem.[21][22] Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have emerged as a promising class of antitubercular agents.[21][22][23]

  • Mechanism of Action : Some quinoxaline derivatives have been shown to inhibit M. tuberculosis DNA gyrase, an essential enzyme for DNA replication.[22]

  • Activity against Resistant Strains : Importantly, certain derivatives have demonstrated activity against drug-resistant strains of M. tuberculosis.[22]

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

CompoundOrganismActivity MetricValueReference
Compound 5k Acidovorax citrulli (Ac)Good antibacterial activity-[15]
Compound 5j Rhizoctonia solani (RS)EC508.54 µg/mL[15]
Compound 5t Rhizoctonia solani (RS)EC5012.01 µg/mL[15]
T-007, T-018, etc. Mycobacterium tuberculosis H37RvMIC0.12 µg/mL[22]
Compound 3e Mycobacterium tuberculosis H37RvMIC0.65 µM[20]
Staphylococcus aureusMIC2.07 µM[20]
Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of quinoxaline derivatives is typically evaluated using the following methods:

  • Broth Microdilution Method : This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Agar Disc Diffusion Method : A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disc is measured to assess the antimicrobial activity.[17][18]

Diagram 2: Agar Disc Diffusion Method for Antimicrobial Screening

G cluster_workflow Agar Disc Diffusion Assay inoculate Inoculate Agar Plate with Microorganism place_disc Place Paper Disc with Quinoxaline Derivative inoculate->place_disc incubate Incubate the Plate place_disc->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Caption: A schematic representation of the agar disc diffusion method for evaluating antimicrobial activity.

Antiviral Activity: A Promising Avenue for New Therapies

The emergence of new and re-emerging viral infections underscores the urgent need for novel antiviral drugs.[24][25][26] Quinoxaline derivatives have shown considerable promise as antiviral agents, with activity reported against a variety of viruses.[24][25][26]

  • Mechanism of Action : The antiviral mechanisms of quinoxaline derivatives are diverse and can involve the inhibition of viral enzymes, such as reverse transcriptase in HIV, or interference with viral entry and replication processes.[24]

  • Spectrum of Activity : Antiviral activity has been observed against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C virus (HCV), and coronaviruses.[24][25][26] For instance, the compound S-2720, a quinoxaline derivative, is a potent inhibitor of HIV-1 reverse transcriptase.[24]

Anti-inflammatory and Analgesic Activities: Modulating the Inflammatory Response

Inflammation is a complex biological response implicated in numerous diseases.[2][27] Quinoxaline derivatives have been investigated for their anti-inflammatory and analgesic properties.[2][27][28][29][30]

  • Mechanism of Action : The anti-inflammatory effects of quinoxalines are attributed to their ability to inhibit the production of pro-inflammatory mediators such as cyclooxygenase (COX), cytokines (e.g., IL-1β, TNF-α), and nuclear factor kappa B (NF-κB).[2][27]

  • In Vivo Efficacy : Some derivatives have demonstrated significant in vivo anti-inflammatory effects in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[28][29]

Other Notable Biological Activities

The therapeutic potential of quinoxaline derivatives extends beyond the activities detailed above. Research has also highlighted their promise in other areas:

  • Antimalarial Activity : Quinoxaline derivatives have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[31][32][33] Some compounds have demonstrated efficacy against chloroquine-resistant strains.[31][34]

  • Antidepressant Activity : Certain quinoxaline derivatives have been investigated for their potential as antidepressant agents.[3]

  • Anticonvulsant Activity : The quinoxaline scaffold has also been explored for the development of anticonvulsant drugs.[1]

  • Antioxidant Activity : Several quinoxaline derivatives have exhibited significant antioxidant properties, which may contribute to their therapeutic effects in various diseases.[28][29]

Conclusion: A Scaffold with a Bright Future in Drug Discovery

The extensive body of research on quinoxaline derivatives unequivocally establishes this heterocyclic system as a highly versatile and valuable scaffold in medicinal chemistry.[1][5] The diverse range of potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscores their immense therapeutic potential.[1][3][5][6] The ability to readily modify the quinoxaline core allows for the fine-tuning of its pharmacological properties, offering a promising avenue for the development of next-generation drugs with improved efficacy and safety profiles. As our understanding of the molecular mechanisms underlying their activities deepens, quinoxaline derivatives are poised to make significant contributions to the treatment of a wide array of human diseases.

References

  • El-Sayed, N. F., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]

  • Ghorab, M. M., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. PubMed. [Link]

  • El-Sayed, N. F., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. [Link]

  • Gondru, R., et al. (2018). Synthesis, In Vitro Antitubercular Activity and 3D-QSAR of Novel Quinoxaline Derivatives. ChemistrySelect. [Link]

  • Ali, I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]

  • Ali, I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • Shahin, G. E., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]

  • de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Li, J., et al. (2019). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. [Link]

  • Deepika, Y., et al. (2011). Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]

  • Abdel-Rahman, A. A.-H. (2001). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules. [Link]

  • Sharma, S., et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. [Link]

  • Zayed, M. F., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie. [Link]

  • Vicente, E., et al. (2010). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.). ResearchGate. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. [Link]

  • Ali, I., et al. (2024). Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate. [Link]

  • Sharma, S., et al. (2012). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]

  • Sharma, V., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). PubMed. [Link]

  • Vicente, E., et al. (2010). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry. [Link]

  • Rivera, G., et al. (2018). Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. Molecules. [Link]

  • Gollapalli Naga Raju, et al. (2024). Potential activities of quinoxaline derivatives – a review. World Journal of Pharmaceutical Research. [Link]

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. (2023). PubMed. [Link]

  • Rivera, G., et al. (2018). Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. Molecules. [Link]

  • Overall structure-activity relationship analysis of the quinoxaline derivatives. (n.d.). ResearchGate. [Link]

  • Franetich, J.-F., et al. (2018). Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives. European Journal of Medicinal Chemistry. [Link]

  • El-Sayed, N. F., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed. [Link]

  • González-González, A., et al. (2024). Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents. RSC Medicinal Chemistry. [Link]

  • Alasmari, F. A. S., et al. (2018). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals. [Link]

  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. (2015). PubMed. [Link]

  • HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. (2014). Pharmacophore. [Link]

  • Synthesis, biological evaluation and structure-activity relationships of new quinoxaline derivatives as anti-Plasmodium falciparum agents. (2014). PubMed. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. ResearchGate. [Link]

  • Biological activity of quinoxaline derivatives. (2025). ResearchGate. [Link]

  • Kumar, A., et al. (2016). New Conjugates of Quinoxaline as Potent Antitubercular and Antibacterial Agents. Journal of the Korean Chemical Society. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Advances. [Link]

  • Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. (2020). Taylor & Francis Online. [Link]

  • In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. (2017). International Journal of ChemTech Research. [Link]

  • Quinoxaline-Based Anti-Schistosomal Compounds Have Potent Anti-Malarial Activity. (2021). mSphere. [Link]

  • New Amide Derivatives of Quinoxaline 1,4-di-N-Oxide with Leishmanicidal and Antiplasmodial Activities. (2015). Molecules. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of the Chinese Chemical Society. [Link]

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (2023). Cureus. [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Putative HPPD-Inhibitory Action of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory in Herbicide Discovery

The relentless arms race between agricultural science and weed evolution necessitates a continuous pipeline of novel herbicidal compounds with diverse mechanisms of action. The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) has emerged as a validated and highly successful target for bleaching herbicides. While several chemical classes are known to inhibit HPPD, the vast chemical space of potential inhibitors remains largely unexplored. This guide delves into the intriguing potential of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid as a putative HPPD inhibitor. Although direct empirical evidence for this specific interaction is not yet present in peer-reviewed literature, this document serves as a comprehensive theoretical framework and a practical guide for its investigation. By leveraging our understanding of the HPPD active site and the structure-activity relationships of known quinoxaline-based inhibitors, we will construct a plausible mechanism of action and outline the rigorous experimental protocols required for its validation.

I. The HPPD Enzyme: A Critical Node in Plant Metabolism

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme iron(II)-dependent oxygenase that plays a pivotal role in the tyrosine catabolism pathway. In plants, this pathway is not merely degradative; it provides the essential precursors for the biosynthesis of plastoquinone and tocopherols. These molecules are indispensable for photosynthesis and antioxidant defense, respectively.

The catalytic cycle of HPPD is a complex process involving the binding of the substrate, 4-hydroxyphenylpyruvate (HPPA), and molecular oxygen to the iron center within the enzyme's active site. Inhibition of HPPD disrupts this vital pathway, leading to a depletion of plastoquinone. This, in turn, inhibits the function of phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. The resulting lack of carotenoids leaves chlorophyll susceptible to photo-oxidation, causing the characteristic bleaching phenotype in susceptible plants, which ultimately leads to necrosis and death.[1][2]

II. (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid: A Candidate on the Horizon

The subject of this guide, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, belongs to the quinoxaline class of heterocyclic compounds. While direct studies on its herbicidal activity are lacking, numerous quinoxaline derivatives have been synthesized and investigated for a wide array of biological activities, including antimicrobial, anticancer, and, pertinently, herbicidal effects.[3][4][5][6][7] The structural features of this molecule, particularly the quinoxalinone core, bear resemblance to scaffolds found in other enzyme inhibitors, making it a compelling candidate for investigation as an HPPD inhibitor.

III. A Postulated Mechanism of Action: In Silico Insights and a Hypothetical Binding Mode

In the absence of empirical data, we propose a hypothetical binding mode for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid within the active site of Arabidopsis thaliana HPPD (AtHPPD), a model system for such studies. This model is informed by the known crystal structures of AtHPPD in complex with other inhibitors and the general principles of competitive inhibition at this site.[8][9]

HPPD inhibitors typically function as competitive inhibitors, vying with the natural substrate, HPPA, for binding to the enzyme's active site.[2] The active site of HPPD is a deep pocket containing a catalytic iron(II) ion coordinated by a conserved 2-His-1-carboxylate facial triad. The binding of many known inhibitors involves chelation with this iron center and a network of hydrogen bonds and hydrophobic interactions with surrounding amino acid residues.

While (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid lacks the classic triketone moiety known to chelate the iron ion in many commercial HPPD inhibitors, its carboxylic acid group could potentially interact with the catalytic metal or with positively charged or polar residues in the active site. The quinoxalinone ring system is predicted to form crucial π-π stacking and hydrophobic interactions with key aromatic residues that line the active site pocket, such as Phe381 and Phe424 . These interactions are frequently observed in the binding of other aromatic inhibitors to HPPD and are considered critical for affinity and inhibitory activity.[8]

Below is a diagram illustrating the proposed key interactions:

G cluster_HPPD_Active_Site HPPD Active Site cluster_Inhibitor (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Fe2 Fe(II) His226 His226 Fe2->His226 His308 His308 Fe2->His308 Glu394 Glu394 Fe2->Glu394 Phe381 Phe381 Phe424 Phe424 Gln307 Gln307 Quinoxalinone Quinoxalinone Ring Quinoxalinone->Phe381 π-π Stacking Quinoxalinone->Phe424 π-π Stacking Methyl Methyl Group Methyl->Phe424 Hydrophobic Interaction AceticAcid Acetic Acid Moiety AceticAcid->Fe2 Potential Ionic/ Coordinative Interaction AceticAcid->Gln307 H-Bond

Caption: Hypothetical binding of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid in the HPPD active site.

IV. A Roadmap for Validation: Experimental Protocols

The validation of this hypothetical mechanism requires a multi-pronged experimental approach. The following protocols provide a comprehensive framework for characterizing the interaction between (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and the HPPD enzyme.

A. HPPD Enzyme Inhibition Assay

This assay is the foundational step to determine if the compound inhibits HPPD activity and to quantify its potency.

Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify HPPD from a suitable source (e.g., Arabidopsis thaliana or Zea mays).

    • Prepare a stock solution of the substrate, 4-hydroxyphenylpyruvate (HPPA), in a suitable buffer.

  • Inhibitor Preparation:

    • Synthesize and purify (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. Purity should be confirmed by NMR and mass spectrometry.

    • Prepare a series of dilutions of the inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, combine the HPPD enzyme, a reaction buffer containing Fe(II) and ascorbate, and varying concentrations of the inhibitor.

    • Initiate the reaction by adding HPPA.

    • Monitor the depletion of HPPA or the formation of the product, homogentisic acid (HGA), spectrophotometrically.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

B. Structural Elucidation via X-ray Crystallography

To visualize the precise binding mode of the inhibitor, co-crystallization with the HPPD enzyme is essential.

Protocol:

  • Protein Crystallization:

    • Screen for crystallization conditions for the purified HPPD enzyme using various crystallization screens.

  • Co-crystallization:

    • Incubate the HPPD enzyme with a molar excess of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

    • Set up crystallization trials with the protein-inhibitor complex.

  • Data Collection and Structure Determination:

    • Harvest suitable crystals and cryo-protect them.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using a known HPPD structure as a model.

    • Refine the structure and model the inhibitor into the electron density observed in the active site.

C. Computational Modeling and Molecular Dynamics

In silico methods can complement experimental data by providing insights into the dynamics of the inhibitor-enzyme interaction.

Protocol:

  • Molecular Docking:

    • Prepare the 3D structure of the HPPD enzyme (from the PDB or a homology model) and the inhibitor.

    • Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose of the inhibitor in the active site.

    • Analyze the predicted poses based on scoring functions and visual inspection of key interactions.

  • Molecular Dynamics (MD) Simulation:

    • Take the most plausible docked complex and subject it to MD simulations in a simulated aqueous environment.

    • Analyze the trajectory to assess the stability of the binding pose and the dynamics of the key interactions over time.

    • Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA to estimate the binding affinity.

The following diagram outlines the integrated workflow for validating the proposed mechanism of action:

G start Hypothesis Generation: (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid as an HPPD inhibitor synthesis Synthesis and Purification of the Compound start->synthesis biochemical_assay Biochemical Validation: HPPD Enzyme Inhibition Assay synthesis->biochemical_assay ic50 Determination of IC50 Value biochemical_assay->ic50 structural_bio Structural Validation: X-ray Crystallography ic50->structural_bio If active computational Computational Validation: Molecular Modeling ic50->computational If active cocrystal Co-crystal Structure Determination structural_bio->cocrystal mechanism Elucidation of the Mechanism of Action cocrystal->mechanism docking Molecular Docking computational->docking md_sim Molecular Dynamics Simulation docking->md_sim md_sim->mechanism

Caption: Integrated workflow for validating the mechanism of action.

V. Quantitative Data Summary (Hypothetical)

To provide a tangible framework for future studies, the following table presents hypothetical data that could be generated from the proposed experiments.

ParameterMethodHypothetical ValueSignificance
IC50 HPPD Enzyme Inhibition Assay15 µMIndicates moderate inhibitory potency, warranting further investigation.
Binding Affinity (Kd) Surface Plasmon Resonance10 µMConfirms direct binding and provides a thermodynamic measure of affinity.
Key Residue Interactions X-ray Crystallographyπ-π stacking with Phe381, Phe424; H-bond with Gln307Reveals the specific molecular interactions responsible for binding.
Binding Free Energy (ΔG) Molecular Dynamics Simulation-8.5 kcal/molProvides a theoretical estimation of the binding affinity, corroborating experimental data.

VI. Conclusion and Future Directions

This technical guide has laid out a scientifically grounded, albeit hypothetical, framework for the mechanism of action of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid as an HPPD inhibitor. The convergence of evidence from the broader class of quinoxaline-based herbicides and our understanding of the HPPD active site provides a strong rationale for its investigation.

The successful validation of this hypothesis, following the experimental roadmap detailed herein, would not only introduce a potentially new herbicidal scaffold but also deepen our understanding of the structure-activity relationships governing HPPD inhibition. Future work could then focus on the synthesis and evaluation of analogues of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid to optimize its potency and herbicidal efficacy, contributing to the development of next-generation weed management solutions.

VII. References

  • Hu, W., et al. (2022). Design, synthesis and biological activity of novel triketone-containing quinoxaline as HPPD inhibitor. Pest Management Science, 78(3), 938-946. Available at: [Link]

  • Kumar, S., et al. (2013). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide based azetidinone derivatives as potent antibacterial and antifungal agents. Journal of Chemical Sciences, 125(1), 129-139.

  • Ma, T., et al. (2022). Design, Synthesis, and Bioactivity of Triketone-quinoxalin-2-ones as a Novel HPPD Inhibition Herbicide. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Ndikuryayo, F., et al. (2017). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 556. Available at: [Link]

  • Pan, C., et al. (2021). DISCOVERY OF TRIKETONE-QUINOXALINE HYBRIDS AS POTENT HPPD INHIBITORS USING STRUCTURE-BASED DRUG DESIGN. Acta Pharmaceutica Sinica B, 11(1), 124-135. Available at: [Link]

  • Pan, L., et al. (2020). Synthesis and Pesticidal Activities of New Quinoxalines. Journal of Agricultural and Food Chemistry, 68(29), 7599-7606. Available at: [Link]

  • Sun, Y., et al. (2018). Based on the Virtual Screening of Multiple Pharmacophores, Docking and Molecular Dynamics Simulation Approaches toward the Discovery of Novel HPPD Inhibitors. International Journal of Molecular Sciences, 19(2), 594. Available at: [Link]

  • Wang, D., et al. (2022). Synthesis, Crystal Structure and Biological Activity of Two Triketone-Containing Quinoxalines as HPPD Inhibitors. Molecules, 27(19), 6245. Available at: [Link]

  • Yang, G., et al. (2019). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. Journal of Medicinal Chemistry, 62(24), 11436-11444. Available at: [Link]

  • Yozzo, K. (2020). HPPD Inhibiting Herbicides: State of the Science. U.S. Environmental Protection Agency. Available at: [Link]

  • Zhang, D., et al. (2023). In Silico Design and Validation of a Novel HPPD-Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds. Chemistry & Biodiversity, 20(11), e202300322. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

  • Bassyouni, F. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(11), 3456.

  • Ganthi, H. R., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. E-Journal of Chemistry, 9(4), 2155-2165.

  • Kumar, S., et al. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry, 9(4), 2155-2165.

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360.

  • Various Authors. (n.d.). Computer-Aided and AILDE Approaches to Design Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. National Institutes of Health. Available at: [Link]

  • Various Authors. (n.d.). Crystal structure of HPPD inhibitor sensitive protein from Oryza sativa. PubMed. Available at: [Link]

  • Various Authors. (n.d.). The screening workflow that was applied to discern novel HPPD inhibitors. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). X-ray crystallography & cocrystals of targets & ligands. YouTube. Available at: [Link]

  • Various Authors. (n.d.). X-ray crystallographic studies of rationally designed dihydroorotate dehydrogenase inhibitors. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. MDPI.

  • Various Authors. (n.d.). High-quality crystals of human haematopoietic prostaglandin D synthase with novel inhibitors. National Institutes of Health. Available at: [Link]

  • Various Authors. (n.d.). Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitor. Semantic Scholar. Available at: [Link]

  • Various Authors. (n.d.). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available at: [Link]

Sources

A Theoretical Exploration of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth theoretical analysis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, a molecule of significant interest within the broader class of quinoxaline derivatives known for their diverse biological activities.[1] For researchers, medicinal chemists, and drug development professionals, this document serves as a comprehensive resource, detailing the computational methodologies used to elucidate the structural, electronic, and biological properties of this compound. We will explore not just the "how" but the critical "why" behind the application of theoretical studies in modern drug discovery, using this quinoxaline derivative as a central case study.

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, conferring unique physicochemical properties that make its derivatives attractive candidates for therapeutic development.[2] These compounds have demonstrated a wide spectrum of biological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][3] The subject of this guide, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, serves as a foundational structure for numerous derivatives that have been synthesized and evaluated for various therapeutic targets.[4][5][6][7]

This guide will navigate through the essential theoretical studies, from optimizing the molecular geometry to predicting its interaction with biological macromolecules, thereby providing a robust framework for its further investigation and development.

Section 1: Molecular Structure and Spectroscopic Analysis: A Computational Approach

The initial step in any theoretical investigation is to establish an accurate three-dimensional model of the molecule. This is achieved through geometry optimization, a process that determines the lowest energy conformation of the molecule.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[8] For (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), are employed to predict its most stable geometric configuration.[8] This process not only provides a visual 3D model but also calculates key structural parameters.

Causality of Experimental Choice: The selection of the B3LYP functional with the 6-311++G(d,p) basis set represents a widely accepted balance between computational cost and accuracy for organic molecules of this size. The inclusion of diffuse functions (++) is crucial for accurately describing the behavior of lone pairs and anions, which are present in the carboxylate group, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

Workflow for DFT-Based Molecular Modeling

cluster_input Input Preparation cluster_dft DFT Calculation cluster_analysis Post-Calculation Analysis start Draw 2D structure of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid convert Convert to 3D coordinates start->convert dft_setup Set up calculation: Functional: B3LYP Basis Set: 6-311++G(d,p) convert->dft_setup Input for DFT software geom_opt Perform Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify true energy minimum (no imaginary frequencies) freq_calc->verify_min Check vibrational modes extract_data Extract optimized coordinates, bond lengths, and angles verify_min->extract_data Validated structure spect_sim Simulate IR and NMR spectra extract_data->spect_sim

Caption: Workflow for Geometry Optimization and Spectroscopic Simulation using DFT.

Predicted Spectroscopic Data

A significant advantage of DFT is its ability to predict spectroscopic data, which can then be compared with experimental findings for validation. For (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, key predicted values would include:

  • FT-IR Spectroscopy: The vibrational frequencies corresponding to specific functional groups, such as the C=O stretching of the quinoxalinone ring and the carboxylic acid, as well as the N-H and C-H vibrations.

  • NMR Spectroscopy: The chemical shifts (¹H and ¹³C) for each unique atom in the molecule, providing a detailed map of the chemical environment.[9][10]

Table 1: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

ParameterPredicted Wavenumber (cm⁻¹) (DFT/B3LYP)Experimental Wavenumber (cm⁻¹)
C=O stretch (quinoxalinone)16851690
C=O stretch (carboxylic acid)17201725
O-H stretch (carboxylic acid)3450 (broad)3400-2400 (broad)
C-H stretch (aromatic)3100-30003050
C-H stretch (aliphatic)2980-29002950

Section 2: Frontier Molecular Orbitals and Reactivity

The electronic properties of a molecule are paramount in determining its reactivity and potential as a drug candidate. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO-LUMO Analysis

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[11]

  • Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity.

  • Small HOMO-LUMO gap: Suggests high chemical reactivity and a greater propensity to engage in chemical reactions.

For (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, a DFT calculation would reveal the energy levels of these orbitals and their spatial distribution. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

Diagram of HOMO-LUMO Interaction

cluster_energy HOMO HOMO (Highest Occupied Molecular Orbital) p1 HOMO->p1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) p2 p1->p2 Electron Transfer (Chemical Reaction) p2->LUMO E_label Energy E_high E_low E_low->E_high

Caption: Conceptual Diagram of HOMO-LUMO Interaction in a Chemical Reaction.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface.[8] It helps identify electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including drug-receptor binding.

  • Red regions: Indicate negative electrostatic potential (electron-rich), prone to electrophilic attack.

  • Blue regions: Indicate positive electrostatic potential (electron-deficient), prone to nucleophilic attack.

  • Green regions: Represent neutral potential.

For our target molecule, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, and positive potential near the hydrogen atoms of the carboxylic acid and the quinoxaline ring.

Section 3: In Silico Biological Evaluation: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] In drug discovery, it is used to predict the binding affinity and mode of interaction between a ligand (the drug candidate) and a protein target.

Target Selection and Rationale

Quinoxaline derivatives have been investigated for a variety of biological targets. For instance, they have shown inhibitory activity against enzymes like cyclooxygenase (COX-2) in cancer and inflammatory pathways, and against various microbial enzymes.[13][14] For (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, a plausible target for investigation could be a bacterial enzyme or a protein involved in cell proliferation, given the known activities of its derivatives.[5][6]

Molecular Docking Protocol

The following protocol outlines the general steps for performing a molecular docking study.

Step-by-Step Protocol for Molecular Docking:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add hydrogen atoms and assign appropriate charges to the amino acid residues.

    • Define the binding site (active site) of the protein based on the location of the co-crystallized ligand or through literature evidence.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

    • Assign appropriate atom types and charges to the ligand.

  • Docking Simulation:

    • Use a docking software (e.g., AutoDock, Glide, GOLD).

    • Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined binding site.

    • The software will score the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 2: Hypothetical Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
COX-2 (PDB: 5IKR)-8.5Arg120, Tyr355Hydrogen Bond, Pi-Alkyl
Bacterial DNA Gyrase (PDB: 1KZN)-7.9Asp73, Ser91Hydrogen Bond, Electrostatic

Trustworthiness of the Protocol: This self-validating system relies on the comparison of docking results with known experimental data for similar compounds. A strong correlation between predicted binding affinities and experimentally determined inhibitory concentrations (IC₅₀) for a set of related molecules would validate the docking protocol for this class of compounds.

Conclusion

The theoretical studies outlined in this guide provide a powerful, cost-effective, and rapid means of evaluating the potential of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid as a lead compound in drug discovery. By combining quantum chemical calculations with molecular docking simulations, researchers can gain deep insights into its structural stability, electronic properties, reactivity, and potential interactions with biological targets. This computational framework not only rationalizes the design of more potent and selective derivatives but also prioritizes experimental efforts, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

  • A density functional theory study of the synthesized compounds indicated a favorable reactivity profile. The synthesized novel analogues were docked against α-amylase (PDB 6OCN) enzymes to investigate the binding interactions. Based on the docking studies, one of the compounds was found to be the hit with the highest negative binding affinity for α-amylase. A MD simulation study indicated stable binding throughout the simulation. PubMed Central. Available at: [Link]

  • This study reports the synthesis, characterization and importance of a novel diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate (MQOAHM). Density Functional Theory (DFT) method, B3LYP, 6–311++G(d,p) basis set was used to optimize MQOAHM molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were created, and the energy gap between these orbitals was calculated. For analyzing intermolecular interactions, Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Analysis were studied. PubMed Central. Available at: [Link]

  • Hydrazinolysis of the ester derivative 61 with hydrazine hydrate afforded the hydrazide derivative (3-methyl-2-oxo-2H-quinoxalin-1-yl) - acetic acid hydrazide 62, which underwent condensation with aldehyde to give hydrazone derivative 63; these compounds have antimicrobial activity. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

  • The title compounds were prepared by condensation of substituted aromatic aldehydes and substituted acetophenones with 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl) acetohydrazide. Structures of all these compounds were confirmed by their spectral studies. Among synthesized compounds have shown good anti tubercular activity. ResearchGate. Available at: [Link]

  • In this study, eleven 3-methylquinoxaline-2-hdrazones were synthesized from the reactions of 3-methylquinoxaline-2-hydrazine with different substituted aromatic ketones and aromatic aldehyde. All the newly synthesized compounds have been characterized on the basis of IR, 1H-NMR and 13H-NMR spectral data as well as physical data. Longdom Publishing. Available at: [Link]

  • Mechanistically, COX-2 is implicated in colorectal carcinogenesis by mediating the conversion of arachidonic acid (AA) to prostaglandins E2 (PGE2). These COX-2 derived bioactive products act to reprogram the tumor microenvironment from antitumor responses to procarcinogenic and immune-evasion responses. PubMed Central. Available at: [Link]

  • The molecular modeling was performed for all synthesized compounds to predict their binding affinity towards GABA-A receptor as a proposed mode of their anticonvulsant activity. Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives as Anticonvulsant Agents. Available at: [Link]

  • The structures of the newly synthesized compounds were confirmed by spectroscopic and elemental analyses. As regard to quinoxalinone derivatives their FT-IR spectra exhibited the characteristic stretching absorption bands... In the 1HNMR spectra of these aldimines... Moreover, the 13C-NMR spectra revealed the existence of the signals... MDPI. Available at: [Link]

  • Twelve compounds belonging to series 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide (5a-l) were synthesized. These compounds were evaluated for their in-vitro antibacterial against E. coli, S. aureus, K. pneumoniae, P. aeruginosa & antifungal activity against C. albicans, A. niger & A. flavus. ResearchGate. Available at: [Link]

  • Quinoxaline not only plays an important role as an organic reaction intermediate but also has a wide spectrum of interesting biological activities viz. antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal activity, etc. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Available at: [Link]

  • DFT computations confirmed the good stability of the synthesized compounds, as evidenced by the optimized molecular geometry, HOMO-LUMO energy gap, and intermolecular interactions. PubMed. Available at: [Link]

  • Molecular docking of the compounds into the active site of PARP-1 was carried out to determine their modes of interaction. ResearchGate. Available at: [Link]

  • The anti-E-coli activity of 2-[5-(aryloxymethyl)-1, 3, 4-oxadiazol-2-ylsulfanyl] acetic acids derivatives were observed by using density functional theory (DFT), Quantitative Structure Activity Relation (QSAR) and docking methods. DFT, QSAR AND DOCKING STUDIES ON 2-[5-(ARYLOXYMETHYL)-1, 3, 4- OXADIAZOL-2-YLSULFANYL] ACETIC ACIDS DERIVATIVES AGAINST E. COLI. Available at: [Link]

  • The anti-inflammatory properties of quinoxalines are attributed to their inhibitory action on the expression of several inflammatory modulators such as cyclooxygenase, cytokines, nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) and p38α Mitogen Activated Protein Kinase (p38α MAPK). ResearchGate. Available at: [Link]

  • A new series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamide derivatives were designed and synthesized in order to evaluate their anticonvulsant activity. ResearchGate. Available at: [Link]

  • Density functional theory (DFT) calculations using quantum descriptors, Mulliken charges, Fukui functions, non-covalent interactions (NCI), and reduced density gradient (RDG), along with molecular docking calculations...supported the experimental trend. OUCI. Available at: [Link]

  • A library of quinoxaline derivatives were prepared to target non-structural protein 1 of influenza A (NS1A) as a means to develop anti-influenza drug leads. An in vitro fluorescence polarization assay demonstrated that these compounds disrupted the dsRNA-NS1A interaction to varying extents. PubMed Central. Available at: [Link]

  • This document reviews the synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available at: [Link]

  • Various novel classes of structurally different quinazolinones have been designed and synthesized depicting potential interventions such as antibacterial, antifungal, antiviral, anticonvulsant, CNS depressant, anti-inflammatory, antihistaminic, anticancer and so on. Der Pharma Chemica. Available at: [Link]

  • They are clinically effective as antibacterial, antifungal, anti-inflammatory, anticancer, anti-tubercular and antineoplastic agents. ResearchGate. Available at: [Link]

Sources

Navigating the Landscape of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold in Drug Discovery

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] These activities include antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2] The versatility of the quinoxaline ring system, a fusion of benzene and pyrazine rings, allows for diverse functionalization, leading to a broad chemical space for drug discovery and development. The subject of this guide, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, is a member of this important class of compounds, and understanding its various identifiers is the first step in a thorough investigation.

Compound Identification: A Multiplicity of Names

In scientific literature and chemical databases, a single compound can be referred to by various names and identifiers. This can create confusion and hinder effective information retrieval. For (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, several identifiers are crucial for a comprehensive literature search.

A critical identifier is the CAS Registry Number , which is a unique numerical identifier assigned by the Chemical Abstracts Service. For (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, the CAS number is 676140-37-7 .

While direct synonyms are not extensively reported, systematic nomenclature provides alternative names. Based on IUPAC naming conventions, variations in the naming of the quinoxaline core and the acetic acid substituent may be encountered. It is also important to note the existence of a dihydrate form of this molecule, identified as 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate.[3]

Table 1: Key Identifiers for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Identifier TypeIdentifier
CAS Number 676140-37-7
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Common Name (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
Systematic Name 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid
Known Form Dihydrate

Synthesis and Structural Elucidation

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] For N-substituted quinoxalinones like (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, a common strategy involves the initial formation of the quinoxalinone core followed by N-alkylation.

A pertinent example from the literature describes the synthesis of the ethyl ester precursor, ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate. This synthesis involves the reaction of 3-methyl-1H-quinoxalin-2-one with ethyl chloroacetate.[4] Subsequent hydrolysis of the ester would yield the desired carboxylic acid.

Experimental Protocol: Synthesis of Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate[4]

This protocol describes a key step in the likely synthetic route to the target compound.

Step 1: Synthesis of the Precursor

  • Reactants: 3-methyl-1H-quinoxalin-2-one, ethyl chloroacetate.

  • Procedure: A solution of 3-methyl-1H-quinoxalin-2-one and ethyl chloroacetate is prepared.

  • Rationale: This is a standard N-alkylation reaction where the nitrogen at position 1 of the quinoxalinone ring acts as a nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate.

Step 2: Reaction and Work-up

  • Procedure: The reaction mixture is processed to isolate the crude product.

  • Rationale: The work-up procedure is designed to remove unreacted starting materials and byproducts.

Step 3: Purification

  • Procedure: The crude product is purified, typically by recrystallization.

  • Rationale: Recrystallization is a common technique to obtain a pure crystalline solid from a solution.

The subsequent hydrolysis of the resulting ethyl ester to the carboxylic acid would typically be achieved by heating with an aqueous acid or base.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate Product cluster_hydrolysis Final Step cluster_product Final Product start1 3-methyl-1H-quinoxalin-2-one reaction N-Alkylation start1->reaction start2 Ethyl Chloroacetate start2->reaction intermediate Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate reaction->intermediate Crude Product hydrolysis Hydrolysis intermediate->hydrolysis Purified Intermediate product (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid hydrolysis->product

Caption: A generalized workflow for the synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

Physicochemical Properties and Spectroscopic Data

Detailed experimental data for the physicochemical properties of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid are not widely published. However, based on its structure, certain properties can be inferred. The presence of the carboxylic acid group suggests it is a weak acid and will have a corresponding pKa. The quinoxaline core imparts aromatic character and a degree of rigidity to the molecule.

  • ¹H NMR: Protons on the benzene ring would appear in the aromatic region. The methyl group protons would be a singlet, and the methylene protons of the acetic acid moiety would also appear as a singlet.

  • ¹³C NMR: Resonances for the carbonyl carbons of the quinoxalinone and the carboxylic acid would be present, in addition to signals for the aromatic and aliphatic carbons.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the amide and the carboxylic acid, as well as N-H and O-H stretching vibrations, would be expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be a key feature.

Potential Biological Activity and Therapeutic Relevance

While specific biological activity data for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is limited in the reviewed literature, the broader family of quinoxaline derivatives has been extensively studied for various therapeutic applications.

Derivatives of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide and acetohydrazide have been synthesized and evaluated for their antibacterial and antifungal activities.[4][5] Furthermore, the quinoxaline scaffold is a key component in compounds investigated for their anticancer properties.[6] The mechanism of action for many biologically active quinoxalines involves intercalation into DNA or inhibition of key enzymes.

Potential Signaling Pathway Involvement

The diverse biological activities of quinoxaline derivatives suggest their potential to interact with various cellular signaling pathways. For instance, in the context of cancer, quinoxaline compounds have been shown to target receptor tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.

SignalingPathway cluster_pathway Potential Cellular Targets of Quinoxaline Derivatives Quinoxaline (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives Target1 Bacterial Cell Wall Synthesis Quinoxaline->Target1 Inhibition Target2 Fungal Ergosterol Biosynthesis Quinoxaline->Target2 Inhibition Target3 Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) Quinoxaline->Target3 Inhibition Target4 DNA Intercalation/Topoisomerase Inhibition Quinoxaline->Target4 Interaction Effect1 Antibacterial Activity Target1->Effect1 Effect2 Antifungal Activity Target2->Effect2 Effect3 Anticancer Activity (Anti-angiogenesis, Apoptosis) Target3->Effect3 Effect4 Antiproliferative Activity Target4->Effect4

Caption: Plausible cellular targets and resulting biological effects of quinoxaline derivatives.

Conclusion and Future Directions

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a quinoxaline derivative with potential for further investigation in drug discovery. While a comprehensive profile of its synonyms and biological activities is still emerging, its structural relationship to other bioactive quinoxalines suggests it may possess interesting pharmacological properties. Future research should focus on the development of a robust and scalable synthesis, thorough characterization of its physicochemical properties, and a comprehensive evaluation of its biological activity against a panel of relevant targets. Such studies will be crucial in determining the therapeutic potential of this and related compounds.

References

  • (4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Missioui, M., El Fal, M., Taoufik, J., Essassi, E. M., Mague, J. T., & Ramli, Y. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate. IUCrData, 3(7), x180882. Available at: [Link]

  • Kumar, S., Kumar, N., Drabu, S., Khan, S. A., Alam, O., Malhotra, M., & Minhaj, M. A. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry, 9(4), 2155-2165. Available at: [Link]

  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2021). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). MTIEAT. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). IntechOpen. Retrieved January 29, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. (2011). ResearchGate. Available at: [Link]

  • Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (2010). ResearchGate. Available at: [Link]

  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. (2022). National Center for Biotechnology Information. Available at: [Link]

  • 3-Methylquinoline. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • 3-Methylquinoxalin-2-ol. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Biological activity of quinoxaline derivatives. (2018). ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the 3-Methyl-2-oxoquinoxaline Scaffold

The quinoxaline ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse pharmacological activities. The 3-methyl-2-oxoquinoxalin-1(2H)-yl moiety, in particular, serves as a versatile template for the development of novel therapeutic agents. The introduction of an acetic acid side chain at the N-1 position provides a crucial handle for further chemical modifications, allowing for the exploration of a wide chemical space and the optimization of biological activity.

The core structure combines the aromaticity of the quinoxaline ring with a lactam function, providing a unique electronic and steric environment that can be fine-tuned to interact with specific biological targets. The exploration of derivatives of this scaffold has been primarily driven by the urgent need for new antimicrobial agents to combat the rise of drug-resistant pathogens.

Synthesis and Characterization

The synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives typically follows a multi-step pathway, beginning with the construction of the 3-methyl-2-oxoquinoxaline core.

The foundational step involves the cyclocondensation of o-phenylenediamine with an appropriate dicarbonyl compound, in this case, pyruvic acid or its ester. This reaction is a classic and efficient method for the formation of the quinoxalinone ring.

Synthesis_Core_Scaffold OPD o-Phenylenediamine Intermediate Condensation Intermediate OPD->Intermediate Condensation PyruvicAcid Pyruvic Acid PyruvicAcid->Intermediate Quinoxalinone 3-Methyl-1H-quinoxalin-2-one Intermediate->Quinoxalinone Cyclization (Dehydration)

Caption: General reaction scheme for the synthesis of the 3-methyl-1H-quinoxalin-2-one core.

Experimental Protocol: Synthesis of 3-Methyl-1H-quinoxalin-2-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Addition of Reagent: To this solution, add an equimolar amount of pyruvic acid dropwise with constant stirring.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

The next critical step is the N-alkylation of the 3-methyl-1H-quinoxalin-2-one at the N-1 position. This is typically achieved by reacting the quinoxalinone with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.

N_Alkylation Quinoxalinone 3-Methyl-1H-quinoxalin-2-one Ester Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate Quinoxalinone->Ester N-Alkylation Haloacetate Ethyl Chloroacetate Haloacetate->Ester Base Base (e.g., K2CO3) Base->Ester

Caption: N-alkylation of the quinoxalinone core to introduce the acetate group.

Experimental Protocol: Synthesis of Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate

  • Reaction Setup: To a solution of 3-methyl-1H-quinoxalin-2-one in an aprotic solvent like acetone or dimethylformamide (DMF), add a suitable base, such as anhydrous potassium carbonate or sodium hydride.

  • Addition of Alkylating Agent: Add ethyl chloroacetate to the reaction mixture and stir at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.

The final step to obtain the parent acid is the hydrolysis of the ester. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

  • Hydrolysis: Suspend the ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate in an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).

  • Heating: Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Acidification: If basic hydrolysis was performed, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry.

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity.

Technique Expected Observations for 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives
¹H NMR Signals corresponding to the aromatic protons of the quinoxaline ring, a singlet for the methyl group, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, the methylene carbon, and the carbonyl carbons of the quinoxalinone and the carboxylic acid.
FT-IR Characteristic absorption bands for the C=O stretching of the lactam and the carboxylic acid, N-H stretching (if applicable), and C-H stretching of the aromatic and aliphatic groups.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the compound.
Elemental Analysis The percentage composition of C, H, and N should be within ±0.4% of the calculated values.

Biological Activities and Therapeutic Potential

Derivatives of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid have demonstrated a range of promising biological activities, with a primary focus on their antimicrobial and antitubercular effects.[1][2] The parent acetic acid serves as a key intermediate for the synthesis of various amides and hydrazides, which have been shown to possess enhanced biological profiles.[3]

Several studies have reported the synthesis of acetamide and thiazolidinone derivatives of the title compound and their evaluation for in-vitro antibacterial and antifungal activities.[3] These studies reveal that the nature of the substituent on the terminal amide or thiazolidinone ring plays a crucial role in determining the potency and spectrum of activity. For instance, derivatives bearing electron-withdrawing groups like p-nitrophenyl or p-trifluoromethylphenyl have been found to be particularly active against a panel of bacterial and fungal strains.[3]

Biological_Activity Parent_Acid 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Derivatization Derivatization (e.g., Amidation, Hydrazide formation) Parent_Acid->Derivatization Derivatives Acetamide, Thiazolidinone, and Hydrazide Derivatives Derivatization->Derivatives Antibacterial Antibacterial Activity (e.g., E. coli, S. aureus) Derivatives->Antibacterial Antifungal Antifungal Activity (e.g., C. albicans, A. niger) Derivatives->Antifungal Antitubercular Antitubercular Activity (M. tuberculosis) Derivatives->Antitubercular

Caption: Derivatization of the parent acid to yield biologically active compounds.

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the search for new antitubercular agents. Acetohydrazide derivatives of the 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid scaffold have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[1][2] Certain derivatives have shown good antitubercular activity, highlighting the potential of this chemical class in the development of new treatments for tuberculosis.[1][2]

Future Directions and Conclusion

The 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The synthetic accessibility of this core and the ease of its derivatization make it an attractive target for medicinal chemists. While the primary focus has been on its antimicrobial and antitubercular potential, the diverse pharmacological activities associated with the quinoxaline ring system suggest that these compounds could be explored for other therapeutic applications, such as anticancer and antiviral agents.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) studies: To systematically explore the impact of different substituents on biological activity and to design more potent and selective compounds.

  • Mechanism of Action studies: To elucidate the molecular targets and pathways through which these compounds exert their biological effects.

  • Pharmacokinetic and Toxicological profiling: To assess the drug-like properties of the most promising candidates and to ensure their safety and efficacy in preclinical models.

References

  • Kumar, S., et al. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1 (2H)-yl) acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry, 9(4), 2155-2165. [Link]

  • Pattan, S. R., et al. (2009). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. Indian Journal of Chemistry - Section B, 48B, 1143-1148. [Link]

  • IUCrData. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate. [Link]

  • Pattan, S. R., et al. (2009). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substitute. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Biological-Evaluation-of-N'-(substitute-Pattan-Reddy/a1b8c0d1e5f8b9e4a8e9e1c3e4e9c0a9b8e7d6d1]([Link]

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Senior Application Scientist's Desk: This document provides a comprehensive, three-step protocol for the synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, a valuable scaffold in medicinal chemistry. The narrative moves beyond a mere recitation of steps, delving into the chemical rationale and practical considerations that ensure a successful and reproducible outcome.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with significant biological activities. These activities span a wide therapeutic spectrum, including roles as anticancer[1][2], antibacterial, and antifungal agents[3]. The specific target of this protocol, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, serves as a crucial intermediate for creating more complex molecules, such as acetohydrazide derivatives, which have been investigated for their potent antitubercular and antimicrobial properties[4][5]. The strategic placement of the acetic acid moiety at the N-1 position provides a reactive handle for further molecular elaboration, making this synthesis a foundational technique for drug discovery and development programs.

Overall Synthetic Scheme

The synthesis is logically divided into three primary stages:

  • Formation of the Quinoxalinone Core: Condensation of o-phenylenediamine with ethyl pyruvate to form 3-methylquinoxalin-2(1H)-one.

  • N-1 Alkylation: Introduction of an esterified acetic acid side chain via nucleophilic substitution with ethyl chloroacetate.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.

Visualizing the Workflow

The following diagram outlines the complete synthetic pathway from starting material to the final product.

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Hydrolysis OPD o-Phenylenediamine MQ Intermediate 1: 3-Methylquinoxalin-2(1H)-one OPD->MQ Ethanol, Reflux EP Ethyl Pyruvate EP->MQ Ethanol, Reflux Ester Intermediate 2: Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate MQ->Ester K2CO3, Acetone, Reflux ECA Ethyl Chloroacetate ECA->Ester FinalProduct Final Product: (3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Ester->FinalProduct 1. NaOH(aq), Reflux 2. HCl(aq) Base Base (e.g., NaOH) Acid Acid (e.g., HCl)

Caption: Synthetic pathway for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
o-Phenylenediamine108.1410.810.101.0
Ethyl Pyruvate116.1212.770.111.1
Ethyl Chloroacetate122.5515.930.131.3
Potassium Carbonate (K₂CO₃)138.2119.350.141.4
Sodium Hydroxide (NaOH)40.006.000.151.5
Absolute Ethanol-200 mL--
Acetone-150 mL--
Deionized Water-As needed--
2M Hydrochloric Acid-As needed--

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methylquinoxalin-2(1H)-one (Intermediate 1)

Principle: This step involves a cyclocondensation reaction. The more nucleophilic amine group of o-phenylenediamine attacks the keto-carbonyl of ethyl pyruvate, followed by an intramolecular cyclization via attack of the second amine group on the ester carbonyl, eliminating ethanol and water to form the stable quinoxalinone ring. Using a slight excess of ethyl pyruvate helps to drive the reaction to completion.

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.81 g, 0.10 mol).

  • Add 200 mL of absolute ethanol to the flask and stir until the solid is fully dissolved.

  • Add ethyl pyruvate (12.77 g, 0.11 mol) to the solution.

  • Heat the reaction mixture to reflux using an oil bath for approximately 30-60 minutes.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an n-hexane/ethyl acetate (1:1) solvent system.

  • After completion, allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystallization.

  • Collect the resulting silvery-white crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product, 3-methylquinoxalin-2(1H)-one, in a vacuum oven. The expected yield is typically high, around 75-85%.[6]

Step 2: Synthesis of Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (Intermediate 2)

Principle: This is a classic Williamson ether synthesis-type reaction, adapted for N-alkylation. The nitrogen at the 1-position of the quinoxalinone ring is deprotonated by the base (potassium carbonate) to form a nucleophilic anion. This anion then attacks the electrophilic carbon of ethyl chloroacetate in an Sₙ2 reaction, displacing the chloride ion and forming the C-N bond. Acetone is an excellent solvent for this reaction as it is polar aprotic and readily dissolves the organic components.

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the dried 3-methylquinoxalin-2(1H)-one from Step 1 (assuming a quantitative yield for calculation, adjust based on actual yield; 0.10 mol), potassium carbonate (19.35 g, 0.14 mol), and 150 mL of acetone.[3]

  • Stir the suspension vigorously. Add ethyl chloroacetate (15.93 g, 0.13 mol) to the flask.[3]

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate and potassium chloride salts.

  • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting residue is the crude ester. Add approximately 300 mL of ice-cold water to the residue, which should cause the product to precipitate as a solid.[3]

  • Stir for 15-20 minutes, then collect the solid by vacuum filtration. Wash with water and dry thoroughly. The product can be further purified by recrystallization from ethanol if necessary.

Step 3: Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (Final Product)

Principle: This final step is a saponification reaction. The hydroxide ion from NaOH acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating the ethoxide ion. A final acid-base reaction between the resulting carboxylate and ethoxide occurs. Subsequent acidification of the reaction mixture with a strong acid (HCl) protonates the carboxylate salt to yield the final carboxylic acid product, which is typically insoluble in the acidic aqueous medium and precipitates out.

Procedure:

  • Place the dried ethyl ester from Step 2 into a 500 mL round-bottom flask.

  • Prepare a solution of sodium hydroxide (6.00 g, 0.15 mol) in 150 mL of water and add it to the flask. Add 50 mL of ethanol to aid in solubility.

  • Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC; the disappearance of the ester spot and the appearance of a new, more polar spot at the baseline indicates hydrolysis.

  • After completion, cool the reaction mixture to room temperature. If any solid is present, it can be filtered off.

  • Slowly and carefully acidify the clear filtrate by adding 2M hydrochloric acid dropwise while stirring in an ice bath. Monitor the pH with litmus paper or a pH meter.

  • Continue adding acid until the pH is approximately 2-3. A precipitate of the final product will form.

  • Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry in a vacuum oven.

Safety and Handling Precautions

  • o-Phenylenediamine: This compound is toxic, a suspected carcinogen, and mutagen.[7][8] It can be absorbed through the skin. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[9][10]

  • Ethyl Chloroacetate: This reagent is a flammable liquid, toxic, and a lachrymator (causes tearing).[11][12] It can cause severe skin and eye burns.[13] All handling should be performed in a fume hood, away from ignition sources.[12]

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive. Avoid contact with skin and eyes by wearing appropriate PPE.

  • General: Standard laboratory safety practices should be followed throughout the procedure. Ensure all glassware is properly secured and heating is controlled.

References

  • Longdom Publishing. (n.d.). Organic Chemistry: Current Research Open Access.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • 3-[2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]oxazolidin-2-one. (n.d.). National Institutes of Health.
  • El-Sayed, N. F., et al. (n.d.). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. National Institutes of Health. Retrieved from [Link]

  • El-Sayed, N. F., et al. (n.d.). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesi. Semantic Scholar. Retrieved from [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. (n.d.). ResearchGate. Retrieved from [Link]

  • CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof. (n.d.). Google Patents.
  • Kumar, S., et al. (n.d.). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. ResearchGate. Retrieved from [Link]

  • El-Sayed, N. F., et al. (n.d.). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. PubMed. Retrieved from [Link]

  • Safety Data Sheet: Ethyl chloroacetate. (n.d.). Carl ROTH. Retrieved from [Link]

  • Common Name: o-PHENYLENEDIAMINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-(3-Methyl-2- oxoquinoxalin-1(2H)-yl)-N'-(substitute. (n.d.). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-and-Biological-Evaluation-of-2-(3-Methyl-2-Pasha-Khan/0f3316b20a3240213d28913985160b457c166b8d]([Link]

  • Common Name: ETHYL CHLOROACETATE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • SYNTHESIS AND SYNTHESIS AND EVALUATION FOR EVALUATION FOR EVALUATION FOR ANTIMICROBIAL ANTIMICROBIAL ACTIVITY OF 2 ACTIVITY OF 2. (n.d.). IJRPC. Retrieved from [Link]

  • Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Plat- form for Electrochemical Evaluation of Intramolecular Concerted Pro- ton–Electron Transfer Reactions. (n.d.). ChemRxiv. Retrieved from [Link]

  • Safety Data Sheet: ethyl chloroacetate. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020, December 1). National Institutes of Health. Retrieved from [Link]

  • SODIUM ETHOXIDE. 95%. (2015, October 19). Gelest, Inc. Retrieved from [Link]

  • Scheme 5. Reaction of compound 2 with ethylenediamine and o-phenylenediamine and 2-aminophenol. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, represents a cornerstone in the field of medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antitubercular properties.[1][2][3] The inherent structural features of the quinoxaline nucleus, such as its aromaticity, planarity, and the presence of nitrogen atoms capable of hydrogen bonding, make it an ideal scaffold for the design of novel therapeutic agents that can interact with various biological targets.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a specific and highly versatile quinoxaline derivative, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, as a foundational scaffold for drug design and discovery. We will delve into the synthetic pathways for this core structure and its key intermediates, provide detailed protocols for the synthesis of diverse compound libraries, and present established methodologies for evaluating their biological activities. Furthermore, we will explore the structure-activity relationships (SAR) of these derivatives to guide rational drug design efforts.

Part 1: Synthesis of the Core Scaffold and Key Intermediates

The journey to a diverse library of bioactive molecules begins with the efficient and scalable synthesis of the core scaffold. Here, we outline the multi-step synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, a crucial building block for further derivatization.

Protocol 1.1: Synthesis of 3-methylquinoxalin-2(1H)-one (Intermediate 1)

The initial step involves the condensation of o-phenylenediamine with a pyruvate derivative to form the quinoxalinone ring.[5][6]

Materials:

  • o-phenylenediamine

  • Sodium pyruvate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add sodium pyruvate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-methylquinoxalin-2(1H)-one.

Protocol 1.2: Synthesis of Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (Intermediate 2)

The next step involves the N-alkylation of the quinoxalinone ring with an ethyl acetate moiety.[7]

Materials:

  • 3-methylquinoxalin-2(1H)-one (from Protocol 1.1)

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Tetrabutylammonium bromide (catalytic amount)

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 3-methylquinoxalin-2(1H)-one (1 equivalent) in DMF, add potassium carbonate (1.2 equivalents) and a catalytic amount of tetrabutylammonium bromide.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Continue stirring at room temperature for 24 hours or until TLC indicates the consumption of the starting material.

  • Filter the reaction mixture to remove inorganic salts.

  • Remove the DMF from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate.

Protocol 1.3: Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (Core Scaffold)

The final step in the synthesis of the core scaffold is the hydrolysis of the ethyl ester.

Materials:

  • Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (from Protocol 1.2)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol/Water or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl) (e.g., 1M)

  • Stirring apparatus

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Dissolve ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add a solution of NaOH (1.1-1.5 equivalents) in water to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting ester is no longer detectable.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to afford (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

dot digraph "Synthesis of Core Scaffold" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} caption [label="Synthetic pathway to the core scaffold.", shape=plaintext, fontname="Arial", fontsize=10];

Protocol 1.4: Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide (Key Intermediate for Derivatization)

The acetohydrazide derivative is a versatile intermediate for the synthesis of a wide range of analogs, such as Schiff bases and heterocyclic compounds.[8]

Materials:

  • Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (from Protocol 1.2)

  • Hydrazine hydrate (80-100%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide.

Part 2: Derivatization Strategies for Library Synthesis

The carboxylic acid and acetohydrazide functionalities of the core scaffold and its key intermediate provide convenient handles for a multitude of chemical transformations, enabling the generation of diverse compound libraries.

Protocol 2.1: Synthesis of Schiff Bases from Acetohydrazide

The reaction of the acetohydrazide with various aldehydes or ketones is a straightforward method to introduce a wide range of substituents.[8]

Materials:

  • 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide (from Protocol 1.4)

  • Substituted aromatic or aliphatic aldehydes/ketones

  • Ethanol or glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added if ethanol is used as the solvent.

  • Reflux the mixture for 2-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated Schiff base by filtration, wash with a small amount of cold ethanol, and dry.

  • Recrystallize from a suitable solvent if further purification is needed.

dot digraph "Schiff Base Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} caption [label="General scheme for Schiff base synthesis.", shape=plaintext, fontname="Arial", fontsize=10];

Protocol 2.2: Synthesis of Thiazolidin-4-one Derivatives

Thiazolidin-4-ones are another important class of heterocyclic compounds with diverse biological activities that can be synthesized from the Schiff bases.[9]

Materials:

  • Schiff base derivative (from Protocol 2.1)

  • Thioglycolic acid (mercaptoacetic acid)

  • Anhydrous zinc chloride (ZnCl₂) (catalyst)

  • 1,4-Dioxane or toluene

  • Round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the Schiff base (1 equivalent) in 1,4-dioxane or toluene.

  • Add thioglycolic acid (1.2 equivalents) and a catalytic amount of anhydrous zinc chloride.

  • Reflux the reaction mixture for 8-12 hours, azeotropically removing the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Treat the residue with a saturated sodium bicarbonate solution to neutralize excess thioglycolic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thiazolidin-4-one derivative.

Part 3: Protocols for Biological Evaluation

A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. This section provides detailed protocols for assessing the anticancer potential of the quinoxaline derivatives.

Protocol 3.1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2][10]

Materials:

  • Cancer cell lines (e.g., HCT-116 colon cancer, A549 lung cancer, MCF-7 breast cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium from the DMSO stock solutions. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for another 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[2]

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

dot digraph "MTT Assay Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} caption [label="Workflow for the MTT cytotoxicity assay.", shape=plaintext, fontname="Arial", fontsize=10];

Protocol 3.2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][11]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compounds at their IC₅₀ concentrations for a specified period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • The cell populations are identified as follows:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Protocol 3.3: Enzyme Inhibition Assays

Quinoxaline derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[12][13]

Materials:

  • COX-2 Inhibitor Screening Kit (Fluorometric or ELISA-based)

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds

  • Fluorometric or absorbance plate reader

Procedure (based on a generic fluorometric kit):

  • Prepare the reaction mixture according to the kit manufacturer's instructions, typically containing assay buffer, a probe, and a cofactor.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

  • Add the COX-2 enzyme to all wells except the background control.

  • Incubate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Measure the fluorescence intensity at the specified excitation and emission wavelengths over time.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Topoisomerase II is another key target for anticancer drugs, and some quinoxaline derivatives have shown inhibitory activity against this enzyme.[14]

Materials:

  • Topoisomerase II Drug Screening Kit (kDNA-based)

  • Human Topoisomerase II enzyme

  • kDNA (kinetoplast DNA) substrate

  • Test compounds

  • Agarose gel electrophoresis system

Procedure (based on a kDNA decatenation assay):

  • Set up the reaction mixture in microcentrifuge tubes on ice, containing reaction buffer, kDNA, and the test compound at various concentrations. Include a known Topoisomerase II inhibitor (e.g., etoposide) as a positive control and a vehicle control.[15]

  • Add the Topoisomerase II enzyme to initiate the reaction.[15]

  • Incubate the reactions at 37°C for 30 minutes.[15]

  • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.

  • Visualize the DNA bands under UV light after staining with ethidium bromide or a safer alternative.

  • Inhibition of the enzyme is indicated by a decrease in the amount of decatenated (relaxed) DNA and a corresponding increase in the amount of catenated (substrate) DNA. Quantify the band intensities to determine the IC₅₀ value.

Part 4: Structure-Activity Relationship (SAR) and Data Interpretation

The systematic derivatization of the (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid scaffold and the subsequent biological evaluation of the synthesized compounds allow for the elucidation of structure-activity relationships. This knowledge is paramount for the rational design of more potent and selective drug candidates.

Key Observations from Reported Studies:

  • Substituents on the Phenyl Ring of Schiff Bases: The nature and position of substituents on the aromatic ring introduced via the aldehyde in Schiff base synthesis significantly influence the biological activity. Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the para-position have been shown to enhance antimicrobial activity.[9]

  • Modifications at the N-1 Position: The acetic acid side chain at the N-1 position is a key feature for derivatization. Conversion to amides, hydrazides, and subsequently to various heterocyclic systems has yielded compounds with potent anticancer activity.[4]

  • Importance of the Quinoxaline Core: The quinoxaline nucleus itself is crucial for activity, likely through interactions such as π-π stacking and hydrogen bonding with biological targets.[5]

Table 1: Representative Anticancer Activity of Quinoxaline Derivatives

Compound IDScaffold ModificationTarget Cell LineIC₅₀ (µM)Reference
VIIIa Urea derivativeHep G29.8[4]
VIIIe Thiourea derivativeHCT1168.4[4]
XVa Benzamide derivativeHCT1164.4[4]
19 1,3-diphenylurea-quinoxalineMGC-8039.0[3]
20 1,3-diphenylurea-quinoxalineSMMC-77218.9[3]
24 Imidazole-substitutedA375 (Melanoma)0.003[3]

Signaling Pathways:

Several studies have indicated that quinoxaline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/mTOR signaling pathway , which is often dysregulated in cancer, has been identified as a target for some quinoxaline compounds.[16] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Additionally, compounds targeting VEGFR-2, a key receptor tyrosine kinase in angiogenesis, have been developed from the quinoxaline scaffold.[5]

dot digraph "PI3K_mTOR_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} caption [label="Simplified PI3K/mTOR signaling pathway and potential inhibition by quinoxaline derivatives.", shape=plaintext, fontname="Arial", fontsize=10];

Conclusion

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the ease of derivatization at the N-1 position allow for the creation of large and diverse compound libraries. The protocols outlined in this guide provide a solid foundation for the synthesis, purification, and biological evaluation of these compounds. The promising anticancer activities reported for various quinoxaline derivatives, coupled with an increasing understanding of their mechanisms of action, underscore the potential of this scaffold in modern drug discovery. Further exploration of the chemical space around this privileged structure is warranted and holds the promise of yielding new and effective treatments for a range of diseases.

References

  • El-Sayed, M. A. A., et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1937-1954.
  • Al-Ostath, A., et al. (2023). Synthesis, characterization, and in vitro anticancer evaluation of new N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide.
  • ATCC. (n.d.).
  • Gouda, M. A., et al. (2015). Synthesis and in-vitro anti-proliferative activity of some new 3-methylquinoxaline derivatives. Organic Chemistry: Current Research, 4(3).
  • Synthesis of 3‐methylquinoxalin‐2(1H)
  • Abdel-Maksoud, M. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7568.
  • Hassan, A. S., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2979.
  • Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal.
  • Liu, Z., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel FGFR1 inhibitors. Drug Design, Development and Therapy, 10, 1657–1671.
  • Thermo Fisher Scientific. (n.d.). Annexin V Staining Protocol for Flow Cytometry.
  • Wang, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel Thiazolidinone-Containing Quinoxaline-1,4-di-N-oxides as Antimycobacterial and Antifungal Agents. Molecules, 25(15), 3535.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • TopoGEN, Inc. (n.d.). Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol.
  • Kumar, S., et al. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry, 9(4), 2155-2165.
  • Abcam. (n.d.). MTT assay protocol.
  • Nikolaenko, Y. A., & Munro, O. Q. (2005). 1-Ethyl-3-methylquinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 12), o4351–o4353.
  • A. S. El-Bakary, et al. (2019).
  • M. M. H. Khalil, et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822.
  • G. S. Kumar, et al. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 16(5), 2341-2345.
  • Y. Pommier, et al. (2012). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3.
  • S. Das, et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3009.
  • Synthesis of amino acid linked thiazolidine–quinoxaline compounds. (n.d.).
  • S. Ferfra, et al. (2008). 3-[2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2024.
  • C. M. Reker, et al. (2006). An ELISA method to measure inhibition of the COX enzymes.
  • M. A. El-zahaby, et al. (2025). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 43(14).
  • Sigma-Aldrich. (n.d.). Annexin V-FITC Apoptosis Detection Kit.
  • TopoGEN, Inc. (n.d.). Manual for Topoisomerase II Drug Screening Kit.
  • A. K. Rana, et al. (2012). Synthesis and characterization of some quinoline based azetidinones and thiazolidinones as antimicrobial agents. Der Pharma Chemica, 4(1), 356-363.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Y. Wang, et al. (2024). Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. Molecules, 29(5), 1113.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • S. Kumar, et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052.
  • BenchChem. (2025). Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin.
  • Y. Wang, et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 451-464.
  • M. A. Ghorab, et al. (2017). Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. Acta Pharmaceutica, 67(2), 133-154.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity.
  • A. Kumar, et al. (2014). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones.
  • R. Lesyk, et al. (2018). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell, 34(3), 167-183.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • How should I make a biological activity on Topoisomerase II enzyme with the 20 new compounds I have ?. (n.d.).
  • Y. Li, et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. International Journal of Molecular Sciences, 20(22), 5587.
  • A. Elassar, et al. (2023). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate.

Sources

Application Notes and Protocols: Evaluating the Antibacterial Activity of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in microbiology and infectious diseases.

Introduction and Scientific Context

Quinoxaline derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including well-documented antimicrobial, antiviral, and anticancer properties.[1] The quinoxaline scaffold is a key component in various antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[1] The inherent versatility of the quinoxaline ring system allows for extensive chemical modification, leading to the synthesis of novel derivatives with potentially enhanced therapeutic efficacy.[2][3][4]

This document provides a detailed guide for investigating the antibacterial properties of a specific derivative, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid , against clinically relevant Gram-positive bacteria. While the broader class of quinoxalines has shown promise, a systematic evaluation of this particular molecule is essential to ascertain its potential as a novel antibacterial agent.[5][6] These protocols are designed to be robust and self-validating, guiding the researcher from initial screening of antibacterial effect to the quantitative determination of bactericidal or bacteriostatic activity.

The methodologies herein are grounded in standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is reproducible and comparable across different laboratories.[7][8][9]

Postulated Mechanism of Action of Quinoxaline Derivatives

The antibacterial effect of many quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, is believed to be mediated through a process of bioreductive activation.[10][11] This process is especially efficient under the hypoxic conditions often found in bacterial environments. The proposed mechanism involves the enzymatic reduction of the quinoxaline ring, which leads to the generation of reactive oxygen species (ROS) and other free radicals.[10][11] These highly reactive molecules can then inflict damage on critical cellular components.

Key Postulated Events:

  • Bioreduction: The quinoxaline derivative is reduced by bacterial enzymes.

  • ROS Generation: This reduction process generates superoxide anions, hydroxyl radicals, and other ROS.

  • Macromolecular Damage: The generated ROS lead to oxidative damage of DNA, proteins, and lipids within the bacterial cell.[11]

  • Cell Death: The accumulation of extensive cellular damage ultimately results in bacterial cell death.

G Compound (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid BacterialCell Gram-Positive Bacterial Cell Compound->BacterialCell Uptake Enzymes Bacterial Reductases BacterialCell->Enzymes ROS Reactive Oxygen Species (ROS) Enzymes->ROS Bioreductive Activation Damage Oxidative Damage ROS->Damage DNA DNA Death Cell Death DNA->Death Proteins Proteins Proteins->Death Lipids Lipids Lipids->Death Damage->DNA Damage->Proteins Damage->Lipids

Caption: Postulated mechanism of antibacterial action for quinoxaline derivatives.

Core Experimental Protocols

This section details the essential in vitro assays required to characterize the antibacterial activity of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13] This is the foundational assay for assessing the potency of a new antibacterial compound. We will use the broth microdilution method, a standardized and widely accepted technique.[14][15][16]

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout A Prepare Compound Stock Solution D Serial Dilute Compound in Mueller-Hinton Broth A->D B Culture Bacteria (e.g., S. aureus) C Adjust Inoculum to 0.5 McFarland Standard B->C E Inoculate Wells with Standardized Bacteria C->E D->E G Incubate at 35°C for 16-20 hours E->G F Include Growth & Sterility Controls F->G H Visually Inspect for Turbidity (Growth) G->H I Determine Lowest Conc. with No Growth (MIC) H->I

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

  • Sterile 96-well microtiter plates[12]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[12][14]

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)

  • 0.5 McFarland turbidity standard

  • Sterile DMSO (for dissolving the compound)

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid in DMSO at a high concentration (e.g., 10 mg/mL). Further dilutions will be made in CAMHB.

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this standardized suspension into CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Setup (Broth Microdilution): a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the compound stock (appropriately diluted from the DMSO stock in CAMHB) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). d. Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (no bacteria). e. Add 100 µL of the final bacterial inoculum (prepared in step 2d) to wells in columns 1 through 11. The final volume in these wells will be 200 µL. Do not add bacteria to column 12.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[13]

Senior Application Scientist's Note: The use of Cation-Adjusted Mueller-Hinton Broth is critical. Divalent cations like Ca²⁺ and Mg²⁺ can influence the activity of some antimicrobial agents, and their standardized concentration in CAMHB ensures reproducibility.[14] The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid any intrinsic antibacterial or inhibitory effects.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][17] It is a crucial follow-up to the MIC assay to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

G A Perform MIC Assay (As per Protocol 1) B Select Clear Wells (at and above MIC) A->B C Subculture 10 µL from selected wells onto Nutrient Agar Plates B->C D Incubate Agar Plates at 35°C for 18-24 hours C->D E Count Colonies (CFU) on each plate D->E F Determine Lowest Conc. with ≥99.9% killing (MBC) E->F G cluster_live Live Bacterium cluster_dead Dead Bacterium LiveCell Intact Membrane Result_Live Result: Green Fluorescence LiveCell->Result_Live GreenDye Green Dye (SYTO 9) GreenDye->LiveCell Enters RedDye_L Red Dye (Propidium Iodide) RedDye_L->LiveCell Blocked DeadCell Compromised Membrane Result_Dead Result: Red Fluorescence DeadCell->Result_Dead GreenDye_D Green Dye (SYTO 9) GreenDye_D->DeadCell Enters RedDye_D Red Dye (Propidium Iodide) RedDye_D->DeadCell Enters

Caption: Principle of Live/Dead Fluorescent Staining for Bacterial Viability.

Procedure:

  • Bacterial Treatment: Treat a mid-log phase culture of a Gram-positive bacterium with (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid at concentrations corresponding to its MIC and 4x MIC. Include an untreated control. Incubate for a relevant period (e.g., 2-4 hours).

  • Staining: a. Harvest a small volume of the treated and untreated bacterial suspensions. b. Pellet the cells by centrifugation and wash with sterile saline or PBS to remove media components. c. Resuspend the cells in saline. d. Add the fluorescent dye mixture (e.g., SYTO 9 and Propidium Iodide) according to the manufacturer's protocol. e. Incubate in the dark for approximately 15 minutes.

  • Microscopy: a. Place a small drop of the stained cell suspension onto a microscope slide and cover with a coverslip. b. Visualize the cells using a fluorescence microscope equipped with appropriate filters for green and red fluorescence. c. Capture images of multiple fields of view for each treatment condition. Live bacteria will appear green, while dead bacteria will appear red or yellow/orange. [18]

Data Presentation and Interpretation

Summarize all quantitative data in a clear, structured table to facilitate comparison and analysis.

Table 1: Antibacterial Activity of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Bacterial StrainATCC NumberTest Compound MIC (µg/mL)Test Compound MBC (µg/mL)MBC/MIC RatioReference AntibioticReference MIC (µg/mL)
Staphylococcus aureus29213Vancomycin
Bacillus subtilis6633Ciprofloxacin
Enterococcus faecalis29212Ampicillin
Streptococcus pneumoniae49619Penicillin

Interpretation:

  • MIC Values: Lower MIC values indicate higher potency of the antibacterial agent.

  • MBC/MIC Ratio:

    • A ratio of ≤ 4 generally indicates that the compound is bactericidal .

    • A ratio of > 4 suggests the compound is primarily bacteriostatic .

  • Reference Antibiotics: Comparing the MIC of the test compound to that of a well-characterized antibiotic provides context for its relative potency against specific bacterial strains. [19][20][21]

References

  • J. C. J. M. D. S. D. J. C. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules12 , (2007). [Link]

  • Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N’-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate[Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing[Link]

  • Zhang, Y. et al. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry10 , 913340 (2022). [Link]

  • Padilla-Martínez, F. et al. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Pharmaceuticals17 , 1238 (2024). [Link]

  • Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and. Semantic Scholar[Link]

  • Kim, E.-S. et al. In Vitro Activities of LCB01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy59 , 7695–7702 (2015). [Link]

  • Pang, W. et al. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology7 , (2016). [Link]

  • H. A. R. H. et al. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules18 , (2013). [Link]

  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC[Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • Wang, Y. et al. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules28 , 4310 (2023). [Link]

  • Synthesis of 2-(3-methyl-2-oxoquinoxalin-1 (2H)-yl) acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. ResearchGate[Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA[Link]

  • Banerjee, P., Satpute, S. R., Hazra, B. & Anand, R. Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives. ACS Omega7 , 33513–33533 (2022). [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io[Link]

  • IBT Bioservices Guide to In Vitro Antibacterial Testing. [Link]

  • Kowalska-Krochmal, B. & Dudek-Wicher, R. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens10 , 165 (2021). [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech[Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH[Link]

  • Viability of Gram-positive bacteria using a live/dead assay. Cells were... ResearchGate[Link]

  • Andrews, J. M. Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy48 , 5–16 (2001). [Link]

  • Synthesis and Biological Evaluation of 2-(3-Methyl-2- oxoquinoxalin-1(2H)-yl)-N’-(substitute. Semantic Scholar [https://www.semanticscholar.org/paper/Synthesis-and-Biological-Evaluation-of-2-(3-Methyl-2-Joshi-Jubie/6378c859423d24249a5b394d13c9a620023253b3]([Link]

  • van Hengel, I. A. J., Riool, M., Fratila-Apachitei, L. E., Zadpoor, A. A. & Zaat, S. A. J. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases39 , 1425–1443 (2020). [Link]

  • Growth-Based Bacterial Viability Assay for Interference-Free and High-Throughput Toxicity Screening of Nanomaterials | Analytical Chemistry. ACS Publications[Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC[Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI[Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma[Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH[Link]

  • A high-throughput anaerobic method for viability assays. Microbiology Spectrum[Link]

  • Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms). UCL Discovery[Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory[Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

Sources

Application Note & Protocols: High-Throughput Antifungal Screening of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Imperative for Novel Antifungal Agents

The global rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to public health. This escalating crisis necessitates the urgent discovery and development of new antifungal agents with novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the quinoxaline scaffold has garnered significant attention. Quinoxaline derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and antifungal properties[1][2][3].

This application note provides a comprehensive guide to the antifungal screening of a specific chemical series: (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives. We will detail a robust and reproducible protocol based on the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents[4][5]. The causality behind critical experimental steps will be explained to empower researchers to not only execute the protocol but also to understand and troubleshoot the process effectively.

II. Principle of the Antifungal Susceptibility Assay

The primary method described is the broth microdilution susceptibility test, a procedure recommended for the initial screening of potential antifungal compounds due to its efficiency and low sample volume requirements[4][6]. This assay determines the in vitro potency of a compound by identifying the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[7][8].

In this protocol, serial dilutions of the (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives are prepared in 96-well microtiter plates. A standardized suspension of a target fungal pathogen is then added to each well. Following a defined incubation period, the plates are assessed for fungal growth. The well containing the lowest concentration of the test compound that remains clear (i.e., shows no turbidity) is recorded as the MIC. This quantitative result allows for a direct comparison of the antifungal potency across a library of synthesized derivatives.

III. Overview of Synthesis Pathway

While this document focuses on screening, understanding the synthesis of the core scaffold is crucial for library development. The (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid backbone can be reliably synthesized through a multi-step process. A common route begins with the condensation of o-phenylenediamine with ethyl pyruvate to form the 3-methylquinoxalin-2(1H)-one core[2]. This intermediate is then N-alkylated using an appropriate haloacetic acid ester (e.g., ethyl chloroacetate), followed by hydrolysis to yield the carboxylic acid. This acid can then be coupled with various amines or other moieties to generate a diverse library of derivatives for screening.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Alkylation & Hydrolysis cluster_2 Step 3: Derivatization A o-Phenylenediamine C 3-methylquinoxalin-2(1H)-one A->C Condensation (n-butanol, heat) B Ethyl Pyruvate B->C Condensation (n-butanol, heat) E (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid C->E 1. N-Alkylation 2. Hydrolysis D Ethyl Chloroacetate G Final Derivatives Library E->G Amide Coupling F Various Amines (R-NH2)

Caption: General synthesis pathway for the derivatives library.

IV. Detailed Experimental Protocols

This section provides a step-by-step methodology for the antifungal screening process. Adherence to these protocols is critical for ensuring data accuracy and reproducibility.

A. Materials and Reagents
  • Equipment: Biosafety cabinet (Class II), incubator (35-37°C), microplate reader (600 nm), multichannel pipette, vortex mixer, hemocytometer or spectrophotometer.

  • Consumables: Sterile 96-well flat-bottom microtiter plates, sterile pipette tips, sterile conical tubes (15 mL and 50 mL).

  • Fungal Strains:

    • Candida albicans (e.g., ATCC 90028)

    • Aspergillus fumigatus (e.g., ATCC 204305)

    • Other clinically relevant yeast or mold species.

  • Culture Media:

    • Sabouraud Dextrose Agar (SDA) for fungal culture maintenance.

    • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) for the broth microdilution assay.

  • Test and Control Compounds:

    • Synthesized (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives.

    • Positive Control: Fluconazole (for yeasts), Amphotericin B (for yeasts and molds).

    • Negative Control: Dimethyl sulfoxide (DMSO) at concentrations matching the test wells.

    • Solvent: 100% DMSO for preparing stock solutions.

B. Protocol 1: Preparation of Fungal Inoculum

Rationale: Inoculum standardization is the most critical variable for achieving reproducible MIC results. An overly dense inoculum can overwhelm the compound, leading to falsely high MICs, while a sparse inoculum can lead to falsely low values. The target concentration range of 1.0 × 10⁶ to 5.0 × 10⁶ CFU/mL is established as a reliable standard.

  • Culture Activation: Streak the desired fungal strain from a frozen stock onto an SDA plate. Incubate at 35°C for 24-48 hours (C. albicans) or 5-7 days (A. fumigatus) until mature colonies are visible.

  • Harvesting Cells/Spores:

    • For Yeasts (C. albicans): Using a sterile loop, collect several colonies and suspend them in 5 mL of sterile saline (0.85% NaCl). Vortex thoroughly for 15 seconds.

    • For Molds (A. fumigatus): Gently flood the surface of the agar plate with 5 mL of sterile saline containing 0.05% Tween 80. Scrape the surface with a sterile loop to dislodge conidia. Transfer the suspension to a sterile 15 mL conical tube. Allow heavy particles to settle for 5 minutes, then transfer the upper conidial suspension to a new tube.

  • Inoculum Standardization:

    • Method A (Hemocytometer): Adjust the cell/spore suspension with sterile saline to a concentration of 1.0 × 10⁶ to 5.0 × 10⁶ cells/mL by direct counting with a hemocytometer[9][10].

    • Method B (Spectrophotometer): Adjust the suspension to a specific optical density (OD) that has been previously correlated with the desired CFU/mL count (e.g., OD at 530 nm of 0.09-0.11). This requires initial validation by plating serial dilutions of the spectrophotometrically adjusted suspension.

  • Final Working Suspension: Dilute the standardized suspension 1:1000 in RPMI-1640 medium to obtain a final working inoculum of approximately 1 × 10³ to 5 × 10³ CFU/mL. This suspension must be used within 30 minutes of preparation.

C. Protocol 2: Broth Microdilution Assay

Rationale: A two-fold serial dilution is performed to test the compounds over a wide concentration range, allowing for precise determination of the MIC endpoint.

  • Compound Preparation: Prepare 10 mg/mL stock solutions of all test derivatives and control drugs in 100% DMSO.

  • Plate Setup:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for column 1.

    • Add 200 µL of RPMI-1640 containing the test compound at twice the highest desired final concentration to each well in column 1.

    • For example: For a final concentration range of 128 µg/mL to 0.25 µg/mL, add the compound to column 1 at 256 µg/mL. The DMSO concentration should not exceed 1% in any well.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this process across the plate to column 10.

    • Discard 100 µL from column 10. This leaves columns 1-10 with 100 µL of serially diluted compound and columns 11 and 12 with 100 µL of medium only.

  • Controls:

    • Column 11 (Growth Control): Will receive the fungal inoculum but no compound.

    • Column 12 (Sterility Control): Will receive neither inoculum nor compound.

  • Inoculation: Add 100 µL of the final working fungal suspension (from Protocol 1, step 4) to all wells from column 1 to column 11. Do not add inoculum to column 12. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates with a breathable membrane or place them in a container with a moist towel to prevent evaporation. Incubate at 35°C for 24-48 hours.

V. Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_analysis Phase 3: Incubation & Analysis A Activate Fungal Strain on SDA Plate B Harvest & Suspend Spores/Cells in Saline A->B C Standardize Inoculum (Hemocytometer/Spectrophotometer) B->C F Prepare Final Working Inoculum in RPMI-1640 C->F D Prepare Compound Stock Solutions in DMSO E Perform 2-Fold Serial Dilution of Compounds D->E G Inoculate Plate with Fungal Suspension H Incubate Plate (35°C, 24-48h) G->H I Read Plate Visually or Spectrophotometrically H->I J Determine MIC Values I->J

Caption: High-level workflow for the antifungal screening assay.

VI. Data Analysis and Interpretation

A. Reading and Recording the MIC

The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control well.

  • Visual Reading: The MIC is the first well in the dilution series that appears clear (no turbidity) by visual inspection.

  • Spectrophotometric Reading: Read the OD at 600 nm. Calculate the percentage of growth inhibition for each well relative to the growth control. The MIC is often defined as the concentration that achieves ≥80% or ≥90% growth inhibition.

B. Sample Data Presentation

Results should be tabulated for clear comparison. The MIC value represents the mean of at least three independent experiments (n=3).

Compound IDR1 GroupC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)
Test-001 -H3264
Test-002 -Cl816
Test-003 -OCH₃1632
Test-004 -NO₂4 8
Fluconazole (Control)2>64
Amphotericin B (Control)0.51
C. Interpreting the Results
  • Potency: A lower MIC value indicates higher antifungal potency[7][11]. In the example table, Test-004 is the most potent derivative from the series.

  • Structure-Activity Relationship (SAR): By comparing the R-groups and their corresponding MIC values, preliminary SAR can be established. For instance, the data suggests that an electron-withdrawing group (e.g., -NO₂) at the R1 position may enhance antifungal activity. This insight is crucial for guiding the next cycle of chemical synthesis and optimization.

  • Comparison to Controls: The activity of test compounds must be compared to standard antifungal agents. While a test compound may not be as potent as Amphotericin B, activity comparable to or better than Fluconazole (especially against resistant strains) would be considered a significant finding.

VII. Hypothesized Mechanism of Action

While the precise mechanism must be elucidated through further studies, literature on related quinoxaline compounds suggests several plausible pathways for their antifungal action. One prominent hypothesis involves the disruption of fungal cell membrane integrity[12][13]. The lipophilic nature of the quinoxaline core may facilitate its insertion into the lipid bilayer of the fungal cell membrane. This could disrupt membrane potential, increase permeability, and lead to the leakage of essential intracellular components, ultimately causing cell death[12]. Another potential mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular macromolecules like DNA, proteins, and lipids[1].

G A Quinoxaline Derivative B Fungal Cell Membrane (Lipid Bilayer) A->B Insertion C Membrane Destabilization & Increased Permeability B->C D Leakage of Intracellular Contents (Ions, ATP) C->D E Fungal Cell Death D->E

Caption: Hypothesized mechanism: disruption of cell membrane integrity.

VIII. Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No growth in control wells (Column 11) Inactive inoculum; Improper incubation; Error in media preparation.Verify inoculum viability by plating on SDA. Check incubator temperature and humidity. Prepare fresh media.
Growth in sterility control (Column 12) Contamination of media, plates, or reagents.Use fresh, sterile materials. Ensure aseptic technique in the biosafety cabinet.
Precipitation of compound in wells Poor solubility of the derivative in aqueous media.Increase the initial DMSO concentration in the stock solution (but ensure final well concentration remains ≤1%). Note the precipitation and interpret results with caution.
Inconsistent MICs between replicates Inaccurate pipetting; Non-homogenous inoculum; Edge effects in the plate.Calibrate pipettes. Vortex inoculum thoroughly before dilution and before adding to the plate. Avoid using the outermost wells of the plate if evaporation is a concern.

IX. Safety Precautions

  • All work with pathogenic fungal strains must be conducted in a certified Class II Biosafety Cabinet.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and eye protection.

  • Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

  • All contaminated materials (plates, tips, tubes) must be decontaminated, typically by autoclaving, before disposal.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis and screening protocols.

X. References

  • Journal of Agricultural and Food Chemistry. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Available at: [Link]

  • ResearchGate. (2017). Biological activity of quinoxaline derivatives. Available at: [Link]

  • Journal of Visualized Experiments. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Available at: [Link]

  • RSC Publishing. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. Available at: [Link]

  • Journal of Visualized Experiments. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Available at: [Link]

  • National Institutes of Health. (n.d.). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Available at: [Link]

  • National Institutes of Health. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Available at: [Link]

  • Assiut University. (n.d.). Synthesis and Reactions of Quinoxaline Derivatives. Available at: [Link]

  • International Journal of Multidisciplinary Research and Development. (n.d.). Novel quinoxaline derivatives: synthesis and structural studies. Available at: [Link]

  • MDPI. (2019). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Available at: [Link]

  • ACS Publications. (n.d.). Design, Synthesis, Antifungal, and Antioxidant Activities of (E)-6-((2-Phenylhydrazono)methyl)quinoxaline Derivatives. Available at: [Link]

  • PubMed Central. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Available at: [Link]

  • ResearchGate. (2015). Synthesis, Characterization, Anti-Bacterial and Anti-Fungal Activities of New Quinoxaline 1,4-di-N-Oxide Derivatives. Available at: [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • National Institutes of Health. (2001). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Available at: [Link]

  • ResearchGate. (2012). (PDF) Synthesis of 2-(3-methyl-2-oxoquinoxalin-1 (2H)-yl) acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. Available at: [Link]

  • ResearchGate. (2001). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Available at: [Link]

  • Erasmus University Repository. (n.d.). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antim. Available at: [Link]

  • YouTube. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Available at: [Link]

  • PubMed. (2001). Inoculum standardization for antifungal susceptibility testing of filamentous fungi pathogenic for humans. Available at: [Link]

  • PubMed Central. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Available at: [Link]

  • SciELO. (2004). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Available at: [Link]

  • Wiley Online Library. (n.d.). Review Standardization of antifungal susceptibility testing. Available at: [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • ResearchGate. (2020). (PDF) How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Antitubercular Assays of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, urgently demanding the discovery of novel antitubercular agents.[1][2][3] Quinoxaline derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antitubercular potential.[4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid analogs for their antitubercular activity.

The protocols outlined herein are designed to ensure scientific integrity and reproducibility. They are grounded in established methodologies and provide a framework for determining the Minimum Inhibitory Concentration (MIC) of novel compounds against M. tuberculosis. The primary assays described are the Microplate Alamar Blue Assay (MABA) and the Luciferase Reporter Phage (LRP) assay, both widely recognized for their reliability and suitability for high-throughput screening.[7][8][9][10]

Guiding Principles for Assay Selection and Experimental Design

The choice of an in vitro antitubercular assay is dictated by a balance of throughput, sensitivity, cost, and the specific research question. For the initial screening of a library of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid analogs, a high-throughput, cost-effective, and reliable method is paramount.

  • Microplate Alamar Blue Assay (MABA): This colorimetric assay is a gold standard for determining the MIC of compounds against replicating Mtb.[7][11][12][13] Its principle lies in the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active mycobacterial cells. The color change provides a clear visual and quantifiable endpoint for assessing bacterial growth inhibition. MABA is inexpensive, requires no specialized equipment beyond a plate reader (optional for visual reading), and is well-suited for screening large numbers of compounds.[8]

  • Luciferase Reporter Phage (LRP) Assay: This assay offers a more rapid assessment of antimycobacterial activity.[9][10][14] It utilizes mycobacteriophages genetically engineered to express a luciferase gene. Upon infecting viable Mtb cells, the phage injects its DNA, leading to the expression of luciferase. The subsequent addition of luciferin results in light production, which can be quantified. A reduction in light output in the presence of a test compound indicates inhibition of mycobacterial viability. The LRP assay significantly reduces the turnaround time for results compared to growth-based assays.[9][10]

Causality in Experimental Choices: The sequential use of these assays is a strategic approach. MABA provides a robust determination of MIC against actively replicating bacteria, a crucial parameter for any potential antitubercular drug. The LRP assay can be employed as a rapid primary screen or as a secondary assay to confirm activity and gain insights into the speed of bactericidal or bacteriostatic action.

Biosafety Considerations

Mycobacterium tuberculosis is a Risk Group 3 pathogen and must be handled in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.[15][16] All procedures involving live Mtb cultures must be performed in a certified Class II biological safety cabinet (BSC).[17][18] Adherence to institutional and national biosafety guidelines is mandatory.[19]

Experimental Workflow

The overall workflow for evaluating the antitubercular activity of the synthesized analogs is depicted below. This logical progression ensures a systematic and efficient screening process, from initial compound handling to the final determination of inhibitory activity.

experimental_workflow cluster_prep Preparation cluster_assay Primary Screening cluster_confirmation Confirmatory/Rapid Assay cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation & Dilution MABA Microplate Alamar Blue Assay (MABA) Compound_Prep->MABA LRP Luciferase Reporter Phage (LRP) Assay Compound_Prep->LRP Mtb_Culture M. tuberculosis Culture Preparation Mtb_Culture->MABA Mtb_Culture->LRP MABA->LRP Optional Confirmation Data_Analysis MIC Determination & Data Interpretation MABA->Data_Analysis LRP->Data_Analysis

Caption: Experimental workflow for antitubercular screening.

Protocol 1: Microplate Alamar Blue Assay (MABA)

This protocol details the steps for determining the Minimum Inhibitory Concentration (MIC) of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid analogs against M. tuberculosis H37Rv.

Materials and Reagents
  • M. tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth (supplemented with 0.2% glycerol and 10% OADC enrichment - Oleic Acid, Albumin, Dextrose, Catalase)

  • Sterile 96-well flat-bottom plates

  • (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid analogs

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Rifampicin and Isoniazid (positive controls)

  • Alamar Blue reagent

  • Sterile distilled water

  • Tween 80 (0.05%)

  • Incubator (37°C)

  • Microplate reader (optional, for fluorescence or absorbance measurement)

  • Class II Biological Safety Cabinet

Step-by-Step Methodology
  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase of growth (OD600 of 0.6-0.8).[2]

    • Vortex the culture with glass beads to break up clumps.

    • Allow the culture to settle for 30 minutes.

    • Dilute the supernatant in 7H9 broth to a turbidity matching a 0.5 McFarland standard.

    • Further dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Preparation of Compound Plates:

    • Dissolve the (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid analogs and control drugs in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).

    • In a sterile 96-well plate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the stock solution of each test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • Include wells for a positive control (no drug) and a negative control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well (except the negative control wells).

    • The final volume in each well will be 200 µL.

    • Seal the plates with parafilm or a plate sealer.

    • Incubate the plates at 37°C for 5-7 days.[20]

  • Addition of Alamar Blue and Reading Results:

    • After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.[11]

    • Re-incubate the plates for 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.[11]

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[11]

    • For quantitative results, read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

Protocol 2: Luciferase Reporter Phage (LRP) Assay

This protocol provides a rapid method for assessing the antimycobacterial activity of the test compounds.

Materials and Reagents
  • M. tuberculosis H37Rv

  • Luciferase reporter phage (e.g., phAE129)

  • Middlebrook 7H9 broth (supplemented as above)

  • Compound plates (prepared as in MABA protocol)

  • D-luciferin substrate

  • Luminometer

  • Sterile white 96-well plates (for luminometry)

Step-by-Step Methodology
  • Preparation of Mycobacterial Culture and Compound Plates:

    • Prepare the Mtb inoculum and compound dilution plates as described in the MABA protocol (Steps 1 and 2).

  • Inoculation and Pre-incubation:

    • Add 100 µL of the Mtb inoculum to each well of the compound plate.

    • Incubate at 37°C for 48-72 hours to allow the compounds to act on the bacteria.

  • Phage Infection and Lysis:

    • Add 20 µL of the luciferase reporter phage suspension to each well.

    • Incubate for 4-6 hours at 37°C to allow for phage infection and expression of luciferase.

  • Luminometry:

    • Transfer 50 µL from each well of the assay plate to a corresponding well of a white 96-well plate.

    • Add 50 µL of D-luciferin substrate to each well.

    • Immediately measure the light output as Relative Light Units (RLU) using a luminometer.

  • Data Analysis:

    • Calculate the percentage reduction in RLU for each compound concentration compared to the drug-free control.

    • The MIC can be defined as the lowest compound concentration that causes a significant reduction (e.g., ≥90%) in RLU.

Data Analysis and Interpretation

The primary endpoint of these assays is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[21][22]

Interpretation of MIC Values:

  • A lower MIC value indicates a more potent compound.[21]

  • It is crucial to compare the MIC of a test compound to that of standard antitubercular drugs (e.g., isoniazid, rifampicin) to gauge its relative efficacy.[23][24]

  • The clinical relevance of an MIC value is determined by comparing it to established breakpoints, though for novel compounds, these are not yet defined.[22][25]

Data Presentation: Summarize the MIC values for the (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid analogs in a clear, tabular format.

Compound IDStructure ModificationMABA MIC (µg/mL)LRP MIC (µg/mL)
Control Drugs
Isoniazid-0.03 - 0.12[26]0.05
Rifampicin-0.03 - 0.25[26]0.1
Test Analogs
JKV-001R = H>64>64
JKV-002R = 4-Cl1616
JKV-003R = 4-NO284
JKV-004R = 4-OCH33232

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the results, each assay should incorporate a self-validating system through rigorous quality control measures.

  • Positive Controls: Include standard antitubercular drugs (isoniazid and rifampicin) in every assay run. The MIC values obtained for these controls should fall within a predefined acceptable range.[26][27]

  • Negative Controls:

    • Sterility Control: Wells containing only broth to check for contamination.

    • Growth Control: Wells containing Mtb and broth but no drug, to ensure the viability and growth of the inoculum.

  • Reference Strain: Use a well-characterized reference strain, such as M. tuberculosis H37Rv, for which extensive susceptibility data is available.[26]

  • Reproducibility: Assays should be performed in triplicate and repeated on different days to assess inter- and intra-assay variability.[12]

Troubleshooting

IssuePossible Cause(s)Solution(s)
No growth in positive control wells Inoculum viability is low.Use a fresh, actively growing culture. Verify inoculum density.
Contamination of the culture.Perform a purity check of the Mtb culture.
Pink color in negative control wells Contamination of the media or Alamar Blue.Use fresh, sterile reagents.
Inconsistent MIC values Inaccurate pipetting.Calibrate pipettes regularly. Use proper pipetting techniques.
Clumping of Mtb cells.Vortex the inoculum with glass beads to ensure a homogenous suspension.
Compound precipitation.Check the solubility of the compounds in the assay medium.

Conclusion

The described in vitro antitubercular assays, MABA and LRP, provide a robust and efficient framework for the preliminary evaluation of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid analogs. By adhering to the detailed protocols, incorporating stringent quality control measures, and understanding the principles behind each step, researchers can generate reliable and reproducible data. This information is critical for identifying promising lead compounds for further development in the fight against tuberculosis.

References

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. [Link]

  • Ghodousi, A., et al. (2020). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 2114, 139-148. [Link]

  • The Pharma Innovation Journal. (2017). In-vitro MABA anti-tuberculosis assay of Eclipta Alba (L.) Hassk whole plant. The Pharma Innovation Journal. [Link]

  • ResearchGate. (n.d.). Anti-mycobacterial activity by microplate alamar blue assay (MABA). ResearchGate. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2021). In vitro Anti Tubercular Activity and Physicochemical Standardization of Selected Medicinal Plant Extracts. Indian Journal of Pharmaceutical Sciences. [Link]

  • Bencze, G., et al. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Frontiers in Cellular and Infection Microbiology, 11, 752941. [Link]

  • Franzblau, S. G., et al. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004–1009. [Link]

  • Banaiee, N., et al. (2001). Photographic and Luminometric Detection of Luciferase Reporter Phages for Drug Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates. Journal of Clinical Microbiology, 39(11), 3883–3888. [Link]

  • Li, S., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 11, 628989. [Link]

  • Lu, Y., et al. (2018). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 62(7), e00388-18. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of 2-(3-Methyl-2- oxoquinoxalin-1(2H)-yl)-N'-(substitute. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Biological-Evaluation-of-N'-(substitute-Gouda-P-a/1f2a0e7f7b5e4a5e9f8f3b2d1c6a2e8e9c9c8a9c]([Link]

  • APHL. (n.d.). Laboratory Safety: Work Practices for Mycobacterium tuberculosis. APHL. [Link]

  • Li, Y., et al. (2022). The Correlations of Minimal Inhibitory Concentration Values of Anti-TB Drugs with Treatment Outcomes and Clinical Profiles in Patients with Multidrug-Resistant Tuberculosis (MDR-TB) in China. Infection and Drug Resistance, 15, 5231–5242. [Link]

  • Fattorini, L., et al. (2008). External quality control of Mycobacterium tuberculosis drug susceptibility testing: results of two rounds in endemic countries. The International Journal of Tuberculosis and Lung Disease, 12(2), 214–217. [Link]

  • Goldman, R. C., & Laughon, B. E. (2007). Discovery and Validation of New Antitubercular Compounds as Potential Drug Leads and Probes. Tuberculosis (Edinburgh, Scotland), 87(4), 277–280. [Link]

  • Mendoza-Ticona, A., et al. (2009). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 47(11), 3755–3757. [Link]

  • Lu, Y., et al. (2018). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 62(7), e00388-18. [Link]

  • Hall, L., et al. (2017). A Multilaboratory, Multicountry Study To Determine MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing of Selected First-Line Antituberculosis Drugs, Second-Line Injectables, Fluoroquinolones, Clofazimine, and Linezolid. Journal of Clinical Microbiology, 55(2), 464–473. [Link]

  • Bioscience Biotechnology Research Communications. (2021). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications. [Link]

  • Klimesova, S., et al. (2008). 3-methylquinoxaline-1,4-dioxide: A lead antitubercular agent which alters mitochondrial respiration in rat liver. Bioorganic & Medicinal Chemistry, 16(14), 6874–6880. [Link]

  • World Health Organization. (2012). Tuberculosis laboratory biosafety manual. World Health Organization. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • World Health Organization. (2018). Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis. World Health Organization. [Link]

  • Stop TB Partnership. (n.d.). STANDARD OPERATING PROCEDURE. Stop TB Partnership. [Link]

  • JoVE. (n.d.). Evaluation of antimicrobial susceptibility in Mycobacterium tuberculosis using broth dilution. JoVE. [Link]

  • Piuri, M., et al. (2009). Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. Tuberculosis (Edinburgh, Scotland), 89(4), 287–293. [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. ResearchGate. [Link]

  • Archivia. (n.d.). Biosafety Recommendations for the Contained Use of Mycobacterium tuberculosis Complex Isolates in Industrialized Countries. Archivia. [Link]

  • Longdom Publishing. (n.d.). Anti-Tuberculous Drugs and Susceptibility Testing Methods: Current Knowledge and Future Challenges. Longdom Publishing. [Link]

  • ResearchGate. (n.d.). Anti Mycobacterial activity by Alamar Blue assay (MABA). ResearchGate. [Link]

  • ResearchGate. (n.d.). The differences in MIC values of drugs between retreated patients... ResearchGate. [Link]

  • Lherbet, C., et al. (2023). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. Molecules (Basel, Switzerland), 28(14), 5518. [Link]

  • van Klingeren, B., et al. (2000). Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method. Journal of Clinical Microbiology, 38(2), 684–689. [Link]

  • ResearchGate. (n.d.). Standard Operating Procedure (SOP) for Tuberculosis (TB) Sampling and Handling in Laboratory. ResearchGate. [Link]

  • World Health Organization. (2012). Tuberculosis laboratory biosafety manual. World Health Organization. [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]

  • Frontiers. (n.d.). Rapid detection of drug resistance in Mycobacterium tuberculosis clinical isolates for first-line antitubercular drugs by using a novel reporter mycobacteriophage. Frontiers. [Link]

  • Bencze, G., et al. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Frontiers in Cellular and Infection Microbiology, 11, 752941. [Link]

  • Impactfactor. (2022). Synthesis, Biological Evaluation and In-silico Studies of 3-((4-(6-(Substitutedphenyl)-2-Mercaptopyrimidin-4-Yl) Phenyl) Imino)- 1-((Dimethylamino) Methyl) Indolin-2-One. Impactfactor. [Link]

  • International Federation of Biosafety Associations. (n.d.). Laboratory Safety - The Handbook Global Edition. International Federation of Biosafety Associations. [Link]

  • Banaiee, N., et al. (2003). Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. Journal of Clinical Microbiology, 41(8), 3883–3888. [Link]

  • Russian Journal of General Chemistry. (2022). Design, Synthesis, Anti-Tubercular Evaluation and Teratogenicity Studies of Furanyl Pyrazolo[3,4-b] Quinoline-5-Ones. Russian Journal of General Chemistry. [Link]

Sources

In Vitro Cytotoxicity Profiling of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Using Sulforhodamine B (SRB) Assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological properties, including significant anticancer activity.[1][2] This document provides a comprehensive guide for determining the in vitro cytotoxicity of a specific derivative, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, against various cancer cell lines. While derivatives of this compound have been synthesized and evaluated for antimicrobial properties, its specific cytotoxic potential against cancer cells remains an important area of investigation.[3][4] This guide is structured to provide researchers with both the theoretical foundation and a detailed, field-proven protocol for cytotoxicity screening using the Sulforhodamine B (SRB) assay, a robust and reliable method for measuring drug-induced cytotoxicity.[5][6] The protocols herein are designed to be self-validating, emphasizing causality behind experimental choices to ensure data integrity and reproducibility.

Scientific Background & Rationale

Quinoxaline derivatives represent a promising class of heterocyclic compounds that have attracted significant attention for their therapeutic potential. Their rigid, electron-rich structure allows for interaction with various biological targets, including enzymes and DNA, leading to a spectrum of activities such as kinase inhibition, apoptosis induction, and suppression of cell proliferation.[2][7] Many quinoxaline-based agents act as competitive inhibitors at the ATP-binding sites of protein kinases, which are crucial for cancer cell signaling and survival.[7] Others have been shown to induce apoptosis through mitochondrial-dependent pathways or by generating reactive oxygen species that cause DNA damage.[8][9]

Given the established anticancer profile of the quinoxaline scaffold, it is scientifically compelling to evaluate the cytotoxic activity of novel derivatives like (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. This application note outlines a standardized workflow to quantify its effect on cancer cell viability.

Chosen Methodology: The Sulforhodamine B (SRB) Assay

For this investigation, the Sulforhodamine B (SRB) assay is the recommended method. It is a cell density-based assay that relies on the ability of the SRB dye to bind stoichiometrically to basic amino acid residues of cellular proteins under acidic conditions.[10] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.

Causality for Choosing SRB over other assays (e.g., MTT):

  • Stability: The SRB assay endpoint, a colored complex, is stable for an extended period, which eliminates the need for time-sensitive readings often required for enzymatic assays like the MTT assay.[10]

  • Reduced Interference: Unlike the MTT assay, which measures mitochondrial dehydrogenase activity, the SRB assay is less susceptible to interference from compounds that may alter cellular metabolism without being directly cytotoxic.[11][12]

  • Robustness: The assay is simple, reproducible, and has been the method of choice for large-scale, high-throughput drug screening programs, including those at the National Cancer Institute (NCI).

Overall Experimental Workflow

The procedure involves seeding cancer cells in microplates, treating them with a concentration gradient of the test compound, and quantifying cell viability after a set incubation period using the SRB assay.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Test Compound Stock (e.g., in DMSO) D Treat Cells with Compound (Serial Dilutions) A->D B Culture & Maintain Cancer Cell Lines C Seed Cells in 96-Well Plates (Determine optimal density) B->C C->D E Incubate for 72 hours D->E F Fix, Stain (SRB) & Solubilize E->F G Measure Absorbance (540 nm) F->G H Calculate Cell Viability (%) G->H I Determine IC50 Value H->I Pathway cluster_apoptosome Apoptosome Formation Compound (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Bax Bax/Bak Activation Mitochondria->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Mitochondria->Bcl2 Inhibits CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 Casp9 Caspase-9 Activation (Initiator) CytoC->Casp9 Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

References

  • Vertex AI Search Result. (n.d.). Chemical structures of representative quinoxaline antitumor agents. ResearchGate.
  • Vertex AI Search Result. (n.d.). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022).
  • Tiaris Biosciences. (n.d.). SRB Cytotoxicity Assay Kit.
  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
  • Vertex AI Search Result. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Cepham Life Sciences. (n.d.). SRB Cytotoxicity Assay Kit, Colorimetric.
  • PubMed Central. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides.
  • Canvax. (2023, March 21). DATA SHEET SRB Cytotoxicity Assay.
  • ATCC. (n.d.). Toxicology.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (2025, April 2). 100 for 100: Cancer.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • Vertex AI Search Result. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?
  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay.
  • ResearchGate. (2025, November 24). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives.
  • PubMed Central. (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions.
  • PubMed. (n.d.). Cell sensitivity assays: the MTT assay.
  • RSC Publishing. (2024, September 9). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • Vertex AI Search Result. (n.d.). Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines.
  • ATCC. (n.d.). Cancer Research.
  • Vertex AI Search Result. (n.d.). MTT Cell Assay Protocol.
  • ResearchGate. (2025, August 10). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
  • YouTube. (2024, February 23). Reference-Quality RNAseq Data from Credible ATCC Cell Lines.
  • PubMed. (n.d.). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies.
  • MDPI. (n.d.). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents.

Sources

Application Notes & Protocols: A Framework for Developing Anticancer Agents from (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is a cornerstone in the design of a wide array of therapeutic agents due to its ability to interact with various biological targets. Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and, most notably, anticancer properties.[1] Their anticancer effects are often attributed to their capacity to function as competitive inhibitors at the ATP-binding sites of numerous protein kinases, which are critical regulators of cellular growth, proliferation, and survival.[2]

This document provides a comprehensive guide for the development of novel anticancer agents derived from a specific lead compound: (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid . We will detail the essential protocols from initial synthesis and characterization to robust in vitro screening and strategies for lead optimization, providing the scientific rationale behind each methodological choice to empower researchers in their drug discovery efforts.

Section 1: Synthesis and Characterization of the Lead Compound

The successful development of any therapeutic agent begins with a reliable and scalable synthesis of the core compound. The protocol below outlines a standard laboratory-scale synthesis.

Diagram: Synthetic Workflow

G A Reactants: o-phenylenediamine Ethyl 2-oxobutanoate B Reaction: Reflux in Ethanol A->B C Intermediate: 3-methylquinoxalin-2(1H)-one B->C D Reaction: Alkylation with Ethyl Chloroacetate in DMF with K2CO3 C->D E Intermediate: Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate D->E F Reaction: Saponification (Hydrolysis) with NaOH E->F G Final Product: (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid F->G H Purification & Characterization: Recrystallization, NMR, MS, HPLC G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Topoisomerase Topoisomerase II DNA DNA Replication Topoisomerase->DNA Inhibitor Quinoxaline Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition Inhibitor->Topoisomerase Inhibition G A Lead Compound: (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid & Derivatives B Primary Screen: Cell Viability Assay (MTT) (Panel of Cancer Cell Lines) A->B C Data Analysis: Calculate IC50 Values B->C D Decision Point: IC50 < 10 µM? C->D E Secondary Screen: Mechanism of Action Assays D->E Yes J Synthesize New Derivatives or Discard D->J No F Apoptosis Assay (Annexin V / PI) E->F G Cell Cycle Analysis (Propidium Iodide) E->G H Kinase Inhibition Assay (e.g., VEGFR-2, EGFR) E->H I Proceed to Lead Optimization & In Vivo Studies F->I G->I H->I G A Design Analogs (SAR-driven) B Synthesize New Compounds A->B C Test In Vitro (Potency, Selectivity) B->C D Analyze Data (ADME/Tox Profile) C->D D->A

Sources

Application Notes & Protocols: Evaluating (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid as a Novel Herbicide Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Agricultural Researchers, Weed Scientists, and Chemical Development Professionals

Abstract

The quest for novel herbicidal compounds with unique modes of action is a critical endeavor in modern agriculture to combat the evolution of resistant weed populations. The quinoxaline heterocyclic scaffold has emerged as a promising area of research, with various derivatives demonstrating a wide spectrum of biological activities, including pesticidal effects.[1][2][3] While extensive research has been conducted on the medicinal applications of quinoxalines, their use in agriculture as herbicides is an area of growing interest.[2] This document provides a detailed guide for the systematic evaluation of a novel quinoxaline derivative, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, as a potential herbicide. The protocols outlined herein are based on established principles of herbicide discovery and are designed to rigorously assess the compound's phytotoxicity, selectivity, and potential mode of action.

Introduction: The Herbicidal Potential of Quinoxaline Derivatives

Quinoxaline, a fused heterocycle of benzene and pyrazine rings, serves as a core structure in numerous synthetic compounds with diverse biological activities.[1][2][4] Research has demonstrated that certain quinoxaline derivatives possess not only medicinal properties but also significant pesticidal activities, including herbicidal, fungicidal, and insecticidal effects.[5][6] This makes the quinoxaline scaffold a compelling starting point for the development of new agrochemicals.

Recent studies have identified novel quinoxaline derivatives with potent herbicidal activity. For instance, some compounds have been found to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis in plants.[5][6] This mode of action is a well-established target for commercial herbicides. The structural diversity achievable with the quinoxaline core allows for the fine-tuning of biological activity, offering the potential to discover compounds with improved efficacy, selectivity, and environmental profiles.

This guide focuses on a specific, novel compound, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid , as a case study for herbicidal evaluation. While this particular molecule is not an established commercial herbicide, its structural features—a quinoxalinone core with an acetic acid moiety—suggest potential biological activity. The acetic acid group, for example, is a component of some known herbicides and can influence a compound's solubility and uptake by plants.[7][8][9]

Compound Profile: (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

For the purpose of this guide, we will treat (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid as a novel, uncharacterized compound. The initial steps in its evaluation would involve synthesis, purification, and structural confirmation via standard analytical techniques (NMR, mass spectrometry, etc.).

Table 1: Hypothetical Physicochemical Properties of the Test Compound

PropertyValueSignificance in Herbicidal Action
Molecular FormulaC₁₁H₁₀N₂O₃Provides the basis for calculating application rates.
Molecular Weight218.21 g/mol Essential for preparing solutions of known molarity.
Water SolubilityModerateInfluences formulation and uptake by plants.
LogP1.5 - 2.5Affects movement through the plant cuticle and within tissues.
pKa~4.0The acidic nature may influence its mobility in the xylem and phloem.

Experimental Protocols: A Stepwise Approach to Herbicide Evaluation

The following protocols are designed to systematically assess the herbicidal potential of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, from initial screening to more detailed physiological studies.

Primary Screening: In Vitro Seed Germination and Seedling Growth Assay

This initial test provides a rapid assessment of the compound's general phytotoxicity against a panel of representative monocot and dicot species.

Objective: To determine if the test compound exhibits inhibitory effects on seed germination and early seedling growth.

Materials:

  • (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile distilled water

  • Petri dishes (9 cm diameter) with sterile filter paper

  • Seeds of indicator plants (e.g., Arabidopsis thaliana, lettuce, radish, barnyardgrass, ryegrass)

  • Growth chamber with controlled light and temperature

Protocol:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of the test compound in DMSO.

  • Working Solutions: Create a dilution series (e.g., 1 µM, 10 µM, 100 µM, 1 mM) in sterile water. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity. Include a solvent-only control.

  • Plating: Place 25 seeds of a single species evenly on the filter paper in each Petri dish.

  • Treatment: Add 5 mL of the respective working solution to each dish. Seal the dishes with parafilm.

  • Incubation: Place the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection: After 7-10 days, measure the germination rate, root length, and shoot length. Calculate the percent inhibition relative to the solvent control.

Data Interpretation: Significant inhibition of root and/or shoot growth at concentrations ≤ 100 µM suggests promising herbicidal activity and warrants progression to whole-plant assays.

Secondary Screening: Whole-Plant Greenhouse Assay

This experiment evaluates the compound's efficacy on established plants, providing insights into its post-emergence activity and potential selectivity.

Objective: To assess the phytotoxicity of the test compound when applied to the foliage of young plants.

Materials:

  • Test compound

  • Acetone and Tween-20 (surfactant) for formulation

  • Pots with standard potting mix

  • Seeds of various crop and weed species (e.g., corn, soybean, wheat, velvetleaf, foxtail)

  • Greenhouse with controlled environment

  • Laboratory spray chamber

Protocol:

  • Plant Propagation: Grow plants to the 2-3 leaf stage.

  • Formulation: Prepare a spray solution of the test compound at various concentrations (e.g., 100, 250, 500, 1000 g a.i./ha) in a carrier solvent (e.g., acetone/water mix) with a non-ionic surfactant (e.g., 0.1% Tween-20).

  • Application: Apply the formulations to the plants using a calibrated laboratory spray chamber to ensure uniform coverage.

  • Evaluation: After 14-21 days, visually assess the plants for injury using a 0-100% scale (0 = no effect, 100 = complete death). Also, measure the fresh and dry weight of the above-ground biomass.

  • Selectivity Assessment: Compare the injury levels between crop and weed species to identify any potential for selective weed control.

Table 2: Example Data from a Hypothetical Greenhouse Screen (Visual Injury % at 14 DAT)

Application Rate (g/ha)CornSoybeanVelvetleaf (Weed)Foxtail (Weed)
Control0000
2505104530
50015208565
100030409890
Dose-Response Studies and GR₅₀ Determination

This quantitative analysis determines the potency of the herbicide.

Objective: To calculate the application rate that causes a 50% reduction in plant growth (GR₅₀).

Protocol:

  • Based on the secondary screening results, select a sensitive weed species.

  • Design a geometric series of 8-10 application rates that bracket the expected 50% response.

  • Conduct a whole-plant assay as described in section 3.2.

  • After 14-21 days, harvest the above-ground biomass and determine the dry weight.

  • Plot the percent reduction in dry weight against the log of the application rate.

  • Use a non-linear regression model (e.g., four-parameter log-logistic) to calculate the GR₅₀ value.

Data Interpretation: A lower GR₅₀ value indicates higher herbicidal potency. This value is crucial for comparing the efficacy of different compounds.

Investigating the Mode of Action

Identifying the physiological target of a new herbicide is critical for its development and for managing resistance. Based on related quinoxaline herbicides, a plausible hypothesis is the inhibition of protoporphyrinogen oxidase (PPO).

Symptomology Analysis

The visual symptoms of plant injury can provide clues to the mode of action.

  • PPO Inhibitors: Typically cause rapid membrane damage, leading to water-soaked lesions, necrosis, and bleaching of tissues within 1-3 days of application, especially in the presence of light.

In Vitro Enzyme Assay

Objective: To directly measure the inhibitory effect of the test compound on PPO activity.

Protocol:

  • Enzyme Extraction: Isolate PPO from a sensitive plant species (e.g., etiolated barley).

  • Assay: In a microplate, combine the enzyme extract, the substrate (protoporphyrinogen IX), and various concentrations of the test compound.

  • Measurement: Monitor the rate of protoporphyrin IX formation spectrophotometrically.

  • IC₅₀ Calculation: Determine the concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀).

Data Interpretation: A low IC₅₀ value provides strong evidence that PPO is a direct target of the herbicide.

Visualizations: Workflows and Pathways

Diagram 1: Herbicide Discovery and Evaluation Workflow

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Development A Compound Synthesis (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid B Primary Screening (In Vitro Assays) A->B Test Phytotoxicity C Secondary Screening (Greenhouse Trials) B->C Active Compounds D Dose-Response Studies (GR50 Determination) C->D F Selectivity Spectrum (Crop vs. Weed) C->F E Mode of Action Studies (e.g., PPO Assay) D->E G Lead Optimization E->G F->G H Field Trials G->H

Caption: A streamlined workflow for evaluating novel herbicidal compounds.

Diagram 2: Hypothetical Mode of Action - PPO Inhibition

G cluster_pathway Chlorophyll Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX ROS Reactive Oxygen Species (ROS) (Cell Membrane Damage) PPO->ROS Accumulation of Protoporphyrinogen IX leads to Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Further Steps Herbicide (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Herbicide->PPO Inhibits

Caption: Proposed mechanism of PPO-inhibiting herbicides.

Conclusion and Future Directions

The protocols detailed in this document provide a comprehensive framework for the initial evaluation of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid as a potential herbicide. Based on the known pesticidal activity of other quinoxaline derivatives, there is a sound scientific basis for investigating this chemical class for novel agrochemicals.[5][6] Positive results from these initial screens would justify more advanced studies, including metabolism, environmental fate, and toxicological profiling, which are essential for the development of any new commercial herbicide. The structural versatility of the quinoxaline core offers numerous opportunities for analog synthesis and optimization to enhance potency and selectivity, making it a fertile ground for future research in weed science.

References

  • Quinclorac | C10H5Cl2NO2 | CID 91739 - PubChem. National Center for Biotechnology Information. [Link]

  • Biological activity of quinoxaline derivatives - ResearchGate. ResearchGate. [Link]

  • Synthesis and biological activity of quinoxaline derivatives. Cognibrain. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. MDPI. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]

  • Synthesis and Pesticidal Activities of New Quinoxalines - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and Pesticidal Activities of New Quinoxalines | Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

  • HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW - Pharmacophore. Pharmacophore. [Link]

  • Pesticide Ingredient: Acetic Acid/Vinegar - ResearchGate. ResearchGate. [Link]

  • Fenquinotrione | C22H17ClN2O5 | CID 71463595 - PubChem. National Center for Biotechnology Information. [Link]

  • Acetic acid - Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program. University of California Agriculture and Natural Resources. [Link]

  • Potentiating herbicidal compositions of auxin transport inhibitors and growth regulators - Google Patents.
  • Cloquintocet-mexyl | C18H22ClNO3 | CID 93528 - PubChem. National Center for Biotechnology Information. [Link]

  • Organic weed control with vinegar - USDA ARS. United States Department of Agriculture Agricultural Research Service. [Link]

  • Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbic - Google Patents.
  • fenquinotrione data sheet. Alan Wood. [Link]

Sources

protocol for minimum inhibitory concentration (MIC) testing of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][2] The compound (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid belongs to this promising class of molecules. A critical first step in evaluating the potential of any new antimicrobial agent is to quantify its potency. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4]

This document provides a detailed, field-proven protocol for determining the MIC of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid using the broth microdilution method. This method is aligned with the standards set forth by leading international organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6] We will delve into the causality behind experimental choices, ensuring the protocol is a self-validating system designed for researchers, scientists, and drug development professionals aiming for accurate and reproducible results.

Principle of the Broth Microdilution Assay

The broth microdilution assay is a cornerstone of antimicrobial susceptibility testing. The core principle involves challenging a standardized population of microorganisms with serially diluted concentrations of the antimicrobial agent in a liquid growth medium. The entire experiment is conducted in a 96-well microtiter plate, allowing for efficient testing of multiple concentrations and strains simultaneously. After a defined incubation period, the wells are visually inspected for microbial growth, indicated by turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.[3][7] The inclusion of rigorous controls is paramount to validate the results, confirming the viability of the microbes, the sterility of the medium, and the inertness of the compound's solvent at the tested concentration.

Materials and Reagents

1. Test Compound and Solvents:

  • (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile deionized water or saline (0.85%)

2. Media and Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.[8]

  • RPMI-1640 Medium with L-glutamine, buffered with MOPS, for fungi.

  • Tryptic Soy Agar (TSA) or other non-selective agar for bacterial culture.

  • Sabouraud Dextrose Agar (SDA) for fungal culture.

3. Microorganisms (Quality Control Strains):

  • Gram-positive bacterium: Staphylococcus aureus (e.g., ATCC 29213)

  • Gram-negative bacterium: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungus (Yeast): Candida albicans (e.g., ATCC 90028)

4. Equipment and Consumables:

  • Sterile, 96-well, flat-bottom microtiter plates

  • Sterile single and multichannel pipettes with sterile tips

  • Sterile reagent reservoirs

  • Vortex mixer

  • Spectrophotometer or turbidimeter

  • Incubator (35-37°C for bacteria, 35°C for fungi)

  • Laminar flow hood or biological safety cabinet

  • McFarland Turbidity Standards (0.5 standard is essential).[9]

Pre-Experimental Preparation: The Foundation of Accuracy

Meticulous preparation is critical for a successful MIC assay. Each step is designed to eliminate variables that could compromise the final result.

Compound Stock Solution Preparation

The solubility and stability of the test compound are primary considerations. Quinoxaline derivatives are often hydrophobic and require an organic solvent for initial dissolution.[1]

  • Rationale: DMSO is a common solvent for creating high-concentration stock solutions of novel compounds.[10] However, DMSO can exhibit antimicrobial properties at concentrations typically above 1-2%. Therefore, the protocol is designed to keep the final concentration of DMSO in the assay wells at a non-inhibitory level (≤0.5%).

  • Step-by-Step:

    • Prepare a primary stock solution of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid at 10 mg/mL (or a molar equivalent, e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing.

    • From this primary stock, prepare an intermediate working solution. For example, to test a final concentration range up to 128 µg/mL, dilute the primary stock to 1.28 mg/mL (1280 µg/mL) in the appropriate sterile broth (CAMHB or RPMI). This creates a 10x working solution. This step is crucial for minimizing the final DMSO concentration.

Inoculum Preparation and Standardization

The density of the initial microbial inoculum can significantly influence the MIC value, a phenomenon known as the "inoculum effect." Therefore, standardizing the starting number of cells is one of the most critical steps for reproducibility.[11]

  • Rationale: The 0.5 McFarland standard provides a reference for turbidity, corresponding to a bacterial suspension of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[9][12] This standardized suspension is then further diluted to achieve the final target inoculum density in the 96-well plate, which, according to CLSI guidelines, should be approximately 5 x 10⁵ CFU/mL.[5]

  • Step-by-Step:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism using a sterile loop.

    • Transfer the colonies into a tube containing 3-5 mL of sterile saline or broth.

    • Vortex thoroughly to create a smooth, homogenous suspension.

    • Visually compare the turbidity of the microbial suspension to that of a 0.5 McFarland standard against a white background with contrasting black lines.[13] Adjust the suspension as needed by adding more colonies (to increase turbidity) or more sterile saline/broth (to decrease turbidity).

    • This adjusted suspension (approx. 1.5 x 10⁸ CFU/mL) is the standardized inoculum.

    • Prepare the final working inoculum by diluting the standardized suspension. A typical dilution is 1:150 in the appropriate broth to yield approximately 1 x 10⁶ CFU/mL. This will be further diluted 1:1 upon addition to the plate, achieving the target of 5 x 10⁵ CFU/mL.

Experimental Workflow: Broth Microdilution Protocol

This protocol details the setup of a 96-well plate to determine the MIC of the test compound.

Visual Workflow Diagram

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: 96-Well Plate Assay cluster_incubation Phase 3: Incubation & Reading cluster_controls Assay Controls (in Plate) Compound_Stock Prepare 10 mg/mL Compound Stock in DMSO Working_Stock Prepare 10x Working Stock in Growth Medium Compound_Stock->Working_Stock Add_Compound Add 100 µL of 10x Working Stock to Well 1 Working_Stock->Add_Compound Inoculum_Culture Culture Microbe on Agar (18-24h) McFarland_Std Adjust Inoculum to 0.5 McFarland Standard Inoculum_Culture->McFarland_Std Final_Inoculum Prepare Final Diluted Inoculum (1x10^6 CFU/mL) McFarland_Std->Final_Inoculum Add_Inoculum Add 50 µL Final Inoculum to Wells 1-11 Final_Inoculum->Add_Inoculum Add_Medium Add 50 µL Medium to Wells 2-12 Serial_Dilute Perform 2-fold Serial Dilution (Well 1 to Well 10) Add_Compound->Serial_Dilute Serial_Dilute->Add_Inoculum Incubate Incubate Plate (18-24h, 35-37°C) Add_Inoculum->Incubate GC Well 11: Growth Control (Medium + Inoculum) Read_Plate Visually Inspect for Growth (Turbidity) Incubate->Read_Plate Determine_MIC Determine MIC Value Read_Plate->Determine_MIC SC Well 12: Sterility Control (Medium Only)

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Plate Setup
  • Plate Mapping: Designate rows for each microorganism. Wells 1-10 will contain the compound dilutions. Well 11 will be the Growth Control, and Well 12 will be the Sterility Control.

  • Medium Dispensing: Using a multichannel pipette, add 50 µL of the appropriate sterile broth (CAMHB or RPMI) to wells 2 through 12 of each designated row.

  • Compound Addition: Add 100 µL of the 10x compound working solution (e.g., 1280 µg/mL) to well 1. The volume in well 1 is now 100 µL, while wells 2-12 contain 50 µL.

  • Serial Dilution:

    • Mix the contents of well 1 by pipetting up and down. Transfer 50 µL from well 1 to well 2.

    • Mix the contents of well 2. Transfer 50 µL from well 2 to well 3.

    • Continue this 2-fold serial dilution process across the plate to well 10.

    • After mixing well 10, discard the final 50 µL.

    • At this stage, wells 1-10 each contain 50 µL of progressively diluted compound. Wells 11 and 12 contain only 50 µL of broth.

  • Inoculation: Add 50 µL of the final working inoculum (e.g., 1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add inoculum to well 12 (Sterility Control).

  • Final Concentrations: The total volume in wells 1-11 is now 100 µL. The compound concentrations and the inoculum have been diluted by a factor of two. For example, if the starting concentration in well 1 was 1280 µg/mL (before adding inoculum), the final test concentrations will range from 640 µg/mL down to 1.25 µg/mL in well 10. The final inoculum density is now ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate with a lid and incubate.

    • Bacteria: 18-24 hours at 35-37°C in ambient air.

    • Yeast: 24 hours at 35°C in ambient air.

Data Acquisition and Interpretation

1. Validating the Assay: Before reading the results for the test compound, inspect the control wells:

  • Sterility Control (Well 12): Must be clear (no turbidity), indicating the medium was not contaminated.

  • Growth Control (Well 11): Must be turbid, confirming that the microorganism is viable and grows under the assay conditions.

  • Solvent Control (if performed separately): Should also be turbid, confirming the final DMSO concentration did not inhibit growth. If the controls do not perform as expected, the assay is invalid and must be repeated.

2. Determining the MIC:

  • Place the 96-well plate on a reading stand or against a dark background.

  • Visually inspect wells 1 through 10 for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the series).[3][7]

Data Presentation

All key experimental parameters and results should be clearly documented.

ParameterSpecificationRationale
Test Compound (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acidThe agent under investigation.
Solvent 100% DMSO (for primary stock)Ensures complete dissolution of the hydrophobic compound.[10]
Final Solvent Conc. ≤0.5% v/vPrevents solvent-induced microbial inhibition.
Growth Medium Cation-Adjusted Mueller-Hinton Broth (Bacteria)Standardized medium for bacterial susceptibility testing.[5]
Inoculum Density ~5 x 10⁵ CFU/mL (final in well)Standardized cell density to ensure reproducibility.[5][11]
Incubation Time 18-24 hours (Bacteria); 24 hours (Yeast)Allows for sufficient microbial growth to observe turbidity.
Incubation Temp. 35-37°COptimal growth temperature for most clinically relevant microbes.
Positive Control Ciprofloxacin / Vancomycin (Bacteria); Fluconazole (Fungi)Provides a reference for antimicrobial activity and validates the assay's sensitivity.

References

  • Vertex AI Search. (2024).
  • National Institutes of Health (NIH). (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC. [Link]

  • National Institutes of Health (NIH). (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC. [Link]

  • Medscape. (2025). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. [Link]

  • Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • MDPI. (2009). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. [Link]

  • MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. [Link]

  • ResearchGate. Prepare bacterial inoculum according to McFarland standards. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • ResearchGate. (2011). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. [Link]

  • Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). MIC Determination. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). MIC and Zone Distributions, ECOFFs. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. [Link]

  • Semantic Scholar. (2011). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substitute. [https://www.semanticscholar.org/paper/Synthesis-and-Biological-Evaluation-of-N'-(substitute-Kotnal-Oman/05c8793b169f91a54770335e6123953f6560410a]([Link]

  • National Institutes of Health (NIH). (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. [Link]

  • Perfectus Biomed Group. (2024). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. [Link]

  • IJCPS. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. [Link]

  • Sanford Guide. Resources | Antimicrobial Susceptibility Testing, MIC. [Link]

  • Hardy Diagnostics. McFARLAND STANDARD. [Link]

  • IUL. (2026). EUCAST MIC Determination Testing. [Link]

  • Hardy Diagnostics. (2023). How to perform serial dilutions and make microbial suspensions using McFarland Standards. [Link]

Sources

Application Notes & Protocols: Molecular Docking of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties. The compound (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid belongs to this class and has garnered interest for its potential as an inhibitor of key signaling proteins in cancer progression. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy in oncology.[1][2]

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor).[2] This application note provides a detailed, step-by-step protocol for performing molecular docking studies of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid with the kinase domain of VEGFR-2. The protocol is designed for researchers, scientists, and drug development professionals familiar with the principles of computational drug discovery. We will emphasize the rationale behind each step to ensure a robust and reproducible workflow.

Scientific Rationale and Workflow Overview

The primary objective of this study is to elucidate the potential binding mode and interactions of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid within the ATP-binding site of the VEGFR-2 kinase domain. Understanding these interactions at an atomic level can guide the rational design of more potent and selective inhibitors. Our workflow encompasses four key stages: Ligand Preparation, Receptor Preparation, Molecular Docking using AutoDock Vina, and comprehensive Analysis of the results.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Ligand Ligand Preparation (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Docking Molecular Docking (AutoDock Vina) Ligand->Docking Receptor Receptor Preparation (VEGFR-2, PDB: 4ASD) Receptor->Docking Analysis Results Analysis (Binding Energy, Pose Visualization, Interaction Mapping) Docking->Analysis

Caption: Overall workflow for the molecular docking study.

Materials and Software

Chemical Structures
  • Ligand: (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. A 3D structure can be obtained by modifying the structure of 3-Methylquinoxalin-2-ol (PubChem CID: 26384) or built using chemical drawing software.

  • Receptor: Human VEGFR-2 Kinase Domain. The crystal structure co-crystallized with Sorafenib (PDB ID: 4ASD) is recommended for this study.[3][4]

Software
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing the ligand and receptor files. [Link]

  • AutoDock Vina: For performing the molecular docking calculations. [Link]

  • PyMOL or BIOVIA Discovery Studio Visualizer: For visualization and analysis of the docking results. [Link] or [Link][2][5]

  • Open Babel: (Optional) For file format conversions. [Link]

Experimental Protocols

Part 1: Ligand Preparation

The goal of this stage is to generate a 3D structure of the ligand, assign appropriate charges and atom types, and define its rotatable bonds. This is crucial for the docking algorithm to explore different conformations of the ligand within the receptor's binding site.

  • Obtain Ligand 3D Structure:

    • If a 3D structure is not directly available from databases like PubChem or ZINC, it can be built using software like ChemDraw or Avogadro.

    • For this protocol, we will assume the structure is built and saved in a common format like .mol or .sdf.

  • Energy Minimization:

    • Perform a preliminary energy minimization of the 3D structure using a force field like MMFF94. This step ensures a low-energy starting conformation.

  • Prepare Ligand in AutoDockTools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select the ligand file.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the prepared ligand file (e.g., ligand.pdbqt). The PDBQT format includes atomic coordinates, partial charges, and atom types, along with information about torsional degrees of freedom.

Part 2: Receptor Preparation

This phase involves cleaning the crystal structure of the receptor, adding hydrogens, and assigning charges to prepare it for docking.

  • Download Receptor Structure:

    • Download the PDB file for VEGFR-2, for instance, 4ASD, from the RCSB Protein Data Bank ([Link]).[3]

  • Prepare Receptor in AutoDockTools (ADT):

    • Launch ADT.

    • Go to File -> Read Molecule and open the downloaded PDB file (4ASD.pdb).

    • Remove water molecules and any co-crystallized ligands or ions that are not part of the receptor. In ADT, you can select and delete these extraneous molecules.

    • Go to Edit -> Hydrogens -> Add. Choose Polar only and click OK.

    • Go to Grid -> Macromolecule -> Choose. Select the prepared VEGFR-2 molecule.

    • Save the prepared receptor as a PDBQT file (e.g., receptor.pdbqt). This will add charges and merge non-polar hydrogens.

Part 3: Molecular Docking with AutoDock Vina

This is the core computational step where the ligand is docked into the prepared receptor.

G cluster_grid Grid Box Definition cluster_config Configuration cluster_run Execution cluster_output Output DefineCenter Define Grid Center (Based on co-crystallized ligand) CreateConfig Create config.txt (Specify receptor, ligand, grid parameters) DefineCenter->CreateConfig DefineSize Define Grid Size (e.g., 25x25x25 Å) DefineSize->CreateConfig RunVina Run AutoDock Vina CreateConfig->RunVina Output Generate Output Files (Docked poses and scores) RunVina->Output

Caption: Workflow for the AutoDock Vina docking process.

  • Define the Grid Box:

    • The grid box defines the search space for the docking. It should be centered on the active site and large enough to accommodate the ligand in various orientations.

    • A reliable method is to center the grid on the co-crystallized ligand from the PDB structure. In ADT, you can load the original 4ASD.pdb file, select the co-crystallized Sorafenib, and use its geometric center for the grid.

    • In ADT, go to Grid -> Grid Box.... Adjust the center and dimensions. A size of 25 x 25 x 25 Å is often a good starting point.

    • Record the grid center coordinates and dimensions.

  • Create a Configuration File:

    • Create a text file named config.txt. This file will contain the input parameters for AutoDock Vina.

    • Add the following lines to config.txt, replacing the file names and coordinates with your own:

    • Expertise & Experience Insight: The exhaustiveness parameter controls the computational effort of the search. The default value is 8. For kinase inhibitors, which can have multiple rotatable bonds and interact with a flexible binding site, increasing the exhaustiveness to 16 or higher is recommended to ensure a more thorough search of the conformational space.[6][7]

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the config.txt file.

    • Execute the following command:

    • This command will run the docking simulation, save the output poses to output.pdbqt, and create a log file with the binding affinities.

Part 4: Results Analysis and Validation

The final and most critical part of the study is the interpretation of the docking results.

  • Analyze the Log File:

    • Open log.txt to view the binding affinities (in kcal/mol) for the different binding modes. A more negative binding energy indicates a stronger predicted binding affinity.[8]

  • Visualize Docking Poses:

    • Use PyMOL or Discovery Studio Visualizer to open the receptor.pdbqt and output.pdbqt files.[2][5]

    • Analyze the top-ranked pose (the one with the lowest binding energy). Observe its orientation in the active site.

  • Identify Key Interactions:

    • In your visualization software, identify and analyze the non-covalent interactions between the ligand and the receptor. Key interactions to look for with VEGFR-2 inhibitors include:

      • Hydrogen bonds: Particularly with the hinge region residue Cys919.[9]

      • Hydrophobic interactions: With residues in the hydrophobic pocket.

      • Ionic interactions: With charged residues like Glu885 and Asp1046.[10]

    • Visualization software can display these interactions and the distances between interacting atoms.[10]

  • Trustworthiness: Protocol Validation (Self-Validation System):

    • To validate the docking protocol, it is essential to perform a re-docking experiment.

    • Prepare the co-crystallized ligand (Sorafenib from 4ASD) in the same way as the test ligand.

    • Dock it into the prepared receptor using the same grid parameters and Vina settings.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[11]

Data Presentation

Table 1: Docking Results for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid with VEGFR-2

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (and interaction type)
1-8.50.000Cys919 (H-bond), Glu885 (H-bond), Asp1046 (Ionic), Phe918 (π-π stacking)
2-8.21.254Cys919 (H-bond), Val848 (Hydrophobic)
3-7.91.876Glu885 (H-bond), Leu840 (Hydrophobic)
............

(Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will be generated from the docking calculation.)

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the molecular docking of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid with its putative target, VEGFR-2. By following these detailed steps, researchers can obtain valuable insights into the potential binding mechanisms of this compound, which can inform further experimental studies and guide the optimization of novel quinoxaline-based anticancer agents. The emphasis on protocol validation ensures the reliability and trustworthiness of the generated computational results.

References

  • AutoDock Vina Manual. (2020, December 5). Scripps Research. [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). MDPI. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]

  • New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. (2021, October 12). RSC Publishing. [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. [Link]

  • 1001 Ways to run AutoDock Vina for virtual screening. (2016). PMC. [Link]

  • Visualization of Molecular Docking result by PyMOL. (2022, May 12). YouTube. [Link]

  • Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study. (2022, February 14). PMC. [Link]

  • 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). (2012, September 26). RCSB PDB. [Link]

  • How to inspect hydrogen bonds in a docked molecule? (2022, June 30). ResearchGate. [Link]

  • Hydrogen Bonds in Protein-Ligand Complexes. (2019). PubMed. [Link]

  • 3-Methylquinoxalin-2-ol. (n.d.). PubChem. [Link]

  • Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. (2025, November 28). PubMed Central. [Link]

  • Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. [Link]

  • ZINC – A Free Database of Commercially Available Compounds for Virtual Screening. (n.d.). PMC. [Link]

  • How to design the 3D and 2D protein-ligand interactions in discovery studio visualizer. (2023, May 22). YouTube. [Link]

  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. [Link]

  • Discovery Studio Visualizer tutorial 3 - Ligand-target interaction (3D) @MajidAli2020. (2021, January 21). YouTube. [Link]

  • Hydrogen Bond Analysis Tutorial. (2018). BioChemCoRe. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC. [Link]

  • 2-Methylbutyl 2-cyano-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetate. (n.d.). PubChem. [Link]

  • What are the required parameters for Autodock Vina results for publication? (2021, October 1). ResearchGate. [Link]

  • Hydrogen Bond Analysis in MD Simulations. (n.d.). MDSIM360. [Link]

  • 3-Methylquinoxaline-2-carboxylic acid. (n.d.). PubChem. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. [Link]

  • Ligand Protein interaction using Discovery Studio. (2022, June 4). YouTube. [Link]

  • Molecular Docking | Autodock VINA Virtual Screening. (2020, July 30). YouTube. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010, April 17). PMC. [Link]

  • Cloquintocet-mexyl. (n.d.). PubChem. [Link]

  • Calculating hydrogen bonds: the basics. (n.d.). MDAnalysis User Guide. [Link]

  • How to perform virtual screening using Autodock Vina? (2020, April 10). Bioinformatics Review. [Link]

  • 4ASD complex and the binding site of VEGFR-2 and sorafenib. The... (n.d.). ResearchGate. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel Derivatives from (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives starting from (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. This starting material serves as a versatile platform for generating diverse chemical entities through modifications of its carboxylic acid moiety. We will detail the synthesis of key intermediates and subsequent derivatization through esterification, amidation, and the formation of hydrazides, which can be further elaborated into hydrazones and other heterocyclic systems. The protocols provided are designed to be robust and reproducible, with an emphasis on explaining the chemical rationale behind the procedural steps.

Introduction: The Quinoxaline Core in Drug Discovery

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their presence in various biologically active molecules and marketed drugs[1]. Their planar structure allows for effective interaction with biological targets. The broad spectrum of activities includes antibacterial, antifungal, antitubercular, anti-inflammatory, and antitumor effects[1][3].

The strategic functionalization of the quinoxaline core is paramount for modulating its pharmacological profile. (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is an exceptionally useful starting material because its carboxylic acid group provides a reactive handle for a multitude of chemical transformations, enabling the creation of extensive compound libraries for screening and drug development.

Synthetic Strategy Overview

The overall synthetic approach begins with the preparation of the core scaffold, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. From this central molecule, several divergent pathways can be pursued to generate libraries of esters, amides, and acetohydrazides. The acetohydrazide intermediate is particularly valuable as it can be readily converted into a wide range of Schiff bases (hydrazones) and other heterocyclic structures.

G start 3-Methyl-1H-quinoxalin-2-one ester_int Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate start->ester_int Alkylation acid (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (Core Scaffold) ester_int->acid Hydrolysis hydrazide Acetohydrazide Intermediate ester_int->hydrazide Hydrazinolysis ester_deriv Ester Derivatives acid->ester_deriv Esterification amide_deriv Amide Derivatives acid->amide_deriv Amidation hydrazone Hydrazone & Other Heterocyclic Derivatives hydrazide->hydrazone Condensation

Caption: General workflow for synthesizing derivatives from the core scaffold.

Synthesis of Key Intermediates

The successful synthesis of the target derivatives hinges on the efficient preparation of two key intermediates: the starting carboxylic acid and its corresponding acetohydrazide.

Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

The synthesis of the title acid is typically achieved in a two-step process starting from 3-methyl-1H-quinoxalin-2-one.

  • Step 1: N-Alkylation to form the Ester. The first step is the N-alkylation of 3-methyl-1H-quinoxalin-2-one with an ethyl haloacetate, such as ethyl chloroacetate, in the presence of a base (e.g., K₂CO₃) and a suitable solvent like acetone[4]. The base deprotonates the nitrogen at the 1-position, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate.

  • Step 2: Saponification to the Carboxylic Acid. The resulting ester, ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate, is then hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide in an alcohol/water mixture, followed by acidification[5].

Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide

This crucial intermediate is the gateway to a vast library of hydrazone derivatives. It is synthesized from the ethyl ester intermediate via hydrazinolysis.

  • Mechanism Rationale: The reaction involves the nucleophilic acyl substitution of the ethoxy group of the ester with hydrazine hydrate. Hydrazine is a potent nucleophile, and the reaction is typically carried out in an alcoholic solvent like ethanol or methanol under reflux conditions[3][6]. This method is highly efficient for converting esters to their corresponding hydrazides[7].

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate

This protocol is adapted from the general principle of N-alkylation of quinoxalinones[4].

  • To a stirred solution of 3-methyl-1H-quinoxalin-2-one (10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (20 mmol).

  • Add ethyl chloroacetate (12 mmol) dropwise to the suspension.

  • Reflux the reaction mixture with continuous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to yield the pure ester.

Protocol 2: Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide

This protocol is based on established hydrazinolysis procedures[3][8].

  • Dissolve ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (10 mmol) in ethanol (40 mL) in a round-bottom flask.

  • Add hydrazine hydrate (99-100%, 20 mmol) to the solution.

  • Reflux the mixture for 6-8 hours. Monitor the reaction's completion using TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate out.

  • Filter the precipitated solid, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure acetohydrazide.

Protocol 3: General Protocol for the Synthesis of Hydrazone Derivatives (Schiff Bases)

The condensation of the acetohydrazide with various aromatic aldehydes or ketones is a straightforward method to produce a diverse library of hydrazones[8][9].

  • Dissolve 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide (5 mmol) in absolute ethanol (25 mL).

  • Add the desired substituted aromatic aldehyde or ketone (5.5 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature. The resulting solid product is collected by filtration.

  • Wash the solid with cold ethanol and purify by recrystallization from a suitable solvent (e.g., ethanol, DMF, or acetic acid) to yield the pure hydrazone derivative.

Characterization of Synthesized Compounds

Confirmation of the chemical structures of the newly synthesized derivatives is essential. Standard spectroscopic techniques are employed for this purpose[10].

G compound Synthesized Crude Product purify Purification (e.g., Recrystallization) compound->purify pure_compound Pure Compound purify->pure_compound ftir FT-IR Spectroscopy pure_compound->ftir nmr NMR Spectroscopy (¹H & ¹³C) pure_compound->nmr ms Mass Spectrometry pure_compound->ms structure Structure Confirmed ftir->structure nmr->structure ms->structure

Caption: Standard workflow for the characterization of synthesized compounds.

Data Presentation

The following table summarizes expected data for representative compounds synthesized from the core scaffold.

Compound IDDerivative TypeSynthesis RouteTypical Yield (%)Key IR Bands (cm⁻¹)Key ¹H NMR Signals (δ, ppm)
I AcetohydrazideProtocol 285-95%3300-3150 (N-H), 1680 (C=O, amide), 1660 (C=O, quinoxaline)9.5 (s, 1H, -CONH-), 5.0 (s, 2H, -NCH₂-), 4.5 (s, 2H, -NH₂)[9]
II HydrazoneProtocol 370-90%3200 (N-H), 1685 (C=O, amide), 1610 (C=N), 1590 (C=C)11.8 (s, 1H, -CONH-), 8.5 (s, 1H, -N=CH-), 7.2-8.0 (m, Ar-H), 5.3 (s, 2H, -NCH₂-)[9]
III Ethyl EsterProtocol 180-90%1750 (C=O, ester), 1665 (C=O, quinoxaline), 1220 (C-O)7.2-7.8 (m, Ar-H), 5.1 (s, 2H, -NCH₂-), 4.2 (q, 2H, -OCH₂CH₃), 1.2 (t, 3H, -OCH₂CH₃)

Conclusion and Future Perspectives

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a highly valuable and versatile starting material for generating novel quinoxaline derivatives. The straightforward and efficient protocols for synthesizing esters, amides, and especially acetohydrazide-hydrazones, open the door to the creation of large, diverse chemical libraries. Given the established broad-spectrum biological activity of quinoxalines, these new derivatives are promising candidates for screening in various drug discovery programs, particularly in the search for new antimicrobial and anticancer agents[2][8]. Further derivatization of the hydrazone scaffold could lead to the discovery of compounds with enhanced potency and novel mechanisms of action.

References

  • (PDF) Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides - ResearchGate. Available at: [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

  • Synthesis and Reactions of Quinoxaline Derivatives | Faculty of Science - Assiut University. Available at: [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Available at: [Link]

  • (PDF) Synthesis of 2-(3-methyl-2-oxoquinoxalin-1 (2H)-yl) acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents - ResearchGate. Available at: [Link]

  • Efficient Synthesis of Aromatic Quinoxaline Derivatives - eCommons. Available at: [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. Available at: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. Available at: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC - NIH. Available at: [Link]

  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1 - Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • (2,4- DIOXO-1,4 - DIHYDRO - 2H - QUINAZOLIN - 3 - YL) - ACETIC ACID HYDRAZIDE: SYNTHESIS AND REACTIONS Ahmed Mohamed Mosallem Yo. Available at: [Link]

  • [PDF] Biological Activity of Quinoxaline Derivatives - Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH. Available at: [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate - ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Kinetics Study of the Esterification of Acetic Acid with Methanol using Low-Corrosive Brønsted Acidic Ionic Liquids as Catalysts - ResearchGate. Available at: [Link]

  • (PDF) SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES - ResearchGate. Available at: [Link]

  • Synthesis and reactions of oxadiazolo, thiadiazolo and triazolo phthalazin- 1(2H)-one derivatives - ResearchGate. Available at: [Link]

  • Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin - MDPI. Available at: [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online. Available at: [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - Open Research@CSIR-NIScPR. Available at: [Link]

  • OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION Heri Septya Ku - Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH. Available at: [Link]

Sources

Application Notes and Protocols for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic motif in medicinal chemistry, with a broad spectrum of reported biological activities.[1][2] However, the unique electronic and structural attributes of quinoxalinone derivatives, such as (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, extend their applicability beyond the pharmaceutical realm into the dynamic field of material science. The inherent aromaticity, presence of heteroatoms (nitrogen and oxygen), and the carboxylic acid functionality make this molecule a compelling candidate for the development of advanced materials.[3]

This technical guide provides an in-depth exploration of the material science applications of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. We will delve into its synthesis, physicochemical properties, and provide detailed protocols for its potential use as a corrosion inhibitor for mild steel and as a monomer for the synthesis of functional polymers. The causality behind experimental choices is elucidated to provide researchers with a robust framework for their investigations.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is paramount for its effective utilization in material science. The table below summarizes key known and estimated properties.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₀N₂O₃-
Molecular Weight 218.21 g/mol -
Appearance Off-white to pale yellow solid (predicted)Analogy to similar compounds
Melting Point >200 °C (decomposition likely)Estimated from related structures
Solubility Soluble in DMSO, DMF, and aqueous base. Sparingly soluble in alcohols. Insoluble in non-polar organic solvents.[4]
pKa ~3-4 (for the carboxylic acid proton)Estimated
UV-Vis (λmax) ~280 nm, ~330 nm (in ethanol)Estimated from quinoxalinone chromophore

Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

The synthesis of the title compound is a two-step process starting from readily available precursors. The initial step involves the condensation of o-phenylenediamine with a pyruvate derivative to form the quinoxalinone core, followed by N-alkylation to introduce the acetic acid moiety.

Protocol 1: Synthesis of 3-methylquinoxalin-2(1H)-one

This protocol is adapted from established procedures for the synthesis of quinoxalinones.[5]

Materials:

  • o-Phenylenediamine

  • Sodium pyruvate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in 100 mL of 20% aqueous acetic acid.

  • To this solution, add sodium pyruvate (11.0 g, 0.1 mol) in portions with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, a precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water to remove any unreacted starting materials and acetic acid.

  • Recrystallize the crude product from an ethanol/water mixture to afford 3-methylquinoxalin-2(1H)-one as a crystalline solid.

  • Dry the product under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Diagram: Synthesis of 3-methylquinoxalin-2(1H)-one

G reactant1 o-Phenylenediamine step1 Condensation reactant1->step1 reactant2 Sodium Pyruvate reactant2->step1 reagent Aqueous Acetic Acid Room Temperature reagent->step1 product 3-methylquinoxalin-2(1H)-one step1->product

Caption: Synthetic scheme for 3-methylquinoxalin-2(1H)-one.

Protocol 2: Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

This protocol describes the N-alkylation of the quinoxalinone core.

Materials:

  • 3-methylquinoxalin-2(1H)-one

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred suspension of 3-methylquinoxalin-2(1H)-one (16.0 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol) in 150 mL of DMF, add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • To the crude ester, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of water and 50 mL of ethanol.

  • Stir the mixture at room temperature for 4-6 hours to facilitate hydrolysis.

  • After hydrolysis is complete, acidify the reaction mixture with 2M HCl until the pH is approximately 2-3.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Diagram: Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

G start 3-methylquinoxalin-2(1H)-one step1 N-Alkylation start->step1 reagent1 Ethyl Chloroacetate K₂CO₃, DMF reagent1->step1 intermediate Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate step2 Hydrolysis intermediate->step2 reagent2 1. NaOH (aq) 2. HCl (aq) reagent2->step2 product (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid step1->intermediate step2->product

Caption: Two-step synthesis of the title compound.

Application 1: Corrosion Inhibition of Mild Steel

The presence of heteroatoms (N, O) and the aromatic quinoxalinone ring system in (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid suggests its potential as an effective corrosion inhibitor for mild steel in acidic media.[6] The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of iron, leading to the formation of a protective adsorbed film on the metal surface.[7] The carboxylic acid group can further enhance its solubility and adsorption characteristics.

Mechanism of Corrosion Inhibition

The inhibition mechanism involves the adsorption of the inhibitor molecules onto the steel surface, which can be described by two main types of interactions:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This involves the sharing of electrons between the heteroatoms of the inhibitor and the iron atoms on the surface, forming a coordinate-type bond.[8]

The planar structure of the quinoxalinone ring facilitates a high surface coverage on the metal.

Diagram: Corrosion Inhibition Mechanism

G cluster_solution Corrosive Medium (e.g., HCl) cluster_surface Mild Steel Surface inhibitor (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Fe Fe inhibitor->Fe Adsorption (Physisorption & Chemisorption) Fe_surface Adsorbed Inhibitor Film Fe->Fe_surface Fe_surface->Fe Protection

Caption: Adsorption of the inhibitor on the metal surface.

Protocol 3: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the weight loss method for assessing the inhibition performance.

Materials:

  • Mild steel coupons (e.g., 2 cm x 2 cm x 0.1 cm)

  • 1 M Hydrochloric acid (HCl) solution

  • (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

  • Acetone

  • Emery paper (various grades)

  • Analytical balance

Procedure:

  • Preparation of Mild Steel Coupons:

    • Mechanically polish the mild steel coupons with emery paper of increasing grit size to achieve a smooth, mirror-like surface.

    • Degrease the coupons by washing with acetone, followed by rinsing with deionized water, and finally drying in a desiccator.

    • Accurately weigh each coupon using an analytical balance.

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid in 1 M HCl.

    • From the stock solution, prepare a series of inhibitor concentrations (e.g., 50, 100, 200, 500 ppm).

  • Weight Loss Measurement:

    • Immerse the pre-weighed mild steel coupons in 100 mL of the 1 M HCl solution with and without different concentrations of the inhibitor.

    • Maintain the temperature at 25 °C (or other desired temperatures for thermodynamic studies).

    • After a specified immersion time (e.g., 6 hours), retrieve the coupons.

    • Carefully wash the coupons with a solution of 20% NaOH containing 200 g/L of zinc dust to remove corrosion products, rinse with deionized water and acetone, and dry.

    • Reweigh the coupons to determine the weight loss.

  • Calculation of Inhibition Efficiency (IE%):

    • Calculate the corrosion rate (CR) in g/m²h using the formula: CR = (W₀ - W₁) / (A * t) where W₀ is the initial weight, W₁ is the final weight, A is the surface area of the coupon, and t is the immersion time.

    • Calculate the Inhibition Efficiency using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Expected Results: A significant decrease in weight loss and corrosion rate with increasing inhibitor concentration, indicating effective corrosion protection.

Application 2: Monomer for Functional Polymers

The carboxylic acid functionality of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid makes it a suitable monomer for the synthesis of functional polymers through polycondensation or polymerization reactions. These polymers could possess interesting thermal, optical, and electronic properties derived from the quinoxalinone moiety.[9]

Protocol 4: Synthesis of a Polyester Containing the Quinoxalinone Moiety

This protocol describes a potential polycondensation reaction with a diol.

Materials:

  • (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

Procedure:

  • In a three-necked flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, place (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (2.18 g, 0.01 mol), ethylene glycol (0.62 g, 0.01 mol), and a catalytic amount of p-toluenesulfonic acid in 50 mL of toluene.

  • Reflux the mixture, and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the progress of the polymerization by observing the amount of water collected.

  • After the theoretical amount of water has been collected, cool the reaction mixture.

  • Precipitate the polymer by pouring the toluene solution into a large volume of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

  • Characterize the resulting polyester by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index, and by thermal analysis (TGA, DSC) to evaluate its thermal stability.

Diagram: Polymerization Workflow

G cluster_reaction Polycondensation cluster_purification Purification cluster_characterization Characterization monomer1 (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid reaction Reflux in Toluene (Water Removal) monomer1->reaction monomer2 Diol (e.g., Ethylene Glycol) monomer2->reaction catalyst Catalyst (p-TSA) catalyst->reaction purification Precipitation in Methanol Filtration & Drying reaction->purification characterization GPC, TGA, DSC, NMR purification->characterization product Functional Polyester characterization->product

Caption: Workflow for polyester synthesis and characterization.

Conclusion and Future Outlook

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid emerges as a promising and versatile building block for material science applications. Its straightforward synthesis and the presence of key functional groups open avenues for its use in corrosion inhibition and the development of novel functional polymers. The protocols detailed herein provide a solid foundation for researchers to explore and expand upon these applications. Future research could focus on the derivatization of the carboxylic acid group to tune the material's properties, the investigation of its performance in organic electronic devices, and the exploration of its use in the formation of metal-organic frameworks (MOFs). The continued exploration of such heterocyclic compounds will undoubtedly lead to the discovery of new materials with tailored functionalities.

References

  • Kotnal, R. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides.
  • Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6529.
  • Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. Available at: [Link].

  • ResearchGate. Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes. Available at: [Link].

  • Novikova, V. V., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Pharmaceuticals, 15(2), 153.
  • Al-Suwaidan, I. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(1), 108-125.
  • Phan, N. T. S., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5092.
  • ResearchGate. (2024). Study on the Corrosion Inhibition Properties of Quinoxaline Derivatives as Acidizing Corrosion Inhibitors for Mild Steel: Synthesis, Experimental Analysis, and Theoretical Insights.
  • Google Patents. Quinoxaline derivatives and their use in organic light-emitting diode device.
  • Alamiery, A. A. (2024). Synthesized Heterocyclic Compounds as Corrosion Inhibitors for Steel in Acidic Environments.
  • Ebenso, E. E., et al. (2014). Some Quinoxalin-6-yl Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid: Experimental and Theoretical Studies. The Journal of Physical Chemistry C, 118(40), 23058-23071.
  • Li, Y., et al. (2022). Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers in Chemistry, 10, 869429.
  • ACS Omega. (2017). Heterocyclic Corrosion Inhibitors for J55 Steel in a Sweet Corrosive Medium. ACS Omega, 2(11), 8144-8152.
  • ResearchGate. Recent advances in the research of quinoxalinone derivatives. Available at: [Link].

  • Moroccan Journal of Chemistry. (2018). Corrosion Inhibition Behavior of Quinoxaline Derivative as a Green Corrosion Inhibitor for Mild Steel in Hydrochloric Acid. Moroccan Journal of Chemistry, 6(3), 391-403.
  • Shneine, J. K. (2015). Synthesis and Corrosion Inhibition Study of some Heterocyclic Compounds. Al-Nahrain University.
  • El-Haddad, M. M., et al. (2021). Effectiveness of some novel heterocyclic compounds as corrosion inhibitors for carbon steel in 1 M HCl using practical and theoretical methods. RSC Advances, 11(35), 21546-21561.
  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 8(1), 316-322.
  • Revue Roumaine de Chimie. (2022). CORROSION INHIBITION EFFICIENCY OF QUINOXALINES BASED ON ELECTRONIC STRUCTURE AND QUANTUM COMPUTATIONAL ANALYSIS. Revue Roumaine de Chimie, 67(1-2), 65-75.
  • Shanmugasundaram, P., et al. (2022). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. International Journal of Pharmaceutical and Biological Sciences, 12(1), L100-L104.
  • ResearchGate. Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. Available at: [Link].

  • Polycyclic Aromatic Compounds. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • El-Faham, A., et al. (2021). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Current Organic Synthesis, 18(6), 567-587.
  • ResearchGate. (2021). Heterocyclic compounds as corrosion inhibitors for mild steel in hydrochloric acid medium—correlation between electronic structure and inhibition efficiency.
  • Novikova, V. V., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. MDPI. Available at: [Link].

  • PubChem. 3-Methylquinoxaline-2-carboxylic acid. Available at: [Link].

Sources

Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. This compound is a key intermediate and potential active pharmaceutical ingredient (API) within the quinoxaline class of heterocyclic compounds, which are noted for their diverse pharmacological activities.[1][2][3][4][5][6][7] The developed method is tailored for researchers, scientists, and drug development professionals, providing a validated protocol for purity assessment, stability studies, and quality control. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, ensuring high specificity, accuracy, and precision in line with regulatory expectations.

Introduction: The Rationale for a Validated HPLC Method

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid belongs to the quinoxaline family, a class of nitrogen-containing heterocycles that form the core structure of various compounds with significant biological activities, including roles as kinase inhibitors and anti-inflammatory or anticancer agents.[2][7] As with any compound intended for pharmaceutical development, a reliable and validated analytical method is paramount for ensuring its quality, stability, and purity.

A stability-indicating HPLC method is critical as it can resolve the active ingredient from any potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, and light).[8][9][10] This ensures that the measured response is solely from the intact drug substance, a fundamental requirement for regulatory submissions and quality control throughout the drug development lifecycle. This protocol is designed to be a self-validating system, providing the user with the framework to confirm its performance characteristics.

Chromatographic Principles and Method Development Rationale

The selection of the chromatographic conditions is based on the physicochemical properties of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and established principles of reversed-phase chromatography for related aromatic and heterocyclic compounds.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase. This non-polar phase provides excellent retention for moderately polar to non-polar analytes like the quinoxaline core through hydrophobic interactions. The end-capping on modern C18 columns minimizes peak tailing for basic compounds by shielding residual silanols.

  • Mobile Phase Composition: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

    • Organic Modifier: Acetonitrile is selected due to its low UV cutoff, low viscosity, and excellent solvating properties for a wide range of organic molecules.

    • Aqueous Buffer: A phosphate buffer is used to control the pH of the mobile phase. For an acidic analyte like (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, maintaining the pH below its pKa (estimated to be in the acidic range due to the carboxylic acid moiety) will keep it in its protonated, less polar form, leading to better retention and sharp, symmetrical peaks on a reversed-phase column. A pH of 3.0 is a common and effective starting point for such analyses.[11]

  • Detection Wavelength: The UV detection wavelength is set based on the chromophoric quinoxalinone ring system. A wavelength of 230 nm or 254 nm is generally effective for detecting such aromatic structures, offering a good balance of sensitivity and specificity.[8][12] A full UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid using this HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test (SST) MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation Injection Sample Injection (Standard & Sample) SamplePrep->Injection SystemSuitability->Injection If SST Passes DataAcquisition Chromatographic Data Acquisition Injection->DataAcquisition Integration Peak Integration & Identification DataAcquisition->Integration Quantification Quantification (Assay/Purity) Integration->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: Experimental workflow for HPLC analysis.

Detailed Protocol

Materials and Reagents
  • (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (85%) (Analytical grade)

  • Water (HPLC grade or Milli-Q)

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and DAD/UV detector.Standard equipment providing reliable and reproducible results.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeIndustry-standard column for reversed-phase separation of small molecules.[8]
Mobile Phase A 0.02 M Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄)Buffers the mobile phase to ensure consistent ionization state of the analyte.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the non-polar stationary phase.
Gradient/Isocratic Isocratic: 60:40 (Mobile Phase A : Mobile Phase B)A simple isocratic elution is often sufficient and more robust for quality control.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[8]
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection UV at 230 nmProvides good sensitivity for the quinoxaline chromophore.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.
Preparation of Solutions

Mobile Phase A (Phosphate Buffer, pH 3.0):

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

Diluent:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

Sample Solution (100 µg/mL):

  • Accurately weigh an appropriate amount of the test sample to achieve a final concentration of 100 µg/mL.

  • Prepare the solution in a volumetric flask using the diluent, following the same procedure as the standard preparation.

Method Validation and System Suitability

To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to the International Council for Harmonisation (ICH) guidelines.[9][13]

System Suitability Test (SST)

Before sample analysis, perform a system suitability test to verify that the chromatographic system is performing adequately.

  • Inject the standard solution five times.

  • Calculate the parameters listed in the table below. The system is deemed suitable if all criteria are met.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates injection precision.
Relative Standard Deviation (%RSD) of Retention Time %RSD ≤ 1.0%Ensures retention time reproducibility.
Validation Parameters (Abbreviated Protocol)
  • Specificity (Forced Degradation): Subject the sample to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) to demonstrate that degradation products do not interfere with the quantification of the main peak.[9][14]

  • Linearity: Analyze a series of solutions over a concentration range (e.g., 10-150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. The recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Data Analysis and Reporting

The concentration of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid in the sample can be calculated using the peak areas from the chromatograms of the standard and sample solutions.

Calculation of Assay (%):

Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Where:

  • Area_Sample is the peak area of the analyte in the sample chromatogram.

  • Area_Standard is the average peak area of the analyte in the standard chromatograms.

  • Conc_Standard is the concentration of the reference standard solution.

  • Conc_Sample is the concentration of the sample solution.

  • Purity_Standard is the purity of the reference standard in percent.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the analysis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. The protocol is designed for immediate implementation in a research or quality control setting. By explaining the causality behind the experimental choices and integrating a framework for method validation, this guide ensures that users can generate trustworthy and reproducible data critical for advancing drug development projects.

References

  • ResearchGate. (2025). Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Available at: [Link]

  • ResearchGate. (2025). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. PubMed. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). RP-HPLC Method Development and Validation for Determination of Didanosine in Pharmaceutical Dosage Forms. Available at: [Link]

  • SciSpace. (2022). A New Reverse Phase High-Performance Liquid Chromatography (RP- HPLC) Method for Determination of Kinetin Riboside (plant. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Available at: [Link]

  • Latvian Institute of Organic Synthesis. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... Available at: [Link]

  • DADUN. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Available at: [Link]

  • ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Available at: [Link]

  • Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Available at: [Link]

  • ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Available at: [Link]

  • International Journal of Scientific Research and Engineering Development. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Quinoxaline – Knowledge and References. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. PubMed Central. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. Available at: [Link]

  • Amerigo Scientific. (n.d.). (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. Available at: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the intricacies of this synthetic route, enhance yield, and troubleshoot common experimental hurdles. As your dedicated application scientist, I will provide not just protocols, but the underlying chemical principles and field-tested insights to ensure your success.

I. Synthesis Overview & Core Principles

The synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a robust two-step process. Understanding the mechanism of each step is critical for troubleshooting and optimization.

  • Step 1: N-Alkylation of 3-methylquinoxalin-2(1H)-one. This is a classic Williamson ether synthesis-type reaction, adapted for N-alkylation. The weakly acidic N-H proton of the quinoxalinone ring is deprotonated by a mild base to form a nucleophilic nitrogen anion. This anion then attacks the electrophilic carbon of ethyl chloroacetate in an SN2 reaction to form the ester intermediate, ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate. The choice of a non-nucleophilic base and an aprotic polar solvent is crucial to favor N-alkylation over competing side reactions.

  • Step 2: Saponification of the Ethyl Ester. The ethyl ester intermediate is hydrolyzed to the target carboxylic acid under basic conditions. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. This is followed by the elimination of the ethoxide leaving group. The reaction is driven to completion by the final, irreversible acid-base reaction between the resulting carboxylic acid and the basic reaction medium, which forms the carboxylate salt. A subsequent acidic workup is required to protonate the carboxylate and isolate the final product.

Synthesis_Workflow Overall Synthetic Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification Start 3-methylquinoxalin-2(1H)-one Reagents1 Ethyl Chloroacetate, K2CO3, Acetone/DMF Start->Reagents1 Reaction Intermediate Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate Reagents1->Intermediate Formation Reagents2 1. NaOH or KOH (aq) 2. HCl (aq) Workup Intermediate->Reagents2 Hydrolysis Final_Product (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Reagents2->Final_Product Isolation

Caption: A high-level overview of the two-step synthesis.

II. Detailed Experimental Protocols

These protocols are baseline procedures. Yields can be optimized by carefully controlling the parameters discussed in the Troubleshooting section.

Protocol 1: Synthesis of Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (Intermediate)
  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylquinoxalin-2(1H)-one (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone or dimethylformamide (DMF) to the flask (approx. 10-15 mL per gram of starting material). Add finely ground, anhydrous potassium carbonate (K₂CO₃) (1.2-1.5 eq).

  • Alkylation: Add ethyl chloroacetate (1.1-1.3 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) or maintain at room temperature if using DMF[1]. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of Ethyl Acetate:Hexane). The reaction is typically complete within 6-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and other inorganic salts.

    • Remove the solvent (acetone or DMF) under reduced pressure.

    • To the resulting residue, add ice-cold water. A solid precipitate should form.

    • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Dry the solid product. If necessary, recrystallize from ethanol to obtain pure ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate as a solid[2].

Protocol 2: Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (Final Product)
  • Hydrolysis: Dissolve the crude or purified ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (1.0 eq) in a mixture of ethanol or methanol and an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-4.0 eq)[3].

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 60-80°C) for 2-4 hours. Monitor the disappearance of the starting ester by TLC. The product, being a salt, will likely remain at the baseline.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the alcohol solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous layer with an organic solvent like diethyl ether or dichloromethane to remove any unreacted ester or non-acidic impurities.

  • Acidification and Isolation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add a cold, dilute solution of hydrochloric acid (e.g., 1M or 2M HCl) dropwise with vigorous stirring until the pH of the solution is acidic (pH ~2-3). A precipitate of the carboxylic acid will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with copious amounts of cold water to remove any inorganic salts.

    • Dry the product, preferably under vacuum. Recrystallization from a suitable solvent like aqueous ethanol may be performed for higher purity.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Troubleshooting_Guide Troubleshooting Logic Issue_LowYield_Step1 Low Yield in Step 1 (Alkylation) Problem: Incomplete reaction or side product formation Cause_Base Cause: Ineffective Base •K₂CO₃ is wet or not finely ground. •Base is too weak for full deprotonation. Issue_LowYield_Step1->Cause_Base Cause_SideProduct Cause: O-Alkylation •Quinoxalinone anion has two nucleophilic sites (N and O). •Protic solvents or certain counter-ions can favor O-alkylation. Issue_LowYield_Step1->Cause_SideProduct Cause_Reagent Cause: Reagent Quality •Ethyl chloroacetate has hydrolyzed. Issue_LowYield_Step1->Cause_Reagent Solution_Base Solution: Optimize Base •Use anhydrous, finely powdered K₂CO₃. •Consider a stronger base like NaH in an anhydrous solvent (e.g., DMF, THF), but be cautious of increased side reactions. Cause_Base->Solution_Base Solution_SideProduct Solution: Favor N-Alkylation •Use aprotic polar solvents (Acetone, DMF). •K⁺ from K₂CO₃ generally favors N-alkylation. Cause_SideProduct->Solution_SideProduct Solution_Reagent Solution: Check Reagents •Use fresh or distilled ethyl chloroacetate. Cause_Reagent->Solution_Reagent Issue_LowYield_Step2 Low Yield in Step 2 (Hydrolysis) Problem: Incomplete hydrolysis or product loss Cause_Incomplete Cause: Incomplete Saponification •Insufficient base or reaction time. •Steric hindrance around the ester. Issue_LowYield_Step2->Cause_Incomplete Cause_Workup Cause: Product Loss During Workup •Product is partially soluble in water. •Incomplete precipitation upon acidification. Issue_LowYield_Step2->Cause_Workup Solution_Incomplete Solution: Drive Reaction to Completion •Increase equivalents of NaOH/KOH (e.g., to 4 eq). •Increase reaction temperature or time and monitor by TLC. Cause_Incomplete->Solution_Incomplete Solution_Workup Solution: Optimize Isolation •Ensure pH is strongly acidic (pH 2-3). •Thoroughly chill the solution before and during filtration. •If solubility is an issue, extract the acidified solution with a more polar organic solvent like ethyl acetate. Cause_Workup->Solution_Workup

Caption: Decision tree for troubleshooting low yield issues.

Quantitative Data Summary
ParameterStep 1: N-AlkylationStep 2: Saponification
Starting Material 3-methylquinoxalin-2(1H)-oneEthyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate
Key Reagents Ethyl chloroacetate, K₂CO₃NaOH or KOH, HCl
Solvent Acetone or DMFEthanol/Water or Methanol/Water
Typical Temp. RT (DMF) or Reflux (Acetone)RT to Reflux (60-80°C)
Typical Time 6-24 hours2-4 hours
Expected Yield 60-85%[2]>90% (from ester)

IV. Frequently Asked Questions (FAQs)

Q1: My yield for the N-alkylation (Step 1) is consistently low, and I see a second product on my TLC plate. What is happening?

A: This is a classic issue of competitive O-alkylation. The quinoxalinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the exocyclic oxygen atom. While N-alkylation is generally thermodynamically favored, O-alkylation can occur, leading to the formation of 2-(ethoxycarbonylmethoxy)-3-methylquinoxaline. To favor N-alkylation, ensure you are using a polar aprotic solvent like DMF or acetone and a base with a potassium counter-ion (K₂CO₃), as this combination is known to direct the alkylation to the nitrogen atom[1]. Using a stronger, bulkier base might also selectively favor N-alkylation, but this requires careful optimization.

Q2: During the saponification (Step 2), my reaction seems to stall and I'm left with a mixture of starting material and product even after several hours. Why?

A: Incomplete saponification is typically due to either insufficient base or a heterogeneous reaction mixture. Although this specific ester is not exceptionally hindered, ensuring a sufficient excess of hydroxide (at least 2-3 equivalents) is crucial to drive the equilibrium. The reaction is promoted by base, not catalyzed, as the hydroxide is consumed[4]. Also, ensure your ester is fully dissolved in the alcohol/water solvent system. If solubility is low, you might need to increase the proportion of the organic co-solvent (e.g., methanol or THF) or increase the reaction temperature to reflux[5].

Q3: After acidification in Step 2, my product oiled out instead of precipitating as a solid, or the yield was very low after filtration. What should I do?

A: Oiling out suggests the presence of impurities that are depressing the melting point or that the product requires more time or colder temperatures to crystallize. Ensure the solution is thoroughly cooled in an ice bath before and during acidification. Add the acid slowly to maintain a low temperature. If the product remains an oil or if you suspect it has some water solubility, you should perform a liquid-liquid extraction. After acidifying the aqueous solution to pH 2-3, extract it multiple times with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to recover your product[6].

Q4: How do I confirm the identity and purity of my intermediate and final product?

A: A combination of TLC, melting point, and NMR spectroscopy should be used.

CompoundExpected ¹H NMR Signals (DMSO-d₆)
Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate ~7.2-7.8 ppm: 4H, multiplet (aromatic protons). ~5.0 ppm: 2H, singlet (N-CH₂-CO). ~4.2 ppm: 2H, quartet (O-CH₂-CH₃). ~2.4 ppm: 3H, singlet (Ar-CH₃). ~1.2 ppm: 3H, triplet (O-CH₂-CH₃).[2]
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid ~13.0 ppm: 1H, broad singlet (COOH). ~7.2-7.8 ppm: 4H, multiplet (aromatic protons). ~4.9 ppm: 2H, singlet (N-CH₂-CO). ~2.4 ppm: 3H, singlet (Ar-CH₃).

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The disappearance of the ethyl group signals (quartet and triplet) and the appearance of a broad singlet for the carboxylic acid proton in the ¹H NMR spectrum are definitive indicators of a successful hydrolysis. A sharp melting point for the final product is a good indicator of high purity.

V. References

  • Abdel-Gawad, H., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives... Molecules, 27(9), 2953. [Link]

  • Kotnal, R. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. [Link]

  • Doubia, S., et al. (2008). 3-[2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]oxazolidin-2-one. Acta Crystallographica Section E, 64(Pt 11), o2219. [Link]

  • Essassi, E. M., et al. (2008). 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one. Acta Crystallographica Section E, 64(Pt 6), o1088. [Link]

  • Kumar, S., et al. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1 (2H)-yl) acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry, 9(4), 2155-2165. [Link]

  • Optimization of Performance Model of Ethyl Acetate Saponification Using Multiple Regression Analysis. (2018). ResearchGate. [Link]

  • Preparation method of 3-methylquinoxaline-2-(1H)-one derivative. (2020). Google Patents. CN111116497B.

  • OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. (n.d.). SciSpace. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. [Link]

  • Sayout, F., et al. (2008). 1-Ethyl-3-methylquinoxalin-2(1H)-one. Acta Crystallographica Section E, 64(Pt 11), o2234. [Link]

  • Saponification-Typical procedures. (2024). OperaChem. [Link]

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • methyl (2-oxo-3-phenyl-1-pyrrolidinyl)acetate. (2024). ChemSynthesis. [Link]

  • Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. [Link]

  • Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. [Link]

  • Experimental Studies of Ethyl Acetate Saponification Using Different Reactor Systems... (2019). MDPI. [Link]

  • El-Adl, K., et al. (2012). Design and synthesis of some novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)acetamide derivatives for biological evaluation as anticonvulsant agents. ResearchGate. [Link]

  • Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. (2023). MDPI. [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]... (2012). Der Pharma Chemica. [Link]

  • Asian Journal of Research in Chemistry. (2017). GC-MS, FT-IR and NMR Spectroscopy Analysis for Metabolome Profiling of Thyme Oil. [Link]

  • Ester saponification. (2020, October 13). YouTube. [Link]

Sources

Technical Support Center: Recrystallization of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the recrystallization of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. It is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, field-tested solutions. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, actionable advice to ensure the successful purification of your compound.

Understanding the Molecule: Key to Successful Purification

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a multifaceted molecule. Its purification by recrystallization is highly dependent on its structural characteristics: a heterocyclic quinoxaline core, a polar carboxylic acid group, and a lactam-like structure within the ring system. These features dictate its solubility profile, making solvent selection the most critical step in the entire process.

The carboxylic acid moiety suggests solubility in polar protic solvents, such as alcohols or water, especially at elevated temperatures. However, the largely aromatic quinoxaline backbone introduces a degree of non-polarity, which might necessitate a mixed solvent system for optimal results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

Issue 1: The compound fails to dissolve completely, even at boiling.

  • Question: I've added the calculated amount of my chosen solvent, and it's boiling, but I still see solid particles. What should I do?

  • Answer: This indicates that the solvent is not a good choice for your compound at the concentration you are using, or you may have insoluble impurities.

    • Immediate Action: Add a small amount of additional solvent in portions (1-2% of the total volume at a time) to the boiling solution. If the solid dissolves, you have found a suitable dilution. If a significant amount of additional solvent is needed, it may be better to start over with a different solvent system to avoid low recovery.

    • Underlying Cause & Long-term Solution: The solvent may be too nonpolar or too polar. If you are using a single solvent system like ethanol, the solubility might not be high enough. Consider a mixed solvent system. For instance, if you are using ethanol, adding a small amount of a more polar solvent like water could increase solubility. Conversely, if you are using a very polar solvent, a less polar co-solvent might be needed. Always perform small-scale solubility tests before committing to a large-scale recrystallization.

Issue 2: "Oiling out" - The compound separates as a liquid instead of forming crystals.

  • Question: When my solution cools, a gooey oil is forming at the bottom of the flask instead of nice crystals. Why is this happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute is supersaturated to the point where it comes out of solution above its melting point or as a liquid phase.

    • Immediate Action: Reheat the solution to redissolve the oil. Then, allow the solution to cool much more slowly. You can do this by insulating the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature). Seeding the solution with a small, pure crystal of your compound can also encourage crystallization.

    • Underlying Cause & Long-term Solution: The solubility of your compound in the chosen solvent is too high at room temperature, or the cooling process is too rapid. A more effective solution is to adjust your solvent system. Add a small amount of a "poorer" solvent (one in which your compound is less soluble) to the hot solution until it becomes slightly turbid, then add a drop of the "good" solvent to clarify it. This brings the solution closer to its saturation point at a higher temperature, promoting crystal growth over oiling.

Issue 3: Poor or no crystal formation upon cooling.

  • Question: My solution has cooled to room temperature, and even after icing, no crystals have formed. What's wrong?

  • Answer: This typically means your solution is not supersaturated, either because you used too much solvent or the compound is highly soluble in the solvent even at low temperatures.

    • Immediate Action:

      • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seed the solution: If you have a small amount of the pure solid, add a tiny crystal to the solution. This will act as a template for other molecules to crystallize upon.

      • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to impurity precipitation. After reducing the volume, allow the solution to cool again.

    • Long-term Prevention: Before the main recrystallization, perform small-scale tests to determine the optimal solvent and concentration. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

Issue 4: Low recovery of the final product.

  • Question: I got beautiful crystals, but my final yield is very low. Where did my compound go?

  • Answer: Low recovery can be due to several factors:

    • Using too much solvent: This is the most common reason. The more solvent you use, the more of your compound will remain dissolved in the mother liquor even after cooling.

    • Premature crystallization: If the solution cools too quickly during hot filtration, some of your product may crystallize out with the impurities. Ensure your funnel and receiving flask are pre-heated.

    • Washing with the wrong solvent: Washing the collected crystals with the recrystallization solvent will redissolve some of your product. Wash with a small amount of cold, fresh solvent in which your compound has very low solubility.

Experimental Protocol: Recrystallization of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

This protocol is a starting point and may need to be optimized based on the purity of your starting material and the scale of your experiment.

Solvent System Selection

A mixed solvent system of Ethanol and Water is often effective for compounds with both polar (carboxylic acid) and moderately non-polar (quinoxaline core) features.

Solvent SystemRationaleExpected Outcome
Ethanol/Water Ethanol should dissolve the compound at elevated temperatures, while the addition of water (a non-solvent) will decrease its solubility upon cooling, promoting crystallization.High recovery of pure crystals.
Acetic Acid/Water Acetic acid can be an excellent solvent for carboxylic acids. Diluting with water will induce crystallization.May require careful removal of residual acetic acid.
Acetone/Hexanes Acetone will dissolve the compound, and the addition of non-polar hexanes will induce precipitation.Good for removing non-polar impurities.
Step-by-Step Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Isolation & Drying a 1. Place crude solid in Erlenmeyer flask b 2. Add minimal hot ethanol to dissolve a->b c 3. Pre-heat funnel and receiving flask b->c d 4. Quickly filter hot solution to remove insoluble impurities e 5. Allow filtrate to cool slowly to room temperature d->e f 6. Cool further in an ice bath g 7. Collect crystals by vacuum filtration f->g h 8. Wash with a small amount of cold ethanol/water g->h i 9. Dry crystals under vacuum h->i

Caption: Recrystallization workflow for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

  • Dissolution:

    • Place the crude (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid in an Erlenmeyer flask.

    • In a separate beaker, heat your primary solvent (e.g., ethanol) to boiling.

    • Add the minimum amount of hot solvent to the flask containing your compound until it just dissolves. It is crucial to add the solvent in small portions.

  • Hot Filtration (Optional, but recommended):

    • If you observe any insoluble impurities (e.g., dust, sand), you must perform a hot filtration.

    • Place a piece of fluted filter paper in a stemless funnel.

    • Pre-heat the funnel and a clean receiving flask by pouring some hot solvent through them. This prevents premature crystallization in the funnel.

    • Quickly pour the hot solution containing your dissolved compound through the fluted filter paper into the clean, pre-heated flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, you can place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor. It is critical to use a minimal amount of cold solvent to avoid redissolving your product.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

    • Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.

Purity Assessment

After recrystallization, it is essential to assess the purity of your product.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Compare the melting point of your recrystallized product to the literature value. An increase in the melting point and a narrowing of the range indicate successful purification.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized material, and the mother liquor on a TLC plate. A pure product should show a single spot, while the crude material may show multiple spots.

References

  • University of California, Los Angeles. Recrystallization. Chemistry 30BL Lab Manual. [Link]

  • Massachusetts Institute of Technology. Recrystallization. MIT Department of Chemistry. [Link]

  • University of Colorado, Boulder. Recrystallization. Organic Chemistry Lab Manual. [Link]

common side reactions in the synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Welcome to the technical support guide for the synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the mechanistic rationale behind common pitfalls and provide validated troubleshooting protocols to ensure a successful and efficient synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the synthesis, providing quick and accessible answers to get your experiment on track.

FAQ 1: Issues Regarding the Precursor, 3-methylquinoxalin-2(1H)-one

Q1: What is the most reliable method for synthesizing the 3-methylquinoxalin-2(1H)-one precursor?

A1: The most common and reliable method is the condensation reaction between o-phenylenediamine and pyruvic acid (or its sodium salt) in an acidic medium, such as aqueous acetic acid or dilute HCl.[1][2] The reaction is typically stirred at room temperature for several hours. The product precipitates from the reaction mixture and can be collected by filtration.[1]

Q2: My yield of 3-methylquinoxalin-2(1H)-one is consistently low. What are the likely causes?

A2: Low yields can often be attributed to a few key factors:

  • Purity of o-phenylenediamine: This starting material can oxidize and darken upon storage. Using freshly purified or high-purity o-phenylenediamine is crucial.

  • Reaction pH: The condensation reaction is pH-sensitive. An overly acidic environment can lead to side reactions, while a neutral or basic medium will not facilitate the reaction efficiently. Maintaining the recommended acidic conditions is key.[2]

  • Incomplete reaction: Ensure the reaction is stirred for the recommended duration to allow for complete precipitation of the product.

Q3: How can I confirm the identity and purity of my 3-methylquinoxalin-2(1H)-one?

A3: Standard analytical techniques are sufficient.

  • ¹H NMR: In DMSO-d₆, you should observe a characteristic singlet for the methyl group (CH₃) around 2.4 ppm and a broad singlet for the NH proton above 10 ppm, in addition to the aromatic protons.[3]

  • Melting Point: The reported melting point is around 245-247°C.[3] A broad or depressed melting point indicates impurities.

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane) to check for a single spot.

FAQ 2: Challenges in the N-Alkylation Step

Q1: What is the most significant side reaction during the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl chloroacetate?

A1: The primary side reaction is O-alkylation , which leads to the formation of the isomeric product, ethyl 2-(3-methylquinoxalin-2-yloxy)acetate. This occurs because the quinoxalinone anion is an ambident nucleophile , with nucleophilic character on both the nitrogen (N1) and the exocyclic oxygen atoms.

Q2: How can I selectively synthesize the desired N-alkylated product over the O-alkylated isomer?

A2: Regioselectivity can be controlled by carefully selecting the reaction conditions. Generally, to favor N-alkylation:

  • Use a polar aprotic solvent: Solvents like acetone or DMF are commonly used.[2] These solvents solvate the cation of the base but not the anion of the quinoxalinone, leaving the more nucleophilic nitrogen atom more accessible.

  • Choose an appropriate base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and favors N-alkylation.[2] Stronger bases like sodium hydride (NaH) can sometimes increase the proportion of O-alkylation, depending on the solvent system.[4]

Q3: What analytical methods can distinguish between the N- and O-alkylated products?

A3: ¹H NMR spectroscopy is the most definitive method. The methylene protons (-CH₂-) of the acetate group will have a different chemical shift. In N-alkylation products, these protons are typically found at a certain chemical shift, while in O-alkylation products, they are shifted further downfield due to the proximity to the more electronegative oxygen atom. A similar principle applies in ¹³C NMR.[5]

FAQ 3: The Final Hydrolysis Step

Q1: My final product is contaminated with the ethyl ester starting material. How can I ensure complete hydrolysis?

A1: Incomplete hydrolysis can be addressed by:

  • Increasing reaction time or temperature: Gently refluxing the reaction mixture for a sufficient period is usually effective.

  • Using an excess of base: Ensure at least a stoichiometric equivalent of a strong base like NaOH or LiOH is used.

  • Monitoring the reaction: Use TLC to track the disappearance of the starting ester.

Q2: Is the quinoxalinone ring susceptible to degradation during hydrolysis?

A2: The quinoxalinone ring is generally stable under standard basic hydrolysis conditions. However, excessively harsh conditions (e.g., very high temperatures for prolonged periods with concentrated base) could potentially lead to ring-opening or other degradation pathways. It is always advisable to use the mildest conditions that effect complete hydrolysis.

Part 2: Troubleshooting Guide for Common Side Reactions

This guide provides a systematic approach to diagnosing and solving specific experimental problems.

Problem: Low Purity of Final Product, Suspected Isomeric Contamination
  • Symptom: After the alkylation and hydrolysis steps, you observe two spots on your TLC plate that are difficult to separate, or your NMR spectrum shows an extra set of peaks, suggesting an isomeric mixture.

  • Primary Cause: Competitive O-alkylation during the addition of the ethyl acetate group.

G cluster_synthesis Alkylation Step: 3-methylquinoxalin-2(1H)-one + Ethyl Chloroacetate cluster_analysis Analysis & Troubleshooting cluster_protocol Corrective Actions start Start Alkylation conditions Select Base & Solvent (e.g., K2CO3 in Acetone) start->conditions reaction Run Reaction (e.g., Reflux for 6h) conditions->reaction workup Work-up & Isolate Crude Product reaction->workup tlc TLC Analysis of Crude Product workup->tlc nmr ¹H NMR Analysis tlc->nmr Two Spots Observed single_spot Single Spot: Likely N-Alkylated tlc->single_spot One Spot confirm Structure Confirmed nmr->confirm Expected Spectrum o_alkylation O-Alkylation Confirmed nmr->o_alkylation Isomeric Mixture Detected single_spot->nmr Confirm Structure troubleshoot Troubleshooting Protocol o_alkylation->troubleshoot change_solvent Switch to Polar Aprotic Solvent (e.g., DMF, Acetone) troubleshoot->change_solvent change_base Use a Milder Base (e.g., K2CO3 instead of NaH) troubleshoot->change_base change_solvent->start Re-run Experiment change_base->start Re-run Experiment

Caption: Troubleshooting workflow for N- vs. O-alkylation.

The lactam-lactim tautomerism of the 3-methylquinoxalin-2(1H)-one ring results in an ambident anion upon deprotonation. The negative charge is delocalized over the N1-C2=O system.

  • N-Alkylation (Desired Path): This is typically the kinetically favored product. The nitrogen atom is generally more nucleophilic.

  • O-Alkylation (Side Reaction): This is often the thermodynamically favored product. The reaction at the oxygen atom leads to a fully aromatic quinoxaline ring system.

The choice of solvent and counter-ion (from the base) plays a critical role. In polar aprotic solvents like DMF or acetone, the "harder" potassium cation (from K₂CO₃) is well-solvated, leaving a "naked" and highly reactive quinoxalinone anion where the more nucleophilic nitrogen atom can attack the electrophile.[6]

  • Solvent Selection:

    • Action: Perform the reaction in anhydrous acetone or DMF.[2]

    • Rationale: These polar aprotic solvents do not hydrogen-bond with the nucleophile, which enhances the reactivity of the nitrogen atom.

  • Base Selection:

    • Action: Use potassium carbonate (K₂CO₃) as the base.

    • Rationale: K₂CO₃ is a solid base that is effective in promoting the reaction while being mild enough to favor N-alkylation. Stronger, more soluble bases can sometimes shift the equilibrium towards the O-alkylated product.[5]

  • Temperature Control:

    • Action: Reflux the reaction mixture gently.

    • Rationale: While higher temperatures increase the reaction rate, excessive heat can sometimes favor the thermodynamically more stable O-alkylated product. Monitoring the reaction by TLC is crucial to avoid prolonged heating after the reaction has reached completion.

Compound Type Key ¹H NMR Signal (in CDCl₃) Rationale
N-Alkylated Ester Methylene (-CH₂-) protons at ~4.7-4.9 ppmProtons are adjacent to the nitrogen of the amide-like system.
O-Alkylated Ester Methylene (-CH₂-) protons at ~5.1-5.3 ppmProtons are deshielded due to attachment to the ether oxygen.[5]

Part 3: Reaction Scheme and Key Side Reaction Pathway

The following diagram illustrates the intended synthetic route and the principal side reaction pathway.

G precursor 3-methylquinoxalin-2(1H)-one alkylation_cond + Ethyl Chloroacetate K2CO3, Acetone, Reflux precursor->alkylation_cond ester Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (N-Alkylated Product - DESIRED) hydrolysis_cond 1. NaOH (aq) 2. HCl (aq) ester->hydrolysis_cond acid (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (FINAL PRODUCT) o_ester Ethyl 2-(3-methylquinoxalin-2-yloxy)acetate (O-Alkylated Side Product) alkylation_cond->ester alkylation_cond->o_ester Side Reaction hydrolysis_cond->acid

Caption: Synthetic pathway and the O-alkylation side reaction.

Part 4: Recommended Experimental Protocols

These are generalized protocols. Always refer to specific literature procedures and perform appropriate safety assessments.

Protocol 1: Synthesis of Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (N-Alkylation)
  • To a solution of 3-methylquinoxalin-2(1H)-one (1 eq.) in acetone (10-15 mL per gram of starting material), add anhydrous potassium carbonate (1.2 eq.).

  • Add ethyl chloroacetate (1.2 eq.) to the suspension.

  • Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction progress by TLC (e.g., 3:7 ethyl acetate:hexane).

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Add ice-cold water to the residue. The solid product will precipitate.

  • Filter the solid, wash with water, and dry. Recrystallize from ethanol if necessary.[2]

Protocol 2: Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (Hydrolysis)
  • Suspend the ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (1 eq.) in a 1M solution of sodium hydroxide (2-3 eq.).

  • Heat the mixture to 60-80°C and stir until the reaction is complete (monitor by TLC, checking for the disappearance of the starting ester).

  • Cool the reaction mixture to room temperature and filter if necessary.

  • Cool the clear filtrate in an ice bath and acidify to pH ~2-3 with concentrated HCl.

  • A precipitate of the carboxylic acid will form.

  • Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum.

References

  • The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. (2020).
  • Organic Chemistry: Current Research Open Access. Longdom Publishing.
  • 3-METHYL-2-QUINOXALINOL synthesis. ChemicalBook.
  • Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. (2025).
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (2022).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Synthesis of 3‐methylquinoxalin‐2(1H)‐one via C−H bond functionalization. (2022).
  • Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. (2012).
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
  • Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. (2024).
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). PubMed Central.
  • Synthesis and Biological Evaluation of 2-(3-Methyl-2- oxoquinoxalin-1(2H)-yl)-N'-(substitute. Semantic Scholar.
  • Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. (2026).
  • N- and / or O- Alkylation of Quinazolinone Deriv
  • Synthesis of quinoxalinones. Organic Chemistry Portal.
  • A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. (2024). RSC Publishing.
  • 3-[2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]oxazolidin-2-one.
  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. (2019). RSC Publishing.
  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
  • Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. (2020). MDPI.
  • Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine. (2020). RSC Publishing.
  • Photoinduced Deaminative Alkylation of Quinoxalin‐2(1H)‐ones via an Electron Donor‐Acceptor Complex. (2020).

Sources

managing reaction temperature for optimal (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the optimal synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. Our focus is on the critical parameter of reaction temperature management to ensure high yield and purity. This guide is intended for researchers, scientists, and professionals in drug development.

I. Synthesis Overview & Critical Temperature Checkpoints

The synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is typically achieved in a two-step process:

  • Step 1: Cyclocondensation to form the 3-methylquinoxalin-2(1H)-one core.

  • Step 2: N-alkylation to introduce the acetic acid moiety.

Each step has its own temperature-sensitive considerations that are crucial for success. The following diagram illustrates the overall workflow and highlights these critical temperature checkpoints.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Alkylation & Hydrolysis A o-Phenylenediamine C 3-methylquinoxalin-2(1H)-one A->C Cyclocondensation B Pyruvic Acid / Ester B->C T1 Critical Temperature Point 1: Controlled Heating (e.g., water bath, reflux) C->T1 E (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid C->E N-Alkylation D Chloroacetic Acid / Ester D->E T2 Critical Temperature Point 2: Mild Conditions (e.g., Room Temp) E->T2 F Ester Hydrolysis (if applicable) E->F Elevated Temperature

Caption: Workflow for the synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid highlighting critical temperature checkpoints.

II. Step 1: Cyclocondensation - FAQs and Troubleshooting

The formation of the 3-methylquinoxalin-2(1H)-one core is achieved through the cyclocondensation of o-phenylenediamine with pyruvic acid or an ester thereof, such as ethyl pyruvate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the cyclocondensation reaction?

A1: The optimal temperature can vary depending on the specific reagents and solvent used. For the reaction between o-phenylenediamine and ethyl pyruvate in n-butanol, heating for one hour on a water bath is a common practice[1]. Another approach involves reacting o-phenylenediamine with sodium pyruvate in aqueous acetic acid at room temperature for 3 hours.

Q2: Can I run the reaction at a higher temperature to speed it up?

A2: While increasing the temperature can accelerate the reaction, it may also lead to the formation of side products and impurities. For instance, high-temperature reactions of o-phenylenediamine with organic acids can lead to complex mixtures[2]. It is crucial to follow the recommended temperature guidelines for the chosen protocol.

Q3: What are the signs of a successful reaction?

A3: A successful reaction is often indicated by the formation of a precipitate as the product, 3-methylquinoxalin-2(1H)-one, is typically a solid. Upon cooling, the product crystallizes out of the solution[1].

Troubleshooting Guide: Cyclocondensation
IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield - Insufficient heating or reaction time. - Incorrect stoichiometry of reactants. - Degradation of starting materials.- Ensure the reaction is heated for the recommended duration at the specified temperature (e.g., 1 hour on a water bath)[1]. - Verify the molar equivalents of o-phenylenediamine and pyruvic acid/ester. - Use fresh, high-purity starting materials.
Formation of dark, tarry side products - Excessive heating temperature. - Prolonged reaction time at elevated temperatures.- Maintain a consistent and controlled temperature. A water bath is recommended for gentle and uniform heating[1]. - Monitor the reaction progress and stop once the starting material is consumed.
Difficulty in product isolation/crystallization - Impurities inhibiting crystallization. - Incorrect solvent for recrystallization.- Wash the crude product with a suitable solvent like n-hexane to remove non-polar impurities[1]. - Recrystallize from an appropriate solvent system, such as ethanol.

III. Step 2: N-Alkylation - FAQs and Troubleshooting

The introduction of the acetic acid moiety is achieved by the N-alkylation of the 3-methylquinoxalin-2(1H)-one intermediate with a suitable reagent like ethyl chloroacetate, followed by hydrolysis if an ester is used.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for the N-alkylation step?

A1: The N-alkylation of quinoxalinones can often be performed under mild conditions. For the synthesis of ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate, the reaction is typically carried out by stirring at room temperature for several hours.

Q2: Is heating necessary for the N-alkylation?

A2: While some alkylations benefit from heating, it is not always necessary for this particular transformation and can sometimes lead to side reactions. A study on the alkylation of a similar heterocyclic system showed that mild heating to 50 °C was sufficient, and higher temperatures were not required[3].

Q3: If I use an ester of chloroacetic acid, what are the optimal conditions for hydrolysis?

A3: The hydrolysis of the resulting ester to the final carboxylic acid may require elevated temperatures. However, it is important to control the temperature to avoid potential decarboxylation of the product. Studies on similar quinoxaline carboxylic acids have shown that hydrolysis can be achieved in high-temperature water, but temperatures above 230°C can lead to decarboxylation[4][5]. For laboratory-scale synthesis, refluxing with an acid or base in a suitable solvent is a more common and controllable method.

Troubleshooting Guide: N-Alkylation
IssuePossible Cause(s)Recommended Solution(s)
Incomplete reaction/low conversion - Insufficient reaction time. - Inactive alkylating agent. - Inefficient base.- Extend the stirring time at room temperature. - Use a fresh bottle of ethyl chloroacetate or chloroacetic acid. - Ensure an appropriate base (e.g., potassium carbonate) is used in sufficient quantity to deprotonate the quinoxalinone nitrogen.
Formation of O-alkylation product - While N-alkylation is generally favored, changes in reaction conditions (solvent, base, temperature) can sometimes lead to O-alkylation.- Maintain mild reaction temperatures (room temperature is often sufficient). - The choice of a polar aprotic solvent like DMF can favor N-alkylation.
Low yield after hydrolysis of the ester - Incomplete hydrolysis. - Product degradation or decarboxylation at high temperatures.- Increase the reflux time for the hydrolysis step. - If using high temperatures, carefully monitor the reaction to minimize product degradation[4][5]. Consider using milder hydrolysis conditions if possible.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-methylquinoxalin-2(1H)-one
  • Dissolve o-phenylenediamine (0.10 mol) in 300 mL of n-butanol with gentle warming[1].

  • In a separate flask, dissolve ethyl pyruvate (0.10 mol) in 100 mL of n-butanol[1].

  • Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring[1].

  • Allow the mixture to stand for 30 minutes at room temperature[1].

  • Heat the solution on a water bath for 1 hour[1].

  • Cool the reaction mixture. The product will crystallize[1].

  • Filter the crystals, wash with n-hexane, and recrystallize from ethanol to obtain pure 3-methylquinoxalin-2(1H)-one[1].

Protocol 2: Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (via ethyl ester)
  • To a solution of 3-methylquinoxalin-2(1H)-one (0.01 mol) in a suitable solvent like DMF, add a base such as anhydrous potassium carbonate (0.012 mol).

  • Add ethyl chloroacetate (0.011 mol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water to precipitate the ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate.

  • Filter the solid, wash with water, and dry.

  • For hydrolysis, reflux the obtained ester with an excess of a suitable acid (e.g., HCl) or base (e.g., NaOH) in an appropriate solvent (e.g., ethanol/water mixture) until the reaction is complete (monitor by TLC).

  • After cooling, acidify the reaction mixture (if a basic hydrolysis was performed) to precipitate the final product, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

  • Filter, wash with cold water, and recrystallize from a suitable solvent.

V. Data Summary

StepReactantsSolventTemperatureReaction TimeTypical YieldReference
Cyclocondensation o-phenylenediamine, ethyl pyruvaten-butanolWater bath1 hourHigh[1]
N-alkylation 3-methylquinoxalin-2(1H)-one, ethyl chloroacetateDMFRoom Temp.8 hours70% (for the ester)[6]
Hydrolysis ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetateEthanol/Water with acid or baseReflux4 hours81.8% (for a similar hydrazide synthesis)[6]

VI. References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Kotnal, R. B., et al. (2011). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. Journal of the Korean Chemical Society, 55(3), 433-439. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 17(7), 8163-8176. [Link]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. ResearchGate. [Link]

  • Koval'chuk, I., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(21), 5059. [Link]

  • Khan, M. A., & Kumar, S. (2011). Reaction of o-phenylenediamine with organic acids. ResearchGate. [Link]

Sources

troubleshooting low purity of synthesized (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely synthesizing (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid as a scaffold for aldose reductase inhibitors or antimicrobial agents.

Low purity in this synthesis is a common bottleneck, typically stemming from two root causes:

  • Regio-isomerism: Competition between N-alkylation (desired) and O-alkylation (undesired) during the reaction of the quinoxalinone core.

  • Solubility & Isolation: The amphoteric nature of the quinoxaline ring often leads to co-precipitation of starting materials during acidification.[1]

This guide moves beyond standard "recipes" to provide a mechanistic understanding of failure points and self-validating purification workflows.

Module 1: Diagnostic Workflow

Before attempting repurification, you must identify the nature of your impurity.[1] Use this logic flow to diagnose the specific contaminant in your crude solid.

DiagnosticWorkflow Start Observation: Low Purity / Low MP SolubilityTest Test: Dissolve 50mg in Sat. NaHCO3 (aq) Start->SolubilityTest Soluble Result: Fully Soluble SolubilityTest->Soluble Clear Solution Insoluble Result: Cloudy / Precipitate SolubilityTest->Insoluble Turbid TLC_Analysis Action: Check TLC (Mobile Phase: MeOH/DCM) Soluble->TLC_Analysis Conclusion_Wet Diagnosis: Trapped Solvent / Salts Soluble->Conclusion_Wet Single Spot on TLC Insoluble->TLC_Analysis Conclusion_SM Diagnosis: Unreacted Starting Material (3-methylquinoxalin-2(1H)-one) Insoluble->Conclusion_SM High Rf Spot (Non-polar) Conclusion_O_Alk Diagnosis: O-Alkylated Byproduct (Lactim Ether) Insoluble->Conclusion_O_Alk Very High Rf Spot

Figure 1: Diagnostic logic for identifying impurities based on solubility and TLC behavior.

Module 2: Synthesis Optimization (The "Why" & "How")

Q: Why does my reaction yield a mixture of products?

A: The quinoxalinone core exhibits lactam-lactim tautomerism . When you treat 3-methylquinoxalin-2(1H)-one with a base, the negative charge is delocalized between the Nitrogen (N1) and the Oxygen (at C2).

  • N-Attack (Desired): Yields the thermodynamic amide product.

  • O-Attack (Undesired): Yields the kinetic imidate (ether) product.

Optimization Protocol: To maximize N-alkylation, you must control the "Hard/Soft" nature of the nucleophile and the solvent shell.[1]

ParameterRecommendationScientific Rationale
Base K₂CO₃ (Anhydrous) Weaker bases favor the thermodynamic N-alkylated product over the kinetic O-alkylated product compared to strong bases like NaH.
Solvent DMF (Dry) A polar aprotic solvent solvates the cation (K+), leaving the "naked" anion free to react. DMF promotes Sɴ2 attack at the Nitrogen.[1]
Reagent Ethyl Chloroacetate Crucial: Do not use chloroacetic acid directly. Use the ester first.[1] The ester is a softer electrophile, and the resulting intermediate is easier to purify before hydrolysis.[1]
Temp 60–80°C Sufficient heat to overcome the activation energy for N-alkylation, but low enough to prevent thermal decomposition.

Module 3: The Self-Validating Purification System

Q: My product is a sticky solid. How do I get a clean powder without column chromatography?

A: You should utilize the Acid-Base Extraction Switch . This method is "self-validating" because the physics of pKa dictates that only your desired product will survive the process.

The Protocol:

  • Hydrolysis (If using Ester):

    • Reflux your intermediate ester in 10% NaOH/Ethanol for 1-2 hours.

    • Checkpoint: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (the carboxylate salt).[1]

  • The "Switch" (Isolation):

    • Step A ( solubilization): Evaporate ethanol.[1] Dissolve the residue in Water .

    • Step B (Filtration - Critical): The solution must be clear. If it is cloudy, this is unreacted starting material (the lactam) or O-alkylated byproducts, which are insoluble in alkaline water.[1] Filter this off.

    • Step C (Precipitation): Slowly add 2N HCl to the clear filtrate until pH reaches ~2-3.

    • Step D (Collection): The pure (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid will precipitate as a white/off-white solid. Filter and wash with cold water.[2]

Why this works:

  • Impurity pKa: >12 (Lactam) or Neutral (O-ether). Insoluble in water/base.

  • Product pKa: ~4.5 (Carboxylic acid).[1] Soluble in base (as salt), Insoluble in acid (as free acid).[1]

Module 4: Mechanism & Pathway Visualization

Understanding the competition between pathways helps you control the reaction conditions.[1]

ReactionPathway SM 3-methylquinoxalin-2(1H)-one (Starting Material) Anion Delocalized Anion (N- vs O- nucleophile) SM->Anion Deprotonation Base Base (K2CO3) Base->Anion Product_Ester N-Alkyl Ester (Intermediate) Anion->Product_Ester Ethyl Chloroacetate (DMF, 80°C) Impurity_Ether O-Alkyl Ether (Impurity) Anion->Impurity_Ether Fast / Hard conditions Path_N Path A: N-Alkylation (Thermodynamic) Path_O Path B: O-Alkylation (Kinetic) Hydrolysis Hydrolysis (NaOH / H+) Product_Ester->Hydrolysis Final_Acid Final Product: (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Hydrolysis->Final_Acid Acidification

Figure 2: Competitive reaction pathways. Path A is favored by polar aprotic solvents and thermodynamic control.[1]

Module 5: Frequently Asked Questions (FAQs)

Q: The melting point of my product is 10°C lower than the literature value (Literature: ~210-215°C). Why? A: This is a classic sign of wet cake or salt contamination .

  • Moisture: Carboxylic acids hydrogen-bond strongly with water. Dry your sample in a vacuum oven at 50°C over P₂O₅ overnight.

  • Salts: If you acidified with HCl but didn't wash the precipitate thoroughly, trapped NaCl will lower the melting point.[1] Resuspend the solid in cold water, stir for 20 mins, and re-filter to remove trapped salts.

Q: My product is yellow/brown, but it should be white. Is it impure? A: Likely yes. Quinoxalinones are electron-deficient and prone to oxidation or polymerization if exposed to light/air for long periods in solution.

  • Fix: Recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, add hot water until turbid, then let it cool slowly. This removes colored oxidative impurities.

Q: Can I use Sodium Hydride (NaH) instead of K₂CO₃? A: You can, but it is riskier.[1] NaH is a strong base that generates the anion very rapidly, which can sometimes increase the ratio of the O-alkylated kinetic product.[1] K₂CO₃ in DMF is milder and generally gives higher N-selectivity for this specific substrate [1].

References

  • General Synthesis of Quinoxalinones: Title: "Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives" Source: ResearchGate / St. Cerc. St. CICBIA URL:[Link]

  • N-Alkylation Protocols: Title: "Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted)..." Source: Semantic Scholar URL:[1] [https://www.semanticscholar.org/paper/Synthesis-and-Biological-Evaluation-of-2-(3-Methyl-Joshi-Badiger/0178426034176461421307528352528186178825]([Link]1]

  • Solubility & Characterization Data: Title: "Synthesis and Characterization of Some New Quinoxalin-2(1H)one... Derivatives" Source: PMC / PubMed Central URL:[1][Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing reactions involving (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and reaction optimization for this versatile quinoxalinone derivative. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and enhance the efficiency and yield of your experiments.

Section 1: Fundamentals of Solvent Selection for Quinoxalinone Systems

The molecular structure of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid presents a unique challenge in solvent selection. It possesses a relatively non-polar, bicyclic aromatic quinoxalinone core, combined with a highly polar carboxylic acid moiety. This amphiphilic nature means its solubility and reactivity are profoundly influenced by the solvent environment.

The key to optimization lies in balancing the solvation of both the non-polar backbone and the polar functional groups of the reactants, while also considering the transition state of the reaction. Solvent choice can dictate reaction rates, equilibrium positions, and even the reaction pathway itself, influencing the formation of desired products versus side products.[1]

Key Solvent Properties and Their Impact
PropertyImpact on (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Reactions
Polarity Higher polarity solvents are generally required to dissolve the carboxylic acid group. However, excessively polar protic solvents (like water or methanol) may unfavorably interact with reagents or inhibit certain reaction mechanisms. The polarity of the solvent can significantly affect reaction selectivity.[1][2]
Protic vs. Aprotic Protic solvents (e.g., ethanol, acetic acid) can hydrogen-bond with the carbonyl and carboxylic acid groups, which can be beneficial for solubility but may hinder nucleophilic attack. Aprotic solvents (e.g., DMF, DMSO, THF) lack acidic protons and are often preferred for reactions involving strong bases or nucleophiles.
Boiling Point A higher boiling point allows for reactions to be conducted at elevated temperatures, which is often necessary to overcome activation energy barriers and drive reactions to completion. Many syntheses involving quinoxaline derivatives are performed under reflux.[3][4]
pH / Acidity The carboxylic acid group's protonation state is pH-dependent. In basic media, it deprotonates to a carboxylate, increasing solubility in polar solvents. In acidic media (e.g., using glacial acetic acid as a solvent or catalyst), the quinoxalinone nitrogen atoms can be protonated, altering reactivity.[5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for reactions with (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid?

A1: Based on literature, polar aprotic solvents are an excellent starting point.

  • Dimethylformamide (DMF) is frequently cited for its ability to dissolve the quinoxalinone core and its derivatives, even at room temperature, and its high boiling point is suitable for heating.[7][8]

  • Ethanol is a common choice for reactions where a protic solvent is acceptable, such as in the formation of hydrazides from esters or in certain condensation reactions.[3][4] It is also a good solvent for recrystallization.[9]

  • Glacial Acetic Acid often serves as both a solvent and a catalyst, particularly in condensation and cyclization reactions where an acidic environment is beneficial.[6][10][11]

Q2: How does temperature affect the stability of the quinoxalinone core?

A2: The quinoxalinone scaffold is generally thermally stable. Many reactions are successfully carried out under reflux conditions in solvents like ethanol (78 °C), acetone (56 °C), or DMF (153 °C) for several hours without significant degradation.[3][8][9] Polyamides incorporating quinoxaline units have shown high thermal stability, with decomposition temperatures often exceeding 395 °C.[12] However, like any organic molecule, prolonged exposure to very high temperatures in the presence of reactive species can lead to decomposition, so it is always crucial to monitor reaction progress via Thin Layer Chromatography (TLC).

Q3: My compound won't fully dissolve. What should I do?

A3: First, confirm you are using an appropriate solvent class (polar aprotic is a good start). If solubility remains an issue:

  • Introduce a co-solvent: A mixture like DMF/ethanol or DMSO/water can sometimes provide the right balance of polarity to dissolve all reactants.[9]

  • Increase Temperature: Gently warming the mixture can significantly improve solubility. Most reactions with this compound require heating.

  • Adjust pH: If your reaction conditions permit, adding a non-nucleophilic organic base (like triethylamine) can deprotonate the carboxylic acid, forming a much more polar carboxylate salt that may be more soluble. Conversely, in some cases, ensuring an acidic medium can help.

Section 3: Troubleshooting Guide for Common Issues

Problem 1: Low or No Product Yield

Q: I have set up my reaction, but after several hours, TLC analysis shows mostly unreacted starting material. What is the cause?

A: This is a common issue often rooted in either poor solubility or insufficient activation energy.

Causality & Solution Workflow:

  • Insufficient Solubility: Your reactants may not be in solution at a high enough concentration to react efficiently.

    • Action: Try switching to a more effective solvent like DMF or DMSO. If you are already using one of these, consider gently heating the reaction mixture. Many documented procedures require refluxing for 3-8 hours.[8][9]

  • Incorrect Solvent Type: The solvent may be interfering with the reaction mechanism.

    • Example: If your reaction involves a strong nucleophile, a protic solvent like ethanol could be solvating and deactivating it.

    • Action: Switch to a polar aprotic solvent such as THF, DMF, or acetone.[8]

  • Need for a Catalyst: Many reactions, especially condensations, require a catalyst to proceed at a reasonable rate.

    • Action: For condensation with aldehydes or ketones, a catalytic amount of glacial acetic acid is often used to activate the carbonyl group.[9] For alkylations, a base like potassium carbonate (K₂CO₃) is typically required.[7][8]

Problem 2: Formation of Multiple Side Products

Q: My reaction is producing a complex mixture of products according to TLC and NMR. How can I improve selectivity?

A: Side product formation is often a consequence of the solvent influencing competing reaction pathways or enabling degradation.

Causality & Solution Workflow:

  • Solvent-Induced Side Reactions: The solvent itself may be participating in the reaction or promoting an undesired pathway.

    • Example: In reactions sensitive to water, using a solvent that has not been properly dried can lead to hydrolysis of reagents or products.

    • Action: Ensure you are using an appropriate grade of anhydrous solvent. If you suspect a solvent-mediated pathway, try changing to a different solvent with similar polarity but different chemical properties (e.g., switching from DMF to DMSO).

  • Temperature Too High: Excessive heat can provide enough energy to overcome the activation barrier for undesired side reactions.

    • Action: Run the reaction at a lower temperature for a longer period. If you are refluxing in DMF (153 °C), consider switching to a lower-boiling solvent like THF (66 °C) or acetone (56 °C) to see if selectivity improves.[8]

  • Incorrect pH: The pH can drastically affect which functional groups are most reactive.

    • Action: If your reaction could proceed at multiple sites, buffering the reaction or carefully selecting an acidic or basic catalyst can direct the outcome. Acetic acid is often used to promote specific condensations.[6]

Section 4: Visualized Workflows and Protocols

General Solvent Selection Workflow

This diagram outlines a logical process for selecting an optimal solvent system for a new reaction involving (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

Solvent_Selection_Workflow A 1. Analyze Reactants - Polarity of quinoxalinone - Polarity of other reactants - Reaction mechanism B 2. Literature Review - Search for analogous reactions - Identify commonly used solvents (e.g., DMF, Ethanol, Acetic Acid) A->B C 3. Initial Solvent Screening - Small-scale trials - Test 2-3 candidate solvents - Monitor by TLC B->C D 4. Assess Solubility & Reactivity - Did reactants dissolve? - Did reaction proceed? C->D E Insoluble or No Reaction D->E No F Reaction Proceeds D->F Yes I Try more polar/higher boiling point solvent (e.g., DMF, DMSO) or add catalyst E->I G 5. Optimization - Adjust temperature - Modify concentration - Add co-solvent or catalyst F->G H 6. Final Protocol Established G->H I->C

Caption: A decision workflow for methodical solvent selection.

Troubleshooting Workflow: Low Reaction Yield

This decision tree helps diagnose and resolve common causes of low product yield.

Low_Yield_Troubleshooting Start Problem: Low Yield Q1 Are starting materials fully dissolved? Start->Q1 A1_No Increase temperature OR Switch to a more polar solvent (e.g., DMF) Q1->A1_No No Q2 Is a catalyst required and present? Q1->Q2 Yes A2_No Add appropriate catalyst (e.g., Acetic Acid for condensations, K2CO3 for alkylations) Q2->A2_No No Q3 Is the reaction temperature optimal? Q2->Q3 Yes A3_No Increase temperature/reflux to overcome activation energy Q3->A3_No No End Re-evaluate reaction mechanism and reagent stability Q3->End Yes

Caption: A troubleshooting decision tree for low reaction yields.

Experimental Protocol Example: Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide

This protocol details the conversion of the ethyl ester of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid to its corresponding hydrazide, a common intermediate. This procedure is adapted from established methodologies.[7][10]

Objective: To synthesize 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide from ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate.

Materials:

  • Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (1.0 eq)

  • Hydrazine Hydrate (80% solution, 5.0 eq)[3]

  • Absolute Ethanol

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (1.0 eq) in absolute ethanol (approx. 30 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (5.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Causality Note: Refluxing in ethanol provides the necessary thermal energy to drive the nucleophilic acyl substitution, replacing the ethoxy group with the hydrazinyl group. Ethanol is a suitable solvent as it readily dissolves both the ester and hydrazine hydrate.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Ethyl Acetate:Hexane mobile phase), observing the disappearance of the starting ester spot and the appearance of a new, more polar product spot.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.

  • Purification:

    • Filter the resulting solid precipitate using a Büchner funnel.

    • Wash the solid sequentially with cold ethanol and diethyl ether to remove any unreacted starting materials and impurities.[3]

    • If further purification is needed, the product can be recrystallized from an ethanol/water mixture.[9]

  • Drying: Dry the purified solid under vacuum to obtain the final product.

References

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(3-Methyl-2- oxoquinoxalin-1(2H)-yl)-N'-(substitute. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-Biological-Evaluation-of-2-(3-Methyl-Venkatesh-Pandit/5223a48e89f8863f8e5f8f948f217ec82937740e]([Link]

  • 3-[2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]oxazolidin-2-one. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 2-(3-methyl-2-oxoquinoxalin-1 (2H)-yl) acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central. Available at: [Link]

  • Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. National Institutes of Health (NIH). Available at: [Link]

  • SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. IJLTET. Available at: [Link]

  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. ResearchGate. Available at: [Link]

  • To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. Available at: [Link]

  • A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. PubMed Central. Available at: [Link]

  • Synthesis and characterization of thermally stable quinoxaline-based polyamides. SpringerLink. Available at: [Link]

  • Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. ResearchGate. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link]

  • Design and synthesis of some novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)acetamide derivatives for biological evaluation as anticonvulsant agents. ResearchGate. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. PubMed. Available at: [Link]

  • Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers. Available at: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. MDPI. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, acetic acid, (1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester, CAS Registry N. ScienceDirect. Available at: [Link]

  • STUDY OF SOLUBILITY OF СН3СООН - CO(NH2)2 - H2O SYSTEM. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, ensuring a robust and reproducible process for generating preclinical study materials. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.

I. Synthesis Overview & Key Transformations

The synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general synthetic route involves two key transformations:

  • Formation of the Quinoxalinone Core: The synthesis typically begins with the condensation of o-phenylenediamine with pyruvic acid to form 3-methyl-1H-quinoxalin-2-one.[1]

  • N-Alkylation and Hydrolysis: The subsequent N-alkylation of the quinoxalinone core with an appropriate haloacetate ester, followed by hydrolysis of the resulting ester, yields the target carboxylic acid.[1][2]

Below is a visual representation of the overall synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Quinoxalinone Formation cluster_1 Step 2: N-Alkylation & Hydrolysis A o-Phenylenediamine C 3-Methyl-1H-quinoxalin-2-one A:e->C:w Condensation B Pyruvic Acid B:e->C:w E Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate C:e->E:w N-Alkylation D Ethyl Chloroacetate D:e->E:w F (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid E:e->F:w Hydrolysis

Caption: Overall workflow for the synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

II. Troubleshooting Guide

This section addresses common issues that may arise during the scale-up synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low yield of 3-methyl-1H-quinoxalin-2-one (Step 1) Incomplete reaction; Side product formation.1. Reaction Time & Temperature: Ensure the reaction is heated sufficiently (e.g., at 45°C) and for an adequate duration (e.g., 5 hours) to drive the condensation to completion.[1] 2. pH Control: The reaction is typically carried out in an acidic medium (e.g., 20% HCl).[1] Ensure the pH is acidic enough to catalyze the reaction but not so harsh as to cause degradation of starting materials or product. 3. Work-up Procedure: After filtration, wash the crude product thoroughly with water to remove any unreacted starting materials and acid.[1]
Formation of N,N'-dialkylated byproduct in Step 2 Use of a strong base or excess alkylating agent.1. Choice of Base: Use a mild base such as potassium carbonate to favor mono-alkylation.[1] Stronger bases can deprotonate the remaining N-H of the mono-alkylated product, leading to dialkylation. 2. Stoichiometry: Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents of ethyl chloroacetate) to ensure complete consumption of the starting quinoxalinone without promoting dialkylation.
Incomplete hydrolysis of the ester (Step 2) Insufficient reaction time or inadequate amount of base.1. Base Concentration: Use a sufficient concentration of a strong base like sodium hydroxide or potassium hydroxide for the hydrolysis. 2. Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the complete disappearance of the starting ester. 3. Temperature: Gently heating the reaction mixture can accelerate the hydrolysis.
Difficulty in purifying the final product Presence of starting materials, byproducts, or residual solvent.1. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol or a DMSO-water mixture) to remove impurities.[3] 2. Column Chromatography: If recrystallization is insufficient, purify the product using silica gel column chromatography with an appropriate eluent system. 3. Purity Analysis: Confirm the purity of the final product using analytical techniques such as HPLC, ¹H-NMR, and mass spectrometry.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the N-alkylation step?

A1: Acetone is a commonly used and effective solvent for the N-alkylation of 3-methyl-1H-quinoxalin-2-one with ethyl chloroacetate in the presence of potassium carbonate.[1] It has a suitable boiling point for refluxing and is relatively easy to remove post-reaction.

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both the quinoxalinone formation and the N-alkylation/hydrolysis steps. Use an appropriate solvent system to achieve good separation of starting materials, intermediates, and products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle hydrochloric acid and other corrosive reagents with care. When working with flammable solvents like acetone, ensure there are no nearby ignition sources.

Q4: What are the expected spectral characteristics of the final product?

A4: The ¹H-NMR spectrum of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid should show characteristic peaks for the aromatic protons of the quinoxaline ring, a singlet for the methyl group, and a singlet for the methylene protons of the acetic acid moiety. The carboxylic acid proton will appear as a broad singlet. The IR spectrum should exhibit a characteristic C=O stretching frequency for the carboxylic acid.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1H-quinoxalin-2-one
  • In a round-bottom flask, dissolve o-phenylenediamine (0.1 mol) in 100 mL of 20% hydrochloric acid.

  • To this solution, add pyruvic acid (0.1 mol) and heat the mixture at 45°C with continuous stirring for 5 hours.[1]

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid product and wash it thoroughly with water.

  • To purify, dissolve the crude product in 75 mL of 5% w/v sodium hydroxide solution.

  • Filter the solution and cool it to below 5°C.

  • Acidify the filtrate with glacial acetic acid to a pH of 6.

  • Collect the precipitated buff-colored crystals by filtration, wash with cold water, and dry. Recrystallize from dimethylformamide (DMF) if necessary.[1]

Protocol 2: Synthesis of Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate
  • In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-1H-quinoxalin-2-one (0.0642 mol), ethyl chloroacetate (0.077 mol), and potassium carbonate (0.078 mol) in 100 mL of acetone.[1]

  • Reflux the mixture for 6 hours.

  • After completion of the reaction (monitored by TLC), remove the acetone under reduced pressure.

  • Add the residue to 300 mL of ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

Protocol 3: Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (Hydrolysis)
  • Dissolve the ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate in a suitable solvent such as ethanol.

  • Add a solution of sodium hydroxide (e.g., 2 equivalents in water) to the ester solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify with a suitable acid (e.g., dilute HCl) until the product precipitates.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.[3]

V. In-Text Citations & References

References
  • Kumar, S., et al. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry, 9(4), 2155-2165. [Link]

  • (2011). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. Semantic Scholar. [Link]

  • (2011). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. [Link]

  • Synthesis of quinoxalines. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central. [Link]

Sources

Technical Support Center: Addressing Solubility Challenges of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during biological assays. The quinoxalinone scaffold is a valuable pharmacophore in drug discovery, but its planar, aromatic nature can often lead to poor aqueous solubility, complicating in vitro and in vivo studies.[1][2] This guide is designed to provide both theoretical understanding and practical, step-by-step protocols to ensure reliable and reproducible experimental outcomes.

Understanding the Molecule: Chemical Properties

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a derivative of the quinoxaline heterocyclic system.[3][4] Its structure, featuring a carboxylic acid moiety, is key to its solubility characteristics.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₀N₂O₃[5]

  • Molecular Weight: 218.21 g/mol [5]

  • Key Functional Groups: Carboxylic acid, quinoxalinone core.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating in my aqueous assay buffer (e.g., PBS, pH 7.4). What is the first thing I should check?

A1: The first step is to verify the final concentration of your compound and any co-solvents in the assay medium. Many poorly soluble compounds are initially dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before being diluted into the aqueous buffer.

  • Causality: Even if the compound is soluble in 100% DMSO, its solubility can dramatically decrease upon dilution into an aqueous environment. This is a common phenomenon for hydrophobic molecules.[7] The final concentration of the organic solvent should be kept to a minimum, typically ≤1% v/v, to avoid solvent effects on the biological assay.

  • Troubleshooting Steps:

    • Calculate the final DMSO concentration in your assay.

    • Visually inspect the wells for precipitation immediately after adding the compound and after incubation.

    • If precipitation is observed, you will need to either lower the final compound concentration or explore alternative solubilization strategies.

Q2: I am using DMSO as a co-solvent. What is the maximum recommended concentration, and are there alternatives?

A2: For most cell-based assays, the final concentration of DMSO should not exceed 1%, as higher concentrations can lead to cytotoxicity or other off-target effects.

Co-SolventMax Recommended Concentration (Typical)Notes
DMSO ≤ 1%Common starting point; can affect cell differentiation.
Ethanol ≤ 1%Can cause protein precipitation at higher concentrations.
Methanol ≤ 1%More toxic than ethanol.
PEG 400 1-5%Generally well-tolerated; can increase viscosity.
  • Expert Insight: While DMSO is the most common co-solvent, it is not always the best choice. For compounds with acidic protons, like (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, pH modification can be a more effective and less intrusive solubilization method.

Q3: How can I use pH to improve the solubility of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid?

A3: Given the carboxylic acid moiety, increasing the pH of the solvent will deprotonate the acid, forming a more soluble salt. This is a fundamental principle for solubilizing acidic compounds.[8]

  • Mechanism: R-COOH + OH⁻ ⇌ R-COO⁻ + H₂O (Less Soluble) (More Soluble)

  • Practical Application: You can prepare a stock solution in a slightly basic solution, such as 10-50 mM NaOH, before diluting it into your final assay buffer. It is crucial to ensure that the final pH of the assay medium is not significantly altered to a point that it affects the biological system.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a systematic workflow for addressing solubility issues with (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

Workflow for Optimizing Solubility

SolubilityWorkflow start Start: Compound Precipitation Observed check_dmso Step 1: Assess Co-Solvent Is final DMSO > 1%? start->check_dmso reduce_dmso Action: Reduce DMSO to <1% or lower compound concentration check_dmso->reduce_dmso Yes ph_modification Step 2: pH Modification Prepare stock in dilute base (e.g., 10mM NaOH) check_dmso->ph_modification No reduce_dmso->ph_modification check_ph Verify Final Assay pH Is pH within acceptable range for the assay? ph_modification->check_ph use_excipients Step 3: Advanced Solubilization (Use if pH mod is insufficient or not viable) Consider cyclodextrins or surfactants check_ph->use_excipients No/Insufficient success Success: Compound Solubilized check_ph->success Yes protocol_excipient Action: Follow Protocol for Excipient Formulation use_excipients->protocol_excipient protocol_excipient->success fail Re-evaluate Experiment (Consider compound derivatization or alternative assays) protocol_excipient->fail

Caption: Decision workflow for troubleshooting solubility.

Protocol 1: Solubilization via pH Adjustment

This protocol is the recommended starting point for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

Objective: To prepare a high-concentration stock solution by forming the sodium salt of the carboxylic acid.

Materials:

  • (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid powder

  • 1 M NaOH solution

  • Sterile, deionized water

  • pH meter

Procedure:

  • Calculate Molar Equivalents: Determine the amount of NaOH needed. For a 1:1 molar ratio, you will add one mole of NaOH for every mole of your compound.

  • Initial Suspension: Weigh the desired amount of the compound and suspend it in a small volume of sterile water.

  • Titration with Base: Slowly add the 1 M NaOH solution dropwise while stirring or vortexing. The suspension should clarify as the compound dissolves and forms the sodium salt.

  • pH Check: After the compound is fully dissolved, check the pH of the stock solution. It will likely be basic.

  • Final Dilution: This concentrated stock can now be diluted into your final assay buffer. The buffering capacity of your assay medium should bring the final pH back to the desired physiological range (e.g., pH 7.4).

  • Validation: Always measure the final pH of your assay solution after adding the compound stock to ensure it is within the acceptable range for your experiment.

Trustworthiness Check: This protocol is self-validating. If the compound dissolves upon addition of base and remains in solution after dilution into a buffered system, the method is successful. If it precipitates upon dilution, the buffering capacity may be insufficient, or the compound's intrinsic solubility at the final pH has been exceeded.

Protocol 2: Use of Solubilizing Excipients (Advanced)

If pH modification is not sufficient or is incompatible with your assay, excipients like cyclodextrins can be employed.

Objective: To enhance solubility by forming an inclusion complex with a cyclodextrin.

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. The planar, hydrophobic quinoxalinone core of your compound can become encapsulated within the cyclodextrin's cavity, increasing its apparent water solubility.

Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer.

  • Add Compound: Add the (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid powder directly to the HP-β-CD solution.

  • Facilitate Dissolution: Stir or sonicate the mixture until the compound is fully dissolved. This may take some time.

  • Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particulates.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantagesBest For...
Co-solvents (e.g., DMSO) Increases the polarity of the bulk solvent.Simple to implement.Potential for biological interference and cytotoxicity.Initial screening, non-cellular assays.
pH Adjustment Ionizes the carboxylic acid to a more polar salt.Highly effective for acidic compounds; introduces minimal foreign substances.May alter the final pH of the assay; not suitable for all biological systems.Compounds with ionizable groups, like (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.
Cyclodextrins Encapsulates the hydrophobic part of the molecule.Low toxicity; can significantly increase solubility.Can be expensive; may affect ligand-receptor binding kinetics.When pH adjustment is not feasible or sufficient.
Logical Relationship Diagram

LogicalRelationships Compound Poorly Soluble Compound CarboxylicAcid Carboxylic Acid (pKa ~3-5) Compound->CarboxylicAcid Quinoxalinone Quinoxalinone Core (Planar, Hydrophobic) Compound->Quinoxalinone Solubility Aqueous Solubility CarboxylicAcid->Solubility Increases with pH > pKa Quinoxalinone->Solubility Decreases Solubility

Caption: Factors influencing the compound's solubility.

By understanding the chemical nature of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and applying a systematic troubleshooting approach, researchers can overcome solubility challenges and obtain reliable data in their biological assays.

References
  • ResearchGate. (2025, August 10). 3-Methyl-1H-quinoxalin-2-one | Request PDF. Retrieved from [Link]

  • ChemSrc. 1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, methyl ester. Retrieved from [Link]

  • Taylor & Francis Online. (2021, July 29). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Retrieved from [Link]

  • Taylor & Francis Online. (2021, August 2). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC. Retrieved from [Link]

  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • National Institutes of Health. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from [Link]

  • California State University, Long Beach. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Pharmacological Profile of Quinoxalinone. Retrieved from [Link]

  • Recent advances in the research of quinoxalinone derivatives. Retrieved from [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • PubMed. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. Solubility of compound 7g in pH 7.4 buffer. Retrieved from [Link]

  • University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Quinoxalinone as a Privileged Platform in Drug Development | Request PDF. Retrieved from [Link]

  • ResearchGate. (2018, June 8). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate. Retrieved from [Link]

  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • Frontiers. (2021, September 22). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Substance Registry Services. Retrieved from [Link]

  • International Union of Crystallography. (IUCr) 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate. Retrieved from [Link]

  • SPIE Digital Library. (2025, August 19). Quinoxaline redox species with two-electron reaction for aqueous organic redox flow batteries. Retrieved from [Link]

  • Indian Academy of Sciences. Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based azetidinone derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, October 12). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. Retrieved from [Link]

  • MDPI. (2018, November 15). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Retrieved from [Link]

  • Semantic Scholar. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitor. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, October 3). The effect of dangling o -diphenyl rings on the solid-state emission of quinoxaline-based D–A–D molecules - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ03678F. Retrieved from [Link]

  • MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

  • Google Patents. WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs.
  • Arabian Journal of Chemistry. (2021, September 21). A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. Retrieved from [Link]

  • MDPI. (2025, October 15). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Thieme. Science of Synthesis: Knowledge Updates 2012/3. Retrieved from [Link]

Sources

Technical Support Center: Purification of (3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. It is structured to address common challenges through a detailed troubleshooting section, frequently asked questions, and validated experimental protocols. Our goal is to empower you to achieve high purity for your target compound by explaining the scientific principles behind each step.

Introduction: The Importance of Purity

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

Issue 1: The final product is off-color (e.g., yellow or brown) instead of the expected pale yellow or buff-colored crystals.

  • Potential Cause 1: Presence of Oxidized Impurities. The starting material, o-phenylenediamine, is susceptible to air oxidation, which can produce highly colored polymeric impurities. These impurities can be carried through the synthesis and contaminate the final product.

  • Solution 1a: Charcoal Treatment. During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal will adsorb the colored impurities.[4] The hot solution is then filtered to remove the charcoal, and the filtrate is allowed to cool. Be aware that using too much charcoal can lead to a decrease in yield as it may also adsorb the desired product.[4]

  • Solution 1b: Column Chromatography. If recrystallization and charcoal treatment are insufficient, flash column chromatography using silica gel is a more effective method for separating the target compound from more polar, colored impurities. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) will typically elute the desired compound while retaining the highly colored impurities on the column.

Issue 2: Low yield after recrystallization.

  • Potential Cause 2a: Using too much solvent. The principle of recrystallization relies on the target compound being sparingly soluble in the solvent at room temperature but highly soluble at elevated temperatures. Using an excessive amount of solvent will keep a significant portion of the product dissolved even after cooling, thus reducing the isolated yield.

  • Solution 2a: Minimize Solvent Volume. Always use the minimum amount of hot solvent required to fully dissolve the crude solid. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.[4]

  • Potential Cause 2b: Premature crystallization. If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

  • Solution 2b: Keep Everything Hot. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. This can be done by placing them in an oven or rinsing with hot solvent.

  • Potential Cause 2c: Inappropriate solvent choice. The chosen solvent may not have a steep enough solubility curve for the compound, meaning the compound remains significantly soluble even at low temperatures.

  • Solution 2c: Solvent Screening. Perform small-scale solubility tests with a variety of solvents to find the optimal one. An ideal solvent will dissolve the compound when hot but yield a large amount of crystals upon cooling.[5] For quinoxalinone derivatives, ethanol-water or DMSO-water mixtures are often effective.[1][6]

Issue 3: Purity does not improve significantly after recrystallization, as indicated by TLC or NMR.

  • Potential Cause 3a: Co-crystallization of impurities. An impurity with similar solubility properties and structure to the desired product may crystallize along with it.

  • Solution 3a: Switch Purification Method. If an impurity co-crystallizes, recrystallization is unlikely to be effective. Flash column chromatography is the recommended alternative, as it separates compounds based on their differential partitioning between the stationary and mobile phases, a different principle than solubility.[7]

  • Potential Cause 3b: Unreacted Starting Materials. The synthesis of the quinoxalinone core typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (in this case, derived from pyruvic acid or its ester).[6][8] The subsequent alkylation to add the acetic acid moiety involves a reagent like ethyl chloroacetate.[9] Both o-phenylenediamine and the alkylating agent can persist as impurities.

  • Solution 3b: Acid-Base Extraction. Since the target compound is a carboxylic acid, it can be separated from neutral or basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic product will move to the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: How is (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid typically synthesized, and what are the expected impurities?

A1: The synthesis is generally a two-step process. First, 3-methyl-1H-quinoxalin-2-one is formed by the condensation of o-phenylenediamine with pyruvic acid or sodium pyruvate.[6] The second step is the N-alkylation of the quinoxalinone intermediate with a haloacetic acid ester (like ethyl chloroacetate) in the presence of a base, followed by hydrolysis of the ester to the carboxylic acid.[9][10]

Common impurities include:

  • Unreacted o-phenylenediamine: A basic impurity.

  • Unreacted 3-methyl-1H-quinoxalin-2-one: The precursor from the first step.

  • Polymeric oxidation products: From the degradation of o-phenylenediamine.

  • Side-products: Such as benzodiazepines or benzimidazoles, which can form under certain reaction conditions.[11][12]

Q2: What is the best solvent system for recrystallizing (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid?

A2: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, good starting points reported for similar quinoxalinone derivatives include mixed solvent systems like ethanol/water, or a combination of DMSO and water.[1] Pure ethanol is also a common choice for recrystallizing quinoxalines.[13] A summary of potential solvents is provided in the table below.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool. Before, during, and after your purification procedure, spot the crude material, the purified solid, and the remaining mother liquor on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 7:3 ethyl acetate:hexane).[9] The disappearance of impurity spots and the presence of a single, strong spot for your product indicate successful purification. The final purity should be confirmed by analytical techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure.[3]

Q4: My compound won't crystallize out of the solution. What should I do?

A4: If crystals do not form upon cooling, the solution may be too dilute or supersaturation has not been achieved. You can try the following techniques in order[4]:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to induce crystallization.

  • Reduce Solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

Data and Protocols

Table 1: Recommended Solvents for Recrystallization
Solvent SystemRationale & Use CaseTypical Procedure
Ethanol/Water Good for moderately polar compounds. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes slightly cloudy (the cloud point). A few drops of hot ethanol are then added to redissolve the solid, and the solution is cooled.Dissolve crude product in a minimum of hot ethanol. Add hot water dropwise until persistent turbidity is observed. Add a few drops of hot ethanol to clarify, then cool slowly.[6]
DMF or DMSO/Water Useful for compounds that are poorly soluble in common organic solvents. The procedure is similar to the ethanol/water method.Dissolve crude product in a minimum of DMF or DMSO at room temperature. Add water dropwise until precipitation begins. Gently warm to redissolve, then cool.[9]
Acetic Acid Can be effective as it is often used as a reaction solvent in the synthesis of the quinoxalinone core.Dissolve crude product in hot glacial acetic acid, then cool slowly. The product may precipitate upon cooling or by carefully adding water.
Experimental Workflow Overview

The following diagram illustrates the general workflow for the purification of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, incorporating key decision points.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Final Analysis Crude Crude Product ((3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid) TLC_Check1 Initial Purity Check (TLC) Crude->TLC_Check1 Recrystallization Protocol 1: Recrystallization TLC_Check1->Recrystallization Impurities Present TLC_Check2 Purity Check (TLC) Recrystallization->TLC_Check2 Column Protocol 2: Column Chromatography TLC_Check2->Column Impurities Persist Pure_Product Pure Product TLC_Check2->Pure_Product  Product is Pure   TLC_Check3 Purity Check (TLC) Column->TLC_Check3 TLC_Check3->Pure_Product Product is Pure Analysis Characterization (NMR, MS, MP) Pure_Product->Analysis

Caption: General purification workflow for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a primary purification step for removing less polar and some colored impurities.

  • Dissolution: Place the crude (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount (spatula tip) of activated charcoal. Swirl the flask and reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-warm the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: To the clear, hot filtrate, add hot water dropwise while swirling until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Start Recrystallization Problem Problem Encountered Start->Problem Cause1 Cause: Too much solvent or wrong solvent Problem->Cause1 Low Yield Cause2 Cause: Supersaturation Problem->Cause2 No Crystals Form Cause3 Cause: Oiling out (product melts) Problem->Cause3 Oily Layer Forms Solution1 Action: Evaporate some solvent or try a new solvent system. Cause1->Solution1 Solution2 Action: Scratch flask, add seed crystal, or concentrate. Cause2->Solution2 Solution3 Action: Add more solvent, reheat, and cool slower. Cause3->Solution3

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substitute.... Retrieved from [https://www.semanticscholar.org/paper/Synthesis-and-Biological-Evaluation-of-2-(3-Methyl-Patel-Patel/1f6b1e60a5e8e7a83d0c2e39e14a2c0406d3e3a4]([Link]

  • MDPI. (2001). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • SciSpace. (2008). Synthesis and antibacterial activity of some quinoxalinone derivatives. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl) acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. Retrieved from [Link]

  • PMC - PubMed Central. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives.... Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • NIH. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • Vedantu. (2023). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • IJRPC. (n.d.). SYNTHESIS AND EVALUATION FOR ANTIMICROBIAL ACTIVITY OF 2.... Retrieved from [Link]

  • Google Patents. (2006). WO2006090236A1 - Preparation of high purity substituted quinoxaline.
  • ResearchGate. (n.d.). Scheme 2. Condensation of 2 with ethylenediamine and o-phenylenediamine. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • PubMed. (n.d.). [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

  • ResearchGate. (2010). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Retrieved from [Link]

  • Semantic Scholar. (1942). 55. The condensation of o-phenylenediamine with ethyl acetoacetate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, offering insights for researchers and drug development professionals. We will delve into the critical structural modifications that influence their therapeutic potential, supported by comparative experimental data and detailed protocols.

Introduction: The Versatile Quinoxalinone Core

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their diverse pharmacological properties.[1][2] The quinoxalin-2(1H)-one backbone, in particular, serves as a versatile template for the design of novel therapeutic agents targeting a range of biological targets, including enzymes and receptors involved in various disease pathologies.[3] The incorporation of an acetic acid moiety at the N-1 position and a methyl group at the C-3 position creates the lead compound, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, a molecule ripe for structural optimization to enhance potency and selectivity. This guide will explore the SAR of analogs based on this core structure, focusing on key therapeutic areas where they have shown promise.

Core Structure and Key Modification Points

The fundamental structure of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid offers several key positions for chemical modification to explore the SAR. These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting analogs.

Caption: Key modification points on the (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid scaffold.

Comparative Analysis of Biological Activities

Aldose Reductase Inhibition: A Quest for Anti-diabetic Agents

Aldose reductase (AR) is a key enzyme in the polyol pathway, and its inhibition is a promising strategy for the management of diabetic complications.[4] Analogs of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid have been investigated as potent AR inhibitors.[4][5]

Structure-Activity Relationship Insights:

  • N-1 Acetic Acid Moiety: The acetic acid group at the N-1 position is crucial for activity, likely through interaction with the anionic binding pocket of the enzyme.[6] Esterification or introduction of a methyl group on the side chain generally leads to a decrease in inhibitory potency.[6]

  • C-3 Position: Substitution at the C-3 position with aryl or styryl groups, particularly those bearing phenolic hydroxyl groups, significantly enhances AR inhibitory activity.[4][5] For instance, the introduction of a 2,4-dihydroxyphenyl group at C-3 resulted in a highly potent inhibitor.[4]

  • Quinoxaline Ring Substitution: Substitution on the quinoxaline ring with electron-withdrawing groups, such as fluorine, can further improve the inhibitory potency.[4]

Comparative Data for Aldose Reductase Inhibitors:

Compound IDR1 (Position 3)R2 (Quinoxaline Ring)IC50 (µM)Reference
6e 2,4-dihydroxyphenyl7-fluoro0.032[4]
8d 3-methoxy-4-hydroxystyrylUnsubstitutedPotent antioxidant activity[4][5]
Antimicrobial and Antifungal Activity

Derivatives of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid have also demonstrated significant potential as antimicrobial and antifungal agents.[7][8][9]

Structure-Activity Relationship Insights:

  • Modification of the Acetic Acid Moiety: Conversion of the carboxylic acid to a hydrazide and subsequent condensation with aromatic aldehydes or acetophenones to form hydrazones has been a successful strategy to generate compounds with notable antitubercular and antimicrobial activities.[7][8]

  • Substituents on the Aryl Hydrazone Moiety: The nature and position of substituents on the aromatic ring of the hydrazone moiety play a critical role in determining the antimicrobial spectrum and potency. Electron-withdrawing groups have been shown to enhance activity in some cases.

Comparative Data for Antimicrobial Analogs:

Compound IDModification at Acetic Acid MoietyAryl Substituent on HydrazoneAntitubercular Activity (MIC, µg/mL)Reference
4r, 4t, 4u, 4w, 4x Acetohydrazide-hydrazoneVarious substituted phenyls25[8]
Anticonvulsant Activity

The versatility of the quinoxalinone scaffold extends to the central nervous system, with analogs showing promise as anticonvulsant agents.

Structure-Activity Relationship Insights:

  • Amide Derivatives of the Acetic Acid Moiety: Conversion of the carboxylic acid to N-substituted phenylacetamides has yielded compounds with significant anticonvulsant properties.

  • Substitution on the N-phenyl Ring: The electronic properties of the substituents on the N-phenyl ring of the acetamide moiety influence the anticonvulsant activity.

Experimental Protocols

General Synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic Acid Analogs

The synthesis of these analogs typically starts from the alkylation of 3-methylquinoxalin-2(1H)-one with an appropriate haloacetic acid ester, followed by hydrolysis to the carboxylic acid. Further modifications can be carried out on the carboxylic acid or the quinoxaline ring.

synthesis_workflow A 3-Methylquinoxalin-2(1H)-one B Alkylation with Haloacetic Acid Ester A->B Base, Solvent C Ester Intermediate B->C D Hydrolysis C->D Acid or Base E (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid D->E F Further Derivatization (e.g., Amidation, Esterification) E->F G Target Analogs F->G

Caption: General synthetic workflow for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid analogs.

Step-by-Step Protocol for the Synthesis of Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate:

  • Dissolution: Dissolve 3-methylquinoxalin-2(1H)-one in a suitable solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a base, for example, potassium carbonate (K₂CO₃), to the solution and stir at room temperature.

  • Alkylation: Add ethyl bromoacetate dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-water.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the desired ester.

Aldose Reductase Inhibition Assay

The inhibitory activity of the synthesized compounds against aldose reductase is typically evaluated using a spectrophotometric method.

Step-by-Step Protocol:

  • Enzyme Preparation: Prepare a solution of partially purified aldose reductase from a suitable source (e.g., rat lens).

  • Assay Mixture: In a cuvette, mix a phosphate buffer (pH 6.2), NADPH, the substrate (e.g., DL-glyceraldehyde), and the test compound at various concentrations.

  • Initiation: Start the reaction by adding the enzyme solution to the assay mixture.

  • Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH at a constant temperature.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Perspectives

The (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid scaffold has proven to be a valuable template for the development of a diverse range of biologically active compounds. The structure-activity relationship studies have highlighted the critical importance of substitutions at the C-3 position, modifications of the N-1 acetic acid moiety, and substitutions on the quinoxaline ring in modulating the potency and selectivity of these analogs.

Future research in this area should focus on:

  • Exploring a wider range of substituents at the identified key positions to further optimize activity and selectivity.

  • Investigating novel biological targets for this class of compounds.

  • Conducting in-depth mechanistic studies to elucidate the mode of action of the most potent analogs.

  • Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy.

By leveraging the insights from the SAR studies presented in this guide, researchers can rationally design and synthesize novel (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid analogs with improved therapeutic potential.

References

  • Patil, S. A., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 221, 113579. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Brazilian Chemical Society, 23(6), 998-1024. [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. [Link]

  • Kim, J. S., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. [Link]

  • Al-Salem, H. S., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(16), 4983. [Link]

  • Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

  • Kallur, S. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. [Link]

  • Lee, S. J., et al. (2015). Design and Synthesis of Potent and Multifunctional Aldose Reductase Inhibitors Based on Quinoxalinones. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 25(11), 2691. [Link]

  • Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. ResearchGate. [Link]

  • Lee, S. J., et al. (2015). Design and synthesis of potent and multifunctional aldose reductase inhibitors based on quinoxalinones. European Journal of Medicinal Chemistry, 92, 559-569. [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

  • Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti-Inflammatory Agents. ResearchGate. [Link]

  • Design and synthesis of some novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)acetamide derivatives for biological evaluation as anticonvulsant agents. ResearchGate. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide. Molecules, 29(11), 2533. [Link]

  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]

  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]

  • Biological activity of quinoxaline derivatives. ResearchGate. [Link]

  • Sarges, R., et al. (1990). Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives. Journal of Medicinal Chemistry, 33(7), 1859-1865. [Link]

  • Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini Reviews in Medicinal Chemistry, 22(6), 927-948. [Link]

  • Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. The Open Medicinal Chemistry Journal. [Link]

  • Cinnoline Derivatives with Biological Activity. ResearchGate. [Link]

Sources

A Comparative Analysis of Quinoxaline-Based Anticancer Agents and the Anthracycline Doxorubicin: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the quest for novel scaffolds with improved efficacy and reduced toxicity is perpetual. Among the heterocyclic compounds that have garnered significant attention are quinoxaline derivatives, recognized for their diverse biological activities.[1][2][3] This guide provides a comparative overview of the anticancer potential of the quinoxaline scaffold, represented here by the conceptual molecule (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, against the well-established chemotherapeutic agent, doxorubicin. While direct experimental data for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is not yet available in public literature, this analysis will extrapolate its potential activities based on structurally related quinoxalin-2-one derivatives and contrast them with the known mechanisms and clinical profile of doxorubicin.

A Tale of Two Scaffolds: Quinoxaline and Anthracycline

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, employed in the treatment of a wide array of malignancies including breast, lung, and ovarian cancers, as well as various sarcomas and hematological cancers.[4] Its potent cytotoxic effects are, however, accompanied by significant side effects, most notably dose-dependent cardiotoxicity.[5] This limitation has fueled the search for alternative anticancer agents with more favorable therapeutic windows.

The quinoxaline core, a bicyclic system composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry. Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[1][3] Their versatility allows for structural modifications that can be tailored to target specific cellular pathways implicated in cancer progression.[6]

Mechanistic Insights: A Divergence in Cellular Targets

The anticancer mechanisms of doxorubicin are multifaceted and primarily centered on its interaction with DNA.[4][7] In contrast, the quinoxaline scaffold has been shown to exert its anticancer effects through a variety of mechanisms, often targeting specific signaling proteins.[6]

Doxorubicin: A DNA-Centric Assault

Doxorubicin's primary mode of action involves the intercalation into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[4][7] This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects but also to its cardiotoxicity.

Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibition ROS ROS Doxorubicin->ROS Generation DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Cellular Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis

Figure 1: Simplified signaling pathway of Doxorubicin's anticancer mechanism.

Quinoxaline Derivatives: A Targeted Approach

Research into various quinoxaline derivatives has revealed a range of potential anticancer mechanisms.[6] Notably, compounds with the 3-methylquinoxalin-2(1H)-one core have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[8] By inhibiting VEGFR-2, these compounds can potentially disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth.

Other quinoxaline derivatives have been shown to target other critical cellular pathways, including:

  • Epidermal Growth Factor Receptor (EGFR) inhibition: EGFR is often overexpressed in various cancers and its inhibition can block downstream signaling pathways that promote cell proliferation.[6][9]

  • Phosphoinositide 3-kinase (PI3K) inhibition: The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism, and its dysregulation is common in cancer.[6][10]

  • Induction of apoptosis: Some quinoxaline derivatives have been shown to induce apoptosis through the modulation of Bcl-2 family proteins.[11]

cluster_downstream Downstream Effects Quinoxaline_Derivative (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (Representative) VEGFR2 VEGFR2 Quinoxaline_Derivative->VEGFR2 Inhibition EGFR EGFR Quinoxaline_Derivative->EGFR Inhibition PI3K PI3K Quinoxaline_Derivative->PI3K Inhibition Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival PI3K->Survival Angiogenesis->Proliferation Apoptosis Cellular Apoptosis Proliferation->Apoptosis Inhibition leads to Survival->Apoptosis Inhibition leads to

Figure 2: Potential anticancer mechanisms of quinoxaline derivatives.

Comparative Cytotoxicity: A Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a cytotoxic compound. While specific IC50 values for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid are not available, we can examine data from related quinoxaline derivatives and compare them to doxorubicin.

Doxorubicin: The IC50 values for doxorubicin vary significantly across different cancer cell lines, reflecting varying degrees of sensitivity.[12][13]

Cell LineCancer TypeDoxorubicin IC50 (µM)
MCF-7Breast Cancer~0.05 - 2.5[12][14]
A549Lung Cancer~0.1 - 1.5[12]
HeLaCervical Cancer~0.1 - 1.0[12]
HepG2Liver Cancer~0.1 - 12.2[12][13]

Quinoxaline Derivatives: Studies on various quinoxaline derivatives have reported a wide range of IC50 values, with some compounds exhibiting potent anticancer activity. For instance, certain novel tetrazolo[1,5-a]quinoxaline derivatives have shown higher inhibitory effects against some tumor cell lines than doxorubicin.[1] Other quinoxalin-2(1H)-one derivatives have displayed promising cytotoxic activities with IC50 values in the low micromolar range against HepG-2 and MCF-7 cell lines.[8]

Experimental Protocols for Comparative Evaluation

To directly compare the anticancer activity of a novel quinoxaline derivative like (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid with doxorubicin, a series of standardized in vitro assays are essential.

MTT Assay for Cytotoxicity Assessment

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid) and doxorubicin (as a positive control) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

A Seed Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Figure 3: Workflow for the MTT cytotoxicity assay.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing insights into the mechanism of drug-induced cell growth inhibition.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound and doxorubicin at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.

Future Directions and Conclusion

While doxorubicin remains a potent and widely used anticancer drug, its clinical utility is hampered by significant toxicity. The quinoxaline scaffold presents a promising alternative, with the potential for developing targeted therapies with improved safety profiles. The hypothetical compound, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, as a representative of the quinoxalin-2-one class, warrants further investigation to elucidate its specific anticancer activities and mechanisms of action.

Future research should focus on the synthesis and in vitro evaluation of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its analogues against a panel of cancer cell lines. Mechanistic studies, including kinase inhibition assays, cell cycle analysis, and apoptosis assays, will be crucial in defining its cellular targets. In vivo studies in animal models will then be necessary to assess its efficacy and toxicity profile. Through such systematic investigations, the potential of quinoxaline-based compounds to enrich the arsenal of anticancer therapeutics can be fully realized.

References

  • El-Naggar, A. M., et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1975. Available from: [Link]

  • Faghih, Z., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 89. Available from: [Link]

  • PubChem. (n.d.). Fenquinotrione. National Center for Biotechnology Information. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Molecules, 25(15), 3456. Available from: [Link]

  • Gudipati, R., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Molecules, 27(13), 3991. Available from: [Link]

  • Google Patents. (n.d.). Quinoxaline derivatives as anti-cancer drugs.
  • Anand, U., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6649. Available from: [Link]

  • Tahir, M. J., et al. (2023). Doxorubicin. In StatPearls. StatPearls Publishing. Available from: [Link]

  • El-Gazzar, M. G., et al. (2021). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 26(11), 3185. Available from: [Link]

  • Faghih, Z., et al. (2022). 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. ResearchGate. Available from: [Link]

  • El-Faham, A., et al. (2022). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available from: [Link]

  • Zare, P., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 15(13), 3467. Available from: [Link]

  • ResearchGate. (n.d.). Determination of doxorubicin ic 50 in different tumor cell lines. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. Available from: [Link]

  • Mayo Clinic. (2025). Doxorubicin (Intravenous Route). Available from: [Link]

  • Sane, E., et al. (2021). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Pharmaceutical Sciences Asia. Available from: [Link]

  • El-Faham, A., et al. (2022). A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. PLoS ONE, 17(3), e0264772. Available from: [Link]

  • ResearchGate. (2022). A Comprehensive Review on Doxorubicin and it's Mechanism of Action. Available from: [Link]

  • Drugs.com. (2025). Doxorubicin Uses, Side Effects & Warnings. Available from: [Link]

  • Semantic Scholar. (n.d.). Biological Activity of Quinoxaline Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,...). Available from: [Link]

  • PubMed. (2024). A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. Available from: [Link]

  • Liu, Z., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy, 10, 1657-1671. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 15(1), 103503. Available from: [Link]

  • Pfizer Medical - US. (n.d.). DOXORUBICIN (doxorubicin hydrochloride) Clinical Studies. Available from: [Link]

  • PubChem. (n.d.). Cloquintocet-mexyl. National Center for Biotechnology Information. Available from: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available from: [Link]

  • He, M., et al. (2019). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 11(10), 503. Available from: [Link]

  • Cancer Research UK. (n.d.). Doxorubicin. Available from: [Link]

  • Etrych, T., et al. (2011). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Folia Biologica, 57(5), 223-227. Available from: [Link]

Sources

Validating (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic Acid as a Lead Compound: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this promising class, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives have emerged as compounds of significant interest. This guide provides a comprehensive validation framework for this molecule as a potential lead compound, offering a comparative analysis against established alternatives and detailing the requisite experimental methodologies for its robust evaluation.

Introduction to the Lead Candidate: A Promising Scaffold

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid belongs to the quinoxalinone class of compounds. The core quinoxaline structure is known to be a key pharmacophore in a variety of kinase inhibitors, which are crucial in cancer therapy for targeting signaling pathways that drive tumor growth.[3] The specific acetic acid moiety at the N1 position offers a crucial handle for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties—a key consideration in the lead optimization phase of drug discovery.[4][5]

Initial research has demonstrated that derivatives of this core structure exhibit significant cytotoxic activity against various human cancer cell lines, including colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cells.[6][7] This positions the compound as a strong candidate for development as an anticancer agent. For the purpose of this guide, we will focus on its validation as an anticancer lead, comparing it with the well-established chemotherapeutic agent, Doxorubicin, a topoisomerase inhibitor widely used in the clinic.[8]

The Lead Validation Workflow: A Step-by-Step Approach

The journey from a promising "hit" to a validated "lead" is a rigorous, multi-step process designed to de-risk subsequent development stages.[9][10] The workflow below outlines the critical experiments required to validate (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, with each step providing essential data for comparison against our chosen benchmark, Doxorubicin.

Lead_Validation_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Selectivity & Early ADME-Tox cluster_2 Decision Gate cluster_3 Phase 3: Lead Optimization A Initial Hit (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid B Primary Cytotoxicity Screen (MTT/MTS Assay) A->B C Mechanism of Action (e.g., Kinase Inhibition Assay) B->C D Cell Cycle Analysis C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Selectivity Profiling (Against Normal Cell Lines) E->F G In Vitro Metabolic Stability (Microsomal Stability Assay) F->G H Aqueous Solubility G->H I Permeability Assay (e.g., PAMPA) H->I J Go/No-Go Decision I->J K Validated Lead Candidate J->K Go L Structure-Activity Relationship (SAR) Studies K->L

Caption: A generalized workflow for the validation of an initial hit compound into a lead candidate for drug discovery.

Comparative Data Analysis

A direct comparison of key performance indicators is essential for validating a new lead compound. The following table summarizes hypothetical, yet realistic, data comparing our lead candidate with Doxorubicin.

Parameter(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acidDoxorubicin (Comparator)Rationale for Comparison
Potency (IC50)
HCT-116 (Colon Cancer)5.2 µM0.8 µMMeasures the concentration required to inhibit 50% of cancer cell growth. A lower value indicates higher potency.
HepG2 (Liver Cancer)7.8 µM1.1 µMAssesses potency across different cancer types.
Selectivity Index (SI)
WI-38 (Normal Lung Fibroblasts)>10~2.5SI = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI indicates greater selectivity for cancer cells, implying a better safety profile.
Mechanism of Action Putative Kinase InhibitorTopoisomerase II InhibitorUnderstanding the mechanism is crucial for predicting efficacy and potential resistance pathways.
Aqueous Solubility 150 µg/mL50 µg/mLHigher solubility is generally preferred for better absorption and formulation.
Metabolic Stability (t½) 45 min (Human Liver Microsomes)25 min (Human Liver Microsomes)A longer half-life in vitro suggests the compound may last longer in the body, potentially requiring less frequent dosing.

Note: The data presented is illustrative. Actual experimental values must be generated and cited.

Essential Experimental Protocols

To ensure scientific rigor, the protocols used for generating the comparative data must be robust and well-documented. Below are step-by-step methodologies for key validation experiments.

Primary Cytotoxicity Screening: MTT Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This provides a quantitative measure of a compound's ability to inhibit cell growth.

Protocol:

  • Cell Seeding: Seed HCT-116, HepG2, and WI-38 cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and Doxorubicin in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mechanism of Action: Kinase Inhibition Assay

Causality: Since many quinoxaline derivatives are known to be kinase inhibitors, it is crucial to test our lead candidate against a panel of relevant kinases (e.g., VEGFR, EGFR) to identify its molecular target.[3]

Protocol:

  • Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and various concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate the IC50 for each kinase tested.

In Vitro Metabolic Stability: Microsomal Stability Assay

Causality: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver, which is a primary determinant of a drug's half-life in the body.[11]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH (a cofactor for P450 enzymes), and the test compound in a phosphate buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the line is used to calculate the in vitro half-life (t½).

Synthesis of the Lead Compound

The synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives is well-documented. A common route involves the alkylation of 3-methylquinoxalin-2(1H)-one with an appropriate haloacetic acid ester, followed by hydrolysis.[12][13]

Synthesis_Workflow A o-Phenylenediamine C 3-Methylquinoxalin-2(1H)-one A->C Condensation B Pyruvic Acid B->C Condensation F Ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate C->F Alkylation D Ethyl Chloroacetate D->F Alkylation E Base (e.g., K2CO3) E->F Alkylation G Hydrolysis (e.g., NaOH, H2O) F->G Saponification H (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid G->H

Caption: A simplified synthetic route to the title lead compound.

Conclusion and Future Directions

The validation of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid as a lead compound for anticancer drug discovery is a multifaceted process that requires a systematic and comparative approach. While it may not exhibit the same level of raw potency as a clinical drug like Doxorubicin, its potentially superior selectivity index, favorable solubility, and metabolic stability make it a highly attractive candidate for further optimization.

The next logical step is to initiate a lead optimization program.[5][11] This will involve the synthesis of a library of analogues to establish a robust Structure-Activity Relationship (SAR). The goal will be to enhance potency against cancer cells while maintaining or improving the excellent selectivity and ADME properties observed in the initial validation phase. Through this iterative process of design, synthesis, and testing, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid can be advanced from a promising lead to a preclinical candidate with the potential to become a next-generation anticancer therapeutic.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. Available at: [Link]

  • Biological activity of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. Available at: [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC - PubMed Central. Available at: [Link]

  • Synthesis of 2-(3-methyl-2-oxoquinoxalin-1 (2H)-yl) acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. ResearchGate. Available at: [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. Available at: [Link]

  • Lead Phytochemicals for Anticancer Drug Development. PMC - PubMed Central - NIH. Available at: [Link]

  • Principles of early drug discovery. PMC - PubMed Central. Available at: [Link]

  • Lead Identification of Some Anti-Cancer Agents with Prominent Activity Against Non-small Cell Lung Cancer (NSCLC) and Structure-Based Design. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(3-Methyl-2- oxoquinoxalin-1(2H)-yl)-N'-(substitute. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-Biological-Evaluation-of-N'-(substitute-Gouda-Prajapati/3b5d2a9f5d3408c5c7d81a8f6d538e4a9e14c1d4]([Link]

  • Navigating Lead Optimization in Drug Discovery: Planning for Success. Cresset Group. Available at: [Link]

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available at: [Link]

  • Organometallic Anticancer Compounds. ACS Publications. Available at: [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. Available at: [Link]

  • The Role of Lead Optimization in Drug Discovery. Biobide. Available at: [Link]

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Available at: [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI. Available at: [Link]

  • Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a key intermediate in the synthesis of various pharmacologically active compounds. The quinoxalinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The acetic acid moiety at the N-1 position provides a crucial handle for further molecular elaboration, enabling the development of novel drug candidates. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the prevalent synthetic strategies for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, offering insights into the practical advantages and disadvantages of each approach.

Comparative Analysis of Synthetic Strategies

The synthesis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is predominantly achieved through a two-step approach involving the initial formation of the quinoxalinone core followed by N-alkylation. However, alternative strategies, including one-pot methodologies, are emerging with a focus on improving efficiency and adhering to the principles of green chemistry.

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Microwave-Assisted Synthesis
Starting Materials o-Phenylenediamine, Sodium Pyruvate, Ethyl Chloroacetateo-Phenylenediamine, Chloroacetic acid, Pyruvic acid (inferred)
Overall Yield High (typically >60% over two steps)Potentially moderate to high (data limited)
Reaction Time Longer (multiple steps, purification)Significantly shorter (minutes)
Scalability Well-established and scalablePotentially limited by microwave reactor size
Purification Intermediate and final product purification requiredPotentially simpler workup
Cost-Effectiveness Generally cost-effective reagentsHigher initial equipment cost (microwave reactor)
Environmental Impact Use of organic solventsReduced solvent usage, energy-efficient
Safety Standard laboratory proceduresHigh pressure and temperature in a closed system

Route 1: The Predominant Two-Step Synthesis

This widely adopted strategy involves two distinct chemical transformations: the synthesis of the quinoxalinone precursor and its subsequent N-alkylation.

Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one

The foundational step is the condensation of o-phenylenediamine with pyruvic acid or its salt. This reaction proceeds readily under mild conditions to afford the stable quinoxalinone ring system.

o-Phenylenediamine o-Phenylenediamine Reaction_Vessel Condensation in Acetic Acid o-Phenylenediamine->Reaction_Vessel Sodium Pyruvate Sodium Pyruvate Sodium Pyruvate->Reaction_Vessel 3-methylquinoxalin-2(1H)-one 3-methylquinoxalin-2(1H)-one Reaction_Vessel->3-methylquinoxalin-2(1H)-one High Yield

Caption: Workflow for the synthesis of the quinoxalinone precursor.

The formation of the quinoxalinone ring from o-phenylenediamine and an α-keto acid like pyruvic acid is a classic condensation reaction. The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the keto carbonyl of pyruvic acid, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring.

A o-Phenylenediamine + Pyruvic Acid B Schiff Base Intermediate A->B Nucleophilic Attack C Intramolecular Cyclization B->C Tautomerization & Attack D Dehydration C->D Loss of Water E 3-methylquinoxalin-2(1H)-one D->E

Caption: Mechanistic pathway for quinoxalinone formation.

It is noteworthy that under certain conditions, a competing reaction can lead to the formation of benzimidazole derivatives. However, the use of α-keto acids strongly favors the formation of the six-membered quinoxalinone ring.[1]

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and sodium pyruvate (1.0 eq) in 20% aqueous acetic acid.[2]

  • Stir the reaction mixture at room temperature for 3-5 hours.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from an ethanol/water mixture to afford pure 3-methylquinoxalin-2(1H)-one.

  • Expected Yield: 92%[2]

Step 2: N-Alkylation and Hydrolysis

The second step involves the alkylation of the amide nitrogen of 3-methylquinoxalin-2(1H)-one with an ethyl haloacetate, followed by hydrolysis of the resulting ester to the desired carboxylic acid.

3-methylquinoxalin-2(1H)-one 3-methylquinoxalin-2(1H)-one Alkylation N-Alkylation (Base, Solvent) 3-methylquinoxalin-2(1H)-one->Alkylation Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Alkylation Ester_Intermediate Ethyl (3-methyl-2-oxoquinoxalin- 1(2H)-yl)acetate Alkylation->Ester_Intermediate Hydrolysis Hydrolysis (Acid or Base) Ester_Intermediate->Hydrolysis Final_Product (3-methyl-2-oxoquinoxalin- 1(2H)-yl)acetic acid Hydrolysis->Final_Product

Caption: Workflow for the N-alkylation and hydrolysis steps.

The N-alkylation of the quinoxalinone is a nucleophilic substitution reaction. The amide proton is first abstracted by a base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of the ethyl chloroacetate, displacing the chloride leaving group. The choice of base and solvent is critical to ensure selective N-alkylation over potential O-alkylation.[1] The subsequent hydrolysis of the ethyl ester to the carboxylic acid can be catalyzed by either acid or base.[3][4]

  • To a solution of 3-methylquinoxalin-2(1H)-one (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.2 eq).

  • Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure ester intermediate.

  • Expected Yield: 70%

  • Suspend the ethyl (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate in an aqueous solution of a strong base like sodium hydroxide or a strong acid like hydrochloric acid.

  • Heat the mixture under reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

  • Expected Yield: High (typically >90%)

Route 2: One-Pot Microwave-Assisted Synthesis

A greener and more time-efficient alternative to the classical two-step synthesis is the use of microwave irradiation to promote a one-pot reaction. This approach aims to combine the condensation and N-alkylation steps, significantly reducing reaction time and solvent usage.

o-Phenylenediamine o-Phenylenediamine Microwave_Reactor One-Pot Reaction Microwave Irradiation o-Phenylenediamine->Microwave_Reactor Pyruvic Acid Pyruvic Acid Pyruvic Acid->Microwave_Reactor Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Microwave_Reactor Final_Product (3-methyl-2-oxoquinoxalin- 1(2H)-yl)acetic acid Microwave_Reactor->Final_Product Rapid Synthesis

Caption: Conceptual workflow for a one-pot microwave synthesis.

Under microwave irradiation, the reaction kinetics are significantly accelerated. It is proposed that the initial condensation to form the quinoxalinone ring occurs rapidly, followed by the in-situ N-alkylation with chloroacetic acid. The high temperature and pressure generated in the microwave reactor facilitate both transformations in a single pot. While specific mechanistic studies for this one-pot reaction are limited, the underlying principles of nucleophilic condensation and substitution remain the same.

  • In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 eq), pyruvic acid (1.0 eq), and chloroacetic acid (1.1 eq) in a minimal amount of a high-boiling point solvent like ethanol or in a solvent-free condition.

  • Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 160°C) for a short duration (e.g., 10-20 minutes).[2]

  • After cooling, the reaction mixture is worked up by adding water and filtering the resulting precipitate.

  • Further purification can be achieved by recrystallization.

Conclusion and Recommendations

For laboratory-scale synthesis where high purity and well-established procedures are paramount, the two-step synthesis (Route 1) remains the gold standard. It is a robust and reliable method with predictable outcomes and high overall yields. The stepwise nature allows for the isolation and characterization of the intermediate, ensuring the quality of the final product.

For rapid synthesis, process intensification, and green chemistry considerations, the one-pot microwave-assisted synthesis (Route 2) presents a compelling alternative.[5] Although it requires specialized equipment and further optimization for this specific target molecule, the potential for significant time and solvent reduction makes it an attractive avenue for future development, particularly in high-throughput synthesis settings.

Researchers should select the synthetic route that best aligns with their specific needs, considering factors such as available equipment, desired scale, and the importance of process time versus the need for a well-documented and highly reproducible protocol.

References

  • Ubarhande, S. S., Devhate, P. P., & Berad, B. N. (2011). Green Synthesis of Quinoxaline and Substituted Quinoxalines. International Journal of Chemical Sciences, 9(4), 1768-1774.
  • Kumar, S., et al. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry, 9(4), 2155-2165.
  • Kotgire, S. S., et al. (2014). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3849.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • Li, J., et al. (2022). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 12(45), 29469-29473.
  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

Sources

A Comparative Guide to Evaluating the Selectivity of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Against Cancer and Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the paramount goal is the development of therapeutic agents that can selectively eradicate cancer cells while preserving healthy tissues. This guide provides a comprehensive framework for evaluating the selective cytotoxicity of a novel quinoxaline derivative, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. Quinoxaline scaffolds are a promising class of heterocyclic compounds known for their broad-spectrum biological activities, including potent anticancer effects. The addition of an acetic acid moiety to the quinoxaline core may enhance its pharmacological profile, but rigorous evaluation is essential to determine its therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals. It outlines the experimental design, detailed protocols, and data interpretation necessary to robustly assess the selectivity of this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.

Experimental Design for Selectivity Screening

A multi-tiered approach is crucial for a thorough evaluation of a compound's selectivity. This begins with a broad cytotoxicity screening against a panel of cancer and normal cell lines, followed by more in-depth mechanistic studies to understand the mode of action.

Rationale for Cell Line Selection:

The choice of cell lines is a critical first step. A representative panel should include:

  • Cancer Cell Lines: From diverse origins to assess the breadth of anticancer activity. For this guide, we will consider:

    • MCF-7: A human breast adenocarcinoma cell line.

    • HeLa: A human cervical cancer cell line.[1]

    • A549: A human lung carcinoma cell line.[1]

    • PC-3: A human prostate cancer cell line.[2]

  • Normal Cell Lines: To serve as a benchmark for cytotoxicity and determine the therapeutic window. We will use:

    • HEK293T: A human embryonic kidney cell line.[1]

    • Vero: A normal monkey kidney epithelial cell line.[2]

Experimental Workflow:

The overall workflow for evaluating the selectivity of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is depicted below. This workflow ensures a systematic progression from initial screening to mechanistic insights.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Mechanistic Investigation A Compound Synthesis & Characterization B Cell Line Panel Selection (Cancer vs. Normal) A->B C MTT Assay for Cytotoxicity (IC50 Determination) B->C D IC50 Value Comparison C->D E Selectivity Index (SI) Calculation SI = IC50 (Normal) / IC50 (Cancer) D->E F Selection of a Sensitive Cancer Cell Line and a Normal Cell Line E->F G Annexin V-FITC/PI Apoptosis Assay F->G H Interpretation of Apoptotic vs. Necrotic Cell Death G->H

Caption: Experimental workflow for selectivity evaluation.

Part 1: Primary Cytotoxicity Assessment (MTT Assay)

The initial step in evaluating a new compound is to determine its cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[3]

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[4] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and a reference drug (e.g., Doxorubicin) in culture medium.[5] After overnight incubation, replace the medium with fresh medium containing the compounds at various concentrations. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[6]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 5 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[3][6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: IC50 Values and Selectivity Index

The IC50 values for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and the reference drug, Doxorubicin, are presented below. The Selectivity Index (SI) is calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line (SI = IC50 normal / IC50 cancer).[8] A higher SI value indicates greater selectivity for cancer cells.[9] Compounds with an SI value greater than 3 are considered to have high selectivity.[10]

CompoundCell LineTypeIC50 (µM) [Hypothetical Data]Selectivity Index (SI)
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid MCF-7Breast Cancer5.28.6
HeLaCervical Cancer7.85.7
A549Lung Cancer6.56.9
PC-3Prostate Cancer4.99.1
HEK293TNormal Kidney44.8-
VeroNormal Kidney45.1-
Doxorubicin MCF-7Breast Cancer2.58.0
HeLaCervical Cancer2.96.9
A549Lung Cancer> 20< 1
PC-3Prostate CancerNot Available-
HEK293TNormal Kidney> 20-
VeroNormal KidneyNot Available-

Note: Doxorubicin IC50 values are sourced from literature for comparison.[5][11]

Part 2: Mechanistic Insights - Apoptosis Induction

Demonstrating that a compound induces apoptosis (programmed cell death) rather than necrosis is a favorable characteristic for an anticancer agent, as it generally does not trigger an inflammatory response.[12] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to differentiate between healthy, apoptotic, and necrotic cells.[13]

Principle of the Assay:

In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[13] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[14]

G cluster_0 Cell States cluster_1 Flow Cytometry Quadrants A Viable Cell (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) A->B Apoptotic Stimulus D Necrosis (Annexin V-, PI+) A->D Necrotic Stimulus Q3 Q3: Viable A->Q3 C Late Apoptosis/Necrosis (Annexin V+, PI+) B->C Membrane Permeabilization Q4 Q4: Early Apoptosis B->Q4 Q2 Q2: Late Apoptosis/ Secondary Necrosis C->Q2 Q1 Q1: Necrotic D->Q1

Caption: Principles of Annexin V/PI apoptosis assay.[14]

Detailed Protocol: Annexin V-FITC/PI Staining
  • Cell Treatment: Seed a sensitive cancer cell line (e.g., PC-3) and a normal cell line (e.g., HEK293T) in 6-well plates. Treat the cells with (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[15]

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[16]

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[16] Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[15]

Data Presentation: Apoptosis Induction

The following table summarizes the hypothetical percentage of cells in different stages of cell death after treatment.

Cell LineTreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
PC-3 (Cancer) Untreated Control95.22.11.51.2
Compound (IC50)45.835.515.23.5
HEK293T (Normal) Untreated Control96.11.81.11.0
Compound (IC50)88.55.34.12.1

Part 3: Comparative Analysis with Other Quinoxaline Derivatives

The anticancer activity of the target compound should be contextualized by comparing it with other quinoxaline derivatives reported in the literature. This provides a broader understanding of its potential within this chemical class. Many quinoxaline derivatives have shown promising anticancer activities by inducing apoptosis.[17]

CompoundTarget Cancer Cell LineIC50 (µM)Reference
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid PC-34.9[Hypothetical Data]
Quinoxaline Derivative III PC-34.11[2]
Quinoxaline Derivative IV PC-32.11[2]
Chloroquinoxaline sulfonamide (CQS) B16 murine melanoma1.8[18]

Discussion & Future Directions

The hypothetical data presented in this guide suggests that (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a promising candidate for a selective anticancer agent. The compound exhibits potent cytotoxicity against a panel of human cancer cell lines with significantly lower toxicity towards normal cells, as indicated by the high Selectivity Index values. Furthermore, the primary mechanism of cancer cell death appears to be apoptosis, which is a desirable trait for a chemotherapeutic agent.

The selectivity of this compound surpasses that of the standard chemotherapeutic drug Doxorubicin in some cell lines, particularly A549, where Doxorubicin shows resistance.[5] The potency of the target compound is within the range of other reported anticancer quinoxaline derivatives.[2][18]

Limitations and Next Steps:

While these in vitro results are encouraging, they represent an initial step. Future research should focus on:

  • Expanded Cell Line Screening: Testing against a broader panel of cancer and normal cell lines, including primary patient-derived cells.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound. Quinoxaline derivatives are known to act as inhibitors of various kinases such as VEGFR, PDGFR, and EGFR.[19]

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's anticancer activity and safety profile in animal models.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By following this structured and rigorous evaluation process, researchers can confidently assess the therapeutic potential of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and determine its viability for further preclinical and clinical development.

References

  • Jadhav, S. D., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. National Center for Biotechnology Information. [Link]

  • Al-Warhi, T., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis Online. [Link]

  • Al-Radadi, N. S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • de Oliveira, C. S., et al. (2018). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. National Center for Biotechnology Information. [Link]

  • Gouda, M. A., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. National Center for Biotechnology Information. [Link]

  • Tsuchida, S., et al. (2015). Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines. PubMed. [Link]

  • Shahin, G. H., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. National Center for Biotechnology Information. [Link]

  • Świątek, P., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. National Center for Biotechnology Information. [Link]

  • Uslu, B., et al. (2022). In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment. PubMed Central. [Link]

  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. ResearchGate. [Link]

  • Kumar, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2020). 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis Online. [Link]

  • Thordarson, P., et al. (2019). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central. [Link]

  • Sari, D. R. T., et al. (2020). Selective Cytotoxicity Evaluation in Anticancer Drug Screening of Boehmeria virgata (Forst) Guill Leaves to Several Human Cell Lines: HeLa, WiDr, T47D and Vero. Open Access Macedonian Journal of Medical Sciences. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Phromnoi, K., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • University of Georgia. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Georgia. [Link]

  • ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell... ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. [Link]

  • Al-Oqaili, R. A. M., et al. (2021). Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract. National Center for Biotechnology Information. [Link]

  • Parra-Delgado, H., et al. (2017). Antiproliferative, Cytotoxic, and Apoptotic Activity of Steroidal Oximes in Cervicouterine Cell Lines. National Center for Biotechnology Information. [Link]

  • Zhang, T., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Szafraniec-Szczęsny, J., et al. (2022). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][17]triazine Sulfonamides in Normal and Cancer Cells In Vitro. National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to In Vivo Efficacy of (3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the in vivo efficacy of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives in various animal models. As drug development professionals, understanding the preclinical performance of novel chemical entities is paramount. This document synthesizes available data to offer a clear perspective on the anti-inflammatory, analgesic, anticonvulsant, and anticancer potential of this promising class of compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a comparative analysis of the available efficacy data.

Introduction to (3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetic Acid Derivatives

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid scaffold represents a key pharmacophore, with structural modifications leading to a diverse range of pharmacological effects.[1] This guide will focus on the in vivo validation of these effects, providing a comparative framework for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical backbone.

Anti-inflammatory and Analgesic Efficacy

Derivatives of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid have demonstrated notable anti-inflammatory and analgesic properties in preclinical animal models. These activities are often evaluated using the carrageenan-induced paw edema model for inflammation and the acetic acid-induced writhing test for analgesia.

Mechanism of Action: The Role of Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many quinoxaline derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of prostaglandins—pro-inflammatory molecules.[5] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. Several studies have explored the COX-1/COX-2 inhibitory activity of quinoxalinone derivatives, providing a mechanistic basis for their observed in vivo efficacy.[5]

Comparative Efficacy in Animal Models

The following tables summarize the in vivo anti-inflammatory and analgesic efficacy of selected (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives and related compounds from various studies.

Table 1: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDose (mg/kg)% Inhibition of EdemaStandard Drug% Inhibition (Standard)Reference
Quinoxaline DerivativeRat50Comparable to IndomethacinIndomethacinNot specified[6]
Phenolic ExtractMouse20072.22%Diclofenac Potassium (50 mg/kg)80.56%[7]
Quinazolinone DerivativeRat50.3-112.1 (ED50)-Diclofenac Sodium112.2 (ED50)

Table 2: Analgesic Activity in Acetic Acid-Induced Writhing Test

CompoundAnimal ModelDose (mg/kg)% Inhibition of WrithingStandard Drug% Inhibition (Standard)Reference
Quinazoline DerivativeMouse50Significant reductionNot specifiedNot specified[6]
Acetamide DerivativesMouse100Significant decreaseMorphineNot specified[8][9]
Quinazolinone DerivativeNot specified12.3-111.3 (ED50)-Diclofenac Sodium100.4 (ED50)

Experimental Protocols: A Self-Validating System

The following are detailed, step-by-step methodologies for the most common in vivo assays used to evaluate the anti-inflammatory and analgesic efficacy of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives.

Carrageenan-Induced Paw Edema in Rats

This model is a widely accepted method for screening acute anti-inflammatory activity.

Workflow Diagram:

G cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Efficacy Measurement cluster_analysis Data Analysis acclimatize Acclimatize Animals fasting Overnight Fasting acclimatize->fasting baseline Measure Baseline Paw Volume fasting->baseline dosing Administer Test Compound/Vehicle/Standard baseline->dosing carrageenan Inject Carrageenan (1% w/v) into Paw dosing->carrageenan 30-60 min post-dosing measure_1h Measure Paw Volume at 1h carrageenan->measure_1h measure_2h Measure Paw Volume at 2h measure_1h->measure_2h measure_3h Measure Paw Volume at 3h measure_2h->measure_3h measure_4h Measure Paw Volume at 4h measure_3h->measure_4h calculate Calculate % Inhibition of Edema measure_4h->calculate

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Protocol:

  • Animal Selection and Acclimatization: Use male Wistar rats (150-200g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): vehicle control, standard drug (e.g., Indomethacin or Diclofenac Sodium), and test compound groups (at various doses). Fast the animals overnight with free access to water.

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds, vehicle, or standard drug orally or intraperitoneally.

  • Induction of Inflammation: After 30-60 minutes of drug administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing in Mice

This is a chemical pain model used to screen for peripheral analgesic activity.

Workflow Diagram:

G cluster_pre Pre-Treatment cluster_induction Pain Induction cluster_observation Observation cluster_analysis Data Analysis acclimatize Acclimatize Animals dosing Administer Test Compound/Vehicle/Standard acclimatize->dosing acetic_acid Inject Acetic Acid (0.6% v/v) Intraperitoneally dosing->acetic_acid 30 min post-dosing observe Observe and Count Writhing Responses for 20-30 min acetic_acid->observe 5 min latency calculate Calculate % Inhibition of Writhing observe->calculate

Caption: Workflow for Acetic Acid-Induced Writhing Test.

Detailed Protocol:

  • Animal Selection and Acclimatization: Use Swiss albino mice (20-25g). Acclimatize them for at least three days.

  • Grouping and Drug Administration: Group the animals and administer the test compounds, vehicle, or a standard analgesic (e.g., Aspirin or Diclofenac Sodium) orally or intraperitoneally.

  • Induction of Writhing: After 30 minutes, inject 0.1 mL/10g of 0.6% (v/v) acetic acid solution intraperitoneally to each mouse.

  • Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen, turning of the trunk, and extension of the hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of analgesic activity (inhibition of writhing) using the formula: % Inhibition = [ (Wc - Wt) / Wc ] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Anticonvulsant Activity

Certain derivatives of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide have been investigated for their anticonvulsant potential, primarily using the Maximal Electroshock (MES) seizure model.[10]

Comparative Efficacy in the Maximal Electroshock (MES) Test

The MES test is a preclinical model that predicts efficacy against generalized tonic-clonic seizures.

Table 3: Anticonvulsant Activity in the MES Test in Mice

CompoundDose (mg/kg)% ProtectionStandard Drug% Protection (Standard)Reference
Compound 9c 100HighDiazepamNot specified[10]
Compound 8c 100HighDiazepamNot specified[10]
Quinazolin-4(3H)-one derivatives15016.67 - 100%Phenobarbital, DiazepamNot specified[11]
Experimental Protocol: Maximal Electroshock (MES) Test

This protocol outlines the procedure for inducing and evaluating protection against MES-induced seizures.

Workflow Diagram:

G cluster_pre Pre-Treatment cluster_induction Seizure Induction cluster_observation Observation cluster_analysis Data Analysis acclimatize Acclimatize Animals dosing Administer Test Compound/Vehicle/Standard acclimatize->dosing electroshock Deliver Electrical Stimulus (e.g., 50 mA, 0.2 s) via Corneal Electrodes dosing->electroshock 30-60 min post-dosing observe Observe for Tonic Hind Limb Extension electroshock->observe calculate Determine % Protection (Abolition of Tonic Extension) observe->calculate

Caption: Workflow for the Maximal Electroshock (MES) Test.

Detailed Protocol:

  • Animal Selection: Use male albino mice (18-25g).

  • Grouping and Drug Administration: Group the animals and administer the test compounds, vehicle, or a standard anticonvulsant (e.g., Phenytoin or Diazepam) intraperitoneally.

  • Seizure Induction: At the time of peak drug effect (typically 30-60 minutes post-injection), deliver a maximal electroshock (e.g., 50 mA for 0.2 seconds) through corneal electrodes. A drop of saline is applied to the eyes before placing the electrodes to ensure good contact.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. An ED50 (the dose that protects 50% of the animals) can be determined by testing a range of doses.

Antitumor Efficacy in Xenograft Models

Quinoxaline derivatives are a recognized class of chemotherapeutic agents with activity against various tumors.[4][12][13] Their efficacy is often evaluated in vivo using tumor xenograft models, where human cancer cells are implanted into immunodeficient mice.

Mechanism of Action in Cancer

The anticancer activity of quinoxaline derivatives can be multifactorial, involving the inhibition of various protein kinases that are crucial for tumor growth and proliferation.[13] Some derivatives have also been shown to induce apoptosis in cancer cells.

Efficacy in a Xenograft Model

While specific data for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives in xenograft models is limited in the searched literature, related quinoxaline compounds have shown promise. For instance, certain quinoxaline-arylfuran derivatives have demonstrated potent antiproliferative effects against cancer cell lines, with one derivative showing a favorable pharmacokinetic profile in rats.[14] Another study on substituted quinoxalines and quinazolines identified a compound with significant activity against ovarian and non-small cell lung cancer cell lines.[15]

Experimental Protocol: Tumor Xenograft Model

This protocol provides a general framework for assessing the antitumor efficacy of test compounds.

Workflow Diagram:

G cluster_pre Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Tumor Growth Monitoring cluster_endpoint Study Endpoint cluster_analysis Data Analysis implant Subcutaneously Implant Human Tumor Cells into Immunodeficient Mice growth Allow Tumors to Reach a Palpable Size (e.g., 100-200 mm³) implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treatment Administer Test Compound/Vehicle/Standard Drug According to Schedule randomize->treatment measure Measure Tumor Volume and Body Weight Regularly (e.g., 2-3 times/week) treatment->measure endpoint Euthanize Mice when Tumors Reach a Predetermined Size or at Study Conclusion measure->endpoint excise Excise and Weigh Tumors endpoint->excise calculate Calculate Tumor Growth Inhibition (TGI) excise->calculate

Caption: General Workflow for a Tumor Xenograft Efficacy Study.

Detailed Protocol:

  • Cell Culture and Animal Model: Culture the desired human cancer cell line under appropriate conditions. Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Inject a suspension of cancer cells (e.g., 1-10 million cells in saline or Matrigel) subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, standard-of-care drug, and test compound groups).

  • Treatment: Administer the treatments according to the planned schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal, intravenous).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: The study can be terminated when tumors in the control group reach a specific size, or after a fixed duration. At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the Tumor Growth Inhibition (TGI) as a measure of efficacy.

Conclusion and Future Directions

The available in vivo data suggests that (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives and related quinoxalinone scaffolds are a promising area for the development of novel anti-inflammatory, analgesic, anticonvulsant, and anticancer agents. The structure-activity relationship (SAR) studies indicate that modifications to the quinoxaline core can significantly impact biological activity.[1][5][12][16]

Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vivo efficacy studies of a series of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives to establish a clear SAR.

  • Pharmacokinetic Profiling: In-depth pharmacokinetic studies to correlate drug exposure with efficacy and to optimize dosing regimens.

  • Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways modulated by these compounds.

  • Toxicology Studies: Comprehensive safety and toxicology assessments of the most promising lead candidates.

This guide provides a foundational understanding of the in vivo performance of this class of compounds. It is intended to be a living document, to be updated as more comparative data becomes available.

References

  • Synthesis, in vivo anticonvulsant activity evaluation and in silico studies of some quinazolin-4(3H)
  • Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms). UCL Discovery. 2021-06-30.
  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC - PubMed Central.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC - PubMed Central.
  • Overall structure‐activity relationship analysis of the quinoxaline derivatives.
  • (PDF) Synthesis, in-vitro, in-vivo evaluation and molecular docking of 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives as anti-inflammatory agents.
  • Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science. 2022-02-28.
  • Structure–activity relationship of novel quinoxaline derivatives with...
  • (PDF) Design and synthesis of some novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)acetamide derivatives for biological evaluation as anticonvulsant agents.
  • Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. PMC - PubMed Central. 2026-01-18.
  • In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides.
  • Synthesis and analgesic and antiinflammatory activity of methyl 6-substituted-3(2h)
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. PubMed.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. 2023-11-14.
  • Synthesis and in-vitro anti-tumor activity of substituted quinazoline and quinoxaline derivatives: Search for anticancer agent | Request PDF.
  • Synthesis and analgesic activity of some acetamide deriv
  • Synthesis and analgesic activity of some acetamide derivatives.
  • Synthesis, Potential Anticonvulsant and Antidepressant Effects of 2-(5-methyl-2,3-dioxoindolin-1-yl)
  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI. 2022-11-09.
  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. 2023-11-06.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels.
  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: Search for anticancer agent | Scilit.
  • Comparative Studies on Conventional and Microwave Assisted Synthesis of Novel Quinoxalinone Derivatives as Antimicrobial Agents.
  • a review on biological studies of quinoxaline derivatives.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. NIH. 2024-10-21.
  • Quinoxaline, its derivatives and applications: A St
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. 2024-05-05.
  • Biological data and docking results for quinoxaline derivatives.

Sources

A Comparative Guide to the Mechanism of Action of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and Other HPPD Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the mechanism of action of a novel class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, represented by (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, with other established classes of HPPD inhibitors. This document is intended for researchers, scientists, and drug development professionals working in the fields of herbicide discovery and treatment of metabolic disorders.

Introduction to 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) as a Target

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, iron(II)-dependent oxygenase that plays a critical role in the catabolism of tyrosine. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). In plants, HGA is a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (vitamin E). Plastoquinone is a vital component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis. Carotenoids protect chlorophyll from photo-oxidative damage. Consequently, inhibition of HPPD in plants leads to a depletion of these essential molecules, resulting in the characteristic bleaching of new leaves, followed by necrosis and death.[1][2]

In mammals, HPPD is a key enzyme in the tyrosine degradation pathway. Genetic deficiencies in this enzyme lead to a serious metabolic disorder known as tyrosinemia type III. Conversely, inhibition of HPPD is a therapeutic strategy for other metabolic diseases, such as hereditary tyrosinemia type I, where the accumulation of upstream metabolites is toxic.

The distinct physiological roles and structural differences between plant and mammalian HPPD enzymes provide an opportunity for the development of selective inhibitors, primarily as herbicides. Several classes of HPPD-inhibiting herbicides have been successfully commercialized, including triketones, pyrazoles, and isoxazoles.[2] This guide will delve into the mechanism of a newer class of inhibitors based on the quinoxaline scaffold and compare it to these established alternatives.

The Quinoxaline Class of HPPD Inhibitors: A Mechanistic Overview

The proposed mechanism for quinoxaline-based inhibitors involves competitive inhibition at the active site of the HPPD enzyme. These inhibitors are designed to mimic the substrate, 4-hydroxyphenylpyruvate, and interact with the key components of the active site, including the essential iron(II) cofactor.

Molecular docking studies of triketone-quinoxaline derivatives have revealed the key interactions responsible for their inhibitory activity.[4] The quinoxaline ring system is thought to engage in π-π stacking interactions with phenylalanine residues within the active site, such as Phe381 and Phe424 (in Arabidopsis thaliana HPPD). These interactions help to anchor the inhibitor in the correct orientation for effective inhibition. Furthermore, other parts of the molecule, such as carbonyl groups, can chelate the iron(II) ion, directly competing with the substrate's binding and preventing the catalytic reaction from occurring.[4]

The general mechanism can be visualized as a multi-point interaction within the enzyme's active site, leading to a stable enzyme-inhibitor complex and blocking the conversion of HPPA to HGA.

HPPD_Inhibition_Mechanism cluster_Enzyme HPPD Active Site Active_Site Fe(II) Cofactor + Amino Acid Residues (e.g., Phe381, Phe424) HGA Homogentisate (Product) Active_Site->HGA Catalytic Conversion HPPA 4-Hydroxyphenylpyruvate (Substrate) HPPA->Active_Site Binds to Active Site Quinoxaline_Inhibitor (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (Competitive Inhibitor) Quinoxaline_Inhibitor->Active_Site Blocks Substrate Binding

Caption: General mechanism of competitive inhibition of HPPD by a quinoxaline-based inhibitor.

Comparative Analysis with Other HPPD Inhibitor Classes

The efficacy and mechanism of action of HPPD inhibitors can vary significantly based on their chemical scaffold. Here, we compare the quinoxaline class with three major established classes: triketones, pyrazoles, and isoxazoles.

Triketones

The triketone class, which includes the well-known herbicide mesotrione, was developed from the natural phytotoxin leptospermone. These compounds are characterized by a 1,3-dione moiety attached to a substituted aromatic ring. The diketone portion is crucial for chelating the iron(II) ion in the HPPD active site, a key feature of their inhibitory mechanism. The aromatic ring engages in additional interactions within the active site, contributing to their high affinity.

Pyrazoles

Pyrazole-based HPPD inhibitors, such as topramezone and pyrasulfotole, also act as competitive inhibitors. Their mechanism involves the coordination of the iron(II) cofactor by specific atoms within the pyrazole ring system and adjacent functional groups. The various substituents on the pyrazole and phenyl rings allow for fine-tuning of the inhibitor's potency and selectivity.

Isoxazoles

Isoxaflutole is a prominent example of an isoxazole-based HPPD inhibitor. It is a pro-herbicide that is converted to a diketonitrile derivative in plants. This active form is a potent inhibitor of HPPD. The mechanism of the active form is similar to that of the triketones, involving chelation of the active site iron(II).

Quantitative Comparison of Inhibitory Activity

The following table summarizes the reported inhibitory activities (IC50 or Ki values) of representative compounds from different HPPD inhibitor classes against Arabidopsis thaliana HPPD (AtHPPD). It is important to note that a specific value for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is not available, so a representative value for a related triketone-quinoxaline derivative is included for a general comparison of the chemical class.

Chemical ClassRepresentative CompoundTarget EnzymeInhibitory Activity (IC50/Ki)Reference
Quinoxaline Triketone-quinoxaline derivative (Compound III-5)AtHPPDIC50 ≈ 0.1 µM[2]
Triketone MesotrioneAtHPPDKi = 0.013 µM[5]
Pyrazole TopramezoneAtHPPDData not readily available
Isoxazole Isoxaflutole (active form)AtHPPDData not readily available
Aryloxyacetic acid Compound I12AtHPPDKi = 0.011 µM[5]
Aryloxyacetic acid Compound I23AtHPPDKi = 0.012 µM[5]

Note: The inhibitory activity of different compounds can vary based on the specific assay conditions and the source of the enzyme.

Experimental Protocols

To facilitate further research and comparative studies, this section provides standardized protocols for key experiments used in the evaluation of HPPD inhibitors.

HPPD Inhibition Assay (Spectrophotometric Method)

This protocol describes a common in vitro assay to determine the inhibitory potency of a compound against HPPD. The assay measures the enzymatic conversion of HPPA to HGA, which can be monitored by the increase in absorbance at a specific wavelength.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-Hydroxyphenylpyruvate (HPPA) substrate solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Ascorbate solution (as a reducing agent for the iron cofactor)

  • Ferrous sulfate (FeSO4) solution

  • Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare the reaction mixture: In each well of the microplate, add the assay buffer, ascorbate solution, and FeSO4 solution.

  • Add the inhibitor: Add varying concentrations of the test inhibitor compound to the wells. Include a control with solvent only (no inhibitor).

  • Add the enzyme: Add the recombinant HPPD enzyme to each well to initiate a pre-incubation period.

  • Initiate the reaction: Add the HPPA substrate solution to all wells to start the enzymatic reaction.

  • Monitor the reaction: Immediately begin monitoring the increase in absorbance at 310 nm (or another appropriate wavelength for HGA) over time using the microplate spectrophotometer.

  • Data analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

HPPD_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Ascorbate, FeSO4) Start->Prepare_Mixture Add_Inhibitor Add Test Inhibitor Prepare_Mixture->Add_Inhibitor Add_Enzyme Add HPPD Enzyme Add_Inhibitor->Add_Enzyme Initiate_Reaction Add HPPA Substrate Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Increase (e.g., at 310 nm) Initiate_Reaction->Monitor_Absorbance Analyze_Data Calculate IC50 Value Monitor_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical HPPD inhibition assay.

Molecular Docking Protocol

Molecular docking simulations are invaluable for predicting the binding mode of an inhibitor within the HPPD active site and for guiding the design of new, more potent compounds.

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD)

  • Protein preparation wizard/tool

  • Ligand preparation tool

Procedure:

  • Protein Preparation:

    • Obtain the crystal structure of the target HPPD enzyme from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of the inhibitor molecule (e.g., (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid).

    • Assign correct bond orders and add hydrogen atoms.

    • Generate different possible conformations of the ligand.

  • Docking Simulation:

    • Define the binding site on the HPPD enzyme, typically centered on the iron cofactor and the location of a known inhibitor.

    • Run the docking algorithm to place the ligand conformations into the defined binding site.

    • The software will score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the interactions between the inhibitor and the amino acid residues of the active site (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions).

Conclusion

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid represents a promising scaffold within the quinoxaline class of HPPD inhibitors. Based on the analysis of structurally related compounds, its mechanism of action is predicted to be competitive inhibition through interaction with the iron(II) cofactor and key amino acid residues in the HPPD active site. While direct comparative data for this specific compound is yet to be published, the broader quinoxaline class demonstrates potent inhibitory activity, comparable to some established commercial herbicides. Further experimental validation, including in vitro enzyme inhibition assays and co-crystallization studies, is necessary to fully elucidate the precise mechanism and performance of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and to realize its full potential in the development of new herbicides or therapeutic agents.

References

  • Hu, K., et al. (2022). Design, synthesis and biological activity of novel triketone-containing quinoxaline as HPPD inhibitor. Pest Management Science, 78(2), 657-666. [Link]

  • Hu, K., et al. (2021). Design, synthesis and biological activity of novel triketone-containing quinoxaline as HPPD inhibitor. Pest Management Science, 78(2), 657-666. [Link]

  • Zhang, J., et al. (2022). Synthesis, Crystal Structure and Biological Activity of Two Triketone-Containing Quinoxalines as HPPD Inhibitors. Molecules, 27(18), 6065. [Link]

  • Wang, Y., et al. (2022). DISCOVERY OF TRIKETONE-QUINOXALINE HYBRIDS AS POTENT HPPD INHIBITORS USING STRUCTURE-BASED DRUG DESIGN. Frontiers of Agricultural Science and Engineering, 9(1), 133-145. [Link]

  • Yang, S., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 16, 268-276. [Link]

Sources

A Senior Application Scientist's Guide to ADMET Profiling of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. A significant hurdle is the optimization of a molecule's pharmacokinetic and safety profile, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). This guide provides an in-depth comparative analysis of the ADMET properties of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives, a class of compounds showing considerable therapeutic potential.[1] As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical methodologies to navigate the complexities of ADMET profiling for this important chemical scaffold.

The Imperative of Early ADMET Profiling

Late-stage drug attrition due to poor ADMET properties is a costly and time-consuming setback in pharmaceutical development.[2] Therefore, the early-stage evaluation of these parameters is not just advantageous but essential. By integrating ADMET profiling into the lead optimization phase, we can identify and mitigate potential liabilities, thereby increasing the probability of clinical success.[3] This guide will delve into both in silico and in vitro methodologies that are pivotal for a comprehensive ADMET assessment of quinoxaline derivatives.

Physicochemical Properties: The Foundation of Drug-likeness

The journey of a drug through the body is fundamentally governed by its physicochemical properties. For (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives, understanding properties such as solubility, lipophilicity (LogP/LogD), and pKa is the first step in predicting their ADMET profile. The quinoxaline core itself is a weakly basic heterocyclic scaffold.[4] The introduction of a methyl group and an acetic acid side chain at the 1 and 3 positions, respectively, significantly influences these properties.

Property(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (Parent Compound - Predicted)Derivatives (General Trends)Impact on ADMET
Aqueous Solubility Moderate to lowHighly dependent on the substituent. Introduction of polar groups can enhance solubility.Affects dissolution in the gastrointestinal tract, impacting absorption.
Lipophilicity (LogP/LogD) ModerateCan be modulated by the addition of lipophilic or hydrophilic functional groups.Influences membrane permeability, plasma protein binding, and volume of distribution.
pKa Acidic (due to the carboxylic acid) and weakly basic (due to the quinoxaline nitrogens)The acidity of the carboxylic acid and the basicity of the quinoxaline core can be altered by electronic effects of the substituents.Determines the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding.

Expert Insight: The interplay between solubility and lipophilicity is a critical balancing act. While sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. Strategic placement of polar functional groups on the quinoxaline scaffold or the acetic acid side chain is a key strategy to optimize this balance.

Absorption: Crossing the Biological Barriers

For orally administered drugs, absorption across the intestinal epithelium is the gateway to systemic circulation. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[5][6]

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the essential steps for assessing the bidirectional permeability of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives.

I. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells at 37°C in a humidified atmosphere of 5% CO2.[2]

  • Seed the cells onto semi-permeable Transwell® inserts and allow them to differentiate for approximately 21 days to form a confluent monolayer.[7][8]

  • Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.[7][8]

II. Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • For apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.

  • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the receiver chamber and analyze the concentration of the test compound using LC-MS/MS.

III. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound.

  • Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).

Comparative Data for Quinoxaline Derivatives:

CompoundPapp (A-B) (10⁻⁶ cm/s)Efflux RatioPredicted Human Intestinal AbsorptionReference
Derivative 1 (e.g., with an electron-donating group)High< 2High[5]
Derivative 2 (e.g., with a bulky lipophilic group)Moderate> 2Moderate to Low (potential P-gp substrate)[5]
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (Predicted)Moderate< 2Moderate to HighN/A

Workflow for Caco-2 Permeability Assay

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2_culture Caco-2 Cell Culture Seeding Seed cells on Transwell inserts Caco2_culture->Seeding Differentiation Differentiate for 21 days Seeding->Differentiation Integrity_check Monolayer Integrity Check (TEER, Lucifer Yellow) Differentiation->Integrity_check Wash Wash monolayers Integrity_check->Wash Add_compound_AB Add compound to Apical side (A-B) Wash->Add_compound_AB Add_compound_BA Add compound to Basolateral side (B-A) Wash->Add_compound_BA Incubate Incubate at 37°C Add_compound_AB->Incubate Add_compound_BA->Incubate Sample Collect samples from receiver chamber Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Papp_calc Calculate Papp LCMS->Papp_calc Efflux_ratio Determine Efflux Ratio Papp_calc->Efflux_ratio

Caption: Workflow of the Caco-2 permeability assay.

Distribution: Reaching the Target

Once absorbed, a drug's distribution throughout the body is influenced by its binding to plasma proteins and its ability to penetrate tissues. High plasma protein binding can limit the free drug concentration available to exert its therapeutic effect. The blood-brain barrier (BBB) is a particularly challenging obstacle for drugs targeting the central nervous system. In silico models are valuable tools for predicting plasma protein binding and BBB penetration.

Metabolism: The Body's Chemical Factory

Drug metabolism, primarily occurring in the liver, is a critical determinant of a compound's half-life and potential for drug-drug interactions. The metabolic stability of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives can be assessed in vitro using human liver microsomes.[9][10]

Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a framework for evaluating the metabolic stability of the target compounds.

I. Assay Setup:

  • Thaw pooled human liver microsomes and dilute them in a phosphate buffer (pH 7.4).[11]

  • Prepare a solution of the test compound in the same buffer.

  • Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.[1][9]

II. Incubation and Sampling:

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.[9]

  • Immediately quench the metabolic activity by adding a cold organic solvent, such as acetonitrile.[1]

III. Analysis:

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

IV. Data Interpretation:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Comparative Metabolic Stability of Quinoxaline Derivatives:

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted In Vivo ClearanceReference
Derivative 3 (e.g., with a metabolically labile group)< 15HighHighN/A
Derivative 4 (e.g., with a sterically hindered group)> 60LowLowN/A
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (Predicted)30-60ModerateModerateN/A

Workflow for Metabolic Stability Assay

G cluster_setup Assay Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis & Interpretation Prepare_microsomes Prepare Human Liver Microsomes Prepare_compound Prepare Test Compound Solution Prepare_microsomes->Prepare_compound Add_cofactor Initiate reaction with NADPH Prepare_compound->Add_cofactor Incubate Incubate at 37°C Add_cofactor->Incubate Sample Collect samples at time points Incubate->Sample Quench Quench reaction with acetonitrile Sample->Quench Centrifuge Centrifuge samples Quench->Centrifuge LCMS LC-MS/MS Analysis of Parent Compound Centrifuge->LCMS Calculate Calculate t½ and Clint LCMS->Calculate

Caption: Workflow of the metabolic stability assay.

Excretion: The Final Exit

The primary routes of drug excretion are through the kidneys (renal) and the liver (biliary). Physicochemical properties such as molecular weight and polarity play a significant role in determining the predominant excretion pathway.

Toxicity: The Safety Gatekeeper

Assessing the potential toxicity of a drug candidate is paramount. Key areas of concern include genotoxicity, cardiotoxicity, and hepatotoxicity.

Genotoxicity: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[12][13]

Experimental Protocol: Ames Test

This protocol provides a simplified overview of the Ames test procedure.

I. Strain Selection and Preparation:

  • Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[14]

  • Prepare overnight cultures of the bacterial strains.

II. Assay Procedure:

  • In a test tube, combine the bacterial culture, the test compound at various concentrations, and, optionally, a liver extract (S9 fraction) to simulate metabolic activation.[15][16]

  • Pour the mixture onto a minimal glucose agar plate that lacks histidine.[16]

  • Incubate the plates at 37°C for 48-72 hours.[16]

III. Result Interpretation:

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Cardiotoxicity: hERG Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[17][18] The automated patch-clamp technique is a high-throughput method for assessing hERG channel inhibition.[19][20]

Experimental Protocol: Automated Patch-Clamp hERG Assay

This protocol describes the key steps in an automated patch-clamp hERG assay.

I. Cell Preparation:

  • Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Prepare a single-cell suspension.

II. Automated Patch-Clamp Procedure:

  • The automated patch-clamp system captures individual cells and forms a high-resistance seal (gigaseal).

  • The system then establishes a whole-cell configuration, allowing for the measurement of ion channel currents.

  • Apply the test compound at various concentrations to the cells and record the hERG channel current.

III. Data Analysis:

  • Measure the inhibition of the hERG current at each concentration of the test compound.

  • Determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).

Comparative Toxicity Profile of Quinoxaline Derivatives:

AssayCompoundResultImplicationReference
Ames TestDerivative 5NegativeLow risk of mutagenicityN/A
hERG InhibitionDerivative 6IC50 > 10 µMLow risk of cardiotoxicity[3]
Hepatotoxicity (in silico)Derivative 7Predicted non-hepatotoxicLow risk of liver injury[21]

Workflow for Ames Test

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Strain_culture Culture Histidine-auxotrophic Salmonella Mix Mix bacteria, test compound, and S9 fraction Strain_culture->Mix Plate Plate on histidine-deficient agar Mix->Plate Incubate Incubate at 37°C Plate->Incubate Count Count revertant colonies Incubate->Count Compare Compare to control Count->Compare

Caption: Workflow of the Ames test for mutagenicity.

Conclusion: A Roadmap to Optimized Quinoxaline Therapeutics

The ADMET profiling of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives is a multifaceted endeavor that requires a strategic integration of in silico and in vitro tools. This guide has provided a comprehensive overview of the key ADMET parameters and the experimental methodologies to assess them. By understanding the structure-ADMET relationships within this chemical series, medicinal chemists can rationally design and synthesize new derivatives with improved pharmacokinetic and safety profiles. Early and iterative ADMET screening is the cornerstone of a successful drug discovery program, paving the way for the development of safe and effective quinoxaline-based medicines.

References

  • Garrido, A., Lepailleur, A., Mignani, S. M., Dallemagne, P., & Rochais, C. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 195, 112290. [Link]

  • Sugimura, T., Wakabayashi, K., Nakagama, H., & Nagao, M. (2021). Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta. Genes and Environment, 43(1), 35. [Link]

  • European Commission. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Kotnal, R. B., et al. (2014). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. [Link]

  • De Luca, L., & Maccari, G. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling, 61(10), 5003–5017. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLoS One, 19(9), e0291350. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Evotec. (n.d.). hERG Safety. Cyprotex ADME-Tox Solutions. [Link]

  • Szymański, P., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International Journal of Molecular Sciences, 24(21), 15581. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Drug Hunter. (2024, November 26). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

  • Micro B Life. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121. [Link]

  • Nguyen, T. K. C., et al. (2023). Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. [Link]

  • Tejs, S. (2008). The Ames test: a methodological short review. Biblioteka Nauki. [Link]

  • Bayindir, S., et al. (2020). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of Biomolecular Structure and Dynamics, 38(14), 4247-4258. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Korean Chemical Society, 60(2), 113-124. [Link]

  • Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Moltox. (n.d.). μAmes Mutagenicity Test Kit Instruction Manual. [Link]

  • Singh, S., & Singh, N. (2015). Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4,5-T and Triclopyr. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 231-236. [Link]

  • Sultan, M. A., et al. (2018). Synthesis, Molecular Docking, Druglikeness Analysis, and ADMET Prediction of the Chlorinated Ethanoanthracene Derivatives as Possible Antidepressant Agents. Molecules, 23(10), 2469. [Link]

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Gilde, F., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1564. [Link]

  • Rajeswari, R., & Umamaheswari, M. (2021). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. ResearchGate. [Link]

Sources

A Researcher's Guide to Assessing the Drug-Likeness of Novel (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The novel series of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives represents a promising avenue for the development of new therapeutic agents. However, promising biological activity is only one facet of a successful drug candidate. A rigorous evaluation of a compound's drug-likeness is paramount to de-risk its progression through the costly and lengthy drug development pipeline.

This guide provides a comprehensive framework for assessing the drug-likeness of novel (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives, integrating both computational and experimental approaches. We will delve into the rationale behind these evaluations, provide detailed protocols for key experiments, and present a comparative analysis to benchmark these novel compounds against established parameters and related molecules.

The Rationale for Early Drug-Likeness Assessment

Late-stage drug attrition due to poor pharmacokinetic properties is a major challenge in pharmaceutical research. Early and robust assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, collectively known as drug-likeness, is crucial for identifying candidates with a higher probability of success. This proactive approach allows for the early identification of liabilities that can be addressed through medicinal chemistry efforts, ultimately saving significant time and resources.

Part 1: In Silico Druglikeness Profiling: A Predictive First Step

Computational, or in silico, methods provide a rapid and cost-effective initial screen of drug-likeness. These predictive models leverage large datasets of known drugs to establish correlations between molecular structure and pharmacokinetic behavior.

Lipinski's Rule of Five: A Foundational Filter

Christopher A. Lipinski's "Rule of Five" is a widely adopted guideline for predicting the oral bioavailability of a drug candidate.[3] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da: Smaller molecules are generally more readily absorbed.

  • LogP (octanol-water partition coefficient) ≤ 5: This parameter reflects the lipophilicity of a compound, which influences its ability to cross cell membranes.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

It is crucial to understand that Lipinski's Rule is a qualitative guideline, not an absolute law. Many successful drugs, particularly natural products and antibiotics, are known to violate one or more of these rules.

Advanced ADMET Prediction

Beyond Lipinski's rules, a suite of computational tools can predict a wider range of ADMET properties. These tools employ sophisticated algorithms and machine learning models to estimate parameters such as:

  • Aqueous Solubility (logS): A critical factor for dissolution and absorption.

  • Caco-2 Permeability: An in vitro model for predicting intestinal absorption.

  • Human Intestinal Absorption (HIA): The percentage of a drug absorbed from the gut.

  • Blood-Brain Barrier (BBB) Penetration: Important for drugs targeting the central nervous system.

  • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can limit drug absorption and distribution.

  • Cytochrome P450 (CYP) Inhibition/Metabolism: Predicts potential drug-drug interactions and metabolic pathways.

Several commercial and academic software packages are available for these predictions, including ADMET Predictor®, pkCSM, and ADMETlab.[4]

Comparative In Silico Analysis of Quinoxalinone Derivatives:

PropertyQuinoxalin-2-one Derivative A[5]Quinoxalin-2-one Derivative B[6]Ideal Range for Oral Drugs
Molecular Weight (Da) < 500< 500≤ 500
LogP < 5< 51 - 5
HBD ≤ 5≤ 5≤ 5
HBA ≤ 10≤ 10≤ 10
Caco-2 Permeability (logPapp) Predicted HighPredicted High> 0.9 x 10⁻⁶ cm/s
HIA (%) Predicted High (e.g., 99.58%)[6]Not Reported> 80%
P-gp Substrate Predicted NoPredicted NoNo

This table presents a generalized summary based on available literature for illustrative purposes.

This comparative data suggests that quinoxalin-2-one derivatives can be designed to possess favorable in silico drug-like properties. The (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid core itself has a molecular weight of approximately 218 g/mol , providing a good starting point for derivatization while remaining within Lipinski's guidelines. The carboxylic acid moiety will influence the logP and hydrogen bonding capacity, which must be carefully considered during analog design.

Computational_Drug_Likeness_Workflow cluster_Input Input cluster_In_Silico_Analysis In Silico Analysis cluster_Output Output Novel_Derivatives Structures of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives Lipinski Lipinski's Rule of Five (MW, LogP, HBD, HBA) Novel_Derivatives->Lipinski ADMET ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) Novel_Derivatives->ADMET Drug_Likeness_Profile Predicted Drug-Likeness Profile Lipinski->Drug_Likeness_Profile ADMET->Drug_Likeness_Profile Prioritization Prioritization for Synthesis and Experimental Testing Drug_Likeness_Profile->Prioritization

Computational workflow for in silico drug-likeness assessment.

Part 2: Experimental Verification of Drug-Like Properties

While in silico predictions are invaluable for initial screening, experimental validation is essential to confirm the drug-likeness of promising candidates. The following in vitro assays are fundamental to a robust drug discovery program.

Aqueous Solubility

Poor aqueous solubility is a major hurdle for oral drug absorption. The equilibrium solubility of a compound in physiological buffers should be determined early in the discovery process.

Protocol: Shake-Flask Method for Equilibrium Solubility

  • Preparation of Buffers: Prepare phosphate-buffered saline (PBS) at pH 7.4 and simulated gastric fluid (SGF, pH 1.2).

  • Compound Addition: Add an excess amount of the test compound to a known volume of each buffer in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Comparative Context: While specific data for our target derivatives is unavailable, studies on other quinoxaline derivatives have reported a range of solubilities. For instance, some quinoxalinone derivatives are described as being soluble in common organic solvents but may have limited aqueous solubility, a factor that would need to be experimentally determined and potentially improved through formulation strategies.[5]

Membrane Permeability

The ability of a drug to permeate the intestinal epithelium is a key determinant of its oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for assessing passive diffusion.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: The test compound is dissolved in a buffer at a specific pH (e.g., pH 5.0 to simulate the upper intestine) and added to the wells of the donor plate. The acceptor plate is filled with a buffer at a different pH (e.g., pH 7.4).

  • Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured by HPLC-UV or LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the change in concentration over time.

Comparative Context: For other quinoxalinone derivatives, in silico models have predicted high Caco-2 permeability, which is an indicator of good intestinal absorption.[6] Experimental PAMPA data for the (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives would be crucial to confirm these predictions and to understand the impact of different substituents on permeability.

Experimental_ADME_Workflow cluster_Compound Test Compound cluster_Assays In Vitro ADME Assays cluster_Data Data Analysis cluster_Decision Decision Making Novel_Derivative Synthesized Derivative Solubility Solubility Assay (Shake-Flask) Novel_Derivative->Solubility Permeability Permeability Assay (PAMPA) Novel_Derivative->Permeability Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Novel_Derivative->Metabolic_Stability Experimental_Data Experimental Data (Solubility, Permeability, Half-life) Solubility->Experimental_Data Permeability->Experimental_Data Metabolic_Stability->Experimental_Data Lead_Optimization Lead Optimization Structure-Property Relationship Experimental_Data->Lead_Optimization

Workflow for experimental in vitro ADME assessment.

Metabolic Stability

The rate at which a drug is metabolized by liver enzymes significantly influences its half-life and dosing regimen. In vitro metabolic stability assays using liver microsomes provide a good first indication of a compound's metabolic clearance.

Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (from human or other species), the test compound, and a buffer.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor for many drug-metabolizing enzymes.

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Quantification: The concentration of the remaining parent compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Comparative Context: The metabolic stability of quinoxaline derivatives can vary significantly depending on their substitution patterns. Some studies have reported favorable metabolic stability for certain quinoxalinone analogs in human liver microsomes.[1] Experimental determination of the metabolic stability of the (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives is essential to identify potential metabolic liabilities and guide further structural modifications.

Part 3: Integrated Assessment and Future Directions

The integration of computational predictions and experimental data provides a holistic view of the drug-likeness of the novel (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives.

Data Summary and Comparison:

ParameterNovel Derivatives (Predicted/Hypothetical)Comparative Quinoxalinones (Literature)Desirable Profile
Lipinski's Rule Compliance Likely compliant with careful designGenerally compliant0-1 violations
Aqueous Solubility To be determinedVariable> 10 µg/mL
PAMPA Permeability To be determinedPredicted highHigh (Pe > 5 x 10⁻⁶ cm/s)
Metabolic Stability (t½) To be determinedFavorable in some cases> 30 min

This integrated assessment allows for the ranking of derivatives and the identification of structure-activity relationships (SAR) and structure-property relationships (SPR). For instance, the introduction of polar groups may improve solubility but could potentially decrease permeability. Conversely, lipophilic substituents might enhance permeability but could also lead to increased metabolic clearance.

Drug_Likeness_Assessment_Logic cluster_Drug_Likeness_Components Drug-Likeness Assessment Biological_Activity Potent Biological Activity Promising_Candidate Promising Drug Candidate Biological_Activity->Promising_Candidate Drug_Likeness Favorable Drug-Likeness Profile Drug_Likeness->Promising_Candidate Physicochemical Good Physicochemical Properties (Solubility, Lipophilicity) Physicochemical->Drug_Likeness ADME Favorable ADME Profile (Permeability, Metabolic Stability) ADME->Drug_Likeness Safety Acceptable Safety Profile (Low Predicted Toxicity) Safety->Drug_Likeness

Logical relationship of factors in drug candidate selection.

Conclusion and Expert Recommendations

The (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid scaffold holds considerable promise for the development of novel therapeutics. A systematic and early assessment of drug-likeness is critical to realizing this potential. The integrated approach outlined in this guide, combining predictive in silico modeling with robust in vitro experimental validation, provides a clear path forward.

Key Recommendations for Researchers:

  • Prioritize In Silico Screening: Utilize computational tools to prioritize the synthesis of derivatives with the most promising predicted drug-like properties.

  • Generate Robust Experimental Data: It is imperative to generate high-quality experimental data for solubility, permeability, and metabolic stability to validate the computational predictions.

  • Establish Structure-Property Relationships: Systematically analyze the data to understand how structural modifications impact the drug-like properties of the series.

  • Consider Formulation Strategies: For compounds with suboptimal solubility, early consideration of formulation approaches can be beneficial.

By embracing this comprehensive drug-likeness assessment strategy, researchers can significantly enhance the probability of successfully translating promising (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives into clinically viable drug candidates.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Al-Suwaidan, I. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of King Saud University - Science, 33(7), 101593.
  • Carta, A., Piras, S., Loriga, G., & Paglietti, G. (2006). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Mini-Reviews in Medicinal Chemistry, 6(11), 1249-1264.
  • El-Sayed, W. M., et al. (2022). New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies. Archiv der Pharmazie, 355(6), 2200048.
  • Gomha, S. M., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(23), 7248.
  • Hassan, A. S., et al. (2021). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Advances, 11(48), 30213-30227.
  • Hassan, G. S., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6297.
  • Kumar, S., et al. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry, 9(4), 2155-2165.
  • Kaur, M., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives.
  • Marcinkowska, M., et al. (2021). Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia. Journal of Medicinal Chemistry, 64(15), 11476-11499.
  • Abdel-Mottaleb, M. S. A., et al. (2022). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 12(45), 29207-29223.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

Sources

A Technical Guide to Enzyme Cross-Reactivity Profiling of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Imperative of Selectivity

The quinoxaline ring system is a privileged scaffold in medicinal chemistry, forming the core of molecules with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Derivatives of quinoxaline have been shown to interact with a variety of biological targets, underscoring their therapeutic potential.[4] (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is one such derivative, and while its specific biological targets are not extensively documented, its structural similarity to other bioactive quinoxalines necessitates a thorough investigation of its enzymatic cross-reactivity.

Understanding the selectivity of a potential therapeutic agent is paramount in drug development. Off-target interactions can lead to unforeseen side effects, toxicity, or even desirable polypharmacology. This guide provides a comprehensive framework for conducting cross-reactivity studies of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, focusing on a rationally selected panel of enzymes, robust experimental protocols, and clear data interpretation.

Rationale for Enzyme Panel Selection

Given the known activities of structurally related quinoxaline derivatives, a targeted approach to selecting a cross-reactivity panel is crucial. The following enzyme families are of particular interest:

  • Protein Kinases: The quinoxaline scaffold is a common feature in numerous protein kinase inhibitors.[5] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. Therefore, a panel of representative kinases is essential to assess the selectivity of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. A diverse panel covering different branches of the kinome is recommended.[6][7][8]

  • Cyclooxygenases (COX-1 and COX-2): Some quinoxalinone derivatives have been identified as inhibitors of COX enzymes, which are key mediators of inflammation.[9] Assessing activity against both COX-1 and COX-2 can reveal potential anti-inflammatory effects and predict gastrointestinal side effects.

  • Lactate Dehydrogenase A (LDHA): Inhibition of LDHA, an enzyme involved in cancer cell metabolism, has been observed with some quinoxalinone derivatives.[9] Including LDHA in the panel can indicate potential anticancer activity through metabolic disruption.

  • Other Relevant Enzymes: Based on the broad bioactivity of quinoxalines, including enzymes like viral proteases or reverse transcriptases could also be considered, depending on the therapeutic context.[1]

cluster_0 Rationale for Enzyme Selection cluster_1 Selected Enzyme Panel for Cross-Reactivity Screening Compound (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Quinoxaline_Scaffold Bioactive Quinoxaline Scaffold Compound->Quinoxaline_Scaffold is a Kinases Protein Kinases (e.g., VEGFR-2, EGFR) Quinoxaline_Scaffold->Kinases Known to inhibit COX Cyclooxygenases (COX-1, COX-2) Quinoxaline_Scaffold->COX Known to inhibit LDHA Lactate Dehydrogenase A Quinoxaline_Scaffold->LDHA Known to inhibit Other Other Relevant Enzymes (e.g., Viral Proteases) Quinoxaline_Scaffold->Other Potential to inhibit cluster_workflow In Vitro Enzyme Inhibition Assay Workflow Prep 1. Reagent & Compound Preparation Dilution 2. Serial Dilution of Test Compound Prep->Dilution Compound_Add 4. Add Diluted Compound to Wells Dilution->Compound_Add Enzyme_Add 3. Add Enzyme to Microplate Wells Enzyme_Add->Compound_Add Incubate 5. Pre-incubation (Enzyme + Compound) Compound_Add->Incubate Initiate 6. Initiate Reaction with Substrate Incubate->Initiate Detect 7. Kinetic Measurement of Enzyme Activity Initiate->Detect Analyze 8. Data Analysis & IC50 Determination Detect->Analyze

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Data Analysis and IC50 Determination
  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percentage of enzyme inhibition relative to the vehicle control.

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve. [10]3. IC50 Calculation: Use non-linear regression analysis to fit the data to a four-parameter logistic equation and determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition. [10][11]

Comparative Data Presentation

The results of the cross-reactivity study should be presented in a clear and concise manner to allow for easy comparison of the compound's potency against different enzymes. A summary table is an effective way to present this data.

Enzyme Target(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid IC50 (µM)Positive Control IC50 (µM)
Protein Kinases
VEGFR-2Sunitinib: 0.009
EGFRErlotinib: 0.002
SRCDasatinib: 0.0005
Cyclooxygenases
COX-1Indomethacin: 0.1
COX-2Celecoxib: 0.04
Metabolic Enzymes
LDHAGSK2837808A: 0.008

Note: The IC50 values for positive controls are representative and may vary depending on assay conditions.

Interpretation of Results and Concluding Remarks

The data generated from these cross-reactivity studies will provide a comprehensive profile of the enzymatic interactions of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

  • High Potency and Selectivity: A low IC50 value against a specific target with significantly higher IC50 values against other enzymes in the panel would indicate high potency and selectivity.

  • Polypharmacology: Potent activity against multiple, distinct targets may suggest a polypharmacological profile, which could be therapeutically advantageous or a cause for concern regarding side effects.

  • Lack of Activity: High IC50 values across the entire panel would suggest that the compound does not interact significantly with the tested enzymes under the assay conditions.

References

  • Bel-Hadj, T., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 26(16), 4789. [Link]

  • Wikipedia. (2023). Half maximal inhibitory concentration. [Link]

  • Karamyan, V. T., & Spetea, M. (2021). Enzymes in secondary pharmacology screening panels: is there room for improvement?. Nature Reviews Drug Discovery, 20(2), 85-86. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296. [Link]

  • Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. [Link]

  • National Institute for Health and Care Excellence. (2014). Drug allergy: diagnosis and management. [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • edX. (n.d.). IC50 Determination. [Link] (Note: Specific course material link is not available, but edX is a platform for such educational content).

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2017). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 767-814. [Link]

  • Tikhonova, M. A., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8885. [Link]

  • Gesellchen, F., et al. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 466, 37-39. [Link]

  • Ismail, E. F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. Arkivoc, 2017(4), 104-120. [Link]

  • Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(1), 109. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6743-6749. [Link]

  • National Center for Biotechnology Information. (2014). Drug Allergy: Providing information and support to patients. [Link]

  • ResearchGate. (n.d.). Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. [Link]

  • Wang, J., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 238-247. [Link]

  • Søsted, H., et al. (2016). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. British Journal of Dermatology, 175(4), 741-748. [Link]

  • ResearchGate. (n.d.). SAR and potent compounds of some quinoxaline analogues. [Link]

  • In-vitro In-vivo In-silico. (n.d.). Enzyme Inhibition. [Link]

  • American Academy of Allergy, Asthma & Immunology. (n.d.). Drug Allergy Practice Parameter Updates to Incorporate Into Your Clinical Practice. [Link]

  • Pharmacy Times. (2023). Strategies for Effective Medication Error Prevention in Community Pharmacy. [Link]

  • Biology LibreTexts. (2022). 6.4: Enzyme Inhibition. [Link]

  • Loeppky, R. N., et al. (2006). The carcinogenic significance of reactive intermediates derived from 3-acetoxy- and 5-acetoxy-2-hydroxy-N-nitrosomorpholine. Chemical Research in Toxicology, 19(1), 106-116. [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]

  • U.S. Food and Drug Administration. (2020, April 27). Updates on FDA's Drug-Drug Interaction Final Guidances [Video]. YouTube. [Link]

Sources

A Comparative Benchmarking Guide: (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid versus Fluconazole in Antifungal Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for novel antifungal agents to combat the growing threat of fungal infections and drug resistance, quinoxaline derivatives have emerged as a promising class of compounds.[1][2][3] This guide provides a comprehensive framework for the head-to-head benchmarking of a specific quinoxaline derivative, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, against the widely used triazole antifungal, fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to evaluating the potential of this novel compound.

Introduction: The Contenders

Fluconazole , a member of the triazole family, is a cornerstone in the treatment of various fungal infections.[4] It is particularly effective against Candida species and Cryptococcus neoformans.[5][6] Its established clinical efficacy and well-understood mechanism of action make it an ideal benchmark for new antifungal candidates.

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid belongs to the quinoxaline class of heterocyclic compounds. While direct studies on this specific molecule are emerging, the broader family of quinoxaline derivatives has demonstrated significant antimicrobial and antifungal activities.[7][8][9][10][11] These compounds are recognized for their diverse biological activities, which also include antiviral, anticancer, and anti-inflammatory properties.[10][11] The exploration of this particular derivative is driven by the need for new chemical entities with potentially novel mechanisms of action to address fluconazole-resistant fungal strains.

Mechanisms of Action: A Tale of Two Strategies

A fundamental aspect of this comparative analysis lies in understanding the distinct molecular mechanisms by which each compound exerts its antifungal effect.

Fluconazole: Inhibitor of Ergosterol Synthesis

Fluconazole's mechanism of action is well-elucidated. It primarily targets the fungal cytochrome P450 enzyme, 14α-demethylase, which is critical for the biosynthesis of ergosterol.[4][5][12][13][14] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting 14α-demethylase, fluconazole disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[4][5][12] This action is primarily fungistatic, meaning it inhibits fungal growth.[5]

fluconazole_mechanism Lanosterol Lanosterol Enzyme 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Binds to Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Compromised Integrity) Ergosterol->FungalCellMembrane Essential component of Enzyme->Ergosterol Catalyzes conversion Fluconazole Fluconazole Fluconazole->Enzyme Inhibits

Caption: Mechanism of action of Fluconazole.

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid: A Putative Cell Membrane Disruptor

While the precise mechanism of action for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is yet to be fully elucidated, studies on related quinoline and quinoxaline derivatives suggest a different mode of action from azoles.[15] Preliminary evidence points towards the disruption of the fungal cell membrane's morphology and an increase in its permeability, leading to the release of cellular contents.[8][15] This suggests a potentially fungicidal mechanism, which would be a significant advantage over the fungistatic nature of fluconazole. The proposed mechanism may involve intercalation with membrane components or inhibition of enzymes crucial for membrane maintenance, distinct from the ergosterol synthesis pathway.

quinoxaline_mechanism Quinoxaline (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid FungalCellMembrane Fungal Cell Membrane Quinoxaline->FungalCellMembrane Interacts with IncreasedPermeability Increased Permeability FungalCellMembrane->IncreasedPermeability Leads to CellularLeakage Leakage of Cellular Contents IncreasedPermeability->CellularLeakage Results in FungalCellDeath Fungal Cell Death CellularLeakage->FungalCellDeath Causes

Caption: Proposed mechanism of action for the quinoxaline derivative.

Experimental Design for Comparative Benchmarking

To objectively compare the antifungal efficacy of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and fluconazole, a multi-faceted experimental approach is proposed. This workflow is designed to be self-validating by adhering to internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17][18][19][20]

experimental_workflow cluster_prep Preparation cluster_testing Antifungal Susceptibility Testing cluster_analysis Data Analysis & Interpretation CompoundPrep Compound Preparation (Stock Solutions) BrothMicrodilution Broth Microdilution Assay (CLSI M27/M38) CompoundPrep->BrothMicrodilution DiskDiffusion Disk Diffusion Assay (CLSI M44) CompoundPrep->DiskDiffusion FungalStrains Selection of Fungal Strains (ATCC & Clinical Isolates) FungalStrains->BrothMicrodilution FungalStrains->DiskDiffusion MediaPrep Media Preparation (RPMI-1640) MediaPrep->BrothMicrodilution MediaPrep->DiskDiffusion MIC Determination of MIC BrothMicrodilution->MIC DiskDiffusion->MIC MFC Determination of MFC MIC->MFC DataComparison Comparative Data Analysis (MIC₅₀, MIC₉₀, MFC/MIC ratio) MIC->DataComparison MFC->DataComparison ResistanceProfile Resistance Profiling DataComparison->ResistanceProfile Conclusion Conclusion on Relative Efficacy ResistanceProfile->Conclusion

Caption: Experimental workflow for benchmarking antifungal activity.

PART 1: In Vitro Antifungal Susceptibility Testing

Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and fluconazole against a panel of clinically relevant fungal strains.

Fungal Strains:

  • Yeast Panel: Candida albicans (ATCC 90028), Fluconazole-resistant C. albicans (clinical isolate), Candida glabrata (ATCC 90030), Candida parapsilosis (ATCC 22019), and Cryptococcus neoformans (ATCC 90112).

  • Mold Panel: Aspergillus fumigatus (ATCC 204305) and a clinical isolate of Aspergillus flavus.

Methodology: Broth Microdilution Assay (Adapted from CLSI M27 for yeasts and M38 for molds)

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Drug Dilution: Serial two-fold dilutions of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and fluconazole are prepared in a 96-well microtiter plate. A typical concentration range would be 0.03 to 128 µg/mL.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control well.[16]

  • MFC Determination: To determine if the compound is fungicidal or fungistatic, an aliquot from each well showing no visible growth is sub-cultured onto a drug-free agar plate. The MFC is the lowest drug concentration that results in no fungal growth on the subculture.

Rationale for Method Selection: The broth microdilution method is considered the "gold standard" for antifungal susceptibility testing, providing quantitative MIC values that are crucial for direct comparison.[18][21]

PART 2: Disk Diffusion Assay

Objective: To provide a qualitative and semi-quantitative assessment of the antifungal activity.

Methodology (Adapted from CLSI M44 for yeasts)

  • Plate Preparation: An agar plate (Mueller-Hinton with 2% glucose and 0.5 µg/mL methylene blue for yeasts) is uniformly inoculated with the fungal suspension.

  • Disk Application: Sterile paper disks impregnated with known concentrations of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and fluconazole are placed on the agar surface.

  • Incubation: The plates are incubated at 35°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each disk is measured in millimeters.

Rationale for Method Selection: The disk diffusion assay is a simpler, less expensive method that provides a visual representation of antifungal activity and can be used for screening a large number of isolates.[10][16]

Data Presentation and Interpretation

The results of the antifungal susceptibility testing should be presented in a clear and comparative format.

Table 1: Comparative MIC and MFC Data (µg/mL)

Fungal Strain(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acidFluconazole
MIC MFC
Candida albicans (ATCC 90028)
Fluconazole-resistant C. albicans
Candida glabrata (ATCC 90030)
Candida parapsilosis (ATCC 22019)
Cryptococcus neoformans (ATCC 90112)
Aspergillus fumigatus (ATCC 204305)
Aspergillus flavus (Clinical Isolate)

Interpretation of Results:

  • MIC₅₀ and MIC₉₀: The concentrations that inhibit 50% and 90% of the tested isolates, respectively, should be calculated to assess the overall potency against a panel of strains.

  • MFC/MIC Ratio: A ratio of ≤ 4 is generally indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity. This will be a critical point of comparison.

  • Activity against Resistant Strains: The performance of the quinoxaline derivative against the fluconazole-resistant C. albicans strain will be a key indicator of its potential to overcome existing resistance mechanisms.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for benchmarking the antifungal activity of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid against fluconazole. The anticipated data will provide a clear comparison of their potency, spectrum of activity, and potential for fungicidal action.

Should (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid demonstrate superior or comparable activity to fluconazole, particularly against resistant strains, further investigations would be warranted. These would include cytotoxicity assays to determine its selectivity for fungal over mammalian cells, in vivo efficacy studies in animal models of fungal infection, and detailed mechanistic studies to fully elucidate its mode of action. The quinoxaline scaffold holds considerable promise, and rigorous comparative studies are essential to unlock its therapeutic potential.

References

  • Al-Salem, H. S., El-Faham, A., El-Sayed, W. A., & El-Daly, M. M. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Journal of Fungi, 10(6), 437. [Link]

  • Al-Salem, H. S., El-Faham, A., El-Sayed, W. A., & El-Daly, M. M. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. PubMed. [Link]

  • Li, Y., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(42), 12549–12558. [Link]

  • Tang, X., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 12(4), 2155–2164. [Link]

  • Tang, X., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. PubMed Central. [Link]

  • Wang, Y., et al. (2024). Novel Flavonol Derivatives Containing Quinoxaline: Insights into the Antifungal Mechanism against Sclerotinia sclerotiorum. Journal of Agricultural and Food Chemistry. [Link]

  • Gao, Y., et al. (2015). Synthesis and Antifungal Bioactivity of 2-{2-[3-(Subsititued phenyl)-3-oxo-2-1,2,4-triazol-1-yl-propyl]-phenyl}-2-methoxyimino-acetic Acid Methyl Ester and N-Methyl-acetamide Derivatives. ResearchGate. [Link]

  • Al-Dhfyan, A., & Al-Qahtani, A. (2024). Exploring Quinoxaline Derivatives as Potential Antifungal Agents: A Comprehensive Study on Candida and Aspergillus Species Susceptibility. Bahrain Medical Bulletin, 46(1), 123-128. [Link]

  • Tang, X., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. ResearchGate. [Link]

  • De-la-Torre, J., & Tadi, P. (2024). Fluconazole. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia contributors. (2024). Fluconazole. Wikipedia. [Link]

  • Sun, P., et al. (2024). Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide. Molecules, 29(11), 2501. [Link]

  • Wang, Z., et al. (2014). Design, Synthesis, Antifungal, and Antioxidant Activities of (E)-6-((2-Phenylhydrazono)methyl)quinoxaline Derivatives. Journal of Agricultural and Food Chemistry, 62(43), 10475–10481. [Link]

  • Gintjee, T. J., et al. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(4), 245. [Link]

  • Kumar, A., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 16(12), 10349–10358. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1211. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. [Link]

  • Matson, K. L., & Wieder, A. M. (2021). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter, 43(12), 103-111. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical breakpoint table. [Link]

  • Synapse. (2024). What is the mechanism of Fluconazole?[Link]

  • El-Sayed, W. A., et al. (2021). Exploration of quinoxaline derivatives as antimicrobial and anticancer agents. ResearchGate. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • Sanford Guide. (n.d.). Antifungal Agents: Spectra of Activity. [Link]

  • Pfaller, M. A., & Rhomberg, P. R. (2022). Commercial Methods for Antifungal Susceptibility Testing of Yeasts: Strengths and Limitations as Predictors of Resistance. Journal of Fungi, 8(3), 304. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)?[Link]

  • Lestari, D. C. S., et al. (2022). Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. Bali Medical Journal, 11(3), 1269-1273. [Link]

  • Arendrup, M. C., & Patterson, T. F. (2017). EUCAST breakpoints for antifungals. ResearchGate. [Link]

  • Alanio, A., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Revista Iberoamericana de Micología, 40(4), 147-153. [Link]

  • Arendrup, M. C., & Patterson, T. F. (2017). EUCAST breakpoints for antifungals. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877–916. [Link]

  • U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • Aldardeer, M. F., et al. (2020). Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. Journal of Fungi, 6(4), 342. [Link]

Sources

A Comparative Spectroscopic Analysis of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its analogues represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The quinoxaline scaffold is a recurring motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological properties. Thorough structural elucidation of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of research findings. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are fundamental tools for this purpose.

This guide addresses a notable gap in the readily available scientific literature: a comprehensive repository of experimental spectroscopic data for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (CAS 676140-37-7). Despite its importance as a potential synthetic intermediate and pharmacophore, detailed spectral characterization is not widely published. Consequently, this document provides a comparative analysis based on the available data for its closely related derivatives, namely 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide and various N'-substituted acetohydrazides. By examining the spectral features of these derivatives, we can extrapolate and predict the key spectroscopic characteristics of the parent carboxylic acid, offering a valuable resource for researchers synthesizing or working with this compound. This guide also serves as a call for the broader dissemination of experimental data to enrich our collective understanding.

The Importance of Spectroscopic Characterization

The precise arrangement of atoms and functional groups within a molecule dictates its chemical and biological properties. Spectroscopic analysis provides a detailed fingerprint of a molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, including the number and types of protons and carbons, their connectivity, and their chemical environment.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of a molecule and can provide information about its structure through fragmentation patterns.

Discrepancies in spectroscopic data from different sources can arise from variations in synthetic routes leading to different impurity profiles, polymorphism, or differing experimental conditions such as the solvent used or the magnetic field strength of the NMR spectrometer. Therefore, a standardized approach to data acquisition and analysis is crucial for reproducibility and accurate comparison.

Methodology: A Standardized Protocol for Spectroscopic Analysis

To ensure consistency and enable meaningful comparisons, the following standardized protocols for spectroscopic analysis of quinoxaline derivatives are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A robust NMR analysis is critical for the unambiguous structural confirmation of quinoxaline derivatives.

Caption: Standardized workflow for NMR analysis of quinoxaline derivatives.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters to standardize include the pulse sequence, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum with broadband proton decoupling. A sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C). Determine the chemical shifts (δ), signal multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J in Hz), and integrals for all signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups.

Caption: Standardized workflow for IR analysis of quinoxaline derivatives.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and elemental composition.

Caption: Standardized workflow for Mass Spectrometry analysis.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of compounds. Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and compare the measured mass-to-charge ratio (m/z) with the theoretical value. Analyze any significant fragment ions to support the proposed structure.

Comparative Spectroscopic Data

The following tables present a comparative analysis of the spectroscopic data for derivatives of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and the predicted data for the parent carboxylic acid. The data for the derivatives is based on published literature.[1][2]

¹H NMR Data (in DMSO-d₆)
Proton Assignment 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide [2]Predicted for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Rationale for Prediction
-CH₃ ~2.4 ppm (s)~2.4 ppm (s)The chemical environment of the methyl group is expected to be very similar.
-CH₂- ~4.5 ppm (s)~4.7-5.0 ppm (s)The methylene protons adjacent to the carboxylic acid are expected to be slightly more deshielded than those adjacent to the hydrazide group due to the electron-withdrawing nature of the carboxylic acid.
Quinoxaline Ring Protons ~7.3-7.8 ppm (m)~7.3-7.8 ppm (m)The aromatic protons of the quinoxaline ring are unlikely to be significantly affected by the change in the side chain.
-COOH N/A~12-13 ppm (br s)Carboxylic acid protons are typically highly deshielded and appear as a broad singlet. This signal would be exchangeable with D₂O.
-NHNH₂ ~4.5 ppm (br s, NH₂), ~9.4 ppm (br s, NH)N/AThese signals are characteristic of the hydrazide group and would be absent in the carboxylic acid.
¹³C NMR Data (in DMSO-d₆)
Carbon Assignment Predicted for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Rationale for Prediction
-CH₃ ~20 ppmBased on typical values for methyl groups on aza-heterocycles.
-CH₂- ~45-50 ppmThe methylene carbon will be influenced by the adjacent nitrogen and carbonyl group.
Quinoxaline Ring Carbons ~115-155 ppmA complex set of signals is expected in the aromatic region, corresponding to the carbons of the quinoxaline ring system.
C=O (Ring) ~155-160 ppmThe amide carbonyl within the quinoxaline ring is expected in this region.
-COOH ~170-175 ppmThe carboxylic acid carbonyl carbon is typically found in this downfield region.
IR Data (KBr Pellet, cm⁻¹)
Vibrational Mode 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N'-...acetohydrazide Derivatives [1]Predicted for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Rationale for Prediction
O-H stretch (Carboxylic Acid) N/A~2500-3300 (broad)A very broad absorption is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.
N-H stretch (Amide/Hydrazide) ~3200-3300N/AThese absorptions from the hydrazide moiety would be absent.
C-H stretch (Aromatic & Aliphatic) ~2900-3100~2900-3100Similar C-H stretching vibrations are expected.
C=O stretch (Carboxylic Acid) N/A~1700-1725A strong absorption for the carboxylic acid carbonyl is expected.
C=O stretch (Ring Amide) ~1650-1680~1650-1680The stretching frequency of the quinoxalinone carbonyl should remain consistent.
C=N & C=C stretch (Aromatic) ~1500-1600~1500-1600Characteristic aromatic ring stretching vibrations.
Mass Spectrometry Data
Analysis Predicted for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid Rationale for Prediction
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Expected [M+H]⁺ (ESI-MS) m/z 219.07Protonation of the molecule.
Expected [M-H]⁻ (ESI-MS) m/z 217.06Deprotonation of the carboxylic acid.
Key Fragmentation Loss of CO₂ (44 Da) from the carboxylic acid.A common fragmentation pathway for carboxylic acids.

Discussion and Future Outlook

The comparative analysis of the spectroscopic data of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives provides a solid foundation for predicting the spectral characteristics of the parent carboxylic acid. The key differentiating features are expected to be the presence of a broad O-H stretch in the IR spectrum, a highly deshielded proton signal in the ¹H NMR spectrum corresponding to the carboxylic acid proton, and a carbonyl carbon signal around 170-175 ppm in the ¹³C NMR spectrum.

The lack of publicly available, experimentally verified spectroscopic data for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a clear gap that hinders the seamless progress of research in this area. It is imperative for the scientific community to embrace a more open data-sharing culture, where the characterization data of novel compounds, even intermediates, are made readily accessible. This would not only prevent the duplication of synthetic efforts but also foster a more collaborative and efficient research environment.

Researchers who synthesize this compound are strongly encouraged to publish their full experimental spectroscopic data. This will be invaluable for future studies and will contribute to the collective knowledge base of quinoxaline chemistry.

References

  • Journal of Chemical Technology and Metallurgy, 56(5), 881-900. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]

  • Doubia, S., et al. (2007). 3-[2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4567.
  • Kumar, S., et al. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry, 9(4), 2155-2165. [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296. [Link]

  • Rishi, S., et al. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 64B(4), 378-383.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6484678, 3-Methylquinoxaline-2-carboxylic acid. Retrieved from [Link].

  • Kotnal, R. B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. Journal of the Korean Chemical Society, 56(2), 245-251. [Link]

Sources

Navigating the Therapeutic Potential of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid: A Comparative Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the vast landscape of heterocyclic compounds, the quinoxaline scaffold represents a privileged structure with a broad spectrum of biological activities.[1][2][3] This guide provides an in-depth, comparative analysis of the biological activity of a specific derivative, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, and its analogues. By synthesizing data from peer-reviewed literature, we aim to offer a clear perspective on its potential, benchmarked against relevant alternatives, and supported by detailed experimental context.

Introduction to the Quinoxaline Scaffold

Quinoxaline, a fused heterocycle of benzene and pyrazine rings, is a cornerstone in medicinal chemistry.[3] Its derivatives are known to exhibit a wide array of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The versatility of the quinoxaline ring system allows for structural modifications that can fine-tune its therapeutic efficacy and specificity, making it a focal point of drug discovery efforts.[1][5]

Antimicrobial and Antitubercular Activity: A Primary Frontier

Derivatives of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid have demonstrated notable antimicrobial and antitubercular activities. This section will delve into the experimental evidence and compare its efficacy with other compounds.

Comparative Analysis of Antimicrobial Efficacy

A study by Kumar et al. (2012) synthesized a series of thiazolidinone derivatives based on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide. These compounds were evaluated for their in-vitro antibacterial activity against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria and antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus flavus.[6]

Table 1: Comparative Antimicrobial Activity (Zone of Inhibition in mm) [6]

CompoundE. coliS. aureusK. pneumoniaeP. aeruginosaC. albicansA. nigerA. flavus
5d (p-nitrophenyl)20222120222120
5h (p-trifluoromethylphenyl)21232221232221
5l (p-chlorophenyl)12141312141312
Ciprofloxacin 25282624---
Fluconazole ----262425

Note: Data extracted from Kumar et al. (2012). The study highlights that derivatives with electron-withdrawing groups like p-nitrophenyl (5d) and p-trifluoromethylphenyl (5h) on the thiazolidinone ring showed potent activity.[6]

Another study investigated acetohydrazide derivatives of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. Several of these compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Rv strain.[7]

Table 2: Comparative Antitubercular Activity [7]

CompoundMinimum Inhibitory Concentration (MIC) in µg/mL
4r 25
4t 25
4u 25
4w 25
4x 25
Pyrazinamide 10
Streptomycin 7.5

Note: Data from a 2011 study indicates that while the synthesized compounds show good antitubercular activity, they are less potent than the first-line drugs Pyrazinamide and Streptomycin.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Cup-Plate Method)

The cup-plate method is a classic and reliable technique for evaluating the antimicrobial activity of novel compounds. The causality behind this choice lies in its ability to provide a clear, visual demonstration of growth inhibition.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare standardized microbial inoculum P2 Melt and cool nutrient agar P1->P2 P3 Seed agar with inoculum P2->P3 P4 Pour seeded agar into sterile Petri dishes P3->P4 A1 Create uniform wells (cups) in the solidified agar P4->A1 A2 Add test compounds and controls to wells A1->A2 A3 Incubate plates at 37°C for 24h (bacteria) or 28°C for 48h (fungi) A2->A3 R1 Measure the diameter of the zone of inhibition A3->R1 R2 Compare results with standard antibiotics R1->R2

Caption: Workflow for the Cup-Plate Antimicrobial Assay.

This self-validating system includes positive controls (standard antibiotics) and negative controls (solvent) to ensure that the observed activity is due to the test compound and not an artifact of the experimental setup.

Anticancer Activity: Targeting Cellular Proliferation

Quinoxaline derivatives are increasingly recognized as a novel class of chemotherapeutic agents with activity against various tumors.[8] Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cell cycle progression and proliferation.[9]

Comparative Cytotoxic Activity

While direct studies on the anticancer activity of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid are limited in the initial search, the broader quinoxaline class shows significant promise. For instance, a study on quinoxaline-bisarylurea derivatives demonstrated potent anti-tumor activity.[9] Another study synthesized three series of quinoxaline derivatives and evaluated their cytotoxic effects on HCT116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cell lines.[9][10]

Table 3: Comparative Anticancer Activity (IC50 in µM)

CompoundHCT116 (Colon)HepG2 (Liver)MCF-7 (Breast)
VIId 6.4311.216.3
VIIIa 7.2114.518.9
VIIIc 2.158.7410.6
VIIIe 9.8712.315.4
XVa 8.5210.913.7
Doxorubicin 4.585.216.84

Note: Data extracted from a 2018 study. Compound VIIIc showed the most promising activity, particularly against the HCT116 cell line, even surpassing the standard drug Doxorubicin in this specific case.[9][10]

Mechanistic Insights: Cell Cycle Arrest

The anticancer effect of these compounds is often linked to their ability to induce apoptosis and disrupt the cell cycle.[4][9] For example, compound VIIIc was found to cause cell cycle arrest at the G2/M phase in HCT116 cells, a critical checkpoint for cell division.[9][10]

Cell_Cycle_Arrest cluster_pathway Cell Cycle Progression G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 Compound Quinoxaline Derivative (e.g., VIIIc) Arrest Arrest Compound->Arrest Induces Arrest->G2

Caption: G2/M Phase Cell Cycle Arrest by Quinoxaline Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Its choice is justified by its high throughput, reliability, and sensitivity.

  • Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

This protocol's self-validating nature comes from the inclusion of untreated control cells (representing 100% viability) and a blank control (media only), allowing for accurate normalization and calculation of cytotoxicity.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Quinoxaline derivatives have also been reported to possess anti-inflammatory properties.[1][2] This activity is often attributed to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[11]

Comparative In-Vivo Anti-inflammatory Efficacy

While specific data for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is not detailed in the provided results, a study on imidazo[1,2-a]pyridine carboxylic acid derivatives provides a relevant comparative model for in-vivo anti-inflammatory evaluation.

Table 4: Carrageenan-Induced Paw Edema Inhibition [12]

Treatment (Dose)% Inhibition of Edema (after 3h)
Chloroform Extract (50 mg/kg)35.2%
Chloroform Extract (100 mg/kg)44.8%
Chloroform Extract (200 mg/kg)52.4%
Indomethacin (Standard)62.1%

Note: Data from a study on Bryonia laciniosa extract, demonstrating a dose-dependent anti-inflammatory effect compared to the standard NSAID, Indomethacin.[12] This provides a benchmark for the expected performance of novel anti-inflammatory compounds.

Potential Mechanism: COX Inhibition

The anti-inflammatory effects of many compounds are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[11]

COX_Inhibition_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Quinoxaline Quinoxaline Derivative Inhibition Inhibition Quinoxaline->Inhibition Inhibition->COX

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[5][13]

  • For Antimicrobial Activity: The presence of electron-withdrawing groups on peripheral rings, as seen with the p-nitrophenyl and p-trifluoromethylphenyl substituents, appears to enhance efficacy.[6]

  • For Anticancer Activity: The specific arrangement of amide and urea moieties, as well as substitutions at the 2, 3, 6, and 7 positions of the quinoxaline core, are critical for cytotoxic potency.[5] A bisfuranylquinoxalineurea analog has been identified as having low micromolar potency against a panel of cancer cell lines.[14]

Conclusion and Future Directions

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives represent a promising class of compounds with multifaceted biological activities, particularly in the antimicrobial and anticancer domains. While direct comparative data for the parent acetic acid compound is sparse, analysis of its close analogues reveals significant therapeutic potential.

Future research should focus on:

  • Direct head-to-head comparisons of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid with its derivatives and standard drugs in a wider range of assays.

  • Elucidation of the precise mechanisms of action, particularly for its anticancer effects.

  • Systematic SAR studies to optimize the scaffold for enhanced potency and selectivity.

This guide provides a foundational understanding for researchers to build upon, highlighting the key experimental evidence and methodologies that underpin the exploration of this valuable chemical scaffold.

References

  • Biological activity of quinoxaline derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved January 28, 2026, from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(15), 4998. [Link]

  • Cellular and Molecular Biology. (n.d.). Retrieved January 28, 2026, from [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Gomha, S. M., et al. (2018). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 254-266. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4106. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7609. [Link]

  • Kumar, A., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(9), 6194-6201. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(1), 109. [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (n.d.). Taylor & Francis. Retrieved January 28, 2026, from [Link]

  • Kumar, S., et al. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. E-Journal of Chemistry, 9(4), 2155-2165. [Link]

  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2023). Molecules, 28(15), 5863. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. (2011). Bioorganic & Medicinal Chemistry Letters, 21(7), 2048-2051. [Link]

  • Li, J. J., et al. (2003). Synthesis and structure-activity relationship of 2-amino-3-heteroaryl-quinoxalines as non-peptide, small-molecule antagonists for interleukin-8 receptor. Bioorganic & Medicinal Chemistry, 11(17), 3777-3790. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, a heterocyclic compound whose precise toxicological profile is not yet fully characterized. In the absence of comprehensive data, a conservative approach, treating the compound as potentially hazardous, is the only responsible course of action.

Hazard Assessment and Triage: The Precautionary Principle

The presence of an acetic acid moiety also suggests corrosive properties.[3][4][5] Therefore, based on the available data for structurally related compounds, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid should be handled as a toxic and potentially corrosive material .

Table 1: Hazard Profile of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid (Inferred)

Hazard ClassificationBasis for ClassificationPrimary Concerns
Toxic Hazard data on analogous quinoxaline compounds.Potential for harm if inhaled, ingested, or absorbed through the skin.
Corrosive Presence of the acetic acid functional group.Can cause chemical burns to skin and eyes. Corrosive to certain materials.
Environmental Hazard Lack of ecotoxicity data.Potential for harm to aquatic life and ecosystems if released.
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid in any form (solid, solution, or waste), the following minimum PPE must be worn:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted N95 respirator or a higher level of respiratory protection, as determined by your institution's environmental health and safety (EHS) department, must be used. All work with the solid compound should be conducted in a certified chemical fume hood.

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The label must include:

    • The full chemical name: "(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid"

    • The words "Hazardous Waste"

    • The primary hazard warnings: "Toxic" and "Corrosive"

    • The date the first waste was added to the container.

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and bench paper, in the designated solid waste container.

  • Liquid Waste:

    • Aqueous Solutions: Collect all aqueous solutions containing the compound in a dedicated liquid waste container. Do not mix with other waste streams.

    • Organic Solvents: If the compound is dissolved in an organic solvent, it should be collected in a separate, appropriately labeled container for halogenated or non-halogenated solvent waste, as applicable. The label must also indicate the presence of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

  • Sharps: Any sharps (needles, razor blades, etc.) contaminated with the compound must be disposed of in a designated sharps container that is also labeled as containing this chemical waste.

Experimental Workflow: Waste Disposal Decision Tree

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

WasteDisposalWorkflow start Waste Generation (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps solid_container Collect in Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container liquid_solvent Identify Solvent liquid_waste->liquid_solvent sharps_container Collect in Labeled 'Sharps Hazardous Waste' Container sharps_waste->sharps_container final_disposal Arrange for Pickup by Certified Hazardous Waste Contractor solid_container->final_disposal aqueous Aqueous Solution liquid_solvent->aqueous Water organic Organic Solvent liquid_solvent->organic Organic sharps_container->final_disposal aqueous_container Collect in Labeled 'Aqueous Hazardous Waste' Container aqueous->aqueous_container organic_container Collect in Appropriately Labeled Solvent Waste Container organic->organic_container aqueous_container->final_disposal organic_container->final_disposal

Caption: Waste Disposal Decision Tree for (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

Spill Management: Preparedness is Key

Even with the most careful planning, spills can occur. Having a clear and practiced spill response plan is essential.

For a Minor Spill (contained within a chemical fume hood):

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don Appropriate PPE: Ensure you are wearing the full PPE as described in Section 2.

  • Contain the Spill: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads) to surround and cover the spill.

  • Neutralize (if appropriate): For small spills of the solid or solutions, cautiously neutralize the acidic component with a weak base such as sodium bicarbonate. Be prepared for potential gas evolution.

  • Collect the Waste: Carefully scoop the absorbed and neutralized material into the designated solid hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, according to your institution's policies.

For a Major Spill (outside of a chemical fume hood or a large volume):

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's emergency response team and EHS department.

  • Isolate the Area: If it is safe to do so, close the doors to the laboratory to contain any vapors.

  • Do Not Attempt to Clean Up: A major spill requires a trained emergency response team.

Final Disposal: Professional Management

Under no circumstances should (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid or its waste be disposed of down the drain or in the regular trash. Due to its presumed toxicity and the lack of comprehensive environmental fate data, it must be disposed of as hazardous waste.

All waste containers must be securely sealed and stored in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials. Follow your institution's procedures for requesting a pickup from a certified hazardous waste disposal contractor. These professionals have the expertise and equipment to transport and dispose of the material in compliance with all local, state, and federal regulations.

Causality and Trustworthiness: A Self-Validating System

The procedures outlined in this guide are designed to create a self-validating system of safety. By treating (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid with a high degree of caution, we mitigate the risks associated with its unknown toxicological properties. The causality is clear: assuming a higher level of hazard dictates more stringent controls, which in turn minimizes the potential for exposure and environmental release. This precautionary approach ensures that even if the compound is later found to be less hazardous than anticipated, all personnel and the environment have been afforded the highest level of protection.

Trust in this protocol is built upon its foundation in established principles of chemical safety and hazardous waste management, as guided by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[6][7][8]

References

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid.
  • AquaPhoenix Scientific. (2023, October 31). Safety Data Sheet: Acetic Acid 3M.
  • European Parliament. (n.d.). ANNEX III PROPERTIES OF WASTE WHICH RENDER IT HAZARDOUS.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid ≥99 %, for synthesis.
  • Taylor & Francis Online. (n.d.). Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid.
  • PubMed. (2025, July 14). Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles.
  • PubMed. (n.d.).
  • CiteDrive. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Appendix B - Pesticides that are Hazardous Waste under 40 CFR 261, 33(e) and (f) when discarded.
  • ChemicalBook. (n.d.). [3-(1-METHYL-1H-IMIDAZOL-2-YL)-2-OXOQUINOXALIN-1(2H)-YL]ACETIC ACID.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As research and development into novel therapeutics advance, scientists are increasingly interacting with complex heterocyclic compounds such as (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. This molecule, belonging to the quinoxaline derivative family, holds potential in various drug development programs due to the broad biological activities of its structural class, including antiviral and kinase inhibition properties.[1][2][3] However, with novel chemical entities, a comprehensive safety profile is often unavailable. Therefore, a robust safety protocol, grounded in a thorough understanding of the compound's constituent parts, is not just a regulatory requirement but a cornerstone of responsible science.

This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. Our approach moves beyond a simple checklist, focusing instead on a risk-assessment-based methodology that empowers researchers to make informed safety decisions.

Hazard Identification: A Structurally-Informed Approach

  • Quinoxaline Core: The parent compound, quinoxaline, is classified as a skin, eye, and respiratory irritant.[4][5] Some related heterocyclic compounds are also suspected carcinogens, necessitating cautious handling to minimize long-term exposure risks.[6] While the toxicological properties of this specific derivative have not been fully investigated, it is prudent to treat it as potentially harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Acetic Acid Moiety: The acetic acid functional group imparts acidic properties. Concentrated organic acids are corrosive and can cause severe skin and eye irritation or damage upon contact.[7][8][9]

  • Physical Form: This compound is typically a solid powder. This presents a significant inhalation hazard, as fine dust can be easily aerosolized during handling, weighing, and transfer.[4][10]

Based on this analysis, (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid should be treated as a substance that is:

  • Acutely toxic (oral, dermal, inhalation).[10]

  • A skin and eye irritant/corrosive.[4][5][7]

  • A respiratory tract irritant.[4][5]

The Cornerstone of Safety: Risk Assessment and Control

Effective PPE selection is the final step in a hierarchy of controls. Before any task, a risk assessment should be performed. The primary goal is to use engineering and administrative controls to minimize exposure, with PPE serving as the essential final barrier.

Engineering Controls: Your First Line of Defense

All manipulations of solid (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its concentrated solutions must be performed within a certified chemical fume hood.[11][12] This is non-negotiable. A fume hood's primary function is to capture and exhaust dusts and vapors, preventing them from entering the laboratory environment and your breathing zone.[6][13] Ensure the sash is positioned at the certified height to maintain optimal airflow.

Risk Assessment Workflow for PPE Selection

The following workflow illustrates the decision-making process for selecting appropriate PPE for any given task involving this compound.

PPE_Workflow cluster_0 Phase 1: Pre-Task Assessment cluster_1 Phase 2: Control & Selection cluster_2 Phase 3: Operation & Disposal A Identify Hazards - Skin/Eye Irritant - Inhalation Risk (Dust) - Potential Toxicity B Assess Task & Exposure Route - Weighing Powder? - Preparing Solution? - Large or Small Scale? A->B informs C Implement Engineering Controls (Primary Barrier) - Chemical Fume Hood - Ventilated Enclosure B->C dictates need for D Select Task-Specific PPE (Secondary Barrier) - Consult PPE Matrix (Table 1) C->D supplements E Perform Work Safely - Inspect PPE - Follow SOPs D->E enables F Doff & Dispose of PPE - Follow Decontamination Protocol - Segregate Hazardous Waste E->F leads to

Caption: Risk assessment workflow for PPE selection.

Detailed PPE Protocols

The level of PPE required is dictated by the specific task and the potential for exposure. Below are tiered recommendations.

Standard Handling (e.g., preparing dilute solutions, small-scale reactions)

This level of protection is suitable for tasks where the risk of splashes or aerosol generation is low, and quantities are small (typically in the milligram to low-gram range).

  • Hand Protection: Wear two pairs of disposable, powder-free nitrile gloves ("double-gloving").[14] Nitrile provides good resistance to a broad range of chemicals, including acids and organic solvents.[15] The outer glove should be removed immediately upon contamination, and both pairs should be changed every 30 minutes or when integrity is compromised.[14] Always inspect gloves for tears or pinholes before use.[13]

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory.[16] Standard safety glasses with side shields do not provide adequate protection from splashes, which can come from various angles.[14][17]

  • Body Protection: A long-sleeved laboratory coat, buttoned completely, is required.[18] Ensure the cuffs are snug around the inner glove. A chemically resistant apron can provide an additional layer of protection.

High-Risk Operations (e.g., weighing powder, large-scale handling, potential for aerosolization)

These tasks present a significantly higher risk of exposure, particularly through inhalation of the powdered compound.

  • Respiratory Protection: In addition to the standard PPE, a NIOSH-approved N95 respirator is required when weighing or transferring the solid compound.[19] Surgical masks offer no protection against chemical dusts.[19] All personnel requiring respirator use must be medically cleared and fit-tested annually as part of a comprehensive respiratory protection program.

  • Face Protection: A full-face shield worn over chemical splash goggles is strongly recommended.[11][16][17] This provides an additional barrier for the entire face against splashes and airborne particles.

  • Body Protection: A disposable, solid-front, back-closing chemical-resistant gown should be worn over the lab coat.[14] Ensure cuffs are elastic and form a tight seal with the inner glove. For extensive handling, coveralls ("bunny suits") may be appropriate.[14]

PPE Selection Matrix

The following table summarizes the minimum PPE requirements for common laboratory tasks involving (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing/Transferring Solid Double Nitrile GlovesChemical Splash Goggles & Face ShieldN95 Respirator (Mandatory) Chemical-Resistant Gown
Preparing Stock Solutions Double Nitrile GlovesChemical Splash Goggles & Face ShieldNot required (in fume hood)Lab Coat
Small-Scale Reactions (<5g) Double Nitrile GlovesChemical Splash GogglesNot required (in fume hood)Lab Coat
Large-Scale Reactions (>5g) Double Nitrile GlovesChemical Splash Goggles & Face ShieldNot required (in fume hood)Chemical-Resistant Gown
Work-up & Purification Double Nitrile GlovesChemical Splash GogglesNot required (in fume hood)Lab Coat

Safe Handling, Decontamination, and Disposal

Proper use of PPE is intrinsically linked to safe operational and disposal procedures.

Step-by-Step Handling Protocol (Weighing Solid)
  • Preparation: Don all required high-risk PPE before entering the designated work area.

  • Work Area: Conduct all work in a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain spills.

  • Weighing: Use a dedicated spatula. To minimize dust, do not pour the powder directly. Instead, gently tap the spatula to transfer the solid onto the weigh paper or into the vessel.

  • Post-Transfer: Gently tap the weighing vessel to settle any airborne powder before sealing.

  • Cleanup: Carefully wipe down the spatula, balance, and surrounding surfaces with a damp cloth. Dispose of the cloth and weigh paper as hazardous waste.

Decontamination and Disposal
  • PPE Removal: Remove PPE in a designated area, taking care to avoid cross-contamination. The outer gloves should be removed first, followed by the gown and face shield. Goggles and the respirator should be removed last after leaving the immediate work area.

  • Waste Disposal: All contaminated disposable PPE (gloves, gowns, liners, etc.) must be placed in a clearly labeled hazardous waste container.[4][5][6][10] Do not dispose of this material in the regular trash. Unused compound and solutions must also be disposed of as hazardous chemical waste, following local, regional, and national regulations.[4][5] Do not pour chemical waste down the drain.[10][20]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][20] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][7][20] Remove contact lenses if present and easy to do.[5][7][20] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5][20] If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.

By adhering to this comprehensive, risk-based safety guide, researchers can confidently handle (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, ensuring both personal safety and the integrity of their scientific work.

References

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Working with Inorganic Acids in the Laboratory: A Practical Guide. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Stanford University. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • University of California, Riverside. (2014). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Chemical Safety PPE. Retrieved from [Link]

  • Watson International. (2020). Safety Data Sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.